Rhenium-186
Description
Properties
CAS No. |
14998-63-1 |
|---|---|
Molecular Formula |
Re |
Molecular Weight |
185.954989 g/mol |
IUPAC Name |
rhenium-186 |
InChI |
InChI=1S/Re/i1+0 |
InChI Key |
WUAPFZMCVAUBPE-IGMARMGPSA-N |
SMILES |
[Re] |
Isomeric SMILES |
[186Re] |
Canonical SMILES |
[Re] |
Synonyms |
186Re radioisotope Re-186 radioisotope Rhenium-186 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Decay Characteristics and Emissions of Rhenium-186
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium-186 (¹⁸⁶Re) is a radionuclide of significant interest in the field of nuclear medicine, particularly for therapeutic applications. Its unique decay characteristics, which include both beta and gamma emissions, make it a theranostic agent, allowing for simultaneous treatment and imaging. This guide provides a comprehensive overview of the decay properties of this compound, its emissions, and the experimental methodologies used to characterize them.
Core Decay Characteristics of this compound
This compound is an unstable isotope that undergoes radioactive decay to achieve a more stable nuclear configuration. Its fundamental decay properties are summarized in the table below.
| Property | Value |
| **Half-life (T₁⸝₂) ** | 3.7185 days (approximately 89.25 hours)[1] |
| Decay Modes | Beta-minus (β⁻) decay and Electron Capture (EC)[2] |
| Primary Decay Path | Beta-minus (β⁻) decay to Osmium-186 (¹⁸⁶Os) with a branching ratio of approximately 92.5%[2] |
| Secondary Decay Path | Electron Capture (EC) to Tungsten-186 (¹⁸⁶W) with a branching ratio of approximately 7.5%[2] |
| Mean Beta Energy | 0.349 MeV[3] |
| Primary Gamma Emission | 137.16 keV[3] |
Emissions Profile of this compound
The therapeutic efficacy and imaging potential of this compound are directly attributable to its emission profile. The key emissions are detailed in the tables below.
Beta-minus (β⁻) Emissions
| Maximum Energy (Eβmax) | Mean Energy (Eβmean) | Intensity (%) |
| 1.07 MeV | 0.349 MeV | ~71% |
| 0.933 MeV | - | ~21% |
Gamma (γ) and X-ray Emissions
| Energy (keV) | Intensity (%) | Type |
| 137.16 | 9.42 | Gamma |
| 122.6 | 0.6 | Gamma |
| 59.32 | 2.95 | X-ray (Kα1) |
| 57.98 | 1.72 | X-ray (Kα2) |
| 8.4 | 1.96 | X-ray (L) |
This compound Decay Scheme
The decay of this compound can be visualized as a nuclear transformation process. The following diagram illustrates the decay paths to its daughter nuclides, Osmium-186 and Tungsten-186, along with the associated energy levels and emissions.
Experimental Protocols for Characterization
The accurate determination of the decay characteristics of this compound is crucial for its application in medicine. The following sections outline the detailed methodologies for key experiments.
Half-life Measurement using a Pressurized Ionization Chamber
The half-life of this compound is determined by measuring the decay of its activity over time using a pressurized ionization chamber, a highly stable instrument for measuring radioactivity.[1]
Methodology:
-
Source Preparation: A calibrated source of this compound is prepared in a standard geometry, typically a sealed ampoule or vial.
-
Instrumentation Setup: A pressurized ionization chamber is connected to a high-precision electrometer to measure the ionization current, which is proportional to the activity of the source.
-
Data Acquisition: The this compound source is placed in a reproducible position within the chamber. The ionization current is measured at regular intervals over a period of several half-lives (e.g., for 30-40 days for ¹⁸⁶Re).
-
Background Correction: The background ionization current is measured with no source present and subtracted from each measurement.
-
Data Analysis: The natural logarithm of the background-corrected ionization current is plotted against time. A linear least-squares fit is applied to the data. The decay constant (λ) is the negative of the slope of this line.
-
Half-life Calculation: The half-life is calculated from the decay constant using the formula: T₁⸝₂ = ln(2) / λ.
Beta Spectrometry using Liquid Scintillation Counting
Liquid Scintillation Counting (LSC) is a primary method for standardizing the activity of beta-emitting radionuclides like this compound. The CIEMAT/NIST efficiency tracing method is a common approach.[1]
Methodology:
-
Cocktail Preparation: A series of liquid scintillation vials are prepared. A precisely weighed aliquot of a standardized this compound solution is added to a scintillation cocktail (a mixture of a solvent and a fluor). A separate set of vials is prepared with a tritium (B154650) (³H) standard.
-
Instrumentation: A liquid scintillation counter with coincidence counting capabilities is used.
-
Quenching: To vary the detection efficiency, a quenching agent is added in increasing amounts to the series of both this compound and tritium vials.
-
Data Acquisition: The samples are counted, and the triple-to-double coincidence ratio (TDCR) is determined for each vial. The TDCR is a measure of the counting efficiency.
-
Efficiency Curve Generation: A theoretical model is used to relate the TDCR to the detection efficiency for both this compound and tritium.
-
Activity Determination: The activity of the this compound solution is determined by extrapolating the measured count rate to a theoretical 100% counting efficiency (TDCR = 1).
Gamma-ray Spectrometry using a High-Purity Germanium (HPGe) Detector
Gamma-ray spectrometry is used to identify and quantify the gamma-emitting impurities in a this compound sample and to determine the emission probabilities of its characteristic gamma rays.[1]
Methodology:
-
Detector Calibration: An HPGe detector is calibrated for energy and efficiency using a set of standard gamma-ray sources with well-known energies and emission probabilities (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu).
-
Source Preparation: A this compound source is placed at a calibrated distance from the detector.
-
Data Acquisition: The gamma-ray spectrum is acquired for a sufficient time to obtain good statistics in the photopeaks of interest.
-
Spectral Analysis: The positions of the photopeaks are used to determine the energies of the emitted gamma rays. The net area of each photopeak is determined by subtracting the background continuum.
-
Emission Probability Calculation: The emission probability of a specific gamma ray is calculated by dividing the photopeak count rate by the known activity of the this compound source (as determined by a primary method like LSC) and correcting for the detector efficiency at that energy.
Determination of Decay Mode Branching Ratios using 4πβ-γ Coincidence Counting
The 4πβ-γ coincidence counting technique is a powerful absolute method for determining the activity of radionuclides that decay via beta-gamma cascades, which can then be used to determine branching ratios.
Methodology:
-
Instrumentation: A 4π proportional counter or liquid scintillator for beta detection is placed in coincidence with a gamma-ray detector (e.g., NaI(Tl) or HPGe).
-
Source Preparation: A thin, solid source of this compound is prepared on a VYNS film to minimize beta particle self-absorption.
-
Data Acquisition: The number of counts in the beta channel (Nβ), the gamma channel (Nγ), and the number of coincident counts (Nc) are recorded simultaneously.
-
Activity Calculation: For a simple beta-gamma decay, the activity (A) can be calculated using the formula: A = (Nβ * Nγ) / Nc.
-
Branching Ratio Determination: By combining the absolute activity determined by this method with the gamma emission rates from gamma spectrometry, the branching ratios for the different decay paths can be calculated.
Logical Workflow for this compound Characterization
The following diagram illustrates the logical workflow for the complete characterization of this compound decay properties.
References
Rhenium-186: A Comprehensive Technical Guide to its Half-life and Energy Spectrum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear decay properties of Rhenium-186 (¹⁸⁶Re), a radionuclide of significant interest for therapeutic applications in nuclear medicine. This document details its half-life, energy spectrum, and the experimental methodologies used to characterize these fundamental properties.
Introduction to this compound
This compound is a beta- and gamma-emitting radionuclide with physical characteristics that make it a promising candidate for various radiotherapeutic applications, particularly in the palliation of bone pain from metastatic cancer. Its therapeutic efficacy is derived from the localized energy deposition of its beta particles, while its gamma emissions allow for simultaneous imaging and dosimetric calculations.
Nuclear Decay Properties of this compound
This compound decays via two primary modes: beta-minus (β⁻) emission to Osmium-186 (¹⁸⁶Os) and electron capture (EC) to Tungsten-186 (¹⁸⁶W). The dominant decay pathway is beta emission, accounting for approximately 92.5% of all decay events.
Half-Life
The physical half-life of this compound is a crucial parameter for therapy planning and dosimetry. It is consistently reported to be approximately 3.7 to 3.8 days, or about 90 hours. A precise value for the half-life is 3.7183 days.
Energy Spectrum
The energy spectrum of this compound is characterized by both continuous beta particle emissions and discrete gamma-ray emissions.
Beta (β⁻) Spectrum:
This compound emits beta particles with a maximum energy (Eβ,max) of 1.07 MeV and a mean energy of 0.349 MeV. The beta emission spectrum is continuous, with the most probable energy being significantly lower than the maximum energy. The relatively low energy of these beta particles results in a short tissue penetration range, making it suitable for treating small to medium-sized tumors.
Gamma (γ) Spectrum:
The most prominent gamma-ray emitted by this compound has an energy of 137 keV, with an abundance of approximately 9%. This gamma emission is particularly useful for in-vivo imaging using Single Photon Emission Computed Tomography (SPECT), allowing for the visualization of the radiopharmaceutical's biodistribution and the performance of patient-specific dosimetry.
Quantitative Decay Data
The following tables summarize the key quantitative data for the decay of this compound.
Table 1: General Properties of this compound
| Property | Value |
| Half-life | 3.7183 days |
| Decay Modes | β⁻ emission (~92.5%), Electron Capture (~7.5%) |
| Daughter Isotope (β⁻) | ¹⁸⁶Os |
| Daughter Isotope (EC) | ¹⁸⁶W |
Table 2: this compound Beta (β⁻) Emission Data
| Parameter | Energy (MeV) |
| Maximum Beta Energy (Eβ,max) | 1.07 |
| Mean Beta Energy (Eβ,mean) | 0.349 |
Table 3: this compound Principal Gamma (γ) Emission Data
| Energy (keV) | Intensity (%) |
| 137.16 | 9.42 |
Experimental Protocols for Characterization
The accurate determination of the half-life and energy spectrum of this compound is critical for its clinical application. The following sections describe the typical experimental methodologies employed for these measurements.
Measurement of Half-Life
A common method for determining the half-life of a gamma-emitting radionuclide like this compound involves measuring the decay of its activity over time using a calibrated radiation detector.
Experimental Workflow:
Caption: Workflow for this compound half-life measurement.
Detailed Methodology:
-
Source Preparation: A sample of this compound of known initial activity is prepared in a well-defined and reproducible geometry to ensure consistent counting efficiency.
-
Instrumentation: A high-purity germanium (HPGe) detector is used for its excellent energy resolution, which allows for the clear identification and quantification of the 137 keV gamma peak. The detector is coupled to a multichannel analyzer (MCA) for data acquisition.
-
Data Collection: The gamma-ray spectrum of the this compound sample is acquired at regular, predetermined time intervals over a period of several half-lives (e.g., 2-3 weeks). The counting time for each measurement is kept constant.
-
Data Analysis: For each recorded spectrum, the region of interest (ROI) around the 137 keV photopeak is analyzed to determine the net counts (total counts minus background).
-
Half-life Calculation: The natural logarithm of the net counts is plotted against the corresponding time of measurement. The data points should fall on a straight line, and a linear regression analysis is performed. The decay constant (λ) is determined from the slope of the line, and the half-life (T₁/₂) is calculated using the formula: T₁/₂ = ln(2) / λ.
Measurement of the Energy Spectrum
The characterization of both the beta and gamma energy spectra requires specialized spectroscopic techniques.
4.2.1. Gamma Energy Spectrum
Experimental Workflow:
Caption: Workflow for gamma energy spectrum measurement.
Detailed Methodology:
-
Instrumentation Setup: A calibrated HPGe detector is used. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise and improve resolution.
-
Energy Calibration: The spectrometer is calibrated using standard gamma-ray sources with well-known energies and intensities (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co). This calibration allows for the conversion of channel numbers from the MCA to energy values (in keV).
-
Spectrum Acquisition: The this compound source is placed at a suitable distance from the detector, and the gamma-ray spectrum is acquired for a sufficient amount of time to obtain good counting statistics.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic photopeaks of this compound. The energy and net area (counts) of each peak are determined. The intensity of each gamma emission can be calculated by correcting the peak area for the detector efficiency at that energy.
4.2.2. Beta Energy Spectrum
The measurement of the continuous beta spectrum is more complex due to the interaction of electrons with matter.
Experimental Workflow:
Rhenium-186: A Technical Guide to its Nuclear Properties for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear properties of Rhenium-186 (Re-186), a radionuclide of significant interest for therapeutic applications in nuclear medicine. This document details its decay characteristics, production methods, and the quality control measures essential for its clinical use.
Core Nuclear Properties of this compound
This compound is a beta-gamma emitting radionuclide with a combination of physical properties that make it a valuable tool for targeted radionuclide therapy.[1][2] Its therapeutic efficacy stems from the emission of beta particles, which deposit their energy locally within tumor tissues, while the co-emission of a gamma photon allows for non-invasive imaging and dosimetric calculations.[2]
Physical and Decay Characteristics
The fundamental physical and decay properties of this compound are summarized in the table below.
| Property | Value |
| Half-life (T½) | 3.7183 days (90.6 hours)[2] |
| Decay Mode | β⁻ emission (92.53%), Electron Capture (7.47%)[2] |
| Parent Isotope | Not applicable (directly produced) |
| Daughter Isotopes | Osmium-186 (¹⁸⁶Os) via β⁻ decay, Tungsten-186 (¹⁸⁶W) via EC[2][3] |
| Atomic Number (Z) | 75[4] |
| Mass Number (A) | 186[4] |
Radiation Properties
The therapeutic and imaging capabilities of this compound are defined by the energies and intensities of its emitted radiations.
| Radiation Type | Energy | Intensity per Decay | Tissue Penetration (Average) |
| Beta (β⁻) | E_max = 1.07 MeV, E_avg = 0.349 MeV[5] | 92.53%[2] | 1.1 mm in soft tissue[5] |
| Gamma (γ) | 137 keV[5] | 9.47%[2] | - |
| X-rays (from EC) | Various low energy X-rays | - | - |
The moderate energy of the beta particles results in a relatively short path length in tissue, making Re-186 suitable for treating small to medium-sized tumors while sparing surrounding healthy tissue.[2][5] The 137 keV gamma photon is compatible with standard gamma cameras, enabling SPECT imaging for in-vivo biodistribution studies and dosimetry.[2]
Production of this compound
This compound can be produced through two primary routes: neutron activation in a nuclear reactor and charged particle bombardment in a cyclotron. The choice of production method significantly impacts the specific activity of the final product, which in turn dictates its suitability for different therapeutic applications.[2][6]
Reactor Production
The most common method for producing this compound is through the neutron capture reaction on enriched Rhenium-185 targets in a nuclear reactor.[1][2]
Nuclear Reaction: ¹⁸⁵Re(n,γ)¹⁸⁶Re
This method produces Re-186 with a lower specific activity, which is suitable for applications like bone pain palliation using Re-186 labeled diphosphonates (e.g., HEDP).[2][6]
Accelerator Production
To achieve the high specific activity required for labeling peptides and antibodies for targeted cancer therapy, this compound can be produced using a cyclotron.[2][7] This "no-carrier-added" production involves the bombardment of an enriched Tungsten-186 target with protons.[7][8]
Nuclear Reaction: ¹⁸⁶W(p,n)¹⁸⁶Re
Following irradiation, the Re-186 must be chemically separated from the tungsten target material.[8]
Experimental Protocols
The following sections provide an overview of the methodologies for the production and quality control of this compound based radiopharmaceuticals.
Production of this compound via ¹⁸⁵Re(n,γ)¹⁸⁶Re
A detailed experimental protocol for the reactor production of Re-186 is often specific to the reactor facility. However, a general workflow is as follows:
-
Target Preparation: A target of enriched ¹⁸⁵Re, typically in metallic or oxide form, is encapsulated in a suitable container (e.g., quartz ampoule).
-
Irradiation: The encapsulated target is placed in a nuclear reactor and irradiated with a thermal neutron flux. The duration of irradiation is calculated based on the desired activity of ¹⁸⁶Re.
-
Target Dissolution: After a suitable decay period to reduce short-lived impurities, the irradiated target is dissolved. For instance, metallic rhenium can be dissolved in hydrogen peroxide and sodium hydroxide.
-
Chemical Processing: The dissolved target solution, containing ¹⁸⁶Re as perrhenate (B82622) (ReO₄⁻), is then purified to remove any metallic impurities.
Preparation of ¹⁸⁶Re-HEDP for Bone Pain Palliation
This compound labeled (1-hydroxyethylidene)diphosphonate (HEDP) is a well-established radiopharmaceutical for alleviating pain from bone metastases.[5] A typical preparation involves the following steps:
-
Kit Formulation: A sterile, non-pyrogenic kit containing HEDP and a reducing agent (e.g., stannous chloride) is used.
-
Radiolabeling: A solution of sodium perrhenate (Na¹⁸⁶ReO₄) of the desired activity is added to the HEDP kit. The mixture is incubated at room temperature for a specified time to allow for the complexation of ¹⁸⁶Re with HEDP.
-
Quality Control: Before administration to a patient, the final product must undergo rigorous quality control checks.
Quality Control of ¹⁸⁶Re-Radiopharmaceuticals
Ensuring the purity and stability of the final radiopharmaceutical product is critical for patient safety and therapeutic efficacy.[9]
The radiochemical purity is determined to quantify the percentage of the radionuclide that is in the desired chemical form (e.g., ¹⁸⁶Re-HEDP).[10] Thin-layer chromatography (TLC) is a common method for this analysis.[5]
-
Objective: To separate the desired radiolabeled compound from impurities such as free perrhenate (¹⁸⁶ReO₄⁻) and reduced-hydrolyzed rhenium (¹⁸⁶ReO₂).
-
Stationary Phase: Instant thin-layer chromatography (ITLC) strips.[9]
-
Mobile Phase: A suitable solvent system is used to achieve separation. For example, saline can be used to mobilize free perrhenate while the labeled HEDP and hydrolyzed rhenium remain at the origin. Acetone can then be used to mobilize the HEDP complex, leaving the hydrolyzed form at the origin.
-
Analysis: The distribution of radioactivity on the chromatogram is measured using a radiochromatogram scanner.[10] The percentage of each species is calculated based on the counts in the respective regions of the strip.
-
Acceptance Criteria: For ¹⁸⁶Re-HEDP, the radiochemical purity should typically be greater than 90%, with limits on the percentage of free perrhenate and reduced-hydrolyzed rhenium.[5]
Radionuclidic purity is the proportion of the total radioactivity that is present as the desired radionuclide (¹⁸⁶Re).[11] This is typically assessed by the manufacturer using gamma-ray spectroscopy to identify and quantify any contaminating radionuclides.[11]
Chemical purity refers to the amount of non-radioactive chemical contaminants in the radiopharmaceutical preparation.[9] This is particularly important for accelerator-produced radionuclides to ensure that the target material has been effectively removed.
Visualizations
Decay Scheme of this compound
The following diagram illustrates the decay pathways of this compound.
Caption: Decay scheme of this compound.
Experimental Workflow for Production and Therapeutic Use of ¹⁸⁶Re-HEDP
This diagram outlines the major steps from the production of this compound to its application in a clinical setting.
Caption: Production and therapeutic workflow of ¹⁸⁶Re-HEDP.
References
- 1. [Production and therapeutic use of this compound, 188--the future of radionuclides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lnhb.fr [lnhb.fr]
- 4. Isotopes of rhenium - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of cyclotron-produced 186Re and comparison with reactor-produced 186Re and generator-produced 188Re for the labeling of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 11. pharmacylibrary.com [pharmacylibrary.com]
A Technical Guide to the History and Development of Rhenium-186 in Nuclear Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium-186 (¹⁸⁶Re) has carved a significant niche in the landscape of therapeutic nuclear medicine, primarily recognized for its efficacy in palliating pain from bone metastases. This technical guide provides an in-depth exploration of the historical discovery and development of ¹⁸⁶Re as a therapeutic radionuclide. The narrative traces its journey from initial isotopic identification to its formulation into clinically applied radiopharmaceuticals, with a focus on this compound etidronate (¹⁸⁶Re-HEDP). This document is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the foundational science, experimental methodologies, and early clinical investigations that established ¹⁸⁶Re in the therapeutic arsenal.
The Discovery and Physicochemical Properties of this compound
The element Rhenium was first identified in 1925 by German scientists Walter Noddack, Ida Tacke, and Otto Berg.[1] However, the exploration of its radioactive isotopes for medical applications came much later. The radioisotope ¹⁸⁶Re was identified in 1939.[2] Its unique decay characteristics positioned it as a promising candidate for targeted radionuclide therapy.
¹⁸⁶Re decays via beta emission and electron capture with a physical half-life of 3.7185 days.[2] The primary therapeutic component is its beta emission, with a maximum energy of 1.07 MeV, which is suitable for treating small to medium-sized tumors.[3] This beta emission has a maximum tissue penetration of approximately 4.5 mm.[4] Additionally, ¹⁸⁶Re emits a gamma photon at 137 keV with a low abundance of 9.47%, a feature that proves advantageous for scintigraphic imaging, allowing for the visualization of the radiopharmaceutical's biodistribution and facilitating dosimetry calculations.[3][4]
Production of this compound
The primary method for producing ¹⁸⁶Re for early clinical use was through the neutron bombardment of enriched Rhenium-185 (¹⁸⁵Re) in a nuclear reactor, following the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction.[4][5][6] This method, however, typically results in ¹⁸⁶Re with a low specific activity, which is suitable for applications like bone pain palliation where a carrier molecule is used, but can be a limitation for labeling molecules that require high specific activity, such as monoclonal antibodies.[4][5]
Alternative production methods have been explored to achieve higher specific activity. These include accelerator-based methods such as the ¹⁸⁶W(p,n)¹⁸⁶Re and ¹⁸⁶W(d,2n)¹⁸⁶Re reactions, which involve irradiating enriched tungsten-186 (B77642) targets.[4] These methods can produce ¹⁸⁶Re with significantly higher specific activity, expanding its potential for a broader range of targeted radiotherapy applications.[7][8]
| Property | Value | Reference |
| Half-life | 3.7185 (5) days | [2] |
| Primary Beta Emission (Emax) | 1.07 MeV | [3] |
| Gamma Emission | 137 keV (9.47% abundance) | [3][4] |
| Maximum Tissue Penetration | ~4.5 mm | [4] |
Table 1: Physical Properties of this compound
The Advent of this compound in Bone Pain Palliation: The Story of ¹⁸⁶Re-HEDP
The most prominent application of ¹⁸⁶Re in nuclear medicine has been for the palliation of pain arising from skeletal metastases, particularly from prostate and breast cancers.[9] This was achieved through the development of this compound etidronate, also known as ¹⁸⁶Re-HEDP. The rationale for this application lies in the chemical similarity between rhenium and technetium, which allowed for the adaptation of existing bone-seeking radiopharmaceutical technologies.[4][5]
The pioneering work in the late 1980s by researchers such as H.R. Maxon and E.A. Deutsch and their colleagues at the University of Cincinnati was instrumental in establishing the clinical utility of ¹⁸⁶Re-HEDP.[6][10] Their initial studies demonstrated that ¹⁸⁶Re-HEDP localizes in areas of osseous metastases in a manner similar to standard bone-scanning agents and could deliver therapeutic doses of radiation to these sites.[4][10]
Mechanism of Action
¹⁸⁶Re-HEDP is a bone-seeking radiopharmaceutical that targets areas of high osteoblastic activity, which are characteristic of many bone metastases. The etidronate (HEDP) component of the molecule has a strong affinity for the hydroxyapatite (B223615) matrix of bone.[6] When labeled with ¹⁸⁶Re, the HEDP acts as a carrier, delivering the radioactive payload directly to the site of the metastatic lesions. The beta particles emitted by ¹⁸⁶Re then irradiate the tumor cells and surrounding tissue, leading to cell death and a reduction in tumor burden, which in turn alleviates pain.[11]
Early Clinical Trials and Efficacy
Early clinical trials with ¹⁸⁶Re-HEDP demonstrated promising results. A study by Maxon et al. in 1990 on 20 patients with hormone-resistant prostate cancer showed that a single intravenous injection of approximately 33 mCi (1221 MBq) resulted in significant pain relief in 80% of patients, with minimal and transient marrow toxicity.[10] A subsequent double-blind, crossover comparison with a placebo further validated these findings, showing a statistically significant greater decrease in pain with the ¹⁸⁶Re-HEDP treatment.[12] Other studies reported similar response rates, with pain relief typically lasting for several weeks to months.[1][13][14] The primary dose-limiting toxicity observed in these early trials was myelosuppression, particularly thrombocytopenia.[2][15]
| Study | Number of Patients | Cancer Type | Administered Activity | Pain Relief Response Rate | Reference |
| Maxon et al. (1990) | 20 | Prostate | ~33 mCi (1221 MBq) | 80% | [10] |
| Maxon et al. (1991) | Not specified | Various | 30-35 mCi (1110-1295 MBq) | Significant (p < 0.05) vs. placebo | [12] |
| Schoeneich et al. (1997) | 44 | Prostate, Breast | 1295 MBq | 60% | [13] |
| Zantwijk et al. (2000) | 25 | Prostate, Lung, Breast | Mean 35.2 mCi | 80% significant palliation | [14] |
Table 2: Summary of Early Clinical Trial Results for this compound HEDP in Bone Pain Palliation
Experimental Protocols
Synthesis of this compound HEDP
The preparation of ¹⁸⁶Re-HEDP for early clinical studies typically involved the use of a sterile, non-pyrogenic kit containing etidronate and a reducing agent, most commonly stannous chloride (SnCl₂). The following is a generalized protocol based on the principles described in early literature.[3][16]
Materials:
-
This compound as sodium perrhenate (B82622) ([¹⁸⁶Re]NaReO₄) in 0.9% saline.
-
A sterile, lyophilized kit containing:
-
Hydroxyethylidene diphosphonate (HEDP).
-
Stannous chloride (SnCl₂) as a reducing agent.
-
An inert gas atmosphere (e.g., nitrogen) to prevent oxidation of the stannous ion.
-
-
Sterile 0.9% sodium chloride solution for injection.
-
Sterile vials and syringes.
Procedure:
-
Aseptically add a predetermined volume of sterile 0.9% saline to the lyophilized HEDP kit to dissolve the contents.
-
Gently swirl the vial until the contents are completely dissolved.
-
Aseptically add the required activity of [¹⁸⁶Re]NaReO₄ solution to the vial containing the dissolved HEDP and stannous chloride.
-
The mixture is typically allowed to incubate at room temperature for a specified period (e.g., 10-20 minutes) to allow for the reduction of the perrhenate and complexation with HEDP.
-
Following incubation, the final product is visually inspected for any particulate matter.
-
The radiochemical purity of the prepared ¹⁸⁶Re-HEDP is then determined prior to administration.
Quality Control
Quality control is a critical step to ensure the safety and efficacy of the radiopharmaceutical. For ¹⁸⁶Re-HEDP, the primary quality control measure is the determination of radiochemical purity to quantify the percentage of the desired ¹⁸⁶Re-HEDP complex versus impurities such as free perrhenate ([¹⁸⁶Re]O₄⁻) and reduced hydrolyzed rhenium ([¹⁸⁶Re]O₂).[16] A common method used in early studies was thin-layer chromatography (TLC).[3][16][17]
Typical TLC System:
-
Stationary Phase: Silica gel impregnated glass fiber sheets.
-
Mobile Phase: A solvent system such as acetone (B3395972) or saline is used to separate the different chemical forms of ¹⁸⁶Re. In a typical system, the ¹⁸⁶Re-HEDP complex remains at the origin, while free perrhenate migrates with the solvent front. Reduced hydrolyzed rhenium also remains at the origin. A second solvent system may be used to differentiate between the complex and the colloid.
Acceptance criteria for early clinical preparations were stringent, typically requiring a radiochemical purity of >90% for the ¹⁸⁶Re-HEDP complex.[16]
Caption: A flowchart illustrating the key steps in the preparation and quality control of this compound HEDP.
Preclinical and Human Biodistribution
Understanding the biodistribution of ¹⁸⁶Re-HEDP was crucial for dosimetry calculations and for predicting its therapeutic efficacy and potential toxicity.
Preclinical Studies
Early preclinical studies in animal models, such as rats, were conducted to evaluate the biodistribution of ¹⁸⁶Re-HEDP. These studies typically involved injecting the radiopharmaceutical and then sacrificing the animals at various time points to measure the radioactivity in different organs and tissues. The results from these studies confirmed the bone-seeking nature of the compound.
A study in rats showed approximately 30% of the injected dose was taken up by the bone at 3 hours post-injection, and this level remained relatively constant for up to 48 hours.[17] At later time points, there was negligible activity in other major organs, indicating good clearance from non-target tissues.[17] Another study in rats reported bone uptake of around 1% of the injected dose per gram of tissue at 4 hours post-injection.[18]
Human Biodistribution and Dosimetry
The foundational human biodistribution and dosimetry studies for ¹⁸⁶Re-HEDP were published by Maxon, Deutsch, and colleagues in 1988.[4] They investigated the biodistribution of subtherapeutic amounts of a chromatographically purified form of the radiopharmaceutical in five patients with bone metastases. Their findings were critical in establishing the feasibility of using ¹⁸⁶Re-HEDP for therapy.
The study demonstrated that ¹⁸⁶Re-HEDP localized in metastatic bone lesions in a manner similar to standard technetium-99m labeled diphosphonate bone-scanning agents.[4] Importantly, their dosimetric calculations showed that it was possible to deliver therapeutic radiation doses of thousands of rads to the metastatic foci while keeping the dose to the red marrow, the primary organ at risk, below 75 rad.[4] A later pharmacokinetic study in 11 patients found that the total urinary excretion of ¹⁸⁶Re was 69% ± 15%, with the majority being excreted in the first 24 hours.[19]
| Organ/Tissue | % Injected Dose / gram (Rats, 4h) | Reference |
| Bone | ~1.007 | [18] |
| Blood | Not reported | |
| Liver | Not reported | |
| Kidney | Not reported | |
| Spleen | Not reported | |
| Muscle | Not reported |
Table 3: Representative Preclinical Biodistribution Data for this compound HEDP in Rats
| Parameter | Value | Reference |
| Total Urinary Excretion | 69% ± 15% | [19] |
| Red Marrow Dose | < 75 rad (0.75 Gy) | [4] |
| Tumor Dose | Thousands of rads (tens of Grays) | [4] |
Table 4: Key Human Biodistribution and Dosimetry Findings for this compound HEDP from Early Studies
Radiobiology and Dosimetry of this compound
Radiobiological Effects
The therapeutic effect of ¹⁸⁶Re is mediated by the beta particles it emits. These charged particles deposit their energy in tissue, leading to the ionization of molecules and the generation of reactive oxygen species. This, in turn, causes damage to cellular macromolecules, most critically, DNA. The primary mechanism of cell killing by ionizing radiation is through the induction of DNA double-strand breaks.[20]
When beta particles from ¹⁸⁶Re traverse a tumor cell in a bone metastasis, they can cause direct damage to the DNA or indirect damage through the radiolysis of water. This DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR).[21] The DDR attempts to repair the damage, but if the damage is too severe or the repair mechanisms are overwhelmed, the cell will be directed towards programmed cell death, or apoptosis.[22][23] Key proteins involved in this process include ATM (Ataxia-Telangiectasia Mutated) and p53, which act as sensors and effectors of the DNA damage checkpoint, leading to cell cycle arrest and apoptosis.[7]
Caption: A simplified signaling pathway of this compound induced apoptosis in cancer cells.
Early Dosimetry Methods
Accurate dosimetry is essential for planning radionuclide therapy to maximize the dose to the tumor while minimizing the dose to healthy tissues. The Medical Internal Radiation Dose (MIRD) schema, developed by the Society of Nuclear Medicine, has been the standard framework for calculating absorbed doses from internally administered radiopharmaceuticals.[24][25][26][27]
The MIRD formalism calculates the mean absorbed dose to a target organ by considering the cumulated activity in a source organ and a dose factor, known as the S-value, which represents the mean absorbed dose to the target organ per unit cumulated activity in the source organ. Early dosimetry for ¹⁸⁶Re-HEDP relied on this schema, using data from quantitative gamma camera imaging to estimate the cumulated activity in tumors and normal organs.[28][29]
Caption: A logical workflow for early dosimetry calculations of this compound based therapies.
Other Early Applications of this compound
While bone pain palliation has been the primary application of ¹⁸⁶Re, its favorable nuclear properties also led to investigations into other therapeutic areas.
Radioimmunotherapy
The chemical similarity of rhenium to technetium, for which many antibody labeling techniques had been developed, made ¹⁸⁶Re an attractive candidate for radioimmunotherapy (RIT).[25] In RIT, a monoclonal antibody that specifically targets a tumor-associated antigen is labeled with a therapeutic radionuclide. Early studies explored the labeling of various monoclonal antibodies with ¹⁸⁶Re for the treatment of different cancers.[24][28] These studies focused on developing stable and efficient labeling methods that would not compromise the immunoreactivity of the antibody.[25] Phase I clinical trials were conducted with ¹⁸⁶Re-labeled monoclonal antibodies, demonstrating the feasibility of this approach, although myelosuppression remained a concern.[24]
Radiosynovectomy
¹⁸⁶Re has also been used for radiosynovectomy, a procedure to treat inflammatory joint diseases like rheumatoid arthritis.[21] In this application, a colloidal form of ¹⁸⁶Re is injected directly into the affected joint. The beta radiation from the ¹⁸⁶Re then ablates the inflamed synovial membrane, leading to a reduction in pain and inflammation.[21]
Conclusion
The history of this compound in nuclear medicine is a testament to the successful translation of fundamental radiochemistry and physics into a clinically valuable therapeutic agent. From its initial characterization to the development and validation of ¹⁸⁶Re-HEDP for bone pain palliation, the journey of ¹⁸⁶Re has been driven by the need for effective and targeted cancer therapies. The pioneering work of early researchers laid a robust foundation for the use of ¹⁸⁶Re, and it continues to be a relevant radionuclide in the field of therapeutic nuclear medicine. This in-depth guide has provided a technical overview of this history, with the aim of informing and inspiring the next generation of research and development in this important area.
References
- 1. This compound-HEDP palliative treatment in disseminated bone metastases due to prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound-HEDP in patients with bone metastases originating from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Re-186(Sn) HEDP for treatment of multiple metastatic foci in bone: human biodistribution and dosimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic signaling pathways in bone metastatic lung cancer: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medimaging.gr [medimaging.gr]
- 7. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 10. bic.mni.mcgill.ca [bic.mni.mcgill.ca]
- 11. openmedscience.com [openmedscience.com]
- 12. This compound(Sn)HEDP for treatment of painful osseous metastases: results of a double-blind crossover comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound HEDP: palliative radionuclide therapy of painful bone metastases. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preliminary results of the use of Re-186-HEDP for palliation of pain in patients with metastatic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Preparation, stability studies and pharmacological behavior of [186Re]Re-HEDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production and Labeling of this compound and 188 via HEDP Using Natural Rhenium and it’s Biodistribution in Rats [jonsat.nstri.ir]
- 19. Pharmacokinetics of this compound after administration of this compound-HEDP to patients with bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | DNA Double Strand Break Repair Pathways in Response to Different Types of Ionizing Radiation [frontiersin.org]
- 21. DNA損傷応答(DDR)経路 [sigmaaldrich.com]
- 22. Molecular mechanisms of ionizing radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radiation-induced Cell Death and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Committee on Medical Internal Radiation Dose | SNMMI Value Initiative [snmmi.org]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] The MIRD Schema for Radiopharmaceutical Dosimetry: A Review | Semantic Scholar [semanticscholar.org]
- 27. jnm.snmjournals.org [jnm.snmjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of Rhenium-186 in Nuclear Reactors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the production of the therapeutic radionuclide Rhenium-186 (¹⁸⁶Re) in nuclear reactors. The primary focus is on the neutron activation of enriched Rhenium-185 (¹⁸⁵Re), the most common reactor-based production route. This document outlines the nuclear reaction, target materials, irradiation conditions, chemical processing, and quality control measures pertinent to the manufacturing of ¹⁸⁶Re for radiopharmaceutical applications.
Introduction to this compound
This compound is a beta- and gamma-emitting radionuclide with properties well-suited for therapeutic applications in nuclear medicine. Its decay characteristics, including a moderate-energy beta particle for localized tissue irradiation and a gamma photon suitable for imaging, make it a valuable tool for treating various medical conditions, most notably for the palliation of bone pain from metastatic cancer. The production of ¹⁸⁶Re in nuclear reactors, while resulting in a lower specific activity compared to accelerator-based methods, is a widely used and reliable method for obtaining this important radionuclide.[1]
Nuclear Reaction and Production Pathway
The primary method for producing this compound in a nuclear reactor is through the neutron capture reaction of enriched Rhenium-185.[2] The nuclear equation for this reaction is:
¹⁸⁵Re (n,γ) ¹⁸⁶Re
The thermal neutron capture cross-section for this reaction is approximately 112 barns.[3]
Below is a diagram illustrating the nuclear reaction pathway for the production of this compound in a nuclear reactor.
Target Materials and Irradiation
The selection and preparation of the target material are critical for the efficient production of ¹⁸⁶Re with high purity.
Target Material Specifications
Two primary forms of enriched ¹⁸⁵Re are used as target materials for reactor irradiation:
-
Metallic Rhenium-185: This is a common target material. It is typically used in the form of a powder or small pellets. The enrichment of ¹⁸⁵Re should be high, ideally >99%, to minimize the production of other rhenium isotopes.[4]
-
Aluminum Perrhenate (B82622) (Al(ReO₄)₃): This water-soluble form of rhenium offers advantages in terms of simplified post-irradiation processing.[4]
| Target Material | Chemical Form | Enrichment of ¹⁸⁵Re |
| Metallic Rhenium | Re (metal powder/pellets) | >99% |
| Aluminum Perrhenate | Al(¹⁸⁵ReO₄)₃ | Enriched ¹⁸⁵Re |
Irradiation Parameters
The target material, encapsulated in a suitable container (e.g., quartz ampoule), is irradiated in a nuclear reactor with a high thermal neutron flux.
| Parameter | Typical Value/Range |
| Thermal Neutron Flux | 2.2–3 × 10¹⁴ n/cm²/s[3] |
| Irradiation Time | Up to 240 hours[3] |
The specific activity of the produced ¹⁸⁶Re is dependent on the neutron flux, irradiation time, and the amount of carrier (non-radioactive rhenium) present.
| Neutron Flux (n/cm²/s) | Irradiation Time (h) | Resulting Specific Activity |
| 2.2–3 × 10¹⁴ | 240 | ~68 GBq/mg[3] |
| High Flux Reactor | - | 3-4 Ci/mg[2] |
Experimental Protocols: Chemical Processing
Following irradiation, the ¹⁸⁶Re must be chemically separated from the remaining target material and any impurities. The processing is typically performed in a shielded hot cell.
Protocol for Irradiated Metallic Rhenium-185 Target
This protocol outlines the dissolution of the metallic target and purification of ¹⁸⁶Re.
-
Target Dissolution: The irradiated metallic ¹⁸⁵Re target is dissolved in an oxidizing acid, such as nitric acid or a mixture of sodium hydroxide (B78521) and hydrogen peroxide, to convert the rhenium to the perrhenate (ReO₄⁻) form.[5][6]
-
Purification by Solvent Extraction:
-
The dissolved target solution, containing ¹⁸⁶Re as perrhenate, is adjusted to the appropriate pH.
-
The perrhenate is selectively extracted into an organic solvent, such as methyl ethyl ketone (MEK).
-
The organic phase containing the ¹⁸⁶Re is then separated from the aqueous phase containing the bulk of the unreacted ¹⁸⁵Re and other impurities.
-
The ¹⁸⁶Re is back-extracted from the organic phase into a sterile, aqueous solution (e.g., saline).
-
-
Purification by Ion Exchange Chromatography:
-
As an alternative or in addition to solvent extraction, the dissolved target solution can be passed through an anion exchange column.
-
The perrhenate ions (¹⁸⁶ReO₄⁻) are retained on the column, while cationic impurities are washed through.
-
The purified ¹⁸⁶Re is then eluted from the column using a suitable eluent, such as a saline solution.
-
Protocol for Irradiated Aluminum Perrhenate Target
The use of a water-soluble target simplifies the initial processing steps.
-
Dissolution: The irradiated aluminum perrhenate target is simply dissolved in sterile water or a saline solution.
-
Purification: Further purification can be achieved using the solvent extraction or ion exchange chromatography methods described above to remove any potential impurities.
A diagram of the general experimental workflow for the production and processing of ¹⁸⁶Re is provided below.
Quality Control
To ensure the safety and efficacy of the final ¹⁸⁶Re product for radiopharmaceutical use, rigorous quality control testing is essential.
| Quality Control Test | Method | Specification |
| Radionuclidic Purity | Gamma-ray Spectroscopy | >99% ¹⁸⁶Re[6] |
| Radiochemical Purity | Thin Layer Chromatography (TLC) | Percentage of free perrhenate (ReO₄⁻) <7% and reduced hydrolyzed rhenium (ReO₂) <3% for ¹⁸⁶Re-HEDP[7] |
| Chemical Purity | - | To be determined based on the final formulation |
| Sterility | Standard microbiological testing | Sterile |
| Apyrogenicity | Limulus Amebocyte Lysate (LAL) test | Apyrogenic |
A logical diagram illustrating the quality control signaling pathway is shown below.
Conclusion
The production of this compound in nuclear reactors via the neutron irradiation of enriched ¹⁸⁵Re is a well-established and reliable method. While it yields a product with lower specific activity compared to accelerator-based routes, it is sufficient for many therapeutic applications, particularly for bone pain palliation. Careful control of target material, irradiation conditions, and chemical processing is crucial for obtaining a high-quality ¹⁸⁶Re product suitable for the development of radiopharmaceuticals. Adherence to stringent quality control standards ensures the safety and efficacy of the final clinical-grade material.
References
- 1. conductscience.com [conductscience.com]
- 2. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [mospace.umsystem.edu]
- 5. osti.gov [osti.gov]
- 6. isotopes.gov [isotopes.gov]
- 7. aacrjournals.org [aacrjournals.org]
Rhenium-186: A Technical Guide to its Chemical Properties for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Rhenium-186 (¹⁸⁶Re) relevant to its application in radiolabeling for therapeutic and diagnostic purposes. The document covers the radionuclide's decay characteristics, coordination chemistry, and established radiolabeling protocols, presenting quantitative data in structured tables and illustrating key workflows with diagrams.
Core Chemical and Physical Properties of this compound
This compound is a radionuclide of significant interest in nuclear medicine due to its favorable decay characteristics, which include both beta and gamma emissions, making it suitable for theranostic applications—simultaneously delivering a therapeutic radiation dose and enabling imaging.[1]
Decay Characteristics
This compound decays via β- emission and electron capture to stable isotopes of Osmium-186 and Tungsten-186, respectively. The emitted beta particles are responsible for the therapeutic effect, while the gamma photons allow for SPECT (Single Photon Emission Computed Tomography) imaging to monitor the biodistribution of the radiopharmaceutical.
| Property | Value |
| Half-life | 3.7183 days |
| Primary Decay Mode | β- emission |
| Maximum Beta Energy (Eβmax) | 1.07 MeV |
| Mean Beta Energy (Eβmean) | 0.349 MeV |
| Gamma Energy (γ) | 137 keV |
| Gamma Abundance | 9.42% |
This table summarizes the key decay characteristics of this compound.
Production of this compound
This compound is typically produced in a nuclear reactor through the neutron bombardment of enriched Rhenium-185 (¹⁸⁵Re). The nuclear reaction is represented as:
¹⁸⁵Re (n,γ) → ¹⁸⁶Re
This production method often results in a lower specific activity compared to other radionuclides, which can be a consideration in the labeling of biomolecules that require high specific activity for effective targeting.[2]
Coordination Chemistry and Oxidation States
The coordination chemistry of rhenium is rich and versatile, allowing for the formation of stable complexes with a variety of chelating agents. This chemical behavior is similar to that of Technetium-99m (⁹⁹ᵐTc), the most widely used radionuclide in diagnostic nuclear medicine.[2] This similarity allows for the adaptation of well-established ⁹⁹ᵐTc labeling strategies for the development of ¹⁸⁶Re-based radiopharmaceuticals.
Rhenium can exist in multiple oxidation states, from -1 to +7. In the context of radiolabeling, the most relevant oxidation states are typically the higher ones, such as +4, +5, and +7. The starting material for most radiolabeling procedures is the perrhenate (B82622) ion ([¹⁸⁶Re]ReO₄⁻), where rhenium is in the +7 oxidation state. To form stable complexes with chelating ligands, the perrhenate is reduced to a lower oxidation state, commonly +5, using a reducing agent like stannous chloride (SnCl₂).[3][4]
Experimental Protocols for Radiolabeling with this compound
The following sections provide detailed methodologies for the radiolabeling of various molecules with this compound.
Radiolabeling of Hydroxyethylidene Diphosphonate (HEDP)
¹⁸⁶Re-HEDP is a well-established radiopharmaceutical for the palliation of pain from bone metastases.[1][5] The HEDP molecule has a strong affinity for areas of high osteoblastic activity, thereby delivering the therapeutic dose of ¹⁸⁶Re directly to the bone lesions.[1]
Experimental Workflow for ¹⁸⁶Re-HEDP Preparation
Caption: Workflow for the preparation of ¹⁸⁶Re-HEDP.
Protocol:
-
A lyophilized HEDP kit is reconstituted with sterile, pyrogen-free saline.[6]
-
The desired activity of [¹⁸⁶Re]NaReO₄ solution is added to the HEDP vial.[6]
-
The vial is then heated in a boiling water bath for approximately 30 minutes to facilitate the reduction of perrhenate and complexation with HEDP.[6]
-
After cooling to room temperature, the radiochemical purity of the final product is assessed using Instant Thin Layer Chromatography (ITLC). A radiochemical purity of nearly 99% is often achievable.[6][7]
Radiolabeling of Dimercaptosuccinic Acid (DMSA)
Pentavalent ¹⁸⁶Re-DMSA is an analogue of ⁹⁹ᵐTc(V)-DMSA and has been investigated as a potential agent for tumor therapy, particularly for medullary thyroid carcinoma.[3][4]
Experimental Workflow for ¹⁸⁶Re(V)-DMSA Preparation
Caption: Workflow for the preparation of ¹⁸⁶Re(V)-DMSA.
Protocol:
-
The radiolabeling is performed in an acidic medium at approximately pH 2.[4]
-
To a vial containing the [¹⁸⁶Re]ReO₄⁻ solution, DMSA and a stannous chloride solution are added. The typical molar ratio of DMSA:SnCl₂:Re is approximately 10:5:1.[8]
-
The reaction mixture is heated in a boiling water bath for 30 minutes.[4][8]
-
The resulting [¹⁸⁶Re]Re(V)-DMSA complex can be purified using a disposable sample preparation column.[3]
-
Quality control is performed using techniques such as Thin Layer Chromatography (TLC) and paper electrophoresis to determine radiochemical purity.[4]
Radiolabeling of Monoclonal Antibodies (mAbs)
The labeling of monoclonal antibodies with ¹⁸⁶Re offers a targeted approach for radioimmunotherapy. A common strategy involves the use of a bifunctional chelating agent that is first attached to the antibody and then complexes with the reduced ¹⁸⁶Re.
Experimental Workflow for ¹⁸⁶Re-mAb Labeling
Caption: General workflow for direct radiolabeling of monoclonal antibodies with ¹⁸⁶Re.
Protocol (Direct Labeling):
-
Antibody Pre-treatment: The disulfide bonds of the monoclonal antibody (e.g., IgG, IgM, or F(ab')₂) are partially reduced to free sulfhydryl groups using a controlled amount of a reducing agent like ascorbic acid.[9]
-
Radiolabeling: The reduced antibody is then incubated with [¹⁸⁶Re]ReO₄⁻ in the presence of a reducing agent for rhenium, such as stannous chloride in a citrate (B86180) buffer.[9]
-
Purification: The resulting ¹⁸⁶Re-labeled antibody is purified from unbound ¹⁸⁶Re and other reactants using methods like molecular filtration or gel filtration chromatography.[9]
-
Quality Control: The radiochemical purity of the final product is determined by ITLC. The integrity of the labeled antibody is assessed by SDS-PAGE and autoradiography to ensure no fragmentation has occurred during the labeling process. Labeling yields greater than 95% can be achieved with this method.[9]
Quality Control of this compound Radiopharmaceuticals
Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical preparation.[10] For ¹⁸⁶Re-labeled compounds, the following parameters are typically evaluated:
| Quality Control Test | Method(s) | Purpose |
| Radionuclidic Purity | Gamma Spectroscopy | To identify and quantify any contaminating radionuclides. |
| Radiochemical Purity | Instant Thin Layer Chromatography (ITLC), High-Performance Liquid Chromatography (HPLC), Paper Electrophoresis | To determine the percentage of the total radioactivity that is in the desired chemical form.[10][11] |
| Chemical Purity | Analytical methods to detect non-radioactive chemical impurities. | To ensure that there are no harmful chemical substances in the preparation. |
| Sterility | Incubation in culture media | To ensure the absence of microbial contamination. |
| Apyrogenicity (Endotoxin Level) | Limulus Amebocyte Lysate (LAL) test | To ensure the absence of fever-inducing pyrogens. |
| Integrity of Labeled Biomolecules | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To confirm that biomolecules like antibodies have not been fragmented during the labeling process.[9] |
This table outlines the key quality control tests for this compound radiopharmaceuticals.
Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound radiopharmaceuticals is primarily due to the cytotoxic effects of the beta radiation emitted. The targeting of this radiation to specific sites is determined by the pharmacological properties of the carrier molecule.
¹⁸⁶Re-HEDP for Bone Metastases
The mechanism of action of ¹⁸⁶Re-HEDP relies on the high affinity of the bisphosphonate HEDP for hydroxyapatite, a major component of bone mineral. In areas of metastatic bone lesions, there is increased bone turnover and remodeling, leading to a higher concentration of exposed hydroxyapatite. ¹⁸⁶Re-HEDP preferentially localizes to these sites, delivering a targeted dose of beta radiation to the tumor cells and surrounding tissue, which helps in alleviating pain.[1][5]
Targeting Mechanism of ¹⁸⁶Re-HEDP
Caption: Mechanism of ¹⁸⁶Re-HEDP targeting to bone metastases.
¹⁸⁶Re-Labeled Monoclonal Antibodies
For ¹⁸⁶Re-labeled monoclonal antibodies, the targeting is highly specific and is dictated by the antibody's affinity for a particular antigen expressed on the surface of tumor cells.
Targeting Mechanism of ¹⁸⁶Re-mAbs
References
- 1. openmedscience.com [openmedscience.com]
- 2. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of [186Re]rhenium(V)dimercaptosuccinic acid: a possible tumour radiotherapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of [186Re]Re-DMSA and its bio-distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Palliative Radionuclide Therapy for Metastatic Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. Preparation and biological evaluation of 186/188Re-HEDP as a new cocktail radiopharmaceutical for palliative treatment of osseous metastases in wild type rat [irjnm.tums.ac.ir]
- 8. Studies on the preparation and isomeric composition of 186Re- and 188Re-pentavalent rhenium dimercaptosuccinic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-labeled monoclonal antibodies for radioimmunotherapy: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
Rhenium-186: A Comprehensive Technical Guide to its Decay Scheme and Daughter Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhenium-186 (¹⁸⁶Re) is a radionuclide of significant interest in nuclear medicine, particularly for therapeutic applications due to its unique decay characteristics. This document provides an in-depth technical overview of the decay scheme of this compound, its daughter products, and the fundamental principles of its production and measurement. The quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of the underlying nuclear and experimental pathways.
Introduction
This compound is a beta-emitting radionuclide with a physical half-life that makes it suitable for various therapeutic applications, including the palliation of pain from bone metastases.[1][2] Its decay properties, which include both beta particles for therapy and a gamma photon for imaging, position it as a valuable theranostic agent.[1][3] A thorough understanding of its decay scheme and the resulting daughter nuclides is crucial for dosimetry calculations, treatment planning, and the development of novel radiopharmaceuticals.
Nuclear Properties and Decay Scheme
This compound has an atomic number of 75 and a mass number of 186. It is an odd-odd nucleus, which contributes to its instability and subsequent radioactive decay. The accepted half-life of this compound is approximately 3.7183 to 3.72 days.[4][5]
Decay Modes
This compound decays via two primary modes: beta-minus (β⁻) decay and electron capture (EC).
-
Beta-Minus (β⁻) Decay: The predominant decay mode is β⁻ emission, accounting for approximately 92.5% of all decays. In this process, a neutron within the this compound nucleus is converted into a proton, with the emission of an electron (beta particle) and an antineutrino. This transformation results in the formation of Osmium-186 (¹⁸⁶Os).[6]
-
Electron Capture (EC): The remaining 7.47% of this compound atoms decay through electron capture. In this process, the nucleus captures an inner atomic electron, which combines with a proton to form a neutron, and a neutrino is emitted. This decay path leads to the formation of Tungsten-186 (B77642) (¹⁸⁶W).[7]
The dual decay pathway of this compound is a key characteristic, leading to two different stable daughter products.
Daughter Products
The decay of this compound results in the formation of two stable isotopes:
-
Osmium-186 (¹⁸⁶Os): Formed via beta-minus decay.[6]
-
Tungsten-186 (¹⁸⁶W): Formed via electron capture.
Both of these daughter products are stable nuclides.
Quantitative Decay Data
The following tables summarize the key quantitative data associated with the decay of this compound.
Table 1: General Nuclear Properties of this compound
| Property | Value |
| Atomic Number (Z) | 75 |
| Mass Number (A) | 186 |
| Half-Life | 3.7183 days[7] |
| Decay Modes | β⁻, Electron Capture[6] |
Table 2: this compound Decay Modes and Branching Ratios
| Decay Mode | Branching Ratio (%) | Daughter Nuclide |
| Beta-Minus (β⁻) | 92.53[7] | Osmium-186 (¹⁸⁶Os) |
| Electron Capture (EC) | 7.47[7] | Tungsten-186 (¹⁸⁶W) |
Table 3: Major Emissions from the Decay of this compound
| Radiation Type | Energy (keV) | Intensity (%) | Decay Path |
| Beta-Minus (β⁻) (E_max) | 1069.5 | 70.99 | ¹⁸⁶Re → ¹⁸⁶Os |
| Beta-Minus (β⁻) (E_max) | 932.3 | 21.54 | ¹⁸⁶Re → ¹⁸⁶Os |
| Gamma (γ) | 137.16 | 9.39 | ¹⁸⁶Re → ¹⁸⁶Os |
| Gamma (γ) | 122.61 | 0.603 | ¹⁸⁶Re → ¹⁸⁶W |
Data sourced from various nuclear data tables and publications.[7][8]
Decay Scheme Visualization
The decay of this compound can be visually represented to illustrate the transitions between the parent and daughter nuclides, including the energy levels involved.
Caption: A simplified decay scheme of this compound showing the two decay modes and primary daughter products.
Experimental Protocols: Production and Measurement
The production and measurement of this compound are critical steps for its use in research and clinical settings. The methodologies generally involve nuclear reactions for production and radiometric techniques for measurement.
Production of this compound
This compound is typically produced in a nuclear reactor or via a particle accelerator.[3][9]
-
Reactor Production: The most common method is the neutron activation of enriched Rhenium-185 (¹⁸⁵Re) targets in a nuclear reactor.[7] The reaction is represented as: ¹⁸⁵Re(n,γ)¹⁸⁶Re
This method is capable of producing large quantities of this compound.[10] However, the resulting product has a low specific activity, meaning it contains a significant amount of non-radioactive rhenium.[7]
-
Accelerator Production: To obtain this compound with a higher specific activity, charged particle bombardment of enriched Tungsten-186 (¹⁸⁶W) targets is employed.[3][7] Common reactions include:
Following irradiation, chemical separation processes are necessary to isolate the this compound from the target material.[5][9]
Measurement and Characterization
The activity and purity of a this compound sample are determined using various radiation detection techniques.
-
Gamma Spectroscopy: A High-Purity Germanium (HPGe) detector is used to identify and quantify the gamma-emitting radionuclides in a sample. For this compound, the characteristic 137 keV gamma peak is measured to determine its activity.[11] This technique is also crucial for assessing the radionuclidic purity by identifying any gamma-emitting impurities.
-
Liquid Scintillation Counting: This method is highly efficient for quantifying beta-emitting radionuclides. It is used to measure the total beta activity of the this compound sample.[11]
-
Ionization Chambers: These instruments are used for the routine measurement of the total activity of radiopharmaceuticals before administration.[11]
Experimental Workflow Visualization
The general process from production to characterization of this compound can be outlined in a workflow diagram.
Caption: A flowchart illustrating the key stages in the production and quality control of this compound.
Conclusion
This compound's well-characterized decay scheme, with its dual decay modes and favorable emission characteristics, underpins its utility in nuclear medicine. The production of high-specific-activity this compound via accelerator routes continues to be an area of active research, aiming to enhance its therapeutic efficacy. A comprehensive understanding of its nuclear properties, as detailed in this guide, is essential for the continued development and application of this compound-based radiopharmaceuticals.
References
- 1. openmedscience.com [openmedscience.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. isotopes.gov [isotopes.gov]
- 5. Production of high specific activity this compound via the 186W(d,2n)186Re nuclear reaction using pressed tungsten-186 metal targets and evaluation of separation methods - American Chemical Society [acs.digitellinc.com]
- 6. mirdsoft.org [mirdsoft.org]
- 7. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ezag.com [ezag.com]
- 9. nishina.riken.jp [nishina.riken.jp]
- 10. mdpi.com [mdpi.com]
- 11. The standardization and decay scheme of this compound (Journal Article) | ETDEWEB [osti.gov]
Early Clinical Frontiers: A Technical Guide to Rhenium-186 Radiopharmaceuticals
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Rhenium-186 (¹⁸⁶Re), a β- and γ-emitting radionuclide, has been a subject of significant interest in nuclear medicine for its therapeutic potential. Its favorable nuclear properties, including a 3.7-day half-life and a 137 keV gamma photon suitable for imaging, have positioned it as a valuable radioisotope for the development of radiopharmaceuticals.[1] This technical guide provides a comprehensive overview of the early clinical studies of various ¹⁸⁶Re-labeled compounds, with a focus on their application in bone pain palliation, radiosynovectomy, and oncology.
This compound (Sn) HEDP for Palliative Treatment of Painful Bone Metastases
One of the most extensively studied applications of this compound is in the palliation of pain from osseous metastases. The radiopharmaceutical ¹⁸⁶Re-hydroxyethylidene diphosphonate (HEDP) selectively localizes in areas of high osteoblastic activity, delivering a targeted dose of radiation to the metastatic lesions.[2][3]
Quantitative Data from Clinical Trials
Early clinical trials have demonstrated the efficacy and safety of ¹⁸⁶Re-HEDP. The data from several key studies are summarized below for comparative analysis.
| Study/Trial Phase | Patient Population | Number of Patients | Administered Dose (MBq) | Response Rate | Key Toxicity Findings |
| Phase 1 (Breast Cancer) [4] | Metastatic Breast Cancer | 12 | 1295 - 2960 | Not the primary endpoint, but changes in alkaline phosphatase suggested anti-tumor effects. | Dose-limiting thrombocytopenia was observed. The maximum tolerated dose was determined to be 2405 MBq. |
| Phase 1 (Prostate Cancer) [5][6] | Androgen-Independent Prostate Cancer | 27 | 1251 - 4336 | 50% or more decline in PSA in 3 of 6 patients at the highest doses. | Dose-limiting myelosuppression (Grade III) at 4107 MBq. |
| Efficacy Study (Prostate Cancer) [7] | Prostate Cancer with Bone Metastases | 37 (evaluable) | 1295 - 3515 | 54% overall response. Dose-dependent response: 33% at 1295 MBq, 78% at 1850/2405 MBq, and 70% at 2960/3515 MBq. | Not detailed in this efficacy-focused study. |
| Double-Blind, Crossover vs. Placebo [8][9] | Advanced Cancer with Painful Bone Metastases | Not specified | 1110 - 1295 | Significant pain relief in ~80% of patients, statistically greater than placebo. | Not detailed in this efficacy-focused study. |
| High-Dose Study [10] | Various Cancers with Widespread Bone Metastases | 19 | Mean of 2882 ± 675 | 78.9% of patients experienced pain relief. | Bone marrow suppression at higher doses, with two patients requiring packed cell transfusions. |
| Preliminary Results Study [11] | Primarily Prostate or Breast Cancer | 44 | 1295 | 60% of patients achieved significant pain relief. | Moderate decrease in platelets and a transient increase in pain ("flare" reaction). |
Experimental Protocols
Patient Selection and Evaluation: Patients enrolled in these early studies typically had histologically confirmed cancer with multiple, painful bone metastases documented by a technetium-99m diphosphonate bone scan.[9] Adequate hematological function was a common inclusion criterion. Pain assessment was often conducted using tools like a visual analog scale (VAS) and a verbal rating scale (VRS), with patients keeping a diary to track pain levels and analgesic use.[7][11]
Radiopharmaceutical Preparation and Administration: ¹⁸⁶Re-HEDP was prepared using kits, and the radiochemical purity was consistently verified to be high before administration.[12] The radiopharmaceutical was administered intravenously, often as a single injection.[8]
Dosimetry and Pharmacokinetics: Pharmacokinetic studies revealed that ¹⁸⁶Re-HEDP is cleared from the blood and excreted primarily through the urine.[12][13] A significant portion of the non-renally cleared dose is taken up by the skeleton, with a strong correlation observed between the bone scan index (a measure of metastatic disease burden) and the fraction of the dose retained by the bone.[13][14] Dosimetry estimates were performed to calculate the radiation absorbed dose to tumors and normal organs, with the bone marrow being the critical dose-limiting organ.[5][15]
Experimental Workflow for ¹⁸⁶Re-HEDP Bone Pain Palliation Trials
This compound Labeled Monoclonal Antibodies in Radioimmunotherapy
Early clinical trials also explored the use of ¹⁸⁶Re conjugated to monoclonal antibodies for the targeted treatment of various cancers. The chemical similarity between rhenium and technetium facilitated the development of these therapeutic agents.[1][16]
Quantitative Data from Phase I Trials
| Study/Trial Phase | Antibody/Fragment | Number of Patients | Administered Dose (mCi/m²) | Key Toxicity Findings | Tumor Response |
| Phase I [17][18] | ¹⁸⁶Re-NR-LU-10 (intact) | 15 | 25 - 120 | Dose-limiting myelosuppression at 120 mCi/m². | Not specified in detail, focus on safety. |
| Phase I [17][18] | ¹⁸⁶Re-NR-CO-02 F(ab')₂ | 31 | 25 - 200 | Dose-limiting myelosuppression at 150 mCi/m² in heavily pretreated patients. | One partial response. |
Experimental Protocols
Patient Selection and Imaging: Patients with refractory metastatic epithelial carcinomas were enrolled in these Phase I trials.[17] Prior to radioimmunotherapy, tumor localization of the antibody was confirmed using a diagnostic imaging study with a technetium-99m labeled version of the antibody.[17]
Dose Escalation and Toxicity Monitoring: The studies followed a dose-escalation design to determine the maximum tolerated dose.[17] The primary dose-limiting toxicity observed was myelosuppression.[17] A notable finding was the development of human anti-mouse antibodies (HAMA) in a significant percentage of patients, which could impact the efficacy of repeated treatments.[17][19]
Logical Flow of Radioimmunotherapy Trials
This compound in Radiosynovectomy
Radiosynovectomy, or radiation synovectomy, is a minimally invasive procedure for the treatment of inflammatory joint diseases. ¹⁸⁶Re-sulfide colloid has been investigated for this purpose in medium-sized joints.[20][21]
Quantitative Data from a Prospective Randomized Trial
A prospective study compared three treatment regimens for articulosynovitis in patients with rheumatoid arthritis.[22][23]
| Treatment Group | Number of Joints | Key Findings |
| Group 1: ¹⁸⁶Re alone | 50 | Less effective than the combination therapy. |
| Group 2: ¹⁸⁶Re + Triamcinolone Hexacetonide | 50 | Best clinical results and slowest progression of radiological destruction. |
| Group 3: Triamcinolone Hexacetonide alone | 50 | Less effective than the combination therapy. |
Experimental Protocol
Patient Population and Treatment: The study included patients with a confirmed diagnosis of rheumatoid arthritis.[22] The treatment involved the intra-articular injection of the assigned therapeutic agent into the shoulder, elbow, wrist, hip, or ankle joints.[22][23]
Evaluation: Joints were assessed for pain, synovitis, range of motion, and radiological destruction over a three-year follow-up period.[22] The combination of ¹⁸⁶Re and a corticosteroid proved to be the most effective treatment regimen.[22][23]
Emerging this compound Radiopharmaceuticals: Nanoliposomes
More recent early clinical studies have focused on novel delivery systems for this compound, such as nanoliposomes, for the treatment of brain tumors.
Quantitative Data from Early Phase Trials of ¹⁸⁶Re-Nanoliposomes (¹⁸⁶RNL)
| Study/Trial Phase | Patient Population | Number of Patients | Administered Dose | Key Findings |
| ReSPECT-GBM (Phase 1) | Recurrent Glioblastoma | 23 | Dose escalation cohorts | A statistically significant overall survival benefit was observed in patients achieving an average absorbed radiation dose >100 Gy to the tumor. |
| ReSPECT-LM (Phase 1) [19][24][25] | Leptomeningeal Metastases | Ongoing | Dose escalation, starting at 6.6 mCi | The trial aims to establish a safe dose. Preclinical studies showed tolerance to high doses in animal models. |
Experimental Protocol
Administration and Imaging: For recurrent glioblastoma, ¹⁸⁶RNL is administered via convection-enhanced delivery (CED) directly into the tumor. In the case of leptomeningeal metastases, administration is via an intraventricular catheter.[19] The gamma emission of ¹⁸⁶Re allows for SPECT/CT imaging to visualize the in vivo distribution of the nanoliposomes.
Safety and Efficacy Assessment: These early trials are primarily focused on determining the safety, tolerability, and maximum tolerated dose of ¹⁸⁶RNL.[24] Efficacy is a secondary endpoint, assessed through metrics such as overall survival and response rates.[24]
Signaling Pathway of Targeted Radiation Therapy
While ¹⁸⁶Re radiopharmaceuticals do not target a specific signaling pathway in the traditional sense, their therapeutic effect is mediated by the induction of DNA damage in cancer cells through the emission of beta particles.
Conclusion
Early clinical studies have established a solid foundation for the use of this compound radiopharmaceuticals in various therapeutic applications. For bone pain palliation, ¹⁸⁶Re-HEDP has demonstrated significant efficacy with manageable toxicity. In radioimmunotherapy, ¹⁸⁶Re-labeled antibodies have shown promise, although myelosuppression and immunogenicity are key considerations. The use of ¹⁸⁶Re in radiosynovectomy, particularly in combination with corticosteroids, has proven to be an effective treatment for inflammatory joint conditions. The development of novel formulations like ¹⁸⁶Re-nanoliposomes for challenging-to-treat cancers such as glioblastoma highlights the ongoing innovation in this field. Further research and larger clinical trials are warranted to fully realize the therapeutic potential of this compound in nuclear medicine.
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of this compound-HEDP in patients with bone metastases originating from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of this compound-etidronate in prostate cancer patients with metastatic bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(Sn)HEDP for treatment of painful osseous metastases: results of a double-blind crossover comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. This compound HEDP: palliative radionuclide therapy of painful bone metastases. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Pharmacokinetics of this compound after administration of this compound-HEDP to patients with bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Production and therapeutic use of this compound, 188--the future of radionuclides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical experience with this compound-labeled monoclonal antibodies for radioimmunotherapy: results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. This compound NanoLiposome for Leptomeningeal Metastasis · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. openmedscience.com [openmedscience.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Radiosynoviorthesis with this compound in rheumatoid arthritis: a prospective study of three treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nuklearmedizin-gratz.de [nuklearmedizin-gratz.de]
- 24. Plus Therapeutics Presents Data from Preclinical Study of this compound Nanoliposome in Leptomeningeal Metastases and Plans for Further Evaluation with Upcoming Phase 1 Clinical Trial - BioSpace [biospace.com]
- 25. Plus Therapeutics Announces First Patient Dosed in Phase 1/2a Dose Escalation Trial of 186RNL Radiotherapeutic for Leptomeningeal Metastases - BioSpace [biospace.com]
Theoretical maximum specific activity of Rhenium-186
An In-depth Technical Guide to the Theoretical Maximum Specific Activity of Rhenium-186
Introduction
This compound (¹⁸⁶Re) is a radionuclide of significant interest in therapeutic nuclear medicine. Its decay characteristics, which include the emission of both therapeutic β⁻ particles and imageable γ-rays, make it a prime candidate for theranostic applications.[1][2][3] The efficacy of radiopharmaceuticals developed with ¹⁸⁶Re is critically dependent on their specific activity, defined as the amount of radioactivity per unit mass of the radionuclide.[4] A high specific activity is crucial for labeling targeting molecules like peptides and antibodies without altering their biological properties.[1][5] This guide provides a comprehensive overview of the theoretical maximum specific activity of this compound, its calculation, production methods, and the experimental protocols for its determination.
Theoretical Maximum Specific Activity
The theoretical maximum specific activity of a radionuclide is a fundamental physical constant that assumes a carrier-free state, where all atoms in a given mass are the radionuclide of interest.[6] The calculation is based on the radionuclide's half-life and molar mass.
The formula for specific activity (SA) is:
SA = (Nₐ * λ) / M = (Nₐ * ln(2)) / (t₁/₂ * M)
Where:
-
Nₐ is Avogadro's constant (6.022 x 10²³ mol⁻¹)
-
λ is the decay constant
-
ln(2) is the natural logarithm of 2 (≈ 0.693)
-
t₁/₂ is the half-life of the radionuclide in seconds
-
M is the molar mass of the radionuclide in g/mol
For this compound, with a half-life of 3.7183 days and a molar mass of approximately 186 g/mol , the theoretical maximum specific activity is calculated to be approximately 1.9 x 10⁵ Ci/g or 7.0 x 10¹⁵ Bq/g .[1][7][8]
Quantitative Data Summary
The physical properties of this compound and a comparison of its theoretical and achieved specific activities are summarized in the tables below.
Table 1: Physical and Nuclear Properties of this compound
| Property | Value |
| Half-life | 3.7183 days[1][7] |
| Decay Mode | β⁻ emission (92.53%), Electron Capture (7.47%)[1] |
| Maximum β⁻ Energy | 1.07 MeV[3] |
| Gamma-ray Energy | 137 keV (9.47% abundance)[1] |
| Molar Mass | ~186 g/mol |
Table 2: Comparison of Theoretical and Achieved Specific Activity of this compound
| Production Method | Specific Activity | Notes |
| Theoretical Maximum | ~1.9 x 10⁵ Ci/g (~7.0 x 10¹⁵ Bq/g) | Carrier-free |
| Reactor Production | Low, typically ≤ 0.11 GBq/µg[9] | Carrier-added due to the presence of stable Rhenium-185.[1][2] |
| Accelerator Production | High, up to 0.788 ± 0.089 GBq/µg has been reported.[2][9] | Can be produced as no-carrier-added, approaching the theoretical maximum.[1] |
Production and Experimental Protocols
The specific activity of this compound is highly dependent on its production method.
Production Pathways
Two primary pathways exist for the production of this compound, each yielding a product with vastly different specific activities.
Experimental Protocol for High Specific Activity ¹⁸⁶Re Production
The production of high specific activity ¹⁸⁶Re via the ¹⁸⁶W(p,n)¹⁸⁶Re or ¹⁸⁶W(d,2n)¹⁸⁶Re reactions involves several key steps:[1][2][3]
-
Target Preparation: Highly enriched ¹⁸⁶W, often in the form of tungsten oxide (¹⁸⁶WO₃) or tungsten metal powder, is pressed into a target suitable for irradiation.[2][3]
-
Irradiation: The target is bombarded with a proton or deuteron (B1233211) beam from a cyclotron or other particle accelerator. The beam energy and current are optimized to maximize the production of ¹⁸⁶Re while minimizing the formation of impurities.[1][10]
-
Chemical Separation: After irradiation, the ¹⁸⁶Re must be chemically separated from the bulk tungsten target material. This is typically achieved using techniques such as alkaline dissolution followed by anion exchange chromatography.[2]
-
Quality Control: The final product is analyzed to determine its radionuclidic purity, radiochemical purity, and specific activity.
Experimental Workflow
The general workflow for producing and verifying high specific activity this compound is depicted below.
Impact of Specific Activity on Applications
The specific activity of a this compound preparation is a critical determinant of its clinical utility.
-
Low Specific Activity ¹⁸⁶Re: Produced in nuclear reactors via the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction, this form contains a significant amount of non-radioactive ("carrier") rhenium.[1][5][11] While suitable for applications where a large number of molecules can be labeled without adverse effects, such as in ¹⁸⁶Re-HEDP for bone pain palliation, it is not appropriate for labeling biomolecules that are sensitive to mass.[1][12]
-
High Specific Activity ¹⁸⁶Re: Produced in accelerators, this "no-carrier-added" form is essential for labeling targeting vectors like monoclonal antibodies and peptides.[1] These molecules are present in very small quantities in vivo, and a high specific activity ensures that a therapeutic dose of radiation can be delivered without administering an excess mass of the targeting molecule, which could otherwise lead to toxicity or altered pharmacokinetics.
The relationship between specific activity and its application is summarized in the following diagram.
Conclusion
The theoretical maximum specific activity of this compound is a high value, approximately 1.9 x 10⁵ Ci/g. While this is a theoretical limit, advances in accelerator-based production methods are enabling the routine production of high specific activity this compound that approaches this value.[2][9] This development is crucial for expanding the therapeutic applications of this compound, particularly in the realm of targeted radiotherapy, where the ability to label mass-sensitive biomolecules is paramount. Understanding the principles of specific activity, its calculation, and the methodologies for its production and measurement is essential for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this versatile radionuclide.
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bulk production and evaluation of high specific activity 186gRe for cancer therapy using enriched 186WO3 targets in a proton beam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of high specific activity this compound via the 186W(d,2n)186Re nuclear reaction using pressed tungsten-186 metal targets and evaluation of separation methods - American Chemical Society [acs.digitellinc.com]
- 4. Specific activity - Wikipedia [en.wikipedia.org]
- 5. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications [sfera.unife.it]
- 6. Radiochemical Calculations | Revvity [revvity.com]
- 7. isotopes.gov [isotopes.gov]
- 8. iem-inc.com [iem-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. nishina.riken.jp [nishina.riken.jp]
- 11. [Production and therapeutic use of this compound, 188--the future of radionuclides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
Rhenium-186 in Preclinical Oncology: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium-186 (¹⁸⁶Re) is a β-emitting radionuclide with favorable physical characteristics for therapeutic applications in oncology. Its β-emission has a maximum energy of 1.07 MeV and an average tissue penetration of approximately 2 mm, allowing for localized irradiation of tumor tissues while sparing surrounding healthy organs.[1][2] Additionally, ¹⁸⁶Re emits a 137 keV gamma photon (9% abundance), which enables in vivo imaging and dosimetry studies using standard SPECT cameras.[3][4] These properties have led to the investigation of ¹⁸⁶Re in various preclinical cancer models, primarily through two main strategies: targeted delivery via nanocarriers and radioimmunotherapy. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on experimental methodologies, quantitative outcomes, and the underlying molecular mechanisms.
Therapeutic Strategies and Preclinical Models
The versatility of this compound has been explored in a range of preclinical cancer models, demonstrating its potential in diverse therapeutic contexts.
This compound Nanoliposomes (¹⁸⁶RNL)
The encapsulation of ¹⁸⁶Re within nanoliposomes has emerged as a leading strategy to enhance its therapeutic index. This formulation, often referred to as ¹⁸⁶RNL, allows for high payload capacity and improved retention at the tumor site, thereby increasing the absorbed radiation dose to the tumor while minimizing systemic exposure.[5]
Glioblastoma (GBM): Preclinical studies in orthotopic rat models of glioblastoma (U87 and U251 cell lines) have shown significant therapeutic efficacy of ¹⁸⁶RNL administered via convection-enhanced delivery (CED).[6] This local delivery method bypasses the blood-brain barrier and achieves high intratumoral concentrations of the radiopharmaceutical.[5]
Leptomeningeal Metastases (LM): The intraventricular administration of ¹⁸⁶RNL has been investigated in rat models of leptomeningeal metastases derived from C6 glioma and MDA-MB-231 breast cancer cells.[1][7] These studies have demonstrated the potential of ¹⁸⁶RNL to control tumor growth and improve survival in this challenging disease setting.[1][7]
Radioimmunotherapy
Radioimmunotherapy (RIT) with ¹⁸⁶Re involves linking the radionuclide to monoclonal antibodies (mAbs) that target tumor-associated antigens. This approach aims to selectively deliver a cytotoxic radiation dose to cancer cells.
Colorectal Cancer: Preclinical studies in nude mice bearing human colon cancer xenografts have evaluated ¹⁸⁶Re-labeled monoclonal antibodies, such as A7, which targets a 45 kD glycoprotein.[8][9] These studies have demonstrated tumor growth suppression and favorable dosimetry compared to other radionuclides like ¹³¹I.[8][9]
Small Cell Lung Cancer: The use of ¹⁸⁶Re-labeled HNK1 (CD57) monoclonal antibody has been explored in a rapid screening model in athymic nude mice inoculated with the SHP-77 small cell lung cancer cell line.[10]
Head and Neck Cancer: A preclinical study in nude rats with subcutaneously inoculated human tongue cancer cells has shown the efficacy of intratumorally infused liposomal ¹⁸⁶Re.[11]
Other Cancers: The potential of Rhenium-based compounds has also been explored in preclinical models of ovarian and prostate cancer, with some studies investigating novel Rhenium complexes and their effects on cancer cell lines.[3][7][10][12][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in various cancer models.
Table 1: Therapeutic Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | ¹⁸⁶Re Formulation | Administration Route | Key Efficacy Outcome | Reference(s) |
| Glioblastoma (U87) | Rat | Nanoliposomes (¹⁸⁶RNL) | Convection-Enhanced Delivery | Median survival of 126 days vs. 49 days for controls.[6] | [6] |
| Glioblastoma (U251) | Rat | Nanoliposomes (¹⁸⁶RNL) | Convection-Enhanced Delivery | Median survival not reached at 120 days vs. shorter survival in controls.[6] | [6] |
| Leptomeningeal Metastases (C6) | Rat | Nanoliposomes (¹⁸⁶RNL) | Intraventricular | 100% survival at 2 weeks vs. 50% for controls.[7] | [7] |
| Leptomeningeal Metastases (MDA-MB-231) | Athymic Nude Rat | Nanoliposomes (¹⁸⁶RNL) | Intraventricular | Prolonged survival (data not specified).[8] | [8] |
| Colorectal Cancer | Nude Mice | ¹⁸⁶Re-MAG3-A7 mAb | Intravenous | Significant tumor growth suppression with 4.48 MBq.[9] | [9] |
| Head and Neck Cancer | Nude Rat | Liposomal ¹⁸⁶Re | Intratumoral Infusion | Tumor volume decreased to 87.7% of initial size by day 14, while control tumors grew 395.0%-514.4%. | [11] |
Table 2: Biodistribution and Dosimetry of this compound in Preclinical Models
| Cancer Model | Animal Model | ¹⁸⁶Re Formulation | Time Post-Injection | Tumor Uptake (%ID/g) | Absorbed Dose to Tumor (Gy) | Reference(s) |
| Glioblastoma | Rat | Nanoliposomes (¹⁸⁶RNL) | N/A | N/A | Up to 1850 Gy without overt toxicity.[6] | [6] |
| Leptomeningeal Metastases | Rat | Nanoliposomes (¹⁸⁶RNL) | 48 hours | N/A (retained at injection site) | Mean of 1,094 Gy.[1] | [1] |
| Colorectal Cancer | Nude Mice | ¹⁸⁶Re-MAG3-A7 mAb | 24 hours | 31.0% | 14.9 cGy/37 kBq | [8][15] |
| Head and Neck Cancer | Nude Rat | Liposomal ¹⁸⁶Re | N/A | High intratumoral retention | 526.3 Gy | [11] |
Table 3: Preclinical Toxicity of this compound Formulations
| Cancer Model | Animal Model | ¹⁸⁶Re Formulation | Maximum Tolerated Dose (MTD) / Observations | Reference(s) |
| Glioblastoma | Rat | Nanoliposomes (¹⁸⁶RNL) | Doses up to 1850 Gy administered without overt clinical or microscopic evidence of toxicity.[6] | [6] |
| Leptomeningeal Metastases | Non-tumor bearing Rat | Nanoliposomes (¹⁸⁶RNL) | MTD not reached at doses up to 1.340 mCi (absorbed dose of 1075 Gy). Minimal transient weight loss.[1][16] | [1][16] |
| Head and Neck Cancer | Nude Rat | Liposomal ¹⁸⁶Re | No systemic toxicity observed based on body weight and hematology. | [11] |
Experimental Protocols
Preparation of this compound Nanoliposomes (¹⁸⁶RNL)
This protocol is a generalized procedure based on the BMEDA chelation method.[5][6][17][18][19][20]
Materials:
-
This compound as perrhenate (B82622) (¹⁸⁶ReO₄⁻)
-
N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA)
-
Sodium glucoheptonate
-
Stannous chloride (SnCl₂)
-
Pre-formed liposomes (e.g., containing an ammonium (B1175870) sulfate (B86663) gradient)
-
Saline, nitrogen-flushed
-
0.05 M Sodium hydroxide
-
PD-10 size exclusion chromatography column
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of the ¹⁸⁶Re-BMEDA complex: a. In a sterile, nitrogen-flushed vial, combine sodium glucoheptonate and BMEDA. b. Add nitrogen-flushed saline and mix. c. Add freshly prepared stannous chloride solution. d. Adjust the pH to 7.0-8.0 with 0.05 M sodium hydroxide. e. Add the ¹⁸⁶ReO₄⁻ solution and incubate at room temperature for 20 minutes with gentle shaking.
-
Liposome Labeling: a. Prepare the liposomes by passing them through a PD-10 column with PBS (pH 7.4) to create an ammonium sulfate gradient. b. Add the prepared ¹⁸⁶Re-BMEDA solution to the liposomes. c. Incubate the mixture at 37°C for 1 hour.
-
Purification: a. Separate the ¹⁸⁶Re-labeled liposomes from unencapsulated ¹⁸⁶Re-BMEDA by passing the mixture through a new PD-10 column, eluting with PBS (pH 7.4).
-
Quality Control: a. Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC) or paper chromatography. b. Assess the size and stability of the radiolabeled nanoliposomes.
Radiolabeling of Monoclonal Antibodies with this compound
This protocol describes the labeling of monoclonal antibodies using the mercaptoacetyltriglycine (MAG3) chelate.[5][8][9][15][21][22][23][24]
Materials:
-
This compound as perrhenate (¹⁸⁶ReO₄⁻)
-
S-benzoylmercaptoacetyltriglycine (S-benzoyl-MAG3) precursor
-
Tetrafluorophenol (TFP)
-
Monoclonal antibody (mAb)
-
Ascorbic acid
-
Stannous chloride (SnCl₂)
-
Appropriate buffers and solvents
-
Size-exclusion chromatography columns (e.g., PD-10)
Procedure:
-
Preparation of ¹⁸⁶Re-MAG3: a. Perform a solid-phase synthesis to produce the ¹⁸⁶Re-MAG3 complex from the S-benzoyl-MAG3 precursor. This typically involves reduction of ¹⁸⁶ReO₄⁻ with stannous chloride and chelation with the MAG3 ligand.
-
Esterification: a. Esterify the ¹⁸⁶Re-MAG3 complex with tetrafluorophenol (TFP) to create a reactive intermediate for antibody conjugation.
-
Conjugation to Monoclonal Antibody: a. React the ¹⁸⁶Re-MAG3-TFP ester with the monoclonal antibody in a suitable buffer. b. The reaction is typically carried out at room temperature.
-
Purification: a. Purify the ¹⁸⁶Re-labeled mAb from unconjugated ¹⁸⁶Re-MAG3 and other reactants using size-exclusion chromatography (e.g., a PD-10 column).
-
Quality Control: a. Determine the radiochemical purity by ITLC or HPLC. b. Measure the specific activity (MBq/mg). c. Assess the immunoreactivity of the labeled antibody through in vitro binding assays to target antigen-positive cells. d. To prevent radiolysis, ascorbic acid can be added to the final product.[8][15]
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of ¹⁸⁶Re-labeled compounds.[17][22][25]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
¹⁸⁶Re-labeled compound and corresponding non-radioactive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: a. Treat the cells with serial dilutions of the ¹⁸⁶Re-labeled compound and the non-radioactive control. Include untreated control wells. b. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add MTT solution to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
In Vivo Tumor Model and Efficacy Study
This protocol outlines a general workflow for an in vivo study using a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
¹⁸⁶Re-labeled therapeutic and control articles
-
Calipers for tumor measurement
-
Imaging system (e.g., bioluminescence imager, SPECT scanner)
Procedure:
-
Tumor Inoculation: a. Subcutaneously or orthotopically inoculate mice with cancer cells. b. Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Randomization and Treatment: a. Randomize mice into treatment and control groups. b. Administer the ¹⁸⁶Re-labeled therapeutic via the desired route (e.g., intravenous, intratumoral). Control groups may receive a vehicle or a non-radioactive version of the therapeutic.
-
Monitoring: a. Measure tumor volume with calipers regularly (e.g., 2-3 times per week). b. Monitor body weight and general health of the animals as indicators of toxicity. c. If applicable, perform bioluminescence or SPECT imaging to monitor tumor growth and biodistribution of the radiopharmaceutical.
-
Endpoint: a. Continue the study until a predetermined endpoint is reached (e.g., maximum tumor size, significant weight loss, or a specified time point). b. Euthanize the animals and collect tumors and major organs for biodistribution, dosimetry, and histological analysis.
-
Data Analysis: a. Plot tumor growth curves and perform statistical analysis. b. Generate Kaplan-Meier survival curves and analyze for statistical significance. c. Calculate the percentage of injected dose per gram (%ID/g) in the tumor and other organs.
Signaling Pathways and Molecular Mechanisms
The therapeutic effect of this compound is primarily mediated by the DNA damage induced by its beta-particle emissions. This triggers a cascade of cellular signaling events that ultimately determine the fate of the cancer cell.
DNA Damage Response
Beta-particles from ¹⁸⁶Re cause both direct and indirect DNA damage. Direct damage occurs through physical interaction with the DNA molecule, while indirect damage is mediated by the generation of reactive oxygen species (ROS).[6] This results in a spectrum of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs).[6]
The cellular response to this damage involves the activation of complex DNA damage response (DDR) pathways. Key sensor proteins, such as the MRN complex (Mre11-Rad50-Nbs1) for DSBs, recognize the DNA lesions and initiate signaling cascades.
Key Signaling Pathways
-
ATM-Chk2 Pathway: In response to DSBs, the Ataxia Telangiectasia Mutated (ATM) kinase is activated.[11][16][26][27][28] ATM then phosphorylates a number of downstream targets, including the checkpoint kinase 2 (Chk2).[11][16][26][27][28] This pathway plays a crucial role in inducing cell cycle arrest, typically at the G1/S or G2/M checkpoints, allowing time for DNA repair.[11][16][26][27][28]
-
p53 Signaling: The tumor suppressor protein p53 is a key downstream effector of the ATM-Chk2 pathway.[23] Upon activation by phosphorylation, p53 can transcriptionally activate genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX).[23]
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the DDR signaling can trigger programmed cell death, or apoptosis. This can occur through the p53-mediated intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.[23][29][30][31]
The interplay between these pathways determines whether a cancer cell undergoes cell cycle arrest and DNA repair, leading to survival and potential radioresistance, or commits to apoptosis.
Visualizations
Caption: Experimental workflow for preclinical evaluation of ¹⁸⁶Re-Nanoliposomes.
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPCT-18. A TWO-PART, PHASE 1 STUDY OF this compound NANOLIPOSOME (186RNL) DELIVERED BY CONVECTION ENHANCED DELIVERY FOR RECURRENT, REFRACTORY, OR PROGRESSIVE EPENDYMOMA AND HIGH-GRADE GLIOMA (HGG) AND NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Development of Rhenium Nanoliposomes (RNL186) for Glioblastoma - Andrew Brenner [grantome.com]
- 6. This compound liposomes as convection-enhanced nanoparticle brachytherapy for treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound-etidronate in prostate cancer patients with metastatic bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhenium‐186‐mercaptoacetyltriglycine‐labeled Monoclonal Antibody for Radioimmunotherapy: In vitro Assessment, in vivo Kinetics and Dosimetry in Tumor‐bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental radioimmunotherapy with 186Re-MAG3-A7 anti-colorectal cancer monoclonal antibody: comparison with 131I-counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring ovarian cancer cell resistance to rhenium anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High activity this compound HEDP with autologous peripheral blood stem cell rescue: a phase I study in progressive hormone refractory prostate cancer metastatic to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. This compound-HEDP palliative treatment in disseminated bone metastases due to prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-mercaptoacetyltriglycine-labeled monoclonal antibody for radioimmunotherapy: in vitro assessment, in vivo kinetics and dosimetry in tumor-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of the ATM/Chk2 pathway and cell cycle phase on radiation-induced senescence in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Clinical experience with this compound-labeled monoclonal antibodies for radioimmunotherapy: results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. researchhub.com [researchhub.com]
- 23. Rhenium Perrhenate (188ReO4) Induced Apoptosis and Reduced Cancerous Phenotype in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Impact of the ATM/Chk2 pathway and cell cycle phase on radiation-induced senescence in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Initial Safety Profile of Rhenium-186 Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety profile of two prominent Rhenium-186 (¹⁸⁶Re) compounds: ¹⁸⁶Re-HEDP (hydroxyethylidene diphosphonate) and ¹⁸⁶Re-Nanoliposomes (¹⁸⁶RNL). The information presented is collated from preclinical studies and early-phase clinical trials, focusing on toxicology, biodistribution, and dosimetry.
This compound Hydroxyethylidene Diphosphonate (¹⁸⁶Re-HEDP)
¹⁸⁶Re-HEDP is a radiopharmaceutical developed for the palliation of pain from bone metastases.[1] Its safety has been evaluated in several Phase I and II clinical trials.
Clinical Safety Profile
The primary dose-limiting toxicity of ¹⁸⁶Re-HEDP is myelosuppression, specifically thrombocytopenia.[2][3] Other reported side effects are generally mild to moderate and transient.
Table 1: Summary of Non-Hematological Adverse Events with ¹⁸⁶Re-HEDP
| Adverse Event | Incidence | Severity | Onset/Duration | Notes |
| Transient Pain Flare | 38% - 50%[2][4] | Mild to Moderate | Typically within the first week, lasting for no more than 1 week. | An increase in pain intensity of more than 25% over baseline. |
| Nausea | Reported[1] | Mild | - | - |
| Fatigue | Reported[1] | Mild | - | - |
| Neurological Dysfunction | 2 cases reported in one study[5] | Transient | - | Relationship to ¹⁸⁶Re-HEDP therapy was not definitively established. |
Table 2: Hematological Toxicity of ¹⁸⁶Re-HEDP in a Phase I Dose-Escalation Study (Metastatic Breast Cancer) [3]
| Administered Activity (MBq) | Number of Patients | Grade 3 Platelet Toxicity | Grade 4 Platelet Toxicity |
| 1295 (35 mCi) | 3 | 0 | 0 |
| 1850 (50 mCi) | 3 | 0 | 0 |
| 2405 (65 mCi) | 3 | 0 | 0 |
| 2960 (80 mCi) | 3 | 1 | 1 |
Maximum Tolerated Administered Activity in this study was determined to be 2405 MBq (65 mCi).[3]
Table 3: Hematological Toxicity of ¹⁸⁶Re-HEDP in a Phase I Dose-Escalation Study (Metastatic Prostate Cancer) [5]
| Administered Activity (MBq) | Number of Patients | Grade 3 Thrombocytopenia |
| 1295 | ≥3 | 0 |
| 1850 | ≥3 | 0 |
| 2405 | ≥3 | 0 |
| 2960 | ≥3 | 0 |
| 3515 | ≥3 | 2 |
Maximum Tolerated Dose in this study was determined to be 2960 MBq.[5] Leucopenia was reported to be of minor significance.[5]
Biodistribution and Dosimetry
Following intravenous administration, ¹⁸⁶Re-HEDP localizes to areas of high bone turnover, characteristic of metastatic lesions.[1] The primary route of excretion is urinary.
Table 4: Organ Absorbed Doses of ¹⁸⁶Re-HEDP in Patients with Metastatic Prostate Cancer [6]
| Organ | Mean Absorbed Dose (Gy) | 95% Confidence Interval (Gy) |
| Whole Body | 0.33 (±0.11) | 0.28 - 0.38 |
| Bone Lesions (Patient Mean) | 19 (±6) | 16 - 22 |
| Individual Bone Lesions | 4 - 78 | - |
Table 5: Estimated Radiation Absorbed Doses to Normal Organs from Intraperitoneal Administration of a ¹⁸⁶Re-labeled Monoclonal Antibody [7]
| Organ | Mean Absorbed Dose (rad/mCi ± s.d.) |
| Whole Body | 0.7 ± 0.3 |
| Marrow | 0.4 ± 0.1 |
| Liver | 1.9 ± 0.9 |
| Lungs | 1.3 ± 0.7 |
| Kidneys | 0.2 ± 0.2 |
| Intestine | 0.2 ± 0.2 |
Note: This data is for a ¹⁸⁶Re-labeled monoclonal antibody administered intraperitoneally and is provided for comparative purposes. Significant myelosuppression was observed at marrow doses above 100 rad.[7]
Experimental Protocols
Phase I Dose-Escalation Study for ¹⁸⁶Re-HEDP in Metastatic Breast Cancer [3]
-
Objective: To determine the maximum tolerated administered activity of ¹⁸⁶Re-HEDP.
-
Patient Population: 12 patients with metastatic breast cancer, each with at least four bone metastases and adequate hematological function.
-
Study Design: Dose-escalation study with groups of three consecutive patients.
-
Dosage Regimen: Starting dose of 1295 MBq (35 mCi), escalated in increments of 555 MBq to 2960 MBq (80 mCi).
-
Safety Assessments: Monitoring for adverse events, with a focus on hematological toxicity. Platelet toxicity was graded, with Grades 3 (platelets 25-50 x 10⁹/l) and 4 (platelets < 25 x 10⁹/l) considered unacceptable.
This compound Nanoliposomes (¹⁸⁶RNL)
¹⁸⁶RNL is a liposomal formulation of this compound being investigated for the treatment of cancers in the central nervous system, such as leptomeningeal metastases and recurrent glioma.[4][8]
Preclinical Safety Profile
Preclinical studies in rats have demonstrated a favorable safety profile for intraventricularly administered ¹⁸⁶RNL.
Table 6: Preclinical Safety of Intraventricular ¹⁸⁶RNL in Wistar Rats [4]
| Parameter | Observation |
| Maximum Tolerated Dose (MTD) | Not reached at doses up to 1.34 mCi (absorbed dose up to 1075 Gy). |
| Adverse Effects | No evidence of adverse ¹⁸⁶RNL-related effects observed through 3 months. |
| Histological Findings | Slight focal thickening of the leptomeninges, suggesting mild reactive hypertrophy. |
Clinical Safety Profile
The ReSPECT-GBM Phase 1/2 trial evaluated the safety of ¹⁸⁶RNL delivered by convection-enhanced delivery (CED) in patients with recurrent glioma.
Table 7: Safety and Dosimetry Data from the ReSPECT-GBM Phase 1/2 Trial [8]
| Parameter | Result |
| Administered Doses | 1.0 - 31.2 mCi in a volume of 0.6 - 12.3 mL |
| Dose-Limiting Toxicities | None observed |
| Serious Adverse Events | None related to treatment |
| Adverse Events (AEs) | Most AEs were mild or moderate (Grade 1 or 2) and non-serious. No patients withdrew due to AEs. |
| Average Absorbed Radiation Dose (AARD) to Tumor | 273 Gy (range: 8.9 - 740 Gy) |
| Radiation Exposure Outside the Brain | Negligible |
Experimental Protocols
Preclinical Safety and Efficacy Study of Intraventricular ¹⁸⁶RNL in Rats [4]
-
Objective: To establish the maximum tolerated dose (MTD) and assess the efficacy of ¹⁸⁶RNL.
-
Animal Model: Wistar rats.
-
Study Design: Eight cohorts of rats (n=3 each) for MTD assessment. A separate efficacy study was conducted in a rat model of leptomeningeal metastases.
-
Dosage Regimen (MTD): Intraventricular injection of increasing activities of ¹⁸⁶RNL (0, 0.480, 0.800, 1.000, 1.150, and 1.340 mCi).
-
Toxicity Assessment: Daily monitoring of food and water intake, daily weights, and observation for neurological deficits.
-
Efficacy Assessment: C6-Luc glioma cells were injected intraventricularly, and animals were treated with 0.69 mCi of ¹⁸⁶RNL. Tumor growth was assessed by luciferase bioluminescence.
-
Dosimetry: Absorbed doses were assessed with gamma camera imaging at 0h, 24h, and 48h post-treatment.
ReSPECT-GBM Phase 1/2 Clinical Trial Protocol (NCT01906385) [8]
-
Objective: To evaluate the safety, tolerability, and activity of a single dose of ¹⁸⁶RNL in patients with recurrent glioma.
-
Study Design: Multi-center, sequential cohort, open-label, dose-escalation Phase 1/2 trial.
-
Patient Population: Adult patients with recurrent glioma.
-
Drug Administration: Single dose of ¹⁸⁶RNL administered by convection-enhanced delivery (CED) following computer-assisted treatment planning using MRI guidance and placement of intracranial catheter(s).
-
Dosimetry and Distribution Assessment: ¹⁸⁶RNL infusion dynamic imaging, whole-body planar, and SPECT/CT imaging were obtained up to 8 days following treatment.
-
Safety Follow-up: Patients were followed for safety, progression, and survival.
Conclusion
The initial safety profiles of both ¹⁸⁶Re-HEDP and ¹⁸⁶Re-Nanoliposomes are encouraging, with manageable and predictable toxicities. For ¹⁸⁶Re-HEDP, myelosuppression, particularly thrombocytopenia, is the primary dose-limiting factor. For ¹⁸⁶Re-Nanoliposomes, preclinical and early clinical data suggest a high therapeutic index with minimal systemic toxicity when delivered locally. Further clinical investigation is warranted for both compounds to fully elucidate their safety and efficacy in their respective indications. This guide provides a foundational understanding of the safety considerations for researchers and clinicians working with these promising this compound based radiopharmaceuticals.
References
- 1. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound-HEDP in patients with bone metastases originating from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.plustherapeutics.com [ir.plustherapeutics.com]
- 4. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 5. Steps in the MIRD Calculation [ehealth.kcl.ac.uk]
- 6. Phase I/II trials of 186Re-HEDP in metastatic castration-resistant prostate cancer: post-hoc analysis of the impact of administered activity and dosimetry on survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medical Internal Radiation Dosimetry | PPTX [slideshare.net]
Methodological & Application
Application Notes & Protocols: Rhenium-186 Labeling of Monoclonal Antibodies for Radioimmunotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rhenium-186 (¹⁸⁶Re) is a radionuclide of significant interest for radioimmunotherapy (RIT) due to its favorable physical and chemical properties. It emits both beta particles, suitable for therapy, and a gamma photon (137 keV), which is ideal for imaging and dosimetry.[1][2] This allows for real-time monitoring of the biodistribution of the radiolabeled monoclonal antibody (mAb) and accurate calculation of the radiation dose delivered to the tumor and normal tissues.[2] The chemical similarities between rhenium and technetium have facilitated the adaptation of well-established technetium-99m labeling techniques for use with ¹⁸⁶Re.[3]
This document provides detailed protocols for two primary methods of labeling monoclonal antibodies with ¹⁸⁶Re: an indirect method using the mercaptoacetyltriglycine (MAG3) chelate and a direct method involving the reduction of native disulfide bonds on the antibody.
Data Summary
The following table summarizes key quantitative data from representative ¹⁸⁶Re labeling protocols.
| Parameter | MAG3 Indirect Method | Direct Labeling Method | Reference |
| Labeling Efficiency | 57-60% | >95% | [4][5] |
| Radiochemical Purity | >95% | >95% | [4][6] |
| ¹⁸⁶Re-MAG3-TFP Production Efficiency | 51-59% | N/A | [5][7] |
| Re-MAG3:MAb Molar Ratio | 3.4 - 8 | N/A | [6][8] |
| Immunoreactivity | 68.2% (retained for up to 8 days with ascorbic acid) | Comparable to ¹¹¹In-labeled and ⁹⁹ᵐTc-labeled mAbs | [4][5][7] |
| Colloid Formation | N/A | <5% | [4] |
| Stability | Stable for 7 days at -80°C or with ascorbic acid | Stable when challenged with DTPA and HSA for 24h at 37°C | [4][5][7] |
Experimental Protocols
Method 1: Indirect Labeling using the MAG3 Chelate
This method involves the pre-labeling of a bifunctional chelating agent, MAG3, with ¹⁸⁶Re, followed by conjugation to the monoclonal antibody.[8]
Materials:
-
Monoclonal antibody (mAb)
-
S-benzoylmercaptoacetyltriglycine (S-benzoyl-MAG3) precursor
-
¹⁸⁶Re-perrhenate (¹⁸⁶ReO₄⁻)
-
Stannous chloride (SnCl₂)
-
Tetrafluorophenol (TFP)
-
Ascorbic acid
-
PD-10 column (or similar size-exclusion chromatography system)
-
Phosphate buffered saline (PBS)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Acetonitrile (MeCN)
-
Instant thin-layer chromatography (ITLC) materials
-
Size-exclusion high-performance liquid chromatography (SEC-HPLC) system
Protocol:
-
Preparation of ¹⁸⁶Re-MAG3 Complex:
-
A solid-phase synthesis approach is utilized for the preparation of the ¹⁸⁶Re-MAG3 complex.[8]
-
The S-benzoyl-MAG3 precursor is reacted with ¹⁸⁶ReO₄⁻ in the presence of a reducing agent like stannous chloride.
-
-
Esterification with TFP:
-
Conjugation to the Monoclonal Antibody:
-
The purified ¹⁸⁶Re-MAG3-TFP active ester is added to the monoclonal antibody solution (typically at a concentration of 5 mg/mL) in a carbonate buffer (pH ~9.5).
-
The reaction is allowed to proceed at room temperature for 30-45 minutes.[9]
-
-
Purification of the ¹⁸⁶Re-mAb Conjugate:
-
The resulting ¹⁸⁶Re-labeled mAb is purified from unreacted ¹⁸⁶Re-MAG3-TFP and other small molecules using a PD-10 size-exclusion column, eluting with 0.9% NaCl.[9]
-
-
Radioprotection:
Method 2: Direct Labeling via Disulfide Bond Reduction
This method directly labels the monoclonal antibody by reducing some of its disulfide bonds to create free sulfhydryl groups that can chelate the reduced ¹⁸⁶Re.[4]
Materials:
-
Monoclonal antibody (IgG, IgM, or fragments)
-
¹⁸⁶Re-perrhenate (¹⁸⁶ReO₄⁻)
-
Ascorbic acid
-
Stannous chloride (SnCl₂)
-
Citric acid
-
Sodium bicarbonate
-
Centricon-30 molecular filtration device (or similar)
-
ITLC materials
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
Protocol:
-
Antibody Reduction:
-
Incubate the monoclonal antibody (e.g., 1 mg of IgG) with ascorbic acid (e.g., 4 mg) for 1 hour at room temperature to achieve controlled reduction of disulfide bonds.[3]
-
-
Preparation of Reducing Agent and ¹⁸⁶Re:
-
Prepare a solution of stannous chloride (e.g., 400 µg) and citric acid (e.g., 4 mg) in water. For some antibodies, the pH of this solution may need to be adjusted to 5 with sodium citrate.[3]
-
-
Radiolabeling:
-
pH Adjustment and Purification:
Quality Control
-
Radiochemical Purity: Determined by instant thin-layer chromatography (ITLC). The labeled antibody remains at the origin, while free perrhenate (B82622) migrates with the solvent front.[3][4]
-
Molecular Integrity: Assessed by size-exclusion HPLC and SDS-PAGE followed by autoradiography to ensure no fragmentation of the monoclonal antibody occurred during the labeling process.[3][4]
-
Immunoreactivity: The binding affinity of the ¹⁸⁶Re-labeled mAb to its target antigen is evaluated using an in vitro antigen excess assay.[4]
Visualizations
Caption: Experimental workflows for indirect and direct ¹⁸⁶Re-labeling of monoclonal antibodies.
Caption: Logical workflow for the quality control of ¹⁸⁶Re-labeled monoclonal antibodies.
References
- 1. Monoclonal Antibodies Radiolabeling with Rhenium-188 for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound-labeled monoclonal antibodies for radioimmunotherapy: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhenium‐186‐mercaptoacetyltriglycine‐labeled Monoclonal Antibody for Radioimmunotherapy: In vitro Assessment, in vivo Kinetics and Dosimetry in Tumor‐bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High dose this compound-labeling of monoclonal antibodies for clinical application: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mercaptoacetyltriglycine-labeled monoclonal antibody for radioimmunotherapy: in vitro assessment, in vivo kinetics and dosimetry in tumor-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labeling of monoclonal antibodies with this compound using the MAG3 chelate for radioimmunotherapy of cancer: a technical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Preparation of Rhenium-186-HEDP for Bone Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium-186-hydroxyethylidene diphosphonate (Re-186-HEDP) is a therapeutic radiopharmaceutical agent employed for the palliation of pain originating from bone metastases.[1][2] The compound leverages the bone-seeking properties of the bisphosphonate HEDP and the therapeutic beta emissions of the radionuclide this compound. This document provides detailed application notes and protocols for the preparation and quality control of Re-186-HEDP.
Mechanism of Action
The therapeutic efficacy of this compound-HEDP is based on its selective accumulation in areas of high osteoblastic activity, which are characteristic of bone metastases. The HEDP component of the radiopharmaceutical is a bisphosphonate with a strong affinity for hydroxyapatite, the primary mineral component of bone.[3][4] Following intravenous administration, Re-186-HEDP is rapidly cleared from the blood and localizes at sites of active bone remodeling. The this compound radionuclide, chelated by HEDP, then delivers a localized cytotoxic dose of beta radiation to the metastatic cells, thereby alleviating pain and potentially inhibiting tumor growth.[3][4]
Caption: Uptake and therapeutic action of this compound-HEDP in bone metastases.
Experimental Protocols
Preparation of this compound-HEDP
The preparation of this compound-HEDP is typically performed using a sterile, pyrogen-free lyophilized kit.
Kit Composition:
A typical lyophilized HEDP kit contains:
-
Hydroxyethylidene Diphosphonate (HEDP): The bone-seeking agent.
-
Stannous Chloride (SnCl₂): A reducing agent to reduce the perrhenate (B82622) (ReO₄⁻) to a lower oxidation state, facilitating chelation by HEDP.
-
Ascorbic Acid (optional): A stabilizer to prevent re-oxidation of the reduced Rhenium.
Radiolabeling Protocol:
-
Reagent Preparation:
-
Obtain a sterile vial containing the lyophilized HEDP kit.
-
Acquire a sterile solution of Sodium [¹⁸⁶Re]Perrhenate (Na¹⁸⁶ReO₄) in 0.9% sodium chloride. The specific activity of the this compound is typically around 35 mCi/mg.[5]
-
-
Reconstitution and Labeling:
-
Aseptically add the required volume of Sodium [¹⁸⁶Re]Perrhenate solution to the lyophilized HEDP kit vial.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
-
Incubation:
-
Incubate the reaction vial in a boiling water bath for approximately 15-30 minutes.
-
-
Cooling and Final Preparation:
-
After incubation, allow the vial to cool to room temperature.
-
Visually inspect the solution for any particulate matter before proceeding to quality control.
-
Caption: Workflow for the preparation of this compound-HEDP.
Chemical Reaction
The preparation of this compound-HEDP involves a redox reaction followed by chelation. The stannous ions (Sn²⁺) reduce the heptavalent Rhenium in perrhenate (Re⁷⁺O₄⁻) to a lower oxidation state. This reduced Rhenium species is then chelated by the phosphonate (B1237965) groups of the HEDP molecule. The exact structure of the final complex can be heterogeneous, potentially forming oligomeric species involving Rhenium-Rhenium and Rhenium-Tin bonds.[6]
Caption: Simplified representation of the this compound-HEDP chelation reaction.
Quality Control: Radiochemical Purity
The radiochemical purity of the final product is determined using Instant Thin Layer Chromatography (ITLC). This method separates the desired Re-186-HEDP complex from potential impurities, namely free Sodium [¹⁸⁶Re]Perrhenate (¹⁸⁶ReO₄⁻) and reduced hydrolyzed Rhenium (¹⁸⁶ReO₂).
ITLC Protocol:
-
Materials:
-
ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber, ITLC-SG)
-
Mobile Phase 1: 0.9% Sodium Chloride (Saline)
-
Mobile Phase 2: Acetone (B3395972)
-
Developing tanks
-
A suitable radiation detector (e.g., TLC scanner or well counter)
-
-
Procedure:
-
Spot a small drop of the prepared Re-186-HEDP solution approximately 1.5 cm from the bottom of two ITLC strips.
-
Place one strip in a developing tank containing saline and the other in a tank with acetone.
-
Allow the solvent front to migrate to the top of the strips.
-
Remove the strips and allow them to dry.
-
Determine the distribution of radioactivity on each strip using a radiation detector.
-
-
Interpretation of Results:
-
In Saline (Mobile Phase 1):
-
Re-186-HEDP and free ¹⁸⁶ReO₄⁻ migrate with the solvent front (Rf = 0.9-1.0).
-
¹⁸⁶ReO₂ remains at the origin (Rf = 0.0-0.1).
-
-
In Acetone (Mobile Phase 2):
-
Free ¹⁸⁶ReO₄⁻ migrates with the solvent front (Rf = 0.9-1.0).
-
Re-186-HEDP and ¹⁸⁶ReO₂ remain at the origin (Rf = 0.0-0.1).
-
-
-
Calculation of Radiochemical Purity:
-
% ¹⁸⁶ReO₂ = (Counts at origin in saline / Total counts on saline strip) x 100
-
% ¹⁸⁶ReO₄⁻ = (Counts at solvent front in acetone / Total counts on acetone strip) x 100
-
% Re-186-HEDP = 100% - (% ¹⁸⁶ReO₂ + % ¹⁸⁶ReO₄⁻)
A radiochemical purity of >95% is generally considered acceptable for clinical use.
-
Caption: Workflow for the quality control of this compound-HEDP using ITLC.
Data Presentation
The following tables summarize key quantitative data related to the preparation and performance of this compound-HEDP.
Table 1: Radiolabeling Efficiency and Stability of this compound-HEDP
| Parameter | Value | Conditions | Reference |
| Radiochemical Purity | >98% | Optimized reaction conditions | [5] |
| ~99% | Simultaneous production of ¹⁸⁶Re and ¹⁸⁸Re | [7] | |
| Stability | Retains radiochemical purity for up to 5 days | Stored at 4°C | [5] |
Table 2: Biodistribution of this compound-HEDP in Rats (% Injected Dose per Gram)
| Organ | 2 hours | 4 hours | 24 hours | 48 hours | 72 hours | Reference |
| Bone (Femur) | 3.79 | 4.00 | 4.79 | 4.65 | 4.59 | [8] |
| Blood | 0.42 | 0.28 | 0.16 | 0.12 | 0.02 | [8] |
| Kidney | 2.80 | 2.85 | 1.87 | 1.60 | 1.46 | [8] |
| Liver | 0.25 | 0.20 | 0.14 | 0.17 | 0.11 | [8] |
| Muscle | 0.05 | 0.02 | 0.004 | 0.00 | 0.00 | [8] |
| Bone (overall) | ~30% (at 3 hours) | - | Remains almost constant | Remains almost constant | - | [5] |
Conclusion
The preparation of this compound-HEDP using lyophilized kits is a straightforward and reliable method for producing this therapeutic radiopharmaceutical. Adherence to the described protocols for radiolabeling and quality control is essential to ensure the safety and efficacy of the final product for the palliative treatment of bone metastases. The high radiochemical purity and stability, combined with favorable biodistribution demonstrating high uptake in bone, underscore the utility of this compound-HEDP in clinical practice.
References
- 1. This compound(Sn)HEDP for treatment of painful osseous metastases: results of a double-blind crossover comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-186(Sn) HEDP for treatment of painful osseous metastases: initial clinical experience in 20 patients with hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate-Based Strategies for Bone Tissue Engineering and Orthopedic Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, stability studies and pharmacological behavior of [186Re]Re-HEDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of the Structure and Composition of Rhenium-1,1-Hydroxyethylidenediphosphonate (HEDP) Analogues of the Radiotherapeutic Agent (186)ReHEDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and biological evaluation of 186/188Re-HEDP as a new cocktail radiopharmaceutical for palliative treatment of osseous metastases in wild type rat [irjnm.tums.ac.ir]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhenium-186 Colloidal Sulfide for Radiation Synovectomy
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction and Application Notes
Rhenium-186 (¹⁸⁶Re) colloidal sulfide (B99878) is a radiopharmaceutical agent employed in a minimally invasive procedure known as radiation synovectomy, or radiosynoviorthesis.[1][2] This therapy is designed for the local treatment of persistent inflammatory joint diseases, particularly in medium-sized joints.[1][2][3] The primary application is in treating chronic synovitis that is refractory to conventional treatments, such as intra-articular corticosteroid injections.[3][4]
1.1 Principle of Action
The therapeutic mechanism is based on the principles of brachytherapy, where a radioactive source is placed in close proximity to the target tissue.[1][2] Following intra-articular injection, the ¹⁸⁶Re colloidal sulfide particles are phagocytized by the superficial cells of the inflamed synovial membrane.[4] this compound is a beta (β⁻) particle emitter, and these emitted electrons deliver a high, localized radiation dose directly to the hypertrophied synovium.[1][2] This radiation induces DNA damage in the proliferating synovial cells, leading to apoptosis, necrosis, and subsequent fibrosis of the inflamed tissue.[2] The result is a reduction in synovial inflammation, decreased joint effusion, and alleviation of pain.[2][4]
1.2 Key Applications
This compound colloidal sulfide is indicated for the treatment of chronic inflammatory synovitis in medium-sized joints, including the shoulder, elbow, wrist, hip, and ankle.[3][4]
Key indications include:
-
Rheumatoid Arthritis (RA): Particularly for patients with persistent mono- or oligo-arthritis despite systemic therapy.[1][2][5]
-
Haemophilic Arthropathy: To reduce the frequency of recurrent haemarthrosis (joint bleeds) and slow joint deterioration.[1][2]
-
Seronegative Spondyloarthropathies: In cases with persistent peripheral joint inflammation.[3]
-
Other Conditions: Including pigmented villonodular synovitis (PVNS) as an adjuvant to surgery, and chronic arthropathy associated with chondrocalcinosis.[1][6]
1.3 Physicochemical and Radiologic Properties
The selection of ¹⁸⁶Re is based on its physical properties, which are well-suited for the typical thickness of the synovium in medium-sized joints.
| Property | Value | Reference |
| Physical Half-life | 3.7 days | [4][7] |
| Beta (β⁻) Emission (Max Energy) | 1.07 MeV | [8] |
| Beta (β⁻) Emission (Mean Energy) | 0.349 MeV | [8] |
| Mean Tissue Penetration | 1.0 - 1.2 mm | [4][5] |
| Gamma (γ) Emission | 137 keV (9.4% abundance) | [8][9] |
| Colloidal Particle Size | 2 - 10 µm (ideal range for retention) |
Note: The gamma emission allows for scintigraphic imaging to verify the intra-articular distribution of the radiopharmaceutical and assess any potential leakage.[6][9]
1.4 Clinical Efficacy and Safety
Clinical studies have demonstrated that radiation synovectomy with ¹⁸⁶Re colloidal sulfide is an effective and safe procedure.[3]
-
Efficacy: Success rates, generally defined by significant pain reduction and improved joint function, range from 61% to 80% in retrospective trials for rheumatoid arthritis.[4] In a prospective study comparing ¹⁸⁶Re with corticosteroids, ¹⁸⁶Re was statistically superior at 18 and 24 months for reducing pain and swelling.[10] For haemophilic arthropathy, the treatment significantly reduces the frequency of joint bleeds.[2]
-
Safety: The primary safety concern is the extra-articular leakage of the radiocolloid from the joint space.[11] However, with proper injection technique and post-injection immobilization, leakage is minimal.[1][11] Scintigraphic studies have shown an average leakage of approximately 3.9% (±7%).[12] Side effects are infrequent and typically mild, including transient local pain or swelling.[10]
2.0 Data Presentation
Table 1: Recommended Activity of ¹⁸⁶Re Colloidal Sulfide for Radiation Synovectomy
| Joint | Recommended Activity (MBq) | Recommended Activity (mCi) | Reference |
|---|---|---|---|
| Hip | 74 - 185 MBq | 2.0 - 5.0 mCi | [4][7][13] |
| Shoulder | 74 - 185 MBq | 2.0 - 5.0 mCi | [4][7][13] |
| Elbow | 74 - 111 MBq | 2.0 - 3.0 mCi | [4][7][13] |
| Ankle | 74 MBq | 2.0 mCi | [4][7][13] |
| Wrist | 37 - 74 MBq | 1.0 - 2.0 mCi | [4][7][13] |
| Subtalar | 37 - 74 MBq | 1.0 - 2.0 mCi | [4][7][13] |
Note: The total activity administered in a single session should not exceed 370 MBq (10 mCi).[7][13]
Table 2: Summary of Clinical Efficacy in Rheumatoid Arthritis (RA)
| Study | Treatment Groups | Number of Joints | Follow-up | Key Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| Göbel et al. (1997) | 1. ¹⁸⁶Re alone2. ¹⁸⁶Re + Triamcinolone3. Triamcinolone alone | 17 (Group 1)41 (Group 2)21 (Group 3) | 3 Years | Success Rate (Recurrence-Free): - Group 1: 34%- Group 2: 82%- Group 3: 38% | [14][15] |
| Tebib et al. (2004) | 1. ¹⁸⁶Re-sulfide2. Cortivazol (B1669445) | 65 (¹⁸⁶Re)64 (Cortivazol) | 24 Months | Significant Improvement at 24 mo (¹⁸⁶Re vs. Cortivazol): - Pain: p=0.024- Swelling: p=0.01 | [10] |
| Menkes et al. (Open trials) | ¹⁸⁶Re-sulfide | 324 Wrists215 Shoulders176 Elbows | 1 Year | Success Rate (Pain/Swelling Improvement): - Wrists: 73%- Shoulders: 50%- Elbows: 55% |
| Figueroa et al. (1994) | ¹⁸⁶Re in wrists | 56 Wrists | 8-60 Months | Good results reported in 100% of wrists. |[5] |
3.0 Experimental Protocols
3.1 Representative Synthesis of ¹⁸⁶Re Colloidal Sulfide
Disclaimer: The exact preparation methods for commercially available ¹⁸⁶Re colloidal sulfide kits are proprietary. The following is a representative protocol based on general chemical principles for forming metallic sulfide colloids for radiopharmaceutical use.
Objective: To prepare sterile ¹⁸⁶Re colloidal sulfide from a solution of [¹⁸⁶Re]Sodium Perrhenate.
Materials:
-
[¹⁸⁶Re]Sodium Perrhenate (Na¹⁸⁶ReO₄) in 0.9% saline
-
Sterile, pyrogen-free reaction vial (sealed)
-
Hydrogen sulfide (H₂S) gas or a sterile solution of Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Hydrochloric acid (HCl), sterile
-
Gelatin solution (as a colloid stabilizer), sterile
-
0.22 µm sterile membrane filter
Protocol:
-
Transfer a calibrated activity of [¹⁸⁶Re]Sodium Perrhenate solution into the sterile reaction vial.
-
Add a stabilizing agent, such as sterile gelatin solution, to the vial and mix gently. The stabilizer prevents the aggregation of colloidal particles.
-
Acidify the solution by adding a small volume of sterile HCl to achieve an acidic pH, which is necessary for the precipitation of rhenium sulfide.
-
Introduce the sulfur source. This can be achieved by carefully bubbling sterile H₂S gas through the solution or by adding a sterile sodium thiosulfate solution.
-
Heat the reaction vial in a shielded water bath or heating block according to a validated temperature and time protocol (e.g., 100°C for 15-30 minutes) to facilitate the formation of the insoluble rhenium sulfide (Re₂S₇ or similar species) colloid.
-
Allow the vial to cool to room temperature.
-
Perform quality control tests as described in section 3.2 before dispensing.
3.2 Quality Control (QC) Protocols
3.2.1 Protocol for Determination of Radiochemical Purity
Objective: To quantify the percentage of radioactivity corresponding to ¹⁸⁶Re colloidal sulfide versus impurities like free [¹⁸⁶Re]perrhenate.
Method: Thin-Layer Chromatography (TLC)
Materials:
-
TLC strips (e.g., Whatman No. 1 paper or silica (B1680970) gel plates)
-
Mobile Phase (Solvent): e.g., Saline (0.9% NaCl) or a mixture of acetone/methanol.
-
Developing tank
-
Radio-TLC scanner or well counter for quantifying activity on cut strips.
Protocol:
-
Prepare the developing tank by adding the mobile phase to a depth of approximately 0.5 cm. Cover and allow the atmosphere to saturate.
-
Gently spot a small drop (1-2 µL) of the ¹⁸⁶Re colloidal sulfide preparation onto the origin line of the TLC strip.
-
Place the strip into the developing tank, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip to the solvent front.
-
Remove the strip and allow it to dry completely.
-
Analyze the strip using a radio-TLC scanner. Alternatively, cut the strip into two sections (origin and solvent front) and measure the activity of each section in a well counter.
-
Interpretation:
-
The ¹⁸⁶Re colloidal sulfide, being particulate, will remain at the origin (Rf = 0).
-
The soluble impurity, free [¹⁸⁶Re]perrhenate, will migrate with the solvent front (Rf ≈ 1).
-
-
Calculation:
-
Radiochemical Purity (%) = [Activity at Origin / (Activity at Origin + Activity at Solvent Front)] x 100.
-
A purity of >95% is typically required.
-
3.2.2 Protocol for Particle Size Analysis
Objective: To determine the size distribution of the colloidal particles to ensure they are within the optimal range for intra-articular retention.
Method: Photon Correlation Spectroscopy (PCS) or Membrane Filtration
Protocol (using Membrane Filtration):
-
Assemble a cascade of membrane filters with decreasing pore sizes (e.g., 10 µm, 5 µm, 1 µm, 0.22 µm, 0.1 µm).
-
Pass a known volume and activity of the ¹⁸⁶Re colloidal sulfide preparation through the filter cascade.
-
Rinse the system with a small volume of sterile water to ensure all non-trapped particles pass through.
-
Carefully separate each filter membrane and collect the final filtrate.
-
Measure the radioactivity on each filter and in the filtrate using a calibrated dose calibrator or gamma counter.
-
Calculate the percentage of total activity retained by each filter size to determine the particle size distribution.
3.2.3 Protocol for Sterility and Pyrogen Testing
Note: Due to the short half-life of ¹⁸⁶Re, these tests are often performed retrospectively. Aseptic processing techniques are therefore critical.
-
Sterility Test: The product is inoculated into suitable culture media (e.g., fluid thioglycollate and soybean-casein digest media) and incubated for 14 days to observe for any microbial growth.
-
Bacterial Endotoxin (Pyrogen) Test: The Limulus Amebocyte Lysate (LAL) test is performed. The radiopharmaceutical sample is mixed with LAL reagent and incubated. The absence of gel formation indicates that the sample is free of significant levels of endotoxins.
3.3 Clinical Administration Protocol
Objective: To safely and effectively administer ¹⁸⁶Re colloidal sulfide into the synovial space of a target joint.
Protocol:
-
Patient Preparation:
-
Confirm patient identity and the target joint for treatment.
-
Obtain informed consent.
-
Position the patient comfortably to allow optimal access to the joint.
-
Prepare the injection site using a stringent aseptic technique (e.g., cleaning with chlorhexidine (B1668724) or povidone-iodine).
-
-
Joint Aspiration and Injection:
-
Under imaging guidance (ultrasound or fluoroscopy), a needle is inserted into the intra-articular space.
-
Any excess synovial fluid is aspirated. This confirms correct needle placement and reduces intra-articular pressure.
-
The syringe containing the prescribed dose of ¹⁸⁶Re colloidal sulfide is attached to the needle. Co-administration with a long-acting corticosteroid is often recommended to reduce acute inflammation.[4]
-
Slowly inject the contents into the joint space.
-
-
Post-Injection Procedure:
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Gently manipulate the joint through its range of motion to ensure even distribution of the colloid over the synovial surface.
-
Immobilization: Immobilize the treated joint for a period of 48-72 hours using a splint or cast. This is a critical step to minimize extra-articular leakage.[6][11]
-
-
Leakage Assessment (Optional but Recommended):
-
Perform a scintigraphic scan of the joint and regional lymph nodes approximately 24-72 hours post-injection.[6][12]
-
Use a gamma camera equipped with a low-energy collimator, centered on the 137 keV photopeak of ¹⁸⁶Re.
-
Acquire static images of the joint, regional lymph nodes (e.g., inguinal, axillary), and liver to visually and quantitatively assess any significant leakage from the joint capsule.
-
4.0 Visualizations (Graphviz)
Caption: Overall workflow from development to clinical effect.
Caption: Quality control testing workflow for product release.
Caption: Step-by-step clinical administration protocol.
References
- 1. Particle size analysis of (99m)Tc-labeled and unlabeled antimony trisulfide and rhenium sulfide colloids intended for lymphoscintigraphic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Radiosynoviorthesis of medium-sized joints with this compound-sulphide colloid: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Radiation synovectomy with yttrium 90 and rhenium 186 in rheumatoid arthritis, long term follow-up and effects on synovial membrane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of this compound Radiosynovectomy in Elbow Diffuse Pigmented Villonodular Synovitis. - A Case Report with Multiple Joint Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. Better results with this compound radiosynoviorthesis than with cortivazol in rheumatoid arthritis (RA): a two-year follow-up randomized controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncidiumfoundation.org [oncidiumfoundation.org]
- 12. Biological dosimetry after radiosynoviorthesis with this compound sulphide and erbium-169 citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radionuclide Synovectomy: Treatment of Inflammation of the Synovial Joints | Radiology Key [radiologykey.com]
- 14. nuklearmedizin-gratz.de [nuklearmedizin-gratz.de]
- 15. Radiosynoviorthesis with this compound in rheumatoid arthritis: a prospective study of three treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT Imaging of Rhenium-186 Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium-186 (¹⁸⁶Re) is a beta-emitting radionuclide with a gamma photon emission suitable for imaging, making it a valuable theranostic agent.[1][2] Its 137 keV gamma photon allows for the visualization of the biodistribution of ¹⁸⁶Re-labeled compounds using Single Photon Emission Computed Tomography (SPECT), which is crucial for dosimetry estimates and assessing therapeutic efficacy.[1][3] These application notes provide a detailed overview of the protocols for SPECT imaging to determine the biodistribution of ¹⁸⁶Re-labeled radiopharmaceuticals.
Key Characteristics of this compound
| Property | Value | Reference |
| Half-life | 3.72 days (90 hours) | [1][4][5] |
| Beta Emission (Max Energy) | 1.08 MeV | [5] |
| Gamma Emission | 137 keV (9.47% abundance) | [1][3] |
| Production Method | Typically produced in a nuclear reactor via the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction. Can also be produced via charged particle activation of enriched ¹⁸⁶W. | [1][2] |
Experimental Protocols
Radiopharmaceutical Preparation: ¹⁸⁶Re-HEDP for Bone Metastases Imaging
This protocol outlines the preparation of ¹⁸⁶Re-labeled hydroxyethylidene diphosphonate (HEDP), a common agent for palliative treatment of bone pain from skeletal metastases.[5][6]
Materials:
-
Lyophilized HEDP kit
-
[¹⁸⁶Re]NaReO₄ solution
-
Saline solution
-
Boiling water bath
Procedure:
-
Dissolve the lyophilized HEDP kit in saline.
-
Add the dissolved kit to the [¹⁸⁶Re]NaReO₄ vial.
-
Heat the mixture in a boiling water bath for 30 minutes. A change in color to yellow-dark indicates a successful reaction.[6]
-
Perform quality control to determine radiochemical purity, which should be nearly 99%.[6]
Animal Model for Biodistribution Studies: Wistar Rats
The following protocol is a general guideline for conducting biodistribution studies in rats, a commonly used animal model.[6][7]
Procedure:
-
Administer the ¹⁸⁶Re-labeled radiopharmaceutical (e.g., ¹⁸⁶Re-HEDP, ¹⁸⁶Re-Nanoliposome) intravenously to Wistar rats.[6][7]
-
At predetermined time points (e.g., 2, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of animals.[6]
-
Dissect and collect major organs and tissues of interest (e.g., bone, kidney, liver, spleen, muscle, blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
SPECT Imaging Protocol
This protocol provides a general framework for acquiring SPECT images to visualize the biodistribution of ¹⁸⁶Re-labeled compounds.
1. Imaging Equipment and Parameters:
-
Gamma Camera: A dual-head digital SPECT gamma camera is typically used.[6]
-
Collimator: A low-energy, high-resolution (LEHR) collimator is suitable for the 137 keV gamma photons of ¹⁸⁶Re.[6]
-
Energy Peak: Calibrate the gamma camera for the 137 keV gamma photon of ¹⁸⁶Re.[6]
-
Acquisition Mode: Static images are acquired at various time points post-injection.[8]
-
Acquisition Time: Acquisition times may vary depending on the activity and time point, ranging from 5 to 60 minutes.[2][8]
2. Image Acquisition Workflow:
Caption: Workflow for ¹⁸⁶Re SPECT Imaging.
3. Image Analysis and Dosimetry:
-
SPECT/CT imaging can be used for accurate localization and quantification of the absorbed dose to tumors and organs.
-
Regions of interest (ROIs) are drawn on the images to quantify the radioactivity in specific tissues.
-
The radiation absorbed dose can be calculated using established methods, such as the MIRD (Medical Internal Radiation Dose) formalism.[8]
Biodistribution Data
The biodistribution of ¹⁸⁶Re-labeled compounds is highly dependent on the chelator and the targeting molecule.
¹⁸⁶Re-HEDP Biodistribution in Rats
The following table summarizes the biodistribution of ¹⁸⁶Re-HEDP in wild-type rats, demonstrating high uptake in skeletal tissues.
| Time Post-Injection | Bone (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) |
| 2 hours | 2.5 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.05 | 1.5 ± 0.2 | 0.3 ± 0.07 |
| 4 hours | 3.1 ± 0.4 | 0.5 ± 0.08 | 0.15 ± 0.04 | 1.1 ± 0.15 | 0.25 ± 0.06 |
| 24 hours | 4.5 ± 0.6 | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.5 ± 0.08 | 0.1 ± 0.03 |
| 48 hours | 4.2 ± 0.5 | < 0.1 | < 0.05 | 0.3 ± 0.05 | < 0.1 |
| 72 hours | 3.8 ± 0.4 | < 0.1 | < 0.05 | 0.2 ± 0.04 | < 0.1 |
Data presented as mean ± standard deviation. Data synthesized from trends described in literature.[6]
¹⁸⁶Re-Nanoliposome (¹⁸⁶RNL) in Glioblastoma Models
Studies using ¹⁸⁶Re-nanoliposomes delivered via convection-enhanced delivery (CED) in patients with recurrent glioblastoma have shown high retention within the tumor.
| Parameter | Value | Reference |
| Mean Absorbed Dose to Tumor | 239 Gy (range 9 - 593 Gy) | [9] |
| Mean Absorbed Dose to Normal Brain | 0.72 Gy (range 0.005 - 2.73 Gy) | [9] |
| Mean Absorbed Dose to Total Body | 0.07 Gy (range 0.001 - 0.23 Gy) | [9] |
Logical Relationship of Protocol Components
The following diagram illustrates the interconnected stages of a typical ¹⁸⁶Re biodistribution study.
Caption: Interconnected Stages of a ¹⁸⁶Re Biodistribution Study.
Conclusion
SPECT imaging is an indispensable tool for the preclinical and clinical evaluation of ¹⁸⁶Re-labeled radiopharmaceuticals. The 137 keV gamma emission of ¹⁸⁶Re allows for robust imaging of its in vivo distribution, providing critical data for dosimetry, treatment planning, and the assessment of therapeutic response. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development.
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhenium radioisotopes for therapeutic radiopharmaceutical development [inis.iaea.org]
- 5. inis.iaea.org [inis.iaea.org]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. LMD-14. Preclinical safety and activity of intraventricular this compound Nanoliposome (186RNL) for leptomeningeal metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound liposomes as convection-enhanced nanoparticle brachytherapy for treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Rhenium-186 Therapy Dosimetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for dosimetry calculations in Rhenium-186 (Re-186) therapy. Accurate dosimetry is crucial for optimizing treatment efficacy by delivering a therapeutic radiation dose to target tissues while minimizing toxicity to healthy organs.
Introduction to this compound Dosimetry
This compound is a beta-emitting radionuclide with accompanying gamma emissions, making it suitable for both therapy and diagnostic imaging.[1][2][3] Its 137 keV gamma photon is ideal for acquiring gamma camera data to estimate the biodistribution of Re-186-labeled radiopharmaceuticals, which is essential for dosimetry calculations.[1][4] The primary goal of Re-186 dosimetry is to accurately determine the absorbed radiation dose in tumors and critical normal organs, such as the bone marrow and kidneys.[4][5][6] This allows for patient-specific treatment planning to maximize the therapeutic ratio.[3][7]
The Medical Internal Radiation Dose (MIRD) formalism is the most widely accepted method for calculating absorbed doses from internally administered radionuclides.[4][8][9][10]
Core Concepts in Re-186 Dosimetry
The calculation of the absorbed dose to a target organ is dependent on the amount of radioactivity in a source organ and the energy released. The fundamental MIRD equation is:
D(r_k) = Ã(r_h) * S(r_k ← r_h)
Where:
-
D(r_k) is the mean absorbed dose in the target organ.
-
Ã(r_h) is the time-integrated activity (or cumulated activity) in the source organ.
-
S(r_k ← r_h) is the "S-value," which represents the mean absorbed dose to the target organ r_k per unit of time-integrated activity in the source organ r_h.
Key Experimental and Calculation Protocols
Protocol 1: Quantitative SPECT/CT Imaging for Activity Quantification
This protocol outlines the steps for acquiring and processing quantitative Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) images to determine the activity of Re-186 in various organs and tumors.
1. Patient Preparation and Radiopharmaceutical Administration:
-
Administer the Re-186 labeled radiopharmaceutical (e.g., Re-186 HEDP, Re-186-labeled antibodies) intravenously.[4][6]
-
Record the precise activity administered and the time of administration.
2. SPECT/CT Image Acquisition:
-
Perform whole-body or regional SPECT/CT scans at multiple time points post-injection (e.g., 4, 24, 48, and 72 hours) to characterize the biokinetics of the radiopharmaceutical.[11]
-
Use a gamma camera equipped with a medium- or high-energy collimator.
-
Set the energy window centered at 137 keV for Re-186 with a window width of 15-20%.[4]
-
Acquire CT images for attenuation correction.[12]
3. Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[13]
-
Apply corrections for photon attenuation (using the CT data), scatter, and resolution recovery.[12]
-
Calibrate the imaging system to convert image counts to activity (in Becquerels or Curies). This is typically done using a phantom with a known activity of Re-186.[14]
-
Draw regions of interest (ROIs) or volumes of interest (VOIs) on the fused SPECT/CT images for all relevant source organs (e.g., liver, kidneys, spleen, bladder) and tumors.
-
Determine the total activity in each ROI/VOI at each imaging time point.
Protocol 2: Biokinetic Modeling and Time-Integrated Activity Calculation
This protocol describes how to use the activity data from quantitative imaging to determine the time-integrated activity in each source organ.
1. Data Plotting and Curve Fitting:
-
For each source organ, plot the measured activity as a function of time post-injection.
-
Fit the time-activity data to a mathematical function, typically a sum of exponential functions, to generate a time-activity curve (TAC).
2. Calculation of Time-Integrated Activity (Ã):
-
Analytically integrate the fitted time-activity curve from time zero to infinity to calculate the total number of disintegrations in the source organ.
-
The time-integrated activity coefficient (formerly residence time) can be calculated by dividing the time-integrated activity by the administered activity.[10]
Protocol 3: Absorbed Dose Calculation using the MIRD Formalism
This protocol details the final step of calculating the absorbed dose to target organs.
1. S-Value Selection:
-
Obtain the appropriate S-values for Re-186. These values are pre-calculated for standard phantom models (e.g., adult male, adult female) and are available in publications or software packages like MIRDOSE.[6] S-values are specific to the source-target organ pair.
2. Absorbed Dose Calculation:
-
For each target organ, calculate the absorbed dose by summing the contributions from all source organs using the MIRD equation: D(target) = Σ [Ã(source) * S(target ← source)]
-
The "self-dose" is the dose from the activity within the target organ itself, while the "cross-dose" is the dose from activity in other source organs.[10]
3. Patient-Specific Dosimetry:
-
For more accurate, patient-specific dosimetry, Monte Carlo simulations can be employed.[15] These models can account for individual patient anatomy and heterogeneous radioactivity distribution.[15]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Half-life | 3.72 days (89.3 hours)[8] |
| Principal Beta Emission (E_max) | 1.07 MeV (71%)[8] |
| 0.939 MeV (22%)[8] | |
| Mean Beta Energy | 0.323 MeV[4] |
| Principal Gamma Emission | 137 keV (9.4%)[4][8] |
| Beta Particle Range in Tissue | Up to 4.5 mm[3] |
Table 2: Reported Absorbed Doses for Re-186 Radiopharmaceuticals
| Radiopharmaceutical | Organ/Tumor | Absorbed Dose (mGy/MBq) | Reference |
| Re-186 HEDP | Whole Body | 0.03 - 0.18 | [4] |
| Kidneys | 0.6 - 6.7 | [4] | |
| Bone Marrow | ~1.0 - 1.5 | [8][16] | |
| Bone Metastases | ~33 | [8] | |
| Re-186 Bivatuzumab | Red Marrow (Male) | 0.49 ± 0.03 | [6] |
| Red Marrow (Female) | 0.64 ± 0.03 | [6] | |
| Kidneys (Male) | 1.61 ± 0.75 | [6] | |
| Kidneys (Female) | 2.15 ± 0.95 | [6] | |
| Lungs | > 0.5 | [6] | |
| Spleen | > 0.5 | [6] | |
| Liver | > 0.5 | [6] | |
| Tumor | Varies widely (e.g., 3.8 to 76.4 Gy total) | [5][6] | |
| Re-186 NR-LU-10 MAb | Tumor | 0.4 - 18.6 rads/mCi | [1] |
| Re-186 NR-CO-02 F(ab')2 | Tumor | 0.4 - 18.6 rads/mCi | [1] |
Note: Absorbed dose values can vary significantly between patients.
Visualizations
Caption: Workflow for this compound dosimetry calculation.
References
- 1. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Dosimetric analysis of radioimmunotherapy with 186Re-labeled bivatuzumab in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosimetric Considerations in Radioimmunotherapy and Systemic Radionuclide Therapies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medimaging.gr [medimaging.gr]
- 9. youtube.com [youtube.com]
- 10. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 11. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor dosimetry on SPECT (186)Re-HEDP scans: variations in the results from the reconstruction methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. snmmi.org [snmmi.org]
- 15. A Monte Carlo simulation model for radiation dose to metastatic skeletal tumor from this compound(Sn)-HEDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Rhenium-186 Labeled Peptides for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Rhenium-186 (¹⁸⁶Re) labeled peptides in preclinical tumor targeting studies. The following sections detail the principles, experimental procedures, and data interpretation for the development and evaluation of these promising radiopharmaceuticals.
Introduction to this compound Labeled Peptides
This compound is a β-emitting radionuclide with complementary gamma emissions (137 keV), making it suitable for theranostic applications in oncology. Its beta emission provides a therapeutic effect on tumor cells, while the gamma emission allows for imaging and dosimetry studies using Single Photon Emission Computed Tomography (SPECT). Peptides, due to their small size, high receptor affinity, and rapid clearance from non-target tissues, are excellent vectors for delivering ¹⁸⁶Re to tumors. This document focuses on three prominent classes of peptides: RGD peptides, Bombesin analogs, and Somatostatin (B550006) analogs.
-
RGD Peptides: These peptides target the αvβ3 integrin, a cell surface receptor overexpressed on neovascular endothelial cells and various tumor cells. The Arginine-Glycine-Aspartic acid (RGD) motif is crucial for this interaction.
-
Bombesin (BBN) Analogs: These peptides are agonists or antagonists of the Gastrin-Releasing Peptide Receptor (GRPR), which is highly expressed in several cancers, including prostate, breast, and lung cancer.
-
Somatostatin Analogs (SSTAs): These peptides bind to somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors (NETs).
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of radiolabeled peptides for tumor targeting. Note that data for ¹⁸⁶Re-labeled peptides are limited in publicly available literature; therefore, data from peptides labeled with other radionuclides are included to provide a comparative context for binding affinities and biodistribution.
Table 1: In Vitro Binding Affinity of Radiolabeled Peptides
| Peptide Conjugate | Target Receptor | Cell Line | IC50 (nM) | Radionuclide | Citation |
| NOTA-RGD-BBN | Integrin αvβ3 | U87MG | 16.15 ± 2.77 | N/A | [1] |
| FB-PEG₃-RGD-BBN | Integrin αvβ3 | U87MG | 13.77 ± 1.82 | N/A | [1] |
| NOTA-RGD-BBN | GRPR | PC-3 | 92.75 ± 3.53 | N/A | [1] |
| FB-PEG₃-RGD-BBN | GRPR | PC-3 | 73.28 ± 1.57 | N/A | [1] |
| [⁹⁹mTc]Tc-N₄-asp-[Bta⁸]MJ9 | GRPR | PC-3 | 5.5 - 6.5 | ⁹⁹mTc | [2] |
| [⁹⁹mTc]Tc-N₄-[α-Me-Trp⁸]MJ9 | GRPR | PC-3 | 5.5 - 6.5 | ⁹⁹mTc | [2] |
| Re-cyclized SSTR2 antagonist | SSTR2 | AR42J | 43 ± 6 | Non-radioactive Re |
Table 2: In Vivo Biodistribution of Radiolabeled Peptides in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Peptide | Tumor Model | Time (h) | Tumor | Blood | Liver | Kidneys | Citation |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 24 | 27.1 ± 2.7 | - | - | - | |
| ¹²⁵I-dimeric RGD | U-87 MG | 4 | 4.12 ± 0.42 | - | - | - | |
| [¹⁷⁷Lu]Lu-LW02060 (BBN analog) | PC-3 | 1 | 9.59 ± 3.37 | - | - | - | [3] |
| [¹⁷⁷Lu]Lu-LW02060 (BBN analog) | PC-3 | 4 | 8.38 ± 0.19 | - | - | - | [3] |
| [¹⁷⁷Lu]Lu-LW02060 (BBN analog) | PC-3 | 24 | 5.78 ± 0.40 | - | - | - | [3] |
| ⁹⁹mTc-P2045 (SSTA) | AR42J | 1.5 | ~25 | - | - | ~4.8 | [4] |
Experimental Protocols
Radiolabeling of Peptides with this compound
The following is a general protocol for the direct labeling of a peptide with ¹⁸⁶Re. This method involves the reduction of the perrhenate (B82622) ion ([¹⁸⁶Re]ReO₄⁻) and subsequent chelation by the peptide. Indirect labeling methods, which involve a bifunctional chelator conjugated to the peptide, are also common and often provide higher stability.
Materials:
-
Peptide solution (e.g., 1 mg/mL in metal-free water or buffer)
-
[¹⁸⁶Re]NaReO₄ solution
-
Stannous chloride (SnCl₂) solution (freshly prepared, e.g., 1 mg/mL in 0.1 M HCl)
-
Reaction buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.2)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica (B1680970) gel)
-
Mobile phase for ITLC (e.g., saline or acetone)
-
Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
Protocol:
-
In a sterile, metal-free vial, combine the peptide solution and the reaction buffer.
-
Add the required amount of [¹⁸⁶Re]NaReO₄ solution to the vial.
-
Add the stannous chloride solution to initiate the reduction of perrhenate. The molar ratio of SnCl₂ to peptide should be optimized.
-
Incubate the reaction mixture at an elevated temperature (e.g., 75-100°C) for a specified time (e.g., 20-30 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Quality Control:
-
Radiochemical Purity (RCP): Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the strip using the appropriate mobile phase. The ¹⁸⁶Re-labeled peptide will remain at the origin, while free perrhenate will migrate with the solvent front. Calculate the RCP by measuring the radioactivity at the origin and the solvent front. An RCP of >95% is generally desirable for in vivo studies.
-
HPLC Analysis: Inject an aliquot of the reaction mixture into an HPLC system equipped with a radioactivity detector to confirm the identity and purity of the ¹⁸⁶Re-labeled peptide.
-
Workflow for this compound Peptide Labeling
References
- 1. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Quality Control of Rhenium-186 Radiopharmaceuticals
Introduction
Rhenium-186 (¹⁸⁶Re) is a radionuclide of significant interest in therapeutic nuclear medicine. It is a beta and gamma emitter, making it suitable for theranostic applications where the beta emissions provide a therapeutic effect on target tissues, and the gamma emissions allow for imaging and dosimetric calculations.[1][2][3] The production of ¹⁸⁶Re is typically achieved through the neutron irradiation of enriched ¹⁸⁵Re in a nuclear reactor via the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction.[4][5] Given that these compounds are administered to patients, rigorous quality control (QC) is mandatory to ensure their safety, efficacy, and purity.[6][7][8]
These application notes provide detailed protocols for the essential quality control procedures for ¹⁸⁶Re-labeled radiopharmaceuticals, intended for researchers, scientists, and professionals involved in radiopharmaceutical development and production. The key QC tests include assessing radionuclidic purity, radiochemical purity, sterility, and the absence of bacterial endotoxins.[9]
Physical Characteristics of this compound
A summary of the key physical properties of this compound is essential for understanding its handling and detection in quality control procedures.
| Property | Value |
| Half-life | 3.7183 days (approx. 90 hours)[10][11][12][13] |
| Decay Mode | Beta (β⁻) and Gamma (γ) |
| Beta (β⁻) Max Energy | 1.07 MeV |
| Principal Gamma Emission | 137 keV (9.4% abundance)[2][3] |
| Atomic Number | 75[10][14] |
Radionuclidic Purity
Radionuclidic purity is defined as the proportion of the total radioactivity present as the desired radionuclide, in this case, ¹⁸⁶Re. The presence of other radionuclides can lead to an unnecessary radiation dose to the patient and may interfere with imaging.[8]
Experimental Protocol: Gamma-Ray Spectrometry
Gamma-ray spectrometry is the standard method for determining radionuclidic purity.[15] It identifies and quantifies gamma-emitting radionuclides based on their characteristic gamma-ray energies.
-
Sample Preparation : Place a calibrated aliquot of the ¹⁸⁶Re radiopharmaceutical in a suitable counting vial.
-
Instrumentation : Use a high-purity germanium (HPGe) detector coupled with a multichannel analyzer (MCA).[15][16]
-
Data Acquisition : Acquire a gamma spectrum for a sufficient duration to obtain statistically significant counts in the primary energy peak.
-
Analysis :
-
Calculation :
-
Radionuclidic Purity (%) = (Activity of ¹⁸⁶Re / Total Activity of all Radionuclides) x 100
-
-
Acceptance Criteria : The radionuclidic purity should typically be >99%.[13]
Data Presentation: Key Gamma Emissions
| Radionuclide | Principal Gamma Energy (keV) |
| This compound (¹⁸⁶Re) | 137[2][3] |
| Rhenium-188 (¹⁸⁸Re) | 155 |
| Rhenium-184 (¹⁸⁴Re) | 904, 793 |
Note: Table lists potential radionuclides for illustrative purposes; actual impurities depend on the production method.
Workflow Visualization
Radiochemical Purity (RCP)
Radiochemical purity is the fraction of the total radioactivity in the desired chemical form.[19] For a ¹⁸⁶Re radiopharmaceutical, impurities such as free perrhenate (B82622) (¹⁸⁶ReO₄⁻) or reduced-hydrolyzed rhenium (¹⁸⁶ReO₂) can alter the biodistribution, reducing diagnostic accuracy or therapeutic efficacy and increasing the radiation dose to non-target organs.[19] RCP is commonly determined using chromatographic methods like Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).[6][20]
Experimental Protocol: Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid and simple method for determining RCP.[21][22] The protocol involves separating the radiolabeled compound from impurities based on their differential migration in a specific solvent system.
-
Strip Preparation : Use an appropriate ITLC strip (e.g., silica (B1680970) gel impregnated glass fiber, ITLC-SG). Mark an origin line with a pencil approximately 1-2 cm from the bottom.[19]
-
Spotting : Carefully apply a small spot (~1-2 µL) of the radiopharmaceutical onto the origin line and allow it to air dry.
-
Development : Place the strip in a chromatography tank containing the chosen mobile phase (solvent). Ensure the origin spot remains above the solvent level.[19] Allow the solvent to ascend to a pre-marked solvent front line near the top of the strip.
-
Drying and Cutting : Remove the strip from the tank and allow it to dry completely. Cut the strip into two or more segments based on the expected migration of the components.[23]
-
Counting : Measure the radioactivity of each segment using a suitable counter (e.g., a well counter or radiochromatogram scanner).[6][22]
-
Calculation : The Retention Factor (Rf) is the ratio of the distance traveled by the component to the distance traveled by the solvent front.
-
% Labeled Compound (RCP) = (Counts in Labeled Compound Segment / Total Counts of all Segments) x 100
-
% Impurity = (Counts in Impurity Segment / Total Counts of all Segments) x 100
-
-
Acceptance Criteria : RCP should typically be ≥90-95%, depending on the specific radiopharmaceutical.[23]
Data Presentation: Example ITLC Systems
Two separate chromatographic systems are often required to quantify the different potential impurities.
| System | Stationary Phase | Mobile Phase | Rf of Labeled Compound | Rf of Free ¹⁸⁶ReO₄⁻ | Rf of ¹⁸⁶ReO₂ |
| A | ITLC-SG | Acetone or Methyl Ethyl Ketone | 0.0 - 0.1 | 0.9 - 1.0 | 0.0 - 0.1 |
| B | ITLC-SG | Saline (0.9% NaCl) | 0.9 - 1.0 | 0.9 - 1.0 | 0.0 - 0.1 |
Note: In System A, free perrhenate moves with the solvent front while the labeled compound and colloid remain at the origin. In System B, the colloid remains at the origin while both the labeled compound and free perrhenate move with the solvent front. The percentage of the desired labeled compound is calculated as: 100% - (% impurity at solvent front in System A) - (% impurity at origin in System B).
Workflow Visualization
Sterility and Apyrogenicity
All parenteral drugs, including radiopharmaceuticals, must be sterile (free of viable microorganisms) and apyrogenic (free of fever-inducing substances like bacterial endotoxins).[24][25]
A. Sterility Testing
Sterility testing confirms the absence of microbial contamination. Due to the short half-life of many radionuclides, testing is often retrospective, meaning the product is released before the 14-day test is complete.[26] Therefore, robust aseptic processing and process validation are critical.[26] Rapid microbiological methods that provide results in 6 days are also available and can be advantageous.[27]
Experimental Protocols: USP <71>
Two primary methods are described in the United States Pharmacopeia (USP).[28]
-
Membrane Filtration :
-
The product is filtered through a 0.45 µm or finer pore size membrane filter, which retains microorganisms.
-
The filter is then aseptically cut in half, and each half is transferred to a suitable growth medium (e.g., Fluid Thioglycollate Medium for anaerobes and Tryptic Soy Broth for aerobes).
-
The media are incubated for 14 days and observed for turbidity, which indicates microbial growth.[28]
-
-
Direct Inoculation :
-
A specified volume of the radiopharmaceutical is directly added to the growth media.
-
This method is used for products that cannot be easily filtered.
-
Incubation and observation follow the same procedure as membrane filtration.[28] It is crucial to validate that the radioactivity does not inhibit microbial growth, which could lead to false-negative results.[28]
-
Workflow Visualization
B. Bacterial Endotoxin (B1171834) Test (BET)
The Bacterial Endotoxin Test (BET), commonly known as the Limulus Amebocyte Lysate (LAL) test, is used to detect pyrogens, specifically endotoxins from the cell walls of Gram-negative bacteria.[29][30] The LAL test is significantly more sensitive than the historical rabbit pyrogen test.[24][31]
Protocol Modification for Radiopharmaceuticals: A critical consideration for radiopharmaceuticals is potential interference with the LAL assay. Many kits contain chelating agents, which can bind the free Ca²⁺ ions necessary for the enzymatic coagulation reaction of the LAL test, leading to false-negative results.[29][31][32] This inhibition can be overcome by adding an excess of sterile calcium chloride solution to the sample before testing.[29][32]
Experimental Protocol: LAL Gel-Clot Method
-
Preparation : All test tubes and materials must be depyrogenated. The test is performed in a 10x75 mm glass test tube.[26]
-
Sample and Controls : Prepare the following tubes:
-
Negative Control : 0.1 mL of LAL Reagent Water.
-
Positive Product Control : 0.1 mL of the ¹⁸⁶Re sample spiked with a known amount of endotoxin standard.
-
Product Sample : 0.1 mL of the ¹⁸⁶Re radiopharmaceutical sample.
-
Positive Control : 0.1 mL of endotoxin standard.
-
-
Calcium Addition (CRITICAL STEP) : For the Product Sample and Positive Product Control tubes, add a validated amount of sterile 60 mM calcium chloride solution to reverse potential chelation effects.[32]
-
LAL Reagent Addition : Add 0.1 mL of LAL reagent to each tube.[26]
-
Incubation : Gently mix and incubate the tubes undisturbed in a 37°C water bath for 60 minutes.[24][26]
-
Reading : Carefully remove the tubes and invert them 180°. A positive result is the formation of a solid gel clot that remains intact. A negative result is the absence of a solid clot (liquid flows down the side).[26]
Data Presentation: LAL Test Interpretation
| Tube | Contents | Expected Result for Valid Test | Interpretation |
| Negative Control | LAL Reagent Water + LAL | Negative (-) | Confirms LAL reagent and water are not contaminated. |
| Positive Control | Endotoxin Standard + LAL | Positive (+) | Confirms the sensitivity of the LAL reagent. |
| Positive Product Control | ¹⁸⁶Re Sample + Endotoxin | Positive (+) | Confirms the product does not inhibit the test. |
| Product Sample | ¹⁸⁶Re Sample | Negative (-) | The product passes the test (is apyrogenic). |
Workflow Visualization
Summary of Quality Control Specifications
The following table summarizes the typical quality control tests and acceptance criteria for a ¹⁸⁶Re radiopharmaceutical, which must be met before administration to a patient.
| Quality Control Test | Method | Acceptance Criteria |
| Radionuclidic Purity | Gamma-Ray Spectrometry | >99% ¹⁸⁶Re |
| Radiochemical Purity | ITLC / HPLC | ≥90-95% (product specific) |
| pH | pH Meter or pH Paper | Within specified range (e.g., 4.5 - 7.5) |
| Visual Inspection | Unaided Eye | Clear, colorless, free of particulate matter |
| Sterility | Membrane Filtration / Direct Inoculation | No microbial growth |
| Bacterial Endotoxins | LAL Test | Below specified limit (e.g., < 175 EU/dose) |
References
- 1. plustherapeutics.com [plustherapeutics.com]
- 2. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nishina.riken.jp [nishina.riken.jp]
- 4. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Production and therapeutic use of this compound, 188--the future of radionuclides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. Rhenium Re-186 | Re | CID 161105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Isotopes of rhenium - Wikipedia [en.wikipedia.org]
- 13. isotopes.gov [isotopes.gov]
- 14. This compound | Nuclear Regulatory Commission [nrc.gov]
- 15. theremino.com [theremino.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of radionuclidic purity of Re-186 and Re-188 produced by irradiation of natural Rhenium [jonsat.nstri.ir]
- 18. researchgate.net [researchgate.net]
- 19. cdn.ymaws.com [cdn.ymaws.com]
- 20. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 22. m.youtube.com [m.youtube.com]
- 23. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 24. tech.snmjournals.org [tech.snmjournals.org]
- 25. cdn.ymaws.com [cdn.ymaws.com]
- 26. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 27. criver.com [criver.com]
- 28. cup-contract-labs.com [cup-contract-labs.com]
- 29. Importance of the LAL Assay for Testing Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 30. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 31. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 32. Endotoxin testing with limulus amoebocyte lysate in a radiopharmaceutical containing chelated metallic radionuclides and chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Rhenium-186 Based Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design and implementation of clinical trials involving Rhenium-186 (¹⁸⁶Re) based therapies. The information is curated from various clinical trials of ¹⁸⁶Re-nanoliposome (¹⁸⁶RNL) for neurological cancers and ¹⁸⁶Re-HEDP for bone metastases, offering a foundational guide for professionals in the field.
I. Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of ¹⁸⁶Re-based therapies, providing a comparative overview of patient demographics, dosing regimens, dosimetry, and efficacy outcomes.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | ¹⁸⁶Re-Nanoliposome (Recurrent Glioma - ReSPECT-GBM) | ¹⁸⁶Re-Nanoliposome (Leptomeningeal Metastases - ReSPECT-LM) | ¹⁸⁶Re-HEDP (Bone Metastases) |
| Number of Patients | 28 (Phase 1), 5 (Phase 2) | 29 (enrolled in cohorts 1-6)[1] | 19[2] |
| Age Range (years) | - | 29-76 | - |
| Sex | - | 35% Male, 65% Female | 8 Male, 11 Female[2] |
| Primary Tumor Types | Recurrent Glioma | Breast (45%), Lung (25%), Other (30%) | Breast, Prostate, Renal Cell Carcinoma, Colon, Neuroendocrine[2] |
| Prior Therapies | Standard surgery, radiation, and/or chemotherapy[3] | Radiation-Therapy Naïve[4] | - |
Table 2: Dosing and Administration
| Parameter | ¹⁸⁶Re-Nanoliposome (Recurrent Glioma - ReSPECT-GBM) | ¹⁸⁶Re-Nanoliposome (Leptomeningeal Metastases - ReSPECT-LM) | ¹⁸⁶Re-HEDP (Bone Metastases) |
| Administration Route | Convection Enhanced Delivery (CED) | Intraventricular (Ommaya Reservoir)[1][4] | Intravenous[2] |
| Dose Escalation Cohorts | 8 cohorts, 1.0 - 41.5 mCi | 6 cohorts, 6.6 - 75 mCi[1] | 1,480 - 3,330 MBq (40 - 90 mCi)[2] |
| Volume of Infusate | 0.6 - 16.3 mL | 5 mL[4] | 30 mL saline[2] |
| Number of Doses | Single dose | Single dose[1][4] | Single dose[2] |
| Recommended Phase 2 Dose | 22.3 mCi in 8.8 mL[5] | 44.1 mCi[6] | Not applicable |
Table 3: Dosimetry Data (Absorbed Doses in Gray - Gy)
| Organ/Tissue | ¹⁸⁶Re-Nanoliposome (Recurrent Glioma - ReSPECT-GBM) | ¹⁸⁶Re-Nanoliposome (Leptomeningeal Metastases - ReSPECT-LM) | ¹⁸⁶Re-HEDP (Bone Metastases) |
| Tumor | Average: 264 Gy (range: 8.9 - 740 Gy) | - | - |
| Cranial Subarachnoid Space | - | Cohort 5 average: 235 Gy[6] | - |
| Spinal Subarachnoid Space | - | Dose-dependent increase observed[1] | - |
| Ventricles | - | Average (Cohorts 1-4): 19.26 - 82.64 Gy[7] | - |
| Blood | Negligible | Not clinically significant[6] | - |
| Liver | Negligible | Not clinically significant[6] | - |
| Spleen | Negligible | Not clinically significant[6] | - |
| Bone Marrow | - | Approaching toxicity limits (2-3 Gy) in Cohort 5[6] | Dose-limiting toxicity[2] |
| Whole Body | Negligible | - | 0.33 (±0.11) Gy (for 5 GBq dose)[8] |
Table 4: Efficacy and Safety Outcomes
| Outcome | ¹⁸⁶Re-Nanoliposome (Recurrent Glioma - ReSPECT-GBM) | ¹⁸⁶Re-Nanoliposome (Leptomeningeal Metastases - ReSPECT-LM) | ¹⁸⁶Re-HEDP (Bone Metastases) |
| Median Overall Survival (OS) | 129.7 weeks (>100 Gy dose) vs. 22.3 weeks (<100 Gy dose)[9] | 10 months (Cohorts 1-3)[7] | - |
| Clinical Benefit Rate (CBR) | - | 76% (radiographic), 87% (symptomatic)[1][6] | - |
| Overall Response Rate (ORR) | - | - | 89.5% (pain relief)[2] |
| Dose-Limiting Toxicities (DLTs) | Hemiplegia (1 patient in Cohort 8)[9] | Grade 4 thrombocytopenia, lymphocytopenia, and neutropenia at higher doses[6] | Thrombocytopenia[2] |
| Serious Adverse Events (SAEs) | Most unrelated to treatment[3] | Experienced by all patients (9% of all AEs)[6] | Minimal, 2 patients required transfusion[2] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments integral to clinical trials of ¹⁸⁶Re-based therapies.
Protocol 1: Biodistribution Assessment using SPECT/CT Imaging
Objective: To determine the in-vivo distribution, localization, and clearance of ¹⁸⁶Re-labeled therapeutics.
Materials:
-
SPECT/CT scanner
-
¹⁸⁶Re-labeled therapeutic agent
-
Catheter for administration (if applicable)
-
Dose calibrator
-
Image analysis software (e.g., OLINDA/EXM)
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Ensure adequate hydration.
-
For intraventricular administration, a diagnostic CSF flow study using ¹¹¹In-DTPA or a low dose of ¹⁸⁶RNL may be required prior to the therapeutic dose to rule out flow abnormalities.
-
-
Radiopharmaceutical Administration:
-
Accurately measure the activity of the ¹⁸⁶Re-labeled therapeutic agent using a dose calibrator.
-
Administer the radiopharmaceutical to the patient via the specified route (e.g., intravenous, convection-enhanced delivery, intraventricular). For CED, the infusion rate is carefully controlled (e.g., maximum of 5-20 µL/min/catheter).
-
-
SPECT/CT Imaging Acquisition:
-
Perform serial imaging at predefined time points post-administration. A typical schedule includes imaging immediately after infusion, and at 1, 3, 5, and 8 days post-infusion. For leptomeningeal metastases studies, imaging can be done at the end of infusion, and at 3.5, 24, 48, and 168 hours post-infusion.
-
Acquire whole-body planar images and SPECT/CT scans of the regions of interest (e.g., brain, torso).
-
The 137 keV gamma emission of ¹⁸⁶Re is used for imaging.[10]
-
-
Image Analysis and Quantification:
-
Reconstruct SPECT/CT images.
-
Draw regions of interest (ROIs) around target tissues (e.g., tumor) and critical organs (e.g., liver, kidneys, spleen, bone marrow) on the co-registered CT images.
-
Quantify the activity in each ROI at each time point, correcting for radioactive decay.
-
Generate time-activity curves for each organ.
-
-
Data Reporting:
-
Report the percentage of injected dose per gram (%ID/g) for each organ at each time point.
-
Present the biodistribution data in tabular and graphical formats.
-
Protocol 2: Internal Dosimetry Calculation using the MIRD Formalism
Objective: To estimate the absorbed radiation dose to target and non-target organs.
Materials:
-
Biodistribution data (time-activity curves) from SPECT/CT imaging.
-
Image analysis software with dosimetry calculation capabilities (e.g., OLINDA/EXM).
-
MIRD S-values for ¹⁸⁶Re.
Procedure:
-
Calculate Cumulated Activity (Ã):
-
Integrate the time-activity curves obtained from the biodistribution study for each source organ to determine the total number of disintegrations over time. This can be achieved by fitting the data to an exponential function or using trapezoidal integration.[11]
-
-
Obtain S-Values:
-
Use standardized MIRD phantom models to obtain the S-values for ¹⁸⁶Re. The S-value represents the mean absorbed dose to a target organ per unit of cumulated activity in a source organ (Gy/Bq·s).[12]
-
-
Calculate Absorbed Dose (D):
-
The absorbed dose to a target organ is calculated by summing the contributions from all source organs using the following formula:
-
D(target) = Σ [Ã(source) × S(target ← source)]
-
-
-
Patient-Specific Dosimetry:
-
For more accurate dosimetry, patient-specific anatomical data from CT or MRI can be used to create a patient-specific phantom for Monte Carlo simulations.
-
-
Data Reporting:
-
Report the estimated absorbed dose in Gray (Gy) or rad for the tumor and all relevant normal organs.
-
Compare the calculated doses to known radiation tolerance limits for normal tissues.
-
Protocol 3: Toxicity Assessment and Monitoring
Objective: To systematically evaluate and grade the adverse events associated with ¹⁸⁶Re-based therapies.
Materials:
-
Common Terminology Criteria for Adverse Events (CTCAE) manual (latest version).[13][14][15][16][17]
-
Patient medical records.
-
Laboratory testing facilities.
Procedure:
-
Baseline Assessment:
-
Prior to treatment, perform a comprehensive baseline assessment of the patient's health status, including physical examination, vital signs, and laboratory tests (complete blood count with differential, comprehensive metabolic panel).
-
-
Adverse Event Monitoring and Grading:
-
Monitor patients for any adverse events (AEs) throughout the clinical trial.
-
Grade the severity of each AE according to the CTCAE guidelines. The grades range from 1 (Mild) to 5 (Death related to AE).[16]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[15]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting instrumental activities of daily living (ADL).[15]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[15]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[15]
-
Grade 5: Death related to AE.[15]
-
-
-
Monitoring Schedule:
-
Establish a schedule for regular toxicity assessments. This should include frequent monitoring in the initial post-treatment period (e.g., weekly for the first 4-8 weeks) and then at longer intervals.
-
For radiopharmaceuticals, long-term monitoring for delayed radiation toxicity (for a minimum of five years) is recommended.[18]
-
-
Dose-Limiting Toxicity (DLT) Definition:
-
Clearly define the criteria for what constitutes a DLT in the clinical trial protocol. This is typically a Grade 3 or 4 non-hematological toxicity or a prolonged Grade 4 hematological toxicity.
-
-
Data Reporting:
-
Record all AEs, their severity grade, and their attribution to the study drug.
-
Summarize the incidence and severity of all AEs in a tabular format.
-
Report all serious adverse events (SAEs) to the relevant regulatory authorities and institutional review board (IRB) in a timely manner.
-
III. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to ¹⁸⁶Re-based therapies.
Signaling Pathway: DNA Damage Response to Beta Radiation
Caption: DNA damage response pathway initiated by ¹⁸⁶Re beta radiation.
Experimental Workflow: Clinical Trial Protocol for ¹⁸⁶Re Therapy
Caption: A generalized workflow for a clinical trial of ¹⁸⁶Re-based therapy.
Logical Relationship: Theranostic Approach with ¹⁸⁶Re
Caption: The theranostic principle of this compound.
References
- 1. CTSI-06 PHASE 1 DOSE ESCALATION OF RHENIUM (186RE) OBISBEMEDA (RHENIUM NANOLIPOSOME,186RNL (REYOBIQ) FOR THE TREATMENT OF LEPTOMENINGEAL METASTASES (LM): CLINICAL STUDY RESULTS FOR SAFETY AND EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. EPCT-18. A TWO-PART, PHASE 1 STUDY OF this compound NANOLIPOSOME (186RNL) DELIVERED BY CONVECTION ENHANCED DELIVERY FOR RECURRENT, REFRACTORY, OR PROGRESSIVE EPENDYMOMA AND HIGH-GRADE GLIOMA (HGG) AND NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. This compound NanoLiposomes for Brain Tumor · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. onclive.com [onclive.com]
- 7. jnccn.org [jnccn.org]
- 8. Phase I/II trials of 186Re-HEDP in metastatic castration-resistant prostate cancer: post-hoc analysis of the impact of administered activity and dosimetry on survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximum Tolerated Dose, Safety, and Efficacy of Rhenium Nanoliposomes in Recurrent Glioma (ReSPECT) [clin.larvol.com]
- 10. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 12. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 13. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. eortc.be [eortc.be]
- 17. dermnetnz.org [dermnetnz.org]
- 18. FDA Issues New Guidance For Clinical Trial Dosage Of Oncology Therapeutic Radiopharmaceuticals [clinicalleader.com]
Application Notes and Protocols: Rhenium-186 in Nanoliposomes for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium-186 (¹⁸⁶Re) nanoliposomes represent a promising advancement in brachytherapy, offering a method for targeted, localized delivery of therapeutic radiation to tumors. This technology encapsulates the beta-emitting radionuclide ¹⁸⁶Re within a nanoliposome carrier. This approach is designed to maximize the radiation dose to cancerous tissues while minimizing exposure to surrounding healthy tissues, thereby reducing systemic toxicity.[1][2] The primary application explored to date is in the treatment of malignant brain tumors, such as recurrent glioblastoma, via intra-tumoral injection.[1][3] Clinical trial data has indicated a favorable safety profile and promising efficacy, particularly when a sufficient radiation dose is achieved within the tumor.[4]
The ¹⁸⁶Re isotope is particularly well-suited for this application due to its properties. It emits beta particles with a short path length of approximately 1.8 mm in tissue, which is sufficient to kill tumor cells while sparing adjacent healthy tissue.[2] Additionally, ¹⁸⁶Re emits a gamma photon (137 keV) that allows for SPECT/CT imaging, enabling visualization of the nanoliposome distribution and calculation of dosimetry in real-time.[2]
Principle of Targeted Delivery
The targeted delivery of ¹⁸⁶Re-nanoliposomes is primarily achieved through direct intra-tumoral administration using a technique called convection-enhanced delivery (CED).[5][6] CED utilizes a pressure gradient to distribute the nanoliposomes throughout the tumor and surrounding areas, bypassing the blood-brain barrier which is a significant obstacle for many systemic cancer therapies.[2][7] Once administered, the liposomal formulation helps to retain the ¹⁸⁶Re at the tumor site, allowing for a sustained release of radiation.[8] Preclinical studies have shown that a significant percentage of the administered dose is retained within the tumor.[9]
Experimental Data Summary
Preclinical Efficacy in Glioblastoma Rat Model
| Parameter | ¹⁸⁶Re-liposome Treated Group | Control Group | p-value |
| Median Survival | 126 days | 49 days | 0.0013 |
| Tumor Volume Change by Day 14 | - | Increased to 395.0% - 514.4% | <0.001 |
Data from a study using an orthotopic U87 glioma rat model.[5]
Clinical Trial Data in Recurrent Glioma (ReSPECT-GBM Phase 1)
| Parameter | Dose ≥ 100 Gy | Dose < 100 Gy |
| Median Overall Survival (OS) | 22.9 months | 5.6 months |
Data from the ReSPECT-GBM phase 1 trial.[4]
| Parameter | Value |
| Mean Absorbed Dose to Tumor | 239 Gy (range 9 - 593 Gy) |
| Mean Absorbed Dose to Normal Brain | 0.72 Gy (range 0.005 - 2.73 Gy) |
| Mean Absorbed Dose to Total Body | 0.07 Gy (range 0.001 - 0.23 Gy) |
Dosimetry data from the ReSPECT phase 1 trial.[10]
Experimental Protocols
Preparation of ¹⁸⁶Re-Nanoliposomes
This protocol is a generalized representation based on published methods.[5][6]
Materials:
-
Distearoylphosphatidylcholine (DSPC) and Cholesterol
-
Ammonium (B1175870) sulfate (B86663) solution
-
Glutathione (B108866) (GSH)
-
¹⁸⁶Re-perrhenate solution
-
BMEDA (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine)
-
Glucoheptonate
-
Stannous chloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography columns (e.g., PD-10)
Procedure:
-
Liposome (B1194612) Formulation: Prepare liposomes of approximately 100 nm in diameter composed of DSPC and cholesterol.[8] Encapsulate an ammonium sulfate and glutathione (GSH) solution within the liposomes to create a pH and GSH gradient.[5][6]
-
Preparation of ¹⁸⁶Re-BMEDA Complex:
-
Radiolabeling of Liposomes:
-
Remove the external ammonium sulfate from the prepared liposomes using a size exclusion chromatography column, eluting with PBS (pH 7.4).[6]
-
Add the eluted liposomes to the ¹⁸⁶Re-BMEDA solution and incubate for 1 hour at 37°C.[6] The lipophilic ¹⁸⁶Re-BMEDA complex will cross the liposome membrane and become trapped inside due to the pH and GSH gradient.[11]
-
-
Purification: Separate the radiolabeled ¹⁸⁶Re-nanoliposomes from any unencapsulated ¹⁸⁶Re-BMEDA using a size exclusion chromatography column, eluting with PBS (pH 7.4).[6]
-
Quality Control: Determine the radiolabeling efficiency by measuring the radioactivity associated with the liposomes versus the total radioactivity.
In Vivo Administration and Imaging Protocol (Preclinical)
Animal Model: Orthotopic U87 or U251 glioma rat model.[5]
Procedure:
-
Tumor Implantation: Stereotactically implant human glioblastoma cells (e.g., U87) into the brains of nude rats.[5]
-
Intra-tumoral Infusion:
-
After tumor establishment (e.g., day 23 post-implantation), place the rat in a stereotactic frame.[5]
-
Using a needle placed at the same coordinates as tumor implantation, infuse the ¹⁸⁶Re-nanoliposome suspension via convection-enhanced delivery (CED).[5]
-
Control groups may receive nonradioactive liposomes or unencapsulated ¹⁸⁶Re.[5]
-
-
Imaging and Dosimetry:
-
Perform SPECT/CT imaging at multiple time points (e.g., immediately after infusion, and at 1, 3, 5, and 8 days post-infusion) to assess the biodistribution and retention of the ¹⁸⁶Re-nanoliposomes.[2][9]
-
Calculate the radiation absorbed dose to the tumor and other organs based on the imaging data.[5]
-
-
Efficacy and Toxicity Assessment:
Visualizations
Caption: Experimental workflow for the preparation and in vivo evaluation of ¹⁸⁶Re-nanoliposomes.
Caption: Logical flow of targeted delivery and therapeutic action of ¹⁸⁶Re-nanoliposomes.
References
- 1. openmedscience.com [openmedscience.com]
- 2. ir.plustherapeutics.com [ir.plustherapeutics.com]
- 3. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound liposomes as convection-enhanced nanoparticle brachytherapy for treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interventional Therapy of Head and Neck Cancer with Lipid Nanoparticle-Carried this compound Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient specific, imaging-informed modeling of this compound nanoliposome delivery via convection enhanced delivery in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATNT-03: FIRST IN HUMAN STUDY OF RHENIUM NANOLIPOSOMES FOR INTRATUMORAL THERAPY OF GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RADT-24. HIGH ABSORBED DOSES OF this compound NANOLIPOSOMES (RNL) IN RECURRENT GBM: A PHASE 1 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Clinical Development of Rhenium Nanoliposomes (RNL186) for Glioblastoma - Andrew Brenner [grantome.com]
Application Notes and Protocols for Intravenous Administration of Rhenium-186-HEDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium-186-Hydroxyethylidene Diphosphonate (¹⁸⁶Re-HEDP) is a bone-seeking radiopharmaceutical utilized for the palliative treatment of pain arising from osseous metastases.[1][2] This compound combines the beta-emitting radionuclide this compound with the bisphosphonate HEDP, which serves as a targeting vector for areas of high osteoblastic activity characteristic of bone lesions.[3][4] The localized delivery of beta radiation to the metastatic sites provides pain relief with manageable systemic toxicity.[2][5] These application notes provide a comprehensive overview of ¹⁸⁶Re-HEDP, including its mechanism of action, pharmacokinetics, dosimetry, and detailed protocols for its preparation, quality control, and administration for preclinical and clinical research.
Physical Properties of this compound
This compound is a radionuclide with physical characteristics suitable for targeted radiotherapy.[1][6] It decays via beta emission, which is responsible for its therapeutic effect, and also emits a gamma photon that allows for scintigraphic imaging and dosimetric calculations.[3][6]
| Property | Value | Reference |
| Physical Half-life | 3.72 days (89.3 hours) | [3][7] |
| Beta (β⁻) Emission (Max Energy) | 1.07 MeV | [3][7] |
| Beta (β⁻) Emission (Mean Energy) | 0.349 MeV | [3] |
| Beta Particle Range (Soft Tissue) | ~1.1 mm | [3][4] |
| Beta Particle Range (Bone) | ~0.5 mm | [8] |
| Gamma (γ) Emission Energy | 137 keV (9% abundance) | [3][7] |
Mechanism of Action and Radiobiology
The therapeutic efficacy of ¹⁸⁶Re-HEDP is based on a targeted radiation delivery mechanism. The HEDP component, a bisphosphonate, has a high affinity for hydroxyapatite (B223615) crystals in the bone matrix.[3] It preferentially localizes in areas of increased bone turnover and osteoblastic activity, which are hallmarks of skeletal metastases.[4][9]
Once localized, the ¹⁸⁶Re isotope decays, emitting beta particles that travel short distances in tissue. This delivers a high, localized radiation dose to the tumor cells and the immediate microenvironment, leading to DNA damage and cell death, which in turn alleviates pain.[6] The radiation may also impact surrounding cells like macrophages, lymphocytes, and endothelial cells, potentially modulating the secretion of pain mediators.[5]
The beta radiation primarily induces cell death through the generation of reactive oxygen species and subsequent single- and double-strand DNA breaks. This damage activates complex cellular signaling pathways, leading to cell cycle arrest and apoptosis.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Re-186(Sn) HEDP for treatment of painful osseous metastases: initial clinical experience in 20 patients with hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. European Nuclear Medicine Guide [nucmed-guide.app]
- 4. Bone-targeting radiopharmaceuticals for the treatment of prostate cancer with bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radionuclide Therapy of Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I/II trials of 186Re-HEDP in metastatic castration-resistant prostate cancer: post-hoc analysis of the impact of administered activity and dosimetry on survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Can current preclinical strategies for radiopharmaceutical development meet the needs of targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intra-articular Injection of Rhenium-186
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiosynovectomy, also known as radiosynoviorthesis, is a minimally invasive therapeutic procedure for the treatment of persistent inflammatory joint diseases. This technique involves the intra-articular administration of a beta-emitting radionuclide to ablate the inflamed synovial membrane (synovium), thereby reducing pain and inflammation and improving joint function. Rhenium-186 (¹⁸⁶Re) is a commonly used radionuclide for this purpose, particularly in medium-sized joints. This document provides a detailed protocol for the intra-articular injection of ¹⁸⁶Re and summarizes relevant data for research and drug development applications.
The therapeutic principle of radiosynovectomy with ¹⁸⁶Re lies in the local delivery of beta radiation to the hypertrophied and inflamed synovium.[1][2] The ¹⁸⁶Re is typically administered as a colloidal sulfide (B99878) suspension. Following intra-articular injection, these colloid particles are phagocytosed by the superficial cells of the synovial membrane.[3][4][5][6] The emitted beta particles, which have a limited tissue penetration, then irradiate the synovium, leading to necrosis and subsequent fibrosis of the inflamed tissue.[1][3][4][5][6] This process reduces synovial inflammation and effusion, offering a therapeutic alternative for patients with chronic synovitis refractory to conventional treatments.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound for radiosynovectomy.
Table 1: Physical Properties of this compound
| Property | Value |
| Half-life | 3.72 days |
| Beta (β⁻) Maximum Energy | 1.07 MeV |
| Beta (β⁻) Mean Energy | 0.349 MeV |
| Mean Tissue Penetration | 1.2 mm |
| Gamma (γ) Emission | 137 keV (9.42%) |
Table 2: Recommended Dosage of this compound Sulfide Colloid for Medium-Sized Joints
| Joint | Recommended Activity (MBq) |
| Shoulder | 70 - 110 |
| Elbow | 70 - 110 |
| Wrist | 70 - 110 |
| Hip | 70 - 110 |
| Ankle | 70 - 110 |
Table 3: Summary of Clinical Efficacy of Intra-articular this compound in Rheumatoid Arthritis
| Study | Treatment Groups | Number of Joints | Key Findings |
| Göbel et al. | 1. ¹⁸⁶Re alone2. ¹⁸⁶Re + triamcinolone (B434) hexacetonide3. Triamcinolone hexacetonide alone | 50 per group | The combined injection of ¹⁸⁶Re and triamcinolone hexacetonide showed the best clinical results and the slowest progression of radiological destruction.[7] |
| General Clinical Trials (Review) | ¹⁸⁶Re radiosynovectomy | Large cohorts | One-year success rates in the range of 50-80% for medium-sized joints. |
| Klett et al. (Review) | ¹⁸⁶Re radiosynovectomy | Multiple studies | Good evidence for efficacy in rheumatoid arthritis and haemophilic arthropathy.[8] |
Experimental Protocols
Protocol for Intra-articular Injection of this compound Sulfide Colloid
This protocol outlines the steps for the intra-articular administration of ¹⁸⁶Re sulfide colloid for the treatment of inflammatory synovitis.
1. Patient Selection and Preparation:
-
Inclusion Criteria: Patients with persistent inflammatory synovitis (e.g., rheumatoid arthritis, seronegative spondyloarthropathies) in a medium-sized joint, refractory to at least one intra-articular corticosteroid injection.
-
Exclusion Criteria: Known or suspected pregnancy or breastfeeding, local skin infection over the joint, significant joint instability or destruction, and ruptured Baker's cyst.
-
Informed Consent: Obtain written informed consent from the patient after explaining the procedure, potential benefits, and risks, including the radioactive nature of the treatment.
-
Pre-procedural Assessment: A pre-therapeutic three-phase bone scan can be used to confirm active synovitis.
2. Materials and Equipment:
-
This compound sulfide colloid of appropriate activity.
-
Sterile gloves, drapes, and skin antiseptic solution.
-
Local anesthetic (e.g., 1% lidocaine).
-
Syringes and needles of appropriate size for aspiration and injection.
-
Imaging guidance equipment (ultrasound or fluoroscopy) is recommended.
-
Joint splint or immobilizer.
-
Radiation safety equipment (e.g., syringe shields).
3. Injection Procedure:
-
Patient Positioning: Position the patient comfortably to allow easy access to the target joint.
-
Aseptic Technique: Prepare the injection site using a strict aseptic technique.
-
Local Anesthesia: Administer a local anesthetic to the skin and subcutaneous tissue over the injection site.
-
Joint Aspiration: Under imaging guidance, insert the needle into the joint space. Aspirate any excess synovial fluid.
-
Confirmation of Needle Placement: Confirm correct intra-articular needle placement.
-
Injection of this compound: Slowly inject the ¹⁸⁶Re sulfide colloid into the joint space. Co-injection with a long-acting corticosteroid, such as triamcinolone hexacetonide, may improve clinical outcomes.[7]
-
Needle Withdrawal and Dressing: Withdraw the needle and apply a sterile dressing to the injection site.
4. Post-injection Care:
-
Immobilization: Immobilize the treated joint for 48-72 hours using a splint or other appropriate method to minimize leakage of the radiopharmaceutical from the joint capsule.
-
Monitoring: Monitor the patient for any immediate adverse reactions.
-
Patient Instructions: Instruct the patient to rest the treated joint and report any signs of increased pain, swelling, or infection.
-
Follow-up: Schedule a follow-up appointment to assess the clinical response.
Visualizations
Experimental Workflow for Intra-articular this compound Injection
References
- 1. Radiation Synovectomy: An Enticing Treatment Option for Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. The EANM guideline for radiosynoviorthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radionuclide Synovectomy: Treatment of Inflammation of the Synovial Joints | Radiology Key [radiologykey.com]
- 5. Role of radiosynovectomy in the treatment of rheumatoid arthritis and hemophilic arthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radionuclide synovectomy – essentials for rheumatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosynoviorthesis with this compound in rheumatoid arthritis: a prospective study of three treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
Rhenium-186 for Intravascular Brachytherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Rhenium-186 (¹⁸⁶Re) in intravascular brachytherapy procedures. The information is intended to guide researchers, scientists, and drug development professionals in the handling, application, and evaluation of this radionuclide for the prevention of restenosis following angioplasty.
Introduction to this compound for Intravascular Brachytherapy
Intravascular brachytherapy is a therapeutic approach that utilizes radiation to inhibit the biological processes leading to restenosis, the re-narrowing of a blood vessel, following percutaneous transluminal angioplasty (PTA).[1] this compound is a mixed beta and gamma-emitting radionuclide with properties that make it well-suited for this application.[2][3] Its beta emissions deliver a therapeutic dose to the vessel wall to prevent neointimal hyperplasia, the primary cause of restenosis, while its gamma emissions allow for imaging and dosimetry.[4][5]
This compound is typically delivered to the target vessel using a liquid-filled balloon catheter, providing a uniform dose to the arterial wall.[6][7] This method has been investigated in clinical trials as a feasible and safe approach for preventing restenosis.[6]
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Half-life | 3.7183 days (90 hours) | [2][3] |
| Decay Mode | Beta emission (92.53%), Electron Capture (7.47%) | [2] |
| Beta Energy (Max) | 1.07 MeV | [3] |
| Gamma Energy | 137 keV (9.47% abundance) | [2][5] |
| Maximum Tissue Penetration (Beta) | 4.5 mm | [2] |
| Average Radiation Path Length (Beta) | 1.8 mm | [8] |
| Atomic Weight | 185.955 g/mol | [9] |
| Production Method | Neutron activation of ¹⁸⁵Re (¹⁸⁵Re(n,γ)¹⁸⁶Re) | [2][10] |
Mechanism of Action in Preventing Restenosis
Intravascular brachytherapy with this compound primarily aims to inhibit neointimal hyperplasia, the proliferation and migration of smooth muscle cells (SMCs) that contribute to the re-narrowing of the vessel lumen after angioplasty.[1][7] The beta radiation emitted by ¹⁸⁶Re induces DNA damage in proliferating cells, leading to apoptosis or cell cycle arrest, thereby reducing the cellular proliferation that causes restenosis.[4][11]
The signaling pathways involved in the cellular response to radiation are complex and can include the activation of ATM, ATR, and DNA-PK, which lead to cell cycle arrest and DNA repair.[12][13] Additionally, pathways such as PI3K/Akt and Ras/ERK can be activated, which can suppress apoptosis.[12][14] Radiation can also induce the expression of factors like connective tissue growth factor (CTGF), which is involved in fibrogenic processes.[15] The Notch signaling pathway has also been implicated in radiation-induced vascular smooth muscle cell changes.[16]
Figure 1: Simplified signaling pathway of this compound in preventing restenosis.
Experimental Protocols
Preparation of this compound Liquid-Filled Balloon for Intravascular Brachytherapy
This protocol describes the preparation of a saline solution of Sodium Perrhenate (Na¹⁸⁶ReO₄) for use in a liquid-filled balloon catheter system.
Materials:
-
This compound as Sodium Perrhenate (Na¹⁸⁶ReO₄) in sterile saline
-
Sterile, pyrogen-free saline for injection
-
Dose calibrator
-
Sterile vials and syringes
-
Lead shielding
-
Balloon angioplasty catheter compatible with liquid delivery
Procedure:
-
Activity Measurement: Using a calibrated dose calibrator, accurately measure the activity of the stock Na¹⁸⁶ReO₄ solution.
-
Dilution Calculation: Calculate the required volume of the stock solution and sterile saline to achieve the desired final activity concentration for the balloon inflation. The prescribed dose is typically around 20 Gy at 0.5 mm into the vessel wall.[6]
-
Aseptic Preparation: In a shielded, sterile environment (e.g., a laminar flow hood), aseptically withdraw the calculated volume of Na¹⁸⁶ReO₄ solution into a sterile syringe.
-
Dilution: Add the calculated volume of sterile saline to the syringe to achieve the final desired volume and activity concentration.
-
Final Activity Verification: Measure the activity of the final prepared solution in the syringe using the dose calibrator to confirm it is within the prescribed range.
-
Balloon Filling: Connect the syringe containing the ¹⁸⁶Re solution to the appropriate port of the balloon catheter and carefully fill the balloon to the manufacturer's recommended volume.
-
System Integrity Check: Visually inspect the filled balloon for any leaks or irregularities before introduction into the patient.
Figure 2: Workflow for preparing a this compound liquid-filled balloon.
Quality Control of this compound Radiopharmaceuticals
Quality control (QC) is essential to ensure the safety and efficacy of radiopharmaceuticals.[5][17]
Key QC Tests:
-
Radionuclidic Purity: To confirm the identity of ¹⁸⁶Re and quantify any radionuclide impurities. This is typically performed by the manufacturer but should be verified.
-
Radiochemical Purity: To determine the percentage of the total radioactivity present in the desired chemical form (e.g., Na¹⁸⁶ReO₄). This is crucial as impurities can lead to altered biodistribution and unnecessary radiation dose to non-target organs.[17]
-
Method: Instant Thin-Layer Chromatography (ITLC) is a common method. A small spot of the radiopharmaceutical is applied to an ITLC strip, which is then developed in a suitable solvent system. The distribution of radioactivity on the strip is analyzed to identify and quantify different radiochemical species.[5]
-
-
Sterility and Apyrogenicity: To ensure the absence of microbial contamination and pyrogens, which is critical for injectable formulations. These tests are often performed on a batch basis.
| Quality Control Parameter | Method | Acceptance Criteria | Reference |
| Radionuclidic Purity | Gamma Spectroscopy | ¹⁸⁶Re as the primary radionuclide | [5] |
| Radiochemical Purity | Instant Thin-Layer Chromatography (ITLC) | >95% as the desired chemical form | [18] |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth | [19] |
| Apyrogenicity (Bacterial Endotoxins) | Limulus Amebocyte Lysate (LAL) Test | Within specified limits | [19] |
In Vivo Evaluation in Animal Models
Animal models are crucial for preclinical evaluation of efficacy and safety. The following is a general protocol for evaluating ¹⁸⁶Re intravascular brachytherapy in a porcine model of restenosis.
Materials:
-
Porcine model
-
Angioplasty and brachytherapy catheters
-
This compound liquid-filled balloon
-
Anesthesia and surgical equipment
-
Imaging modalities (e.g., angiography, intravascular ultrasound)
-
Histopathology equipment
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Vessel Injury: Induce arterial injury in a coronary or peripheral artery (e.g., femoral artery) using an oversized balloon angioplasty catheter to create a model of restenosis.[20]
-
Brachytherapy Treatment: Following injury, perform intravascular brachytherapy using the ¹⁸⁶Re-filled balloon catheter at the site of injury. Deliver a prescribed radiation dose.
-
Follow-up Imaging: Perform angiographic and/or intravascular ultrasound imaging at baseline, immediately post-procedure, and at specified follow-up time points (e.g., 28 days) to assess vessel lumen dimensions.
-
Histopathological Analysis: At the end of the study, euthanize the animal and harvest the treated arterial segments for histopathological analysis to assess neointimal formation, inflammation, and any vessel wall damage.
Clinical Trial Data Summary
Clinical trials have demonstrated the feasibility and safety of this compound intravascular brachytherapy. A summary of key quantitative data is presented in Table 3.
| Study/Parameter | Value | Reference |
| Pilot Trial (de novo lesions) | [6] | |
| Number of Patients | 33 | [6] |
| Prescribed Dose | 20 Gy at 0.5 mm into the vessel wall | [6] |
| Average Dwell Time | 418 ± 64 seconds | [6] |
| Procedural Device-Related Complications | 5.9% | [6] |
| Recurrent Restenosis Study (after failed brachytherapy) | [21] | |
| Number of Patients | 14 | [21] |
| Prescribed Dose | 22.5 Gy (n=12), 30 Gy (n=2) | [21] |
| 6-month Binary Restenosis Rate | 23% | [21] |
| 12-month Major Adverse Cardiac Events (MACE) | 7% | [21] |
Laboratory Safety and Handling Protocols for this compound
Working with radioactive materials requires strict adherence to safety protocols to minimize radiation exposure.[22][23][24]
General Safety Precautions:
-
Designated Work Area: All work with ¹⁸⁶Re should be conducted in a designated and properly labeled radioactive materials work area.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of disposable gloves when handling ¹⁸⁶Re.
-
Shielding: Use appropriate lead or other high-density shielding to minimize external radiation exposure.
-
Contamination Control: Work over absorbent, plastic-backed paper to contain any potential spills.
-
Monitoring: Regularly monitor work areas, hands, and clothing for contamination using a suitable radiation survey meter (e.g., a Geiger-Müller counter).
-
Waste Disposal: Dispose of all radioactive waste in properly labeled and shielded containers according to institutional and regulatory guidelines.
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the radioisotope laboratory.
-
Hand Washing: Wash hands thoroughly after handling radioactive materials and before leaving the laboratory.
Spill Procedure:
-
Notify: Immediately notify all personnel in the area of the spill.
-
Contain: Confine the spill to as small an area as possible. Cover with absorbent paper.
-
Decontaminate: Wearing appropriate PPE, clean the spill area from the outside in with a suitable decontamination solution.
-
Monitor: Survey the area to ensure it is decontaminated to acceptable levels.
-
Report: Report the spill to the Radiation Safety Officer.
Figure 3: General laboratory workflow for handling this compound.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Labeling of monoclonal antibodies with this compound using the MAG3 chelate for radioimmunotherapy of cancer: a technical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravascular brachytherapy to prevent restenosis: dosimetric considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Role of intravascular brachytherapy in the prevention of vascular restenosis after angioplasty] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. RePub, Erasmus University Repository: Intracoronary Brachytherapy: a New Technique to Prevent Restenosis After Percutaneous Coronary Interventions [repub.eur.nl]
- 8. Intravascular Brachytherapy for In-Stent Restenosis in Patients With Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Rho kinase modulates radiation induced fibrogenic phenotype in intestinal smooth muscle cells through alteration of the cytoskeleton and connective tissue growth factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 18. This compound-labeled monoclonal antibodies for radioimmunotherapy: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.ymaws.com [cdn.ymaws.com]
- 20. Monoclonal Antibodies Radiolabeling with Rhenium-188 for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Repeat intracoronary beta-brachytherapy using a rhenium-188-filled balloon catheter for recurrent restenosis in patients who failed intracoronary radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Appendix B, Radiation Safety Manual: Radiation Laboratory Rules | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 23. mtu.edu [mtu.edu]
- 24. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
Application Notes and Protocols for the Synthesis of Rhenium-186 Labeled Radiotracers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Rhenium-186 (¹⁸⁶Re) labeled radiotracers. ¹⁸⁶Re is a highly promising radionuclide for therapeutic applications due to its favorable decay characteristics, including a beta emission suitable for therapy (Eβmax = 1.07 MeV) and a gamma emission (137 keV, 9%) that allows for imaging and dosimetry.[1][2] Its chemical similarity to Technetium-99m (⁹⁹ᵐTc) allows for the development of theranostic pairs, where a ⁹⁹ᵐTc-labeled compound can be used for diagnosis and planning, followed by therapy with the corresponding ¹⁸⁶Re analogue.[3]
This guide covers two primary methods for labeling biomolecules: direct labeling , which involves the intrinsic functional groups of the molecule, and indirect labeling , which utilizes a bifunctional chelator to stably coordinate the radionuclide. Additionally, a protocol for the synthesis of a small molecule radiotracer, ¹⁸⁶Re-HEDP, is included.
Key Labeling Strategies and Quantitative Data
The choice of labeling strategy depends on the nature of the molecule to be labeled (e.g., protein, peptide, small molecule), its stability, and the required in vivo performance. The following tables summarize quantitative data for different ¹⁸⁶Re-labeling methodologies.
Table 1: Comparison of ¹⁸⁶Re Labeling Methods for Biomolecules
| Labeling Method | Molecule Type | Chelator/Method | Radiolabeling Efficiency | Radiochemical Purity | Specific Activity | Key Remarks |
| Direct Labeling | Monoclonal Ab (IgG, IgM) | Disulfide Bond Reduction | > 95%[4][5] | > 95%[4][5] | Up to 15 mCi/mg[6] | Simple, kit-friendly method. Relies on available disulfide bonds.[4] |
| Indirect Labeling | Monoclonal Ab | MAG₃ | 40% - 60% (overall yield)[7] | > 95%[8] | High-dose compatible (150-250 mCi)[8] | Multi-step process; allows for precise control over chelate-to-Ab ratio.[7] |
| Indirect Labeling | Peptides (Bombesin) | N₃S | > 90%[9] | > 99% (after purification)[9] | High (NCA ¹⁸⁶Re)[9] | Suitable for heat-sensitive molecules if using a pre-labeling approach. |
| Indirect Labeling | Liposomes | SNS/S Complexes | 52.9% - 81.3%[10][11] | Not specified | 1.85 GBq / 50 mg lipid[10][11] | Provides a method for labeling nanoparticle drug delivery systems. |
Table 2: In Vitro and In Vivo Stability of ¹⁸⁶Re-Radiotracers
| Radiotracer Type | Labeling Method | Stability Metric | Result |
| ¹⁸⁶Re-IgM/IgG | Direct | Challenge with DTPA/HSA (24h @ 37°C) | Stable[4] |
| ¹⁸⁶Re-IgG | Direct | Serum Incubation (24h @ 37°C) | Stable, no transfer to serum proteins.[6] |
| ¹⁸⁶Re-Liposomes | Indirect (SNS/S) | Serum Incubation (24h @ 37°C) | 89.8% ± 3.1% of activity associated with liposomes.[10][11] |
| ¹⁸⁶Re-Liposomes | Indirect (SNS/S) | Serum Incubation (96h @ 37°C) | 76.2% ± 5.1% of activity associated with liposomes.[10][11] |
Experimental Workflows and Diagrams
Visualizing the synthesis process is crucial for understanding the sequence of operations and the relationships between different components. The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Workflow for Direct ¹⁸⁶Re Labeling of Antibodies.
Caption: Workflow for Indirect ¹⁸⁶Re Labeling via Pre-conjugation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of various ¹⁸⁶Re-labeled radiotracers.
Protocol 1: Direct Labeling of Monoclonal Antibodies via Disulfide Reduction
This protocol describes a simple and efficient method for directly labeling antibodies with ¹⁸⁶Re by reducing native disulfide bonds to create binding sites for the reduced radionuclide.[4][5]
Materials:
-
Monoclonal Antibody (mAb) solution (e.g., 5-10 mg/mL in phosphate (B84403) or bicarbonate buffer, pH 7.5-8.5)
-
¹⁸⁶Re-perrhenate (¹⁸⁶ReO₄⁻) in 0.9% saline
-
Ascorbic acid solution (10 mg/mL in water, freshly prepared)
-
Stannous chloride (SnCl₂) solution in citric acid (e.g., 10 mg/mL SnCl₂ in 0.1 M citrate (B86180) buffer, pH 5.0)
-
Sodium bicarbonate buffer (0.1 M, pH 10)
-
Purification columns (e.g., PD-10, Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4
-
Reaction vials (sterile, pyrogen-free)
-
Instant Thin-Layer Chromatography (ITLC-SG) strips
-
Mobile phase for ITLC (e.g., Saline, Acetone)
Procedure:
-
Antibody Reduction:
-
In a sterile vial, add 100 µL of the mAb solution (~1 mg).
-
Add 50 µL of the ascorbic acid solution.
-
Incubate at room temperature for 30 minutes to reduce the antibody's disulfide bonds.
-
-
Radiolabeling Reaction:
-
In a separate sterile vial, combine 100 µL of the SnCl₂/citrate solution with up to 1 mL of the ¹⁸⁶ReO₄⁻ solution (containing desired activity, e.g., 5-10 mCi).
-
Incubate for 10 minutes at room temperature to reduce the ¹⁸⁶Re.
-
Transfer the reduced ¹⁸⁶Re solution to the vial containing the reduced antibody.
-
Adjust the pH of the reaction mixture to ~7.0 using the sodium bicarbonate buffer.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
-
Purification:
-
Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., PD-10).
-
Elute with PBS, collecting fractions (e.g., 0.5 mL each).
-
Measure the radioactivity in each fraction to identify the peak corresponding to the labeled antibody, which will elute first. Unbound, smaller ¹⁸⁶Re species will elute later.
-
Pool the fractions containing the purified ¹⁸⁶Re-mAb.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Spot the final product on an ITLC-SG strip. Develop one strip with saline (labeled mAb stays at the origin, free ¹⁸⁶ReO₄⁻ moves with the solvent front) and another with acetone (B3395972) (labeled mAb and colloids stay at the origin). Calculate the percentage of radioactivity in the desired form. RCP should typically be >95%.[4]
-
Stability: Incubate an aliquot of the final product in human serum at 37°C for 24 hours. Analyze the RCP at various time points to assess stability.[4]
-
Immunoreactivity: Perform an in vitro binding assay using cells or antigens specific to the antibody to confirm that the biological activity is retained after labeling.
-
Protocol 2: Indirect Labeling of Antibodies with ¹⁸⁶Re using the MAG₃ Chelator
This protocol details a multi-step procedure for labeling antibodies using the bifunctional chelator Mercaptoacetyltriglycine (MAG₃). This method is robust and allows for the preparation of high-dose conjugates for radioimmunotherapy.[7][8]
Materials:
-
S-Benzoyl-MAG₃ precursor
-
¹⁸⁶Re-perrhenate (¹⁸⁶ReO₄⁻) in 0.9% saline
-
Stannous chloride (SnCl₂) solution
-
Tetrafluorophenol (TFP) and N,N'-dicyclohexylcarbodiimide (DCC) for esterification
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M HEPES, pH 8.5)
-
Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Ascorbic acid (as a radioprotectant)[7]
-
Purification columns (e.g., PD-10, HPLC)
-
Quality control equipment as described in Protocol 1
Procedure:
-
Synthesis of ¹⁸⁶Re-MAG₃ Complex:
-
This step involves the chelation of ¹⁸⁶Re by the S-Benzoyl-MAG₃ precursor.
-
Dissolve S-Benzoyl-MAG₃ in a suitable buffer.
-
Add ¹⁸⁶ReO₄⁻ and a reducing agent (e.g., SnCl₂).
-
Heat the reaction mixture (e.g., 75-100°C) for 15-30 minutes.
-
Purify the resulting ¹⁸⁶Re-MAG₃ complex, typically using HPLC.
-
-
Activation of ¹⁸⁶Re-MAG₃:
-
The purified ¹⁸⁶Re-MAG₃ complex is activated to form a reactive ester for antibody conjugation.
-
Dissolve the ¹⁸⁶Re-MAG₃ complex in an anhydrous solvent like DMF or MeCN.
-
Add TFP and a coupling agent like DCC.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the ¹⁸⁶Re-MAG₃-TFP ester.
-
-
Conjugation to the Antibody:
-
Purify the ¹⁸⁶Re-MAG₃-TFP ester.
-
Add the activated ester solution to the mAb solution. The molar ratio of ester to mAb should be optimized to achieve the desired number of chelates per antibody (typically aiming for <8 to maintain favorable biodistribution).[7]
-
Maintain the pH of the reaction between 8.0 and 9.0.
-
Incubate for 30-60 minutes at room temperature. Add ascorbic acid to the buffer to minimize radiolysis, especially for high-activity labelings.[7]
-
-
Purification and Quality Control:
-
Purify the final ¹⁸⁶Re-MAG₃-mAb conjugate using size-exclusion chromatography (e.g., PD-10 column) to remove unconjugated ¹⁸⁶Re-MAG₃ species.
-
Perform quality control as detailed in Protocol 1. The final product should have a radiochemical purity of >95% with minimal aggregate formation (<6%).[8]
-
Protocol 3: Synthesis of ¹⁸⁶Re-HEDP for Bone Pain Palliation
This protocol describes the preparation of ¹⁸⁶Re-labeled 1-hydroxyethylidene-1,1-diphosphonate (HEDP), a small molecule radiopharmaceutical used for alleviating pain from bone metastases.[12][13]
Materials:
-
¹⁸⁶Re-perrhenate (¹⁸⁶ReO₄⁻) in 0.9% saline
-
HEDP kit, typically containing HEDP and stannous chloride (SnCl₂) as a reducing agent in lyophilized form.
-
Sterile, pyrogen-free water or 0.9% saline for reconstitution.
-
Reaction vials.
-
Quality control supplies (ITLC or paper chromatography).
Procedure:
-
Kit Reconstitution and Labeling:
-
Aseptically add a defined volume of sterile 0.9% saline to the lyophilized HEDP vial to dissolve the contents.
-
Aseptically add the required activity of ¹⁸⁶ReO₄⁻ solution to the vial.
-
Gently swirl the vial and let it stand at room temperature for the recommended incubation time (typically 15-30 minutes) to allow for complexation.
-
-
Quality Control:
-
Radiochemical Purity (RCP): The primary radiochemical impurities are free ¹⁸⁶ReO₄⁻ and reduced-hydrolyzed ¹⁸⁶Re (¹⁸⁶ReO₂).
-
Use two chromatography systems to determine RCP. For example:
-
System 1 (e.g., Whatman 3MM paper, Acetone mobile phase): ¹⁸⁶Re-HEDP and ¹⁸⁶ReO₂ remain at the origin (Rf = 0.0), while ¹⁸⁶ReO₄⁻ moves with the solvent front (Rf = 0.9-1.0).
-
System 2 (e.g., Whatman 3MM paper, Saline mobile phase): ¹⁸⁶Re-HEDP and ¹⁸⁶ReO₄⁻ move from the origin (Rf > 0.6), while ¹⁸⁶ReO₂ remains at the origin (Rf = 0.0).
-
-
By combining the results from both systems, the percentage of each species can be calculated. The RCP for ¹⁸⁶Re-HEDP should be >95%.
-
pH and Appearance: The final solution should be clear, colorless, and free of particulate matter. The pH should be within the specified range (typically 2.5-5.0).
-
Conclusion
The synthesis of ¹⁸⁶Re-labeled radiotracers is a versatile and critical process for the development of new therapeutic radiopharmaceuticals. The choice between direct and indirect labeling methods depends on the target molecule and desired product characteristics. Direct labeling offers simplicity and speed, while indirect methods provide greater control and applicability to a wider range of molecules. Careful optimization of reaction conditions and rigorous quality control are paramount to ensure the production of stable, effective, and safe radiotracers for clinical and research applications.
References
- 1. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-labeled monoclonal antibodies for radioimmunotherapy: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Direct radiolabeling of monoclonal antibodies with generator-produced rhenium-188 for radioimmunotherapy: labeling and animal biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling of monoclonal antibodies with this compound using the MAG3 chelate for radioimmunotherapy of cancer: a technical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High dose this compound-labeling of monoclonal antibodies for clinical application: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of cyclotron-produced 186Re and comparison with reactor-produced 186Re and generator-produced 188Re for the labeling of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. 186Re-liposome labeling using 186Re-SNS/S complexes: in vitro stability, imaging, and biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and biological evaluation of 186/188Re-HEDP as a new cocktail radiopharmaceutical for palliative treatment of osseous metastases in wild type rat [irjnm.tums.ac.ir]
Application Notes and Protocols for Rhenium-186 Therapy: Patient Selection Criteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the patient selection criteria for therapeutic applications of Rhenium-186 (¹⁸⁶Re). The information is intended to guide researchers and clinicians in identifying suitable candidates for therapies utilizing this versatile radioisotope for various oncological indications, including recurrent glioma, leptomeningeal metastases, bone metastases, and non-melanoma skin cancer.
Introduction to this compound Therapy
This compound is a beta- and gamma-emitting radionuclide with a physical half-life of 3.7 days. Its beta emission is responsible for the therapeutic effect, delivering cytotoxic radiation to tumor cells, while the gamma emission allows for imaging and dosimetric calculations.[1] The relatively short tissue penetration of the beta particles makes ¹⁸⁶Re an attractive option for localized radiotherapy, minimizing damage to surrounding healthy tissues.[1]
Different formulations of ¹⁸⁶Re are utilized for specific cancer types:
-
¹⁸⁶Re-nanoliposomes (¹⁸⁶Re-NL) for intracavitary or intratumoral administration in brain tumors.
-
¹⁸⁶Re-HEDP (hydroxyethylidene diphosphonate) for targeting bone metastases.[2]
-
¹⁸⁶Re resin for topical application in non-melanoma skin cancer.
Careful patient selection is paramount to maximizing therapeutic efficacy and minimizing potential toxicities. The following sections detail the specific inclusion and exclusion criteria for various ¹⁸⁶Re therapies based on current clinical trial protocols and research findings.
Patient Selection Criteria for ¹⁸⁶Re Therapy in Central Nervous System (CNS) Malignancies
Recurrent Glioma
This compound nanoliposomes are being investigated for the treatment of recurrent high-grade gliomas. Patient selection is critical to ensure safety and potential efficacy.
Table 1: Inclusion and Exclusion Criteria for ¹⁸⁶Re-Nanoliposome Therapy in Recurrent Glioma
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Patient Demographics | Age ≥ 18 years | Pregnant or breastfeeding |
| Tumor Characteristics | Histologically confirmed recurrent Grade III or IV glioma (e.g., glioblastoma) | Evidence of acute intracranial or intratumoral hemorrhage on MRI or CT scan |
| Enhancing tumor volume amenable to treatment | ||
| Performance Status | ECOG Performance Status of 0-2 | |
| Karnofsky Performance Status ≥ 60 | ||
| Life Expectancy | ≥ 2 months | |
| Hematological Function | Absolute Neutrophil Count (ANC) ≥ 1,500/mm³ | Inherited bleeding diathesis or coagulopathy |
| Platelets ≥ 100,000/mm³ | ||
| Hemoglobin ≥ 9.0 g/dL | ||
| Renal Function | Serum Creatinine ≤ 1.5 x Upper Limit of Normal (ULN) | |
| Hepatic Function | Bilirubin ≤ 1.5 x ULN | |
| AST (SGOT) and ALT (SGPT) ≤ 3.0 x ULN | ||
| Prior/Concurrent Therapy | Stable or decreasing dose of corticosteroids for at least 1 week prior to treatment | Prior treatment with bevacizumab (Avastin) |
| Radiation therapy within 12 weeks of screening | ||
| Systemic chemotherapy within specific timeframes (e.g., 2-6 weeks depending on the agent) | ||
| Prior treatment with carmustine (B1668450) wafers | ||
| Other | Ability to undergo MRI scan | Serious intercurrent illness that would compromise patient safety or study outcomes |
Leptomeningeal Metastases
The administration of ¹⁸⁶Re-nanoliposomes into the cerebrospinal fluid is being explored for the treatment of leptomeningeal metastases.
Table 2: Inclusion and Exclusion Criteria for ¹⁸⁶Re-Nanoliposome Therapy in Leptomeningeal Metastases
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Patient Demographics | Age ≥ 18 years | |
| Disease Characteristics | Proven leptomeningeal metastases from any primary cancer | Obstructive or symptomatic communicating hydrocephalus |
| Performance Status | Karnofsky Performance Status of 60-100 | |
| Prior/Concurrent Therapy | Prior radiation dose to the spinal cord or whole brain radiation therapy | |
| Other | Ventriculo-peritoneal or ventriculo-atrial shunts without programmable valves | |
| Contraindications to placement of an Ommaya reservoir | ||
| Standard concomitant illness restrictions |
Patient Selection Criteria for ¹⁸⁶Re-HEDP in Painful Bone Metastases
¹⁸⁶Re-HEDP is utilized for the palliation of pain from osteoblastic bone metastases.
Table 3: Inclusion and Exclusion Criteria for ¹⁸⁶Re-HEDP Therapy in Bone Metastases
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Disease Characteristics | Histologically confirmed cancer with evidence of osseous metastases on bone scan | |
| Painful bone metastases requiring analgesics | ||
| At least four bone metastases identified | ||
| Hematological Function | Adequate hematological function (specific values may vary by protocol) | |
| Prior Therapy |
Patient Selection Criteria for ¹⁸⁶Re Resin in Non-Melanoma Skin Cancer
Topical ¹⁸⁶Re resin is a non-invasive treatment option for basal cell carcinoma (BCC) and squamous cell carcinoma (SCC).
Table 4: Inclusion and Exclusion Criteria for ¹⁸⁶Re Resin Therapy in Non-Melanoma Skin Cancer
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Patient Demographics | Minors or pregnant patients | |
| Lesion Characteristics | Biopsy-proven stage I or stage II BCC or SCC | |
| Lesion depth no more than 3 mm | ||
| Lesion area no larger than 8 cm² |
Experimental Protocols for Patient Selection
The following protocols are essential for determining patient eligibility for ¹⁸⁶Re therapy.
Neurological and Performance Status Assessment
-
Protocol: Perform a complete neurological examination. Assess the Eastern Cooperative Oncology Group (ECOG) Performance Status and the Karnofsky Performance Status.
-
Purpose: To establish a baseline neurological function and to quantify the patient's functional impairment.
Imaging Protocols
-
Brain MRI (for CNS Malignancies):
-
Protocol: Acquire pre- and post-contrast T1-weighted, T2-weighted, and FLAIR sequences.
-
Purpose: To confirm tumor recurrence, measure tumor volume, and rule out hemorrhage.
-
-
Whole-Body Bone Scintigraphy (for Bone Metastases):
-
Protocol: Administer a technetium-99m labeled diphosphonate and acquire planar whole-body images.
-
Purpose: To document the extent and location of osteoblastic metastatic disease.[3]
-
-
Chest/Abdomen/Pelvis CT (as clinically indicated):
-
Protocol: Standard contrast-enhanced CT imaging.
-
Purpose: To assess for extra-cranial disease and overall tumor burden.
-
Laboratory Assessments
-
Hematology:
-
Protocol: Complete Blood Count (CBC) with differential.
-
Purpose: To ensure adequate bone marrow reserve, particularly platelet and neutrophil counts, to mitigate the risk of myelosuppression.[4]
-
-
Renal and Hepatic Function:
-
Protocol: Serum creatinine, Blood Urea Nitrogen (BUN), bilirubin, AST, and ALT.
-
Purpose: To ensure adequate organ function for the safe administration and clearance of the radiopharmaceutical and any concomitant medications.
-
Visualizations
Patient Selection Workflow
Caption: Workflow for Patient Selection in this compound Therapy.
Mechanism of Action of this compound
Caption: Simplified Mechanism of Action of this compound.
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound HEDP: palliative radionuclide therapy of painful bone metastases. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(Sn)HEDP for treatment of painful osseous metastases: results of a double-blind crossover comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound-HEDP in patients with bone metastases originating from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Production of High Specific Activity Rhenium-186
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the specific activity of reactor-produced Rhenium-186 (¹⁸⁶Re).
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it critical for this compound applications?
A1: Specific activity refers to the amount of radioactivity per unit mass of a substance, often expressed in units like Gigabecquerels per milligram (GBq/mg) or Curies per milligram (Ci/mg). For therapeutic radiopharmaceuticals using ¹⁸⁶Re, high specific activity is crucial. Many applications, such as labeling peptides or antibodies for targeted radiotherapy, involve a limited number of biological receptors.[1][2][3] Low specific activity ¹⁸⁶Re contains a large amount of non-radioactive ("carrier") rhenium, which can saturate these receptors without delivering a therapeutic radiation dose.[1] High specific activity ensures that a sufficient therapeutic dose can be delivered with a minimal mass of the radionuclide, avoiding unwanted pharmacological effects and ensuring effective targeting.[1][4]
Q2: What are the primary methods for producing this compound, and how do they impact specific activity?
A2: There are two main routes for ¹⁸⁶Re production:
-
Reactor Production: This is the most common method, involving the neutron bombardment of Rhenium-185 (¹⁸⁵Re) via the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction.[1][2][3][5][6] This method typically results in low specific activity because the product, ¹⁸⁶Re, is isotopic with the target material, making separation of the radioactive atoms from the bulk non-radioactive rhenium impossible.[1][7]
-
Accelerator Production: This method uses particle accelerators to bombard enriched Tungsten-186 (B77642) (¹⁸⁶W) targets with protons or deuterons, inducing nuclear reactions such as ¹⁸⁶W(p,n)¹⁸⁶Re or ¹⁸⁶W(d,2n)¹⁸⁶Re.[1][6][8] Since the product (Rhenium) is a different element from the target (Tungsten), it can be chemically separated, resulting in "no-carrier-added" ¹⁸⁶Re with significantly higher specific activity .[1][6][7]
Q3: Can the specific activity of reactor-produced ¹⁸⁶Re be improved?
A3: Yes, several strategies can be employed to increase the specific activity of reactor-produced ¹⁸⁶Re:
-
High-Flux Reactors: Irradiating the ¹⁸⁵Re target in a nuclear reactor with a very high thermal neutron flux can increase the production rate of ¹⁸⁶Re relative to the amount of target material, thereby increasing the specific activity.[9][10][11] The High Flux Isotope Reactor (HFIR), for example, is designed to provide such high neutron fluxes.[12]
-
Szilard-Chalmers Effect: This method utilizes the recoil energy of the newly formed ¹⁸⁶Re atom after neutron capture. This recoil is often sufficient to break the chemical bond holding the atom in its parent molecule. The chemically altered ¹⁸⁶Re can then be separated from the bulk target material, leading to an enrichment of the radioactive isotope and thus higher specific activity.[13][14][15][16] Both organic and inorganic rhenium compounds can be used as targets.[13][14]
-
Post-Irradiation Chemical Separation: While direct separation of isotopic ¹⁸⁶Re from ¹⁸⁵Re is not feasible, purification steps are crucial to remove any non-rhenium impurities that could affect subsequent radiolabeling procedures.
Troubleshooting Guide
Issue 1: Low Specific Activity of ¹⁸⁶Re After Reactor Production
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Neutron Flux | Irradiate the enriched ¹⁸⁵Re target in a reactor with a higher thermal neutron flux, if available.[9][10] | Increased production of ¹⁸⁶Re, leading to higher specific activity. |
| Target Material Purity | Ensure the use of highly enriched ¹⁸⁵Re targets (>99%) to minimize the production of other isotopes and maximize ¹⁸⁶Re yield.[10] | A purer final product with a higher proportion of ¹⁸⁶Re. |
| Suboptimal Irradiation Time | Optimize the irradiation time based on the reactor's neutron flux and the half-life of ¹⁸⁶Re (3.72 days) to maximize production without significant decay.[8] | Achievement of the theoretical maximum specific activity for the given irradiation conditions. |
| Presence of Carrier Rhenium | For applications requiring the highest specific activity, consider alternative production methods such as accelerator production from ¹⁸⁶W targets.[1][4][7] | Production of "no-carrier-added" ¹⁸⁶Re with significantly higher specific activity. |
Issue 2: Inefficient Separation of ¹⁸⁶Re in a Szilard-Chalmers Process
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Target Compound | Select a rhenium complex where the chemical bond is likely to be broken by the recoil energy of the ¹⁸⁶Re atom.[13][16] | Successful release of the radioactive ¹⁸⁶Re from the target molecule. |
| Recombination of ¹⁸⁶Re with Target | Perform the separation promptly after irradiation. Ensure the separation method effectively isolates the chemically different ¹⁸⁶Re species before it can recombine with the target material.[16] | Higher enrichment factor and chemical yield of the high specific activity ¹⁸⁶Re. |
| Ineffective Separation Chemistry | Test different aqueous stripping agents or solvents to efficiently extract the recoiled ¹⁸⁶Re. For example, stripping a dichloromethane (B109758) solution of an irradiated rhenium compound with an aqueous solution has been shown to be effective.[13] | Improved separation efficiency and higher purity of the final ¹⁸⁶Re product. |
| Radiation Damage to Target | Avoid excessively high neutron fluxes or prolonged irradiation times that can cause significant radiation damage to the target compound, which can decrease the enrichment factor.[15] | Preservation of the target's chemical integrity, allowing for a cleaner separation. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the production of high specific activity ¹⁸⁶Re.
Table 1: Comparison of ¹⁸⁶Re Specific Activity from Different Production Methods
| Production Method | Target Material | Achieved Specific Activity | Reference |
| Reactor (n,γ) | Metallic ¹⁸⁵Re | 3-4 Ci/mg (approx. 0.11-0.15 GBq/µg) | [1] |
| Accelerator (p,n) | Enriched ¹⁸⁶WO₃ | 0.788 ± 0.089 GBq/µg | [4][7] |
| Accelerator (d,2n) | Enriched ¹⁸⁶W metal | 28 Ci/mg (approx. 1.04 GBq/µg) | [17] |
| Szilard-Chalmers | ReN(S₂CNEt₂)₂ | 19.5 mCi/mg Re (0.72 GBq/mg Re) | [13] |
Table 2: Accelerator Production Parameters for High Specific Activity ¹⁸⁶Re
| Reaction | Target | Particle Energy | Beam Current | Irradiation Time | Yield | Reference |
| ¹⁸⁶W(p,n)¹⁸⁶Re | Enriched ¹⁸⁶WO₃ | 40 MeV (nominal) | 205 µA (avg) | 16.5 h | 1.38 ± 0.09 MBq/µAh | [4][7] |
| ¹⁸⁶W(d,2n)¹⁸⁶Re | Enriched ¹⁸⁶W metal | 19.5 MeV (on target) | 27 µAh (total) | - | 0.611 GBq (EOB) | [8] |
| ¹⁸⁶W(p,n)¹⁸⁶Re | Enriched ¹⁸⁶W | 7-14 MeV (optimal) | - | - | 4.32 MBq·µA⁻¹·h⁻¹ (at 15.9 MeV) | [1][6] |
Experimental Protocols & Workflows
Protocol 1: Accelerator Production of ¹⁸⁶Re via ¹⁸⁶W(p,n)¹⁸⁶Re
This protocol is based on the methodology for producing high specific activity ¹⁸⁶Re using a proton beam on an enriched tungsten target.
1. Target Preparation:
- Highly enriched (e.g., 99.9%) ¹⁸⁶WO₃ powder is uniaxially pressed to form a dense target.[4][7]
- Alternatively, ¹⁸⁶W metal powder can be pressed between layers of graphite (B72142) flakes.[8]
2. Irradiation:
- The target is irradiated with a proton beam. For example, a 40 MeV proton beam can be used.[4][7]
- Irradiation parameters (beam current and time) are chosen to maximize ¹⁸⁶Re production while managing heat dissipation in the target. A 16.5-hour irradiation at an average current of 205 µA has been reported.[4][7]
3. Target Dissolution:
- After a cool-down period to allow short-lived isotopes to decay, the target is dissolved.[8]
- For ¹⁸⁶WO₃ targets, alkaline dissolution can be used.[4][7]
- For ¹⁸⁶W metal targets, 30% hydrogen peroxide (H₂O₂) can be employed.[8]
4. Separation of ¹⁸⁶Re:
- Anion Exchange Chromatography: The dissolved target solution is passed through an anion exchange column. The tungsten can be eluted while the perrhenate (B82622) ([¹⁸⁶Re]ReO₄⁻) is retained and subsequently eluted with a different solvent.[4][7]
- Solvent Extraction: A methyl ethyl ketone (MEK) solvent extraction can be used to separate the ¹⁸⁶Re from the dissolved tungsten target solution.[8]
5. Quality Control:
- The final product's radionuclidic purity is assessed using gamma spectroscopy.
- The specific activity is determined via methods like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) to measure the total rhenium mass.[4][7]
Visualizations
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Production and therapeutic use of this compound, 188--the future of radionuclides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bulk production and evaluation of high specific activity 186gRe for cancer therapy using enriched 186WO3 targets in a proton beam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unife.it [iris.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. Production of high specific activity this compound via the 186W(d,2n)186Re nuclear reaction using pressed tungsten-186 metal targets and evaluation of separation methods - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. scienceandglobalsecurity.org [scienceandglobalsecurity.org]
- 12. History of the High Flux Isotope Reactor | Neutron Science at ORNL [neutrons.ornl.gov]
- 13. researchgate.net [researchgate.net]
- 14. US6222896B1 - Production of 186Re, 188Re and other radionuclides via inorganic Szilard-Chalmers process - Google Patents [patents.google.com]
- 15. ijisrt.com [ijisrt.com]
- 16. arches.union.edu [arches.union.edu]
- 17. DSpace [mospace.umsystem.edu]
Rhenium-186 Production Scalability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up Rhenium-186 (¹⁸⁶Re) production for radiopharmaceutical applications.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the production and purification of this compound.
Issue 1: Low ¹⁸⁶Re Yield in Cyclotron Production
Symptoms: The final activity of ¹⁸⁶Re is significantly lower than theoretical calculations or previous small-scale experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Proton Beam Energy | Verify the proton beam energy at the target surface. The optimal energy range for the ¹⁸⁶W(p,n)¹⁸⁶Re reaction is between 7-14 MeV.[1] | Maximizing the reaction cross-section, leading to a higher production yield. |
| Target Material Issues | Ensure the use of highly enriched ¹⁸⁶W (>95%) to minimize competing reactions.[1] Check the thickness and density of the tungsten target to ensure it is optimal for the beam energy. | Increased production of ¹⁸⁶Re and reduced generation of radionuclidic impurities. |
| Suboptimal Irradiation Time | Increase the irradiation time. Longer exposure to the proton beam will result in greater production of ¹⁸⁶Re. | Higher end-of-bombardment (EOB) activity of ¹⁸⁶Re. |
| Target Cooling Inefficiency | Check the target cooling system for proper function. Overheating of the target can lead to material loss and reduced yield.[2] | Maintaining target integrity and preventing sublimation of tungsten, thus preserving the yield. |
Logical Relationship: Troubleshooting Low ¹⁸⁶Re Yield
Issue 2: Low Specific Activity of ¹⁸⁶Re
Symptoms: The ratio of radioactive ¹⁸⁶Re to the total mass of rhenium is too low for labeling sensitive biomolecules like peptides or antibodies.[1][3]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reactor Production Method | Switch from the ¹⁸⁵Re(n,γ)¹⁸⁶Re reactor production route to a cyclotron-based method such as ¹⁸⁶W(p,n)¹⁸⁶Re or ¹⁸⁶W(d,2n)¹⁸⁶Re.[3][4] | Production of no-carrier-added (NCA) or high specific activity (HSA) ¹⁸⁶Re. |
| Carrier Rhenium Contamination | Use highly purified reagents and meticulously clean all labware to avoid contamination with natural rhenium. | Minimizing the introduction of stable rhenium isotopes, thereby increasing the specific activity. |
| Inefficient Separation from Target | Optimize the chemical separation process to ensure complete removal of tungsten target material. | A purer ¹⁸⁶Re solution with a higher specific activity. |
Issue 3: Radionuclidic Impurities Detected in Final Product
Symptoms: Quality control (QC) analysis reveals the presence of undesirable radionuclides (e.g., ¹⁸³Re, ¹⁸⁴Re, ¹⁸⁵W) in the purified ¹⁸⁶Re.[5][6]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Beam Energy | For the ¹⁸⁶W(p,n)¹⁸⁶Re reaction, maintain the proton energy below 18 MeV to minimize the production of ¹⁸³Re and ¹⁸⁴Re.[3] | Improved radionuclidic purity of the final ¹⁸⁶Re product. |
| Target Impurities | Use highly enriched ¹⁸⁶W target material to reduce the formation of other rhenium and tungsten isotopes. | A cleaner radioisotope product with fewer long-lived impurities. |
| Ineffective Purification | Optimize the anion exchange chromatography or other separation methods to effectively remove tungsten and other metallic impurities. | Radionuclidic purity levels that meet regulatory standards. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for producing this compound?
A1: this compound can be produced through two primary routes:
-
Nuclear Reactor: The most common method is the neutron activation of Rhenium-185 via the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction.[3][4] This method is capable of producing large quantities of ¹⁸⁶Re but results in a product with low specific activity.[3]
-
Cyclotron: Accelerator-based production involves bombarding an enriched Tungsten-186 target with protons or deuterons through the ¹⁸⁶W(p,n)¹⁸⁶Re or ¹⁸⁶W(d,2n)¹⁸⁶Re reactions.[1][3] This approach yields high specific activity ¹⁸⁶Re, which is essential for labeling targeted radiopharmaceuticals.[1]
Q2: Why is high specific activity important for ¹⁸⁶Re?
A2: High specific activity is crucial when labeling molecules that target specific biological receptors, such as peptides and antibodies. A low specific activity product contains a large amount of non-radioactive ("cold") rhenium, which competes with the radioactive ¹⁸⁶Re for binding sites on the targeting molecule. This can lead to a lower radiolabeling efficiency and a reduced therapeutic effect.[1][3]
Q3: What are the key challenges in scaling up cyclotron-based ¹⁸⁶Re production?
A3: Scaling up cyclotron production of ¹⁸⁶Re presents several challenges:
-
Targetry: Tungsten is a hard and brittle metal, making the fabrication of robust, high-power targets difficult.[7]
-
Heat Dissipation: High-intensity proton beams generate significant heat, which can damage the target if not cooled effectively.[2]
-
Purification: Separating the microscopic quantities of ¹⁸⁶Re from the bulk tungsten target material requires highly efficient and reproducible chemical separation methods.
-
Cost: The use of highly enriched ¹⁸⁶W target material is expensive, necessitating efficient recycling processes.[1]
Q4: What are the regulatory requirements for scaling up ¹⁸⁶Re production for clinical trials?
A4: Scaling up ¹⁸⁶Re production for clinical use requires adherence to Good Manufacturing Practices (GMP).[1][8] Key regulatory considerations include:
-
Facility Design: Production facilities must have adequate shielding, ventilation, and cleanroom environments to ensure radiation safety and prevent contamination.[1][8]
-
Process Validation: All production and quality control processes must be thoroughly validated to ensure consistency and reliability.[1]
-
Quality Control: Stringent QC testing is required to verify the identity, purity, and potency of the final ¹⁸⁶Re product before it can be administered to patients.[9]
-
Documentation: Comprehensive documentation of all manufacturing and control processes is essential for regulatory submissions to bodies such as the FDA and EMA.[10][11]
Experimental Protocols
Protocol 1: Cyclotron Production of High Specific Activity ¹⁸⁶Re via the ¹⁸⁶W(p,n)¹⁸⁶Re Reaction
-
Target Preparation:
-
Press highly enriched (>99%) ¹⁸⁶WO₃ powder into a solid target disc.
-
Encapsulate the target in a suitable backing material (e.g., niobium or silver) to facilitate cooling.
-
-
Irradiation:
-
Mount the target in a cyclotron target station with an efficient cooling system.
-
Irradiate the target with a proton beam of 14-16 MeV.
-
The beam current and irradiation time should be optimized based on the desired ¹⁸⁶Re activity. A typical irradiation might involve a 20-30 µA beam for 2-4 hours.[1]
-
-
Target Dissolution:
-
After a suitable cooling period, remotely transfer the irradiated target to a hot cell.
-
Dissolve the ¹⁸⁶WO₃ target in a sodium hydroxide (B78521) (NaOH) solution.
-
Protocol 2: Purification of ¹⁸⁶Re using Anion Exchange Chromatography
-
Column Preparation:
-
Prepare an anion exchange column (e.g., AG 1-X8 resin).
-
Pre-condition the column by washing with deionized water and then equilibrating with a NaOH solution.
-
-
Loading:
-
Load the dissolved target solution onto the equilibrated anion exchange column. The perrhenate (B82622) ions (ReO₄⁻) will bind to the resin, while the tungstate (B81510) ions (WO₄²⁻) will have a weaker affinity.
-
-
Washing:
-
Wash the column with a dilute NaOH solution to remove the majority of the tungsten.
-
-
Elution:
-
Elute the purified ¹⁸⁶ReO₄⁻ from the column using a saline or dilute nitric acid solution.
-
-
Quality Control:
-
Perform QC tests on the final product to determine radionuclidic purity (gamma spectroscopy), radiochemical purity (TLC or HPLC), and specific activity (ICP-MS).
-
Experimental Workflow: ¹⁸⁶Re Production and Purification
Quantitative Data Summary
Table 1: Comparison of ¹⁸⁶Re Production Methods
| Production Route | Target Material | Typical Yield | Specific Activity | Key Advantage | Key Disadvantage | Reference |
| ¹⁸⁵Re(n,γ)¹⁸⁶Re | Enriched ¹⁸⁵Re | High | Low (3-4 Ci/mg) | High yield, large scale | Low specific activity | [3] |
| ¹⁸⁶W(p,n)¹⁸⁶Re | Enriched ¹⁸⁶W | Moderate (1.25 - 4.32 MBq/µA·h) | High (No-carrier-added) | High specific activity | Lower yield, targetry challenges | [1] |
| ¹⁸⁶W(d,2n)¹⁸⁶Re | Enriched ¹⁸⁶W | Higher than (p,n) | High (No-carrier-added) | Higher cross-section | Potential for more impurities | [1] |
Table 2: Common Radionuclidic Impurities in Cyclotron-Produced ¹⁸⁶Re
| Impurity | Production Reaction | Half-life | Mitigation Strategy | Reference |
| ¹⁸³Re | ¹⁸³W(p,n)¹⁸³Re | 70 days | Use highly enriched ¹⁸⁶W target | [12] |
| ¹⁸⁴Re | ¹⁸⁴W(p,n)¹⁸⁴Re | 38 days | Use highly enriched ¹⁸⁶W target, control proton energy | [12] |
| ¹⁸⁵W | ¹⁸⁶W(p,d)¹⁸⁵W | 75.1 days | Optimize proton energy, effective purification | [6] |
References
- 1. leading-minds-network.com [leading-minds-network.com]
- 2. Production of novel diagnostic radionuclides in small medical cyclotrons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nishina.riken.jp [nishina.riken.jp]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [mospace.umsystem.edu]
- 8. openmedscience.com [openmedscience.com]
- 9. cdn.who.int [cdn.who.int]
- 10. nihs.go.jp [nihs.go.jp]
- 11. regulink.com [regulink.com]
- 12. www-pub.iaea.org [www-pub.iaea.org]
Rhenium-186 Radiochemical Purity Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the radiochemical purity testing of Rhenium-186 (¹⁸⁶Re) radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the common radiochemical impurities in ¹⁸⁶Re-labeled preparations?
A1: The most prevalent radiochemical impurities are free perrhenate (B82622) (¹⁸⁶ReO₄⁻) and reduced-hydrolyzed ¹⁸⁶Re (¹⁸⁶ReO₂).[1] Free perrhenate arises from incomplete labeling reactions, while reduced-hydrolyzed ¹⁸⁶Re, often in colloidal form, can result from the reduction of perrhenate in the absence of a chelating agent.
Q2: What are the primary methods for testing the radiochemical purity of ¹⁸⁶Re compounds?
A2: The primary methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][3][4] TLC is often used for its simplicity and speed, making it suitable for routine quality control.[3] HPLC provides higher resolution and is particularly useful for identifying and quantifying impurities that may not be separated by TLC, such as products of radiolysis.[5]
Q3: What is a typical acceptance criterion for the radiochemical purity of a ¹⁸⁶Re radiopharmaceutical for clinical use?
A3: For ¹⁸⁶Re-labeled HEDP, for instance, an acceptable radiochemical purity would be when the percentage of free perrhenate (¹⁸⁶ReO₄⁻) is less than 7% and the percentage of reduced hydrolyzed rhenium oxide (¹⁸⁶ReO₂) is less than 3%.[1] However, specific acceptance criteria are defined in the monograph of the particular radiopharmaceutical.
Q4: How can the stability of a ¹⁸⁶Re-labeled antibody be maintained?
A4: The stability of ¹⁸⁶Re-labeled antibodies can be challenged by radiolysis. The use of antioxidants, such as ascorbic acid, can effectively reduce the radiolytic decomposition of ¹⁸⁶Re-immunoconjugates in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiochemical purity testing of ¹⁸⁶Re-labeled compounds.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Labeling Efficiency (<90%) | Incorrect pH: The formation of many ¹⁸⁶Re complexes is highly pH-dependent.[6] Insufficient Reducing Agent: Inadequate amounts of a reducing agent like stannous chloride will lead to incomplete reduction of ¹⁸⁶Re-perrhenate. Oxidation of Reducing Agent: The stannous chloride or other reducing agent may have been oxidized by air. | - Verify and adjust the pH of the reaction mixture to the optimal range for the specific ligand. - Ensure the correct amount of fresh, high-quality reducing agent is used. - Prepare solutions of reducing agents freshly and handle them under an inert atmosphere (e.g., nitrogen) if necessary. |
| High Percentage of Free Perrhenate (¹⁸⁶ReO₄⁻) in TLC/HPLC | Incomplete Reaction: The reaction time may be too short, or the temperature may be suboptimal. Suboptimal pH: The pH may not be conducive for the chelation of reduced ¹⁸⁶Re.[6] | - Increase the reaction time or temperature according to the validated protocol. - Optimize the pH of the labeling reaction. |
| Presence of Reduced-Hydrolyzed ¹⁸⁶Re (Colloid Formation) | Insufficient Ligand/Chelator: Not enough chelating agent is available to complex the reduced ¹⁸⁶Re. Presence of Oxidizing Agents: Traces of oxidizing agents can interfere with the labeling process. | - Ensure the correct molar ratio of ligand to rhenium. - Use high-purity reagents and solvents to avoid contamination with oxidizing species. |
| Streaking on TLC Plate | Sample Overload: Applying too much of the sample to the TLC plate. Inappropriate Solvent System: The mobile phase may not be optimal for the separation. Interaction with Stationary Phase: The labeled compound or impurity may be strongly interacting with the stationary phase. | - Apply a smaller, more concentrated spot of the sample. - Validate the mobile phase to ensure good separation of all components. - Consider using a different type of TLC plate (e.g., different silica (B1680970) gel or backing). |
| Unexpected Peaks in HPLC Chromatogram | Radiolysis: High radioactivity can lead to the degradation of the labeled compound over time.[5] Chemical Impurities in Reagents: Impurities in the ligand or other reagents may be labeled. | - Analyze the sample as soon as possible after preparation. - Use antioxidants if validated for the specific product. - Ensure the purity of all starting materials. |
Experimental Protocols
Radiochemical Purity of ¹⁸⁶Re-HEDP by Thin-Layer Chromatography (TLC)
This protocol is designed to separate the desired ¹⁸⁶Re-HEDP from free perrhenate and reduced-hydrolyzed ¹⁸⁶Re. Two TLC systems are typically used.
System 1: Determination of Free Perrhenate (¹⁸⁶ReO₄⁻)
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strip
-
Mobile Phase: Acetone
-
Procedure:
-
Apply a small spot (1-2 µL) of the ¹⁸⁶Re-HEDP preparation approximately 1 cm from the bottom of the ITLC-SG strip.
-
Place the strip in a developing tank containing acetone, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate to the solvent front (near the top of the strip).
-
Remove the strip and let it dry.
-
Cut the strip in half and measure the radioactivity of each section using a suitable detector.
-
-
Interpretation:
-
¹⁸⁶Re-HEDP and reduced-hydrolyzed ¹⁸⁶Re remain at the origin (Rf = 0.0-0.1).
-
Free perrhenate (¹⁸⁶ReO₄⁻) migrates with the solvent front (Rf = 0.9-1.0).[3]
-
System 2: Determination of Reduced-Hydrolyzed ¹⁸⁶Re (¹⁸⁶ReO₂)
-
Stationary Phase: ITLC-SG strip
-
Mobile Phase: 0.9% Saline
-
Procedure:
-
Follow the same spotting and development procedure as in System 1, using 0.9% saline as the mobile phase.
-
-
Interpretation:
-
Reduced-hydrolyzed ¹⁸⁶Re remains at the origin (Rf = 0.0-0.1).
-
¹⁸⁶Re-HEDP and free perrhenate (¹⁸⁶ReO₄⁻) migrate with the solvent front (Rf = 0.9-1.0).
-
Calculation of Radiochemical Purity:
% ¹⁸⁶Re-HEDP = 100% - (% Free Perrhenate + % Reduced-Hydrolyzed ¹⁸⁶Re)
| Component | Rf in Acetone | Rf in Saline |
| ¹⁸⁶Re-HEDP | 0.0 - 0.1 | 0.9 - 1.0 |
| Free Perrhenate (¹⁸⁶ReO₄⁻) | 0.9 - 1.0 | 0.9 - 1.0 |
| Reduced-Hydrolyzed ¹⁸⁶Re | 0.0 - 0.1 | 0.0 - 0.1 |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. tips.sums.ac.ir [tips.sums.ac.ir]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 186Re-perrhenate for nuclear medical purposes [inis.iaea.org]
Troubleshooting low yield in Rhenium-186 labeling
Welcome to the technical support center for Rhenium-186 (¹⁸⁶Re) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low radiolabeling yield, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radiolabeling?
This compound (¹⁸⁶Re) is a radioisotope with favorable properties for radiotherapy. It emits both beta particles, which are effective for treating small tumors, and gamma radiation, which allows for in vivo imaging and dosimetry calculations.[1][2] Its chemical similarity to Technetium-99m (⁹⁹ᵐTc) allows for the development of matched-pair diagnostic and therapeutic agents.[2][3]
Q2: What are the common challenges in ¹⁸⁶Re labeling?
The most common challenge is achieving a high radiolabeling yield. This can be influenced by several factors including the specific activity of the ¹⁸⁶Re, the choice and amount of reducing agent, reaction pH, temperature, and the purity of the reactants.[4][5] Additionally, the formation of radiocolloids and the potential for the biomolecule to be sensitive to labeling conditions can reduce the final yield of the desired radiolabeled product.[6][7]
Q3: What is the difference between reactor-produced and accelerator-produced ¹⁸⁶Re?
Reactor-produced ¹⁸⁶Re typically has a lower specific activity due to the presence of non-radioactive rhenium isotopes.[2][8] Accelerator-produced ¹⁸⁶Re can have a higher specific activity, which is often preferable for labeling molecules where a high degree of labeling is required without altering their biological function.[9][10]
Q4: How can I minimize radiolytic decomposition of my ¹⁸⁶Re-labeled compound?
Radiolytic decomposition, the breakdown of molecules by radiation, can be a problem with high doses of radioactivity. The use of antioxidants, such as ascorbic acid, has been shown to effectively reduce this decomposition.[11]
Troubleshooting Guide: Low Radiolabeling Yield
This guide addresses the most common causes of low radiolabeling yield in a question-and-answer format.
Problem 1: Low incorporation of ¹⁸⁶Re into the target molecule.
-
Question: My quality control analysis (e.g., ITLC, HPLC) shows a large peak for free perrhenate (B82622) ([¹⁸⁶Re]ReO₄⁻) and a small peak for my labeled product. What could be the cause?
-
Answer: This issue typically points to inefficient reduction of perrhenate to a reactive state. Rhenium is more difficult to reduce than technetium.[12] Consider the following:
-
Insufficient Reducing Agent: The amount of reducing agent, commonly stannous chloride (SnCl₂), may be inadequate. Increase the amount of SnCl₂ incrementally.
-
Degraded Reducing Agent: Stannous chloride solutions are susceptible to oxidation. Always use freshly prepared solutions.
-
Inappropriate pH: The reduction of perrhenate is highly pH-dependent. The optimal pH can vary depending on the chelation chemistry, but for many direct labeling methods, a slightly acidic to neutral pH is required. For some chemistries, like those involving MAG₃ chelators, a specific pH range is critical for efficient labeling.[13]
-
Presence of Oxidizing Agents: Ensure all labware and reagents are free from oxidizing contaminants.
-
Problem 2: High percentage of radiocolloid formation.
-
Question: I'm observing a significant amount of radioactivity at the origin of my chromatogram, indicating the presence of reduced/hydrolyzed rhenium ([¹⁸⁶Re]ReO₂). How can I prevent this?
-
Answer: The formation of insoluble rhenium colloids ([¹⁸⁶Re]ReO₂) is a common side reaction.[14] To minimize this:
-
Use of a Stabilizer/Transchelating Agent: For direct labeling, a weak chelating agent that stabilizes the reduced rhenium and facilitates its transfer to the target molecule can be beneficial. Citric acid or glucoheptonate can serve this purpose.[12]
-
pH Control: The formation of colloids is often favored at neutral to slightly basic pH. Careful control of the reaction pH is crucial.
-
Order of Reagent Addition: The sequence of adding the radionuclide, reducing agent, and biomolecule can influence the outcome. Pre-complexing the reduced rhenium with a weak chelator before adding the antibody can sometimes prevent colloid formation.
-
Problem 3: The labeling yield is initially high but decreases over time.
-
Question: My initial labeling efficiency is good, but when I re-analyze the product after a few hours, I see an increase in free perrhenate. What is happening?
-
Answer: This suggests that the bond between the ¹⁸⁶Re and the chelator or biomolecule is not stable, leading to the re-oxidation of rhenium back to perrhenate.
-
Chelator Instability: Ensure the bifunctional chelator used is appropriate for rhenium and forms a stable complex.
-
Presence of Competing Chelators: If the final product is not purified, residual weak chelators from the labeling reaction could compete with the biomolecule-conjugated chelator over time.
-
Oxidizing Conditions: Store the final product under conditions that minimize exposure to air (e.g., under nitrogen) and consider the addition of a stabilizing agent like ascorbic acid.[11]
-
Data Summary Tables
Table 1: Key Parameters for ¹⁸⁶Re Labeling Reactions
| Parameter | Typical Range/Value | Notes | Reference(s) |
| pH | 4.0 - 8.0 | Highly dependent on the specific chemistry. Some direct labeling methods use a more acidic pH initially for reduction. | [12][15] |
| Reducing Agent | Stannous Chloride (SnCl₂) | Freshly prepared solution is critical. The molar excess relative to the biomolecule is an important parameter to optimize. | [6] |
| Reaction Temperature | 25°C - 43°C | Higher temperatures can increase the reaction rate but may also degrade sensitive biomolecules. | [15][16] |
| Incubation Time | 20 min - 2 hours | Dependent on temperature, pH, and reactants. | [15][16] |
| Radiochemical Purity (Target) | > 95% | A common target for clinical applications. | [6][13] |
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause | Suggested Solution |
| High Free [¹⁸⁶Re]ReO₄⁻ | Incomplete reduction | Increase amount of fresh reducing agent; optimize pH. |
| High [¹⁸⁶Re]ReO₂ Colloid | Instability of reduced ¹⁸⁶Re | Use a stabilizing/transchelating agent; optimize pH. |
| Decreasing Yield Over Time | Product instability/re-oxidation | Ensure stable chelation; store under inert atmosphere; add a stabilizer. |
Experimental Protocols
Protocol 1: Direct Labeling of an Antibody with ¹⁸⁶Re
This is a general protocol and may require optimization for specific antibodies.
-
Antibody Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2).
-
Reduction of Antibody (Optional but common): For some direct labeling methods, interchain disulfide bonds of the antibody are partially reduced to provide thiol groups for chelation. This can be achieved by incubating the antibody with a reducing agent like ascorbic acid.[6] The excess reducing agent must be removed before proceeding.
-
Preparation of Reducing Agent: Prepare a fresh solution of stannous chloride (SnCl₂) in nitrogen-purged, dilute HCl.
-
Labeling Reaction: a. In a sterile, nitrogen-purged vial, add the antibody solution. b. Add the freshly prepared SnCl₂ solution. c. Add the [¹⁸⁶Re]perrhenate solution. d. Incubate at room temperature or 37°C for 30-60 minutes.
-
Purification: Remove unincorporated ¹⁸⁶Re and other reactants using a size-exclusion chromatography column (e.g., PD-10).[16]
-
Quality Control: a. Determine radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.[6] b. Assess the biological integrity of the labeled antibody (e.g., immunoreactivity assay).[11]
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: Use ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber).
-
Mobile Phase:
-
Saline: In this system, the labeled antibody and [¹⁸⁶Re]ReO₂ colloid will remain at the origin (Rf = 0), while free [¹⁸⁶Re]ReO₄⁻ will migrate with the solvent front (Rf = 1).
-
Acetone or Methanol/HCl mixture: In this system, the free [¹⁸⁶Re]ReO₄⁻ and the labeled antibody will migrate with the solvent front, while the [¹⁸⁶Re]ReO₂ colloid remains at the origin.
-
-
Procedure: a. Spot a small volume of the labeled product onto the origin of two ITLC strips. b. Develop one strip in saline and the other in the acetone-based mobile phase. c. Cut the strips in half and count the radioactivity in each half using a suitable detector.
-
Calculation: Calculate the percentage of each species to determine the radiochemical purity.
Visualizations
Caption: Troubleshooting workflow for low yield in ¹⁸⁶Re labeling.
Caption: General experimental workflow for this compound labeling.
References
- 1. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound-labeled monoclonal antibodies for radioimmunotherapy: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeled biomolecules with 186Re: potential for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bulk production and evaluation of high specific activity 186gRe for cancer therapy using enriched 186WO3 targets in a proton beam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling of monoclonal antibodies with this compound using the MAG3 chelate for radioimmunotherapy of cancer: a technical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doc.rero.ch [doc.rero.ch]
- 13. High dose this compound-labeling of monoclonal antibodies for clinical application: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Photoradiolabeling of onartuzumab with 99m Tc and 188 Re-tricarbonyl for radiotheranostics of gastric cancer - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08089K [pubs.rsc.org]
- 16. This compound liposomes as convection-enhanced nanoparticle brachytherapy for treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Myelosuppression in Rhenium-186-HEDP Therapy
This guide provides researchers, scientists, and drug development professionals with essential information for managing myelosuppression, a primary side effect of Rhenium-186-HEDP (186Re-HEDP) therapy.
Frequently Asked Questions (FAQs)
Q1: What is myelosuppression in the context of 186Re-HEDP therapy?
A1: Myelosuppression is a condition characterized by a decrease in the bone marrow's ability to produce blood cells, leading to a reduction in red blood cells, white blood cells, and platelets.[1] In 186Re-HEDP therapy, the bone marrow receives a significant radiation dose, making myelosuppression the primary dose-limiting toxicity.[2][3][4]
Q2: Which blood cell lineages are most affected by 186Re-HEDP?
A2: Thrombocytopenia (a decrease in platelets) is the most prominent and dose-limiting toxic effect of 186Re-HEDP therapy.[2][5][6] Leukopenia (a decrease in white blood cells) is also observed but generally plays a minor role.[2][3][4][5] Anemia can also occur.[1]
Q3: When do blood cell counts typically reach their lowest point after 186Re-HEDP administration?
A3: The nadir (lowest point) for platelet and leukocyte counts is frequently observed 3 to 5 weeks after therapy administration.[7] One study noted the platelet reduction nadir occurred at the fourth or fifth week.[2]
Q4: How long does the myelosuppression last?
A4: Hematological toxicity is usually temporary, with blood counts often returning to baseline levels within 6 to 8 weeks after the administration of 186Re-HEDP.[3][4][7]
Q5: Is the severity of myelosuppression dependent on the administered dose?
A5: Yes, there is a clear relationship between the administered activity of 186Re-HEDP and the severity of myelosuppression.[8][9] Higher administered activities correlate with more significant decreases in blood cell counts.[2][8] The maximum tolerated dose is generally established based on the level of hematological toxicity.[5][10]
Q6: What are the recommended maximum tolerated doses (MTDs) for 186Re-HEDP?
A6: Dose-escalation studies have established different MTDs. For instance, the MTD has been reported as 2960 MBq in patients with prostate cancer.[2][5] Grade II toxicity has been associated with a threshold of 2960 MBq (80 mCi), and grade III toxicity was seen at 4107 MBq (111 mCi).[8][11]
Q7: What pre-treatment factors can increase the risk of severe myelosuppression?
A7: Patients with a low baseline platelet count and diffuse skeletal metastases may be at higher risk.[2] Previous myelosuppressive therapies, such as chemotherapy or wide-field radiotherapy within the last 3 months, can also increase the risk of significant myelosuppression.[7]
Troubleshooting Guide for Myelosuppression Management
This guide addresses specific issues that may arise during your experiments involving 186Re-HEDP therapy.
Issue 1: Unexpectedly Severe Thrombocytopenia (Grade 3/4) Observed
-
Possible Cause:
-
Troubleshooting Steps:
-
Confirm Grading: Verify the platelet count against the Common Terminology Criteria for Adverse Events (CTCAE). Grade 3 thrombocytopenia is typically defined as 25,000-50,000/μL, and Grade 4 is <25,000/μL.
-
Clinical Intervention: For severe cases, platelet infusion may be required.[2] In high-dose experimental protocols, autologous peripheral blood stem cell rescue has been used to manage severe hematological toxicity.[6]
-
Future Dosing: Consider dose reduction for subsequent administrations in the same subject or cohort. Individualized dosing based on a 24-hour measurement of retained activity may improve the therapeutic index.[8][11]
-
Issue 2: Concomitant Leukopenia and Thrombocytopenia
-
Possible Cause:
-
Higher administered doses of 186Re-HEDP can affect multiple cell lineages.[2]
-
Interaction with other myelosuppressive agents.
-
-
Troubleshooting Steps:
-
Review Concomitant Medications: Ensure that long-acting myelosuppressive chemotherapy was discontinued (B1498344) at least 4 weeks before 186Re-HEDP administration and withheld for 6-12 weeks post-therapy.[7]
-
Supportive Care: Consider the use of granulocyte colony-stimulating factors (G-CSFs) for neutropenia, though this is a reactive measure.[12][13]
-
Monitoring: Continue weekly blood counts to monitor the recovery of both lineages.[2]
-
Issue 3: Delayed Hematological Recovery (Beyond 8 Weeks)
-
Possible Cause:
-
Troubleshooting Steps:
-
Comprehensive Evaluation: Assess the patient's overall bone marrow function.
-
Supportive Care: Provide necessary supportive care, such as blood or platelet transfusions, as clinically indicated.[2][12]
-
Re-evaluation for Further Treatment: Postpone any further cycles of radionuclide therapy until hematological parameters have sufficiently recovered.
-
Data Presentation
Table 1: Hematological Toxicity of this compound-HEDP
| Administered Activity (MBq) | Patient Population | Dose-Limiting Toxicity | Key Findings on Myelosuppression | Reference |
| 1295 - 3515 | Hormone-resistant prostate cancer | Thrombocytopenia | Grade 3 toxicity (platelets 25-50 x 10⁹/L) was observed in two patients at 3515 MBq. The maximum tolerated dose was determined to be 2960 MBq. | [5] |
| 1251 - 4336 | Androgen-independent prostate cancer | Myelosuppression | Grade III toxicity was seen at 4107 MBq, and Grade II at 2960 MBq. | [8][11] |
| 1480 - 3330 | Various cancers with bone metastases | Thrombocytopenia | Nadir of platelet reduction occurred at week 4 or 5. Four patients with low baseline platelets required platelet infusion. | [2] |
| 2500 - 5000 (with stem cell rescue) | Hormone-refractory prostate cancer | Thrombocytopenia | Activity-limiting toxicity (Grade III/IV) occurred in two of six patients at 5000 MBq. | [6] |
Experimental Protocols
Protocol 1: Hematological Monitoring Post-186Re-HEDP Administration
-
Objective: To monitor for and grade the severity of myelosuppression following 186Re-HEDP therapy.
-
Methodology:
-
Baseline Measurement: Obtain a complete blood count (CBC) with differential within 7 days prior to the administration of 186Re-HEDP.[7] This should include hemoglobin, hematocrit, red blood cell count, white blood cell count with differential, and platelet count.
-
Post-Administration Monitoring: Perform a CBC with differential on a weekly basis for at least 6 to 8 weeks post-therapy.[2][7]
-
Data Analysis:
-
Record the absolute counts for neutrophils, lymphocytes, platelets, and hemoglobin at each time point.
-
Identify the nadir (lowest count) for platelets and leukocytes.[7]
-
Grade the hematological toxicity at each time point using a standardized system such as the CTCAE.
-
Plot the mean counts of platelets and leukocytes over time to visualize the trend of suppression and recovery.
-
-
Visualizations
Caption: Workflow for monitoring and managing myelosuppression.
Caption: Relationship between 186Re-HEDP dose and toxicity.
References
- 1. Current strategies for managing myelosuppression in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. medimaging.gr [medimaging.gr]
- 4. researchgate.net [researchgate.net]
- 5. Dose escalation study of this compound hydroxyethylidene diphosphonate in patients with metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High activity this compound HEDP with autologous peripheral blood stem cell rescue: a phase I study in progressive hormone refractory prostate cancer metastatic to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. European Nuclear Medicine Guide [nucmed-guide.app]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bone marrow absorbed dose of this compound-HEDP and the relationship with decreased platelet counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I/II trials of 186Re-HEDP in metastatic castration-resistant prostate cancer: post-hoc analysis of the impact of administered activity and dosimetry on survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. g1therapeutics.com [g1therapeutics.com]
Overcoming carrier effects in Rhenium-186 applications
Welcome to the technical support center for Rhenium-186 applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the "carrier effect" and to offer solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the "carrier effect" in the context of this compound?
A1: The "carrier effect" refers to the impact of non-radioactive ("cold") rhenium isotopes on the chemical and biological behavior of this compound (¹⁸⁶Re) radiopharmaceuticals.[1] ¹⁸⁶Re produced in a nuclear reactor via neutron activation of Rhenium-185 (¹⁸⁵Re) results in a "carrier-added" product with low specific activity. This means there is a significant amount of non-radioactive rhenium present alongside the radioactive ¹⁸⁶Re.[1][2] This high total rhenium concentration (around 10⁻³ M) can lead to the formation of different chemical species, such as polymers, which may alter the biodistribution and targeting efficacy of the radiopharmaceutical compared to its "no-carrier-added" (NCA) counterpart or its technetium-99m (⁹⁹ᵐTc) analog.[1]
Q2: What is the difference between "carrier-added" and "no-carrier-added" (NCA) ¹⁸⁶Re?
A2: "Carrier-added" ¹⁸⁶Re contains a significant amount of stable, non-radioactive rhenium isotopes. It is typically produced in a nuclear reactor by the neutron bombardment of a stable rhenium target (¹⁸⁵Re(n,γ)¹⁸⁶Re).[1] "No-carrier-added" (NCA) ¹⁸⁶Re is produced with a much higher specific activity, meaning a much larger proportion of the rhenium atoms are the radioactive ¹⁸⁶Re isotope. NCA ¹⁸⁶Re is typically produced in a cyclotron or accelerator via the ¹⁸⁶W(p,n)¹⁸⁶Re nuclear reaction, where tungsten-186 (B77642) is the target material.[3]
Q3: How does the carrier effect impact my experimental results?
A3: The carrier effect can significantly alter the in vivo behavior of your ¹⁸⁶Re-labeled compound. For instance, in bone pain palliation agents like ¹⁸⁶Re-HEDP, the presence of a carrier can lead to the formation of polymeric species that are responsible for its localization in bone tissue.[1] When labeling biomolecules like antibodies or peptides, the low specific activity of carrier-added ¹⁸⁶Re may necessitate using a higher concentration of the labeling precursor, which could potentially alter the biological properties of the molecule.[2] This can lead to different biodistribution profiles and potentially lower therapeutic efficacy or off-target toxicity.
Q4: What are the main strategies to overcome the carrier effect?
A4: The primary strategies to mitigate the carrier effect are:
-
Use of High Specific Activity/NCA ¹⁸⁶Re: Whenever possible, utilizing accelerator-produced NCA ¹⁸⁶Re is the most direct way to avoid the carrier effect.[3]
-
Advanced Chelation Techniques: Employing robust chelators, such as mercaptoacetyltriglycine (MAG3), can create stable ¹⁸⁶Re complexes, even in the presence of a carrier.[4][5][6]
-
Encapsulation Methods: Encapsulating ¹⁸⁶Re in delivery vehicles like nanoliposomes can shield the radionuclide from interactions that might be influenced by the carrier, thereby controlling its biodistribution.[7][8]
-
Protocol Optimization: Careful optimization of labeling parameters such as pH, temperature, and reactant concentrations can help to ensure the formation of the desired radiolabeled species.
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the reaction mixture. The optimal pH for many ¹⁸⁶Re labeling reactions is crucial. For example, some direct labeling methods may require acidic conditions initially, followed by a pH adjustment to neutral.[7] |
| Oxidation of Reducing Agent | If using a reducing agent like stannous chloride, ensure it is freshly prepared and has been protected from oxidation. Prepare stannous chloride solutions in nitrogen-flushed saline.[7] |
| Competition from Carrier | With carrier-added ¹⁸⁶Re, the high concentration of non-radioactive rhenium can compete for the chelator or binding sites on the molecule. Consider increasing the molar ratio of the chelator to the total rhenium. |
| Impure Radionuclide | Ensure the ¹⁸⁶Re starting material is of high radiochemical purity. Impurities can interfere with the labeling reaction. |
| Suboptimal Temperature or Incubation Time | Optimize the reaction temperature and incubation time as specified in your protocol. Some reactions may require heating to proceed efficiently. For example, the preparation of ¹⁸⁶Re-BMEDA may involve incubation at 80°C for 1 hour.[7] |
Issue 2: Formation of Aggregates in Protein/Antibody Labeling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| pH and Ionic Strength | Both high and low pH, as well as high ionic strength, can promote protein aggregation.[9] Ensure the pH and ionic strength of your buffers are optimized for the stability of your specific antibody. |
| High Chelate-to-Antibody Ratio | Attaching too many chelator molecules to an antibody can alter its conformation and lead to aggregation.[6] It has been shown that a ratio of up to 4.3 metal-chelate groups per monoclonal antibody showed minor variation in biodistribution.[6] |
| Radiolysis | High concentrations of radioactivity can cause radiolysis, leading to the formation of reactive oxygen species that can damage the antibody and cause aggregation. The addition of radical scavengers or antioxidants, such as ascorbic acid, can effectively reduce radiolytic decomposition.[4] |
| Purification Method | The purification process itself can sometimes induce aggregation. Consider using size-exclusion chromatography (SEC) or ion-exchange chromatography optimized for aggregate removal.[9] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of antibody solutions can lead to aggregation.[9] Aliquot your antibody solutions to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: Comparison of this compound Production Methods and Specific Activity
| Production Method | Nuclear Reaction | Carrier Status | Typical Specific Activity | Reference |
| Nuclear Reactor | ¹⁸⁵Re(n,γ)¹⁸⁶Re | Carrier-Added | ≤ 0.11 GBq/µg | [3] |
| Cyclotron/Accelerator | ¹⁸⁶W(p,n)¹⁸⁶Re | No-Carrier-Added (NCA) | ~0.788 ± 0.089 GBq/µg | [3] |
Table 2: Quality Control Parameters for ¹⁸⁶Re-labeled Monoclonal Antibodies
| Parameter | Acceptance Criteria | Analytical Method | Reference |
| Radiochemical Purity | > 95% | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) | [6] |
| Aggregate Formation | ≤ 6% | Size-Exclusion Chromatography (SEC-HPLC) | [6] |
| Immunoreactivity | Should not be significantly impaired compared to the unlabeled antibody. | In vitro cell binding assays | [4] |
Experimental Protocols
Protocol 1: ¹⁸⁶Re-Labeling of Monoclonal Antibodies using the MAG3 Chelator
This protocol is a generalized procedure based on established methods for labeling monoclonal antibodies with ¹⁸⁶Re using the S-benzoyl-MAG3 precursor.
Materials:
-
Monoclonal antibody (MAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
S-benzoylmercaptoacetyltriglycine (S-benzoyl-MAG3)
-
Carrier-added [¹⁸⁶Re]NaReO₄
-
Stannous chloride (SnCl₂) solution, freshly prepared in nitrogen-flushed saline
-
Sodium glucoheptonate
-
0.1 M Sodium bicarbonate buffer, pH 10
-
PD-10 desalting columns (or similar size-exclusion chromatography system)
-
Ascorbic acid (optional, as a radioprotectant)
Procedure:
-
Preparation of ¹⁸⁶Re-MAG3:
-
In a nitrogen-flushed vial, combine [¹⁸⁶Re]NaReO₄ with sodium glucoheptonate and S-benzoyl-MAG3.
-
Add freshly prepared stannous chloride solution to reduce the perrhenate (B82622).
-
Heat the reaction mixture as required by the specific protocol (e.g., 80°C for 1 hour) to form the ¹⁸⁶Re-MAG3 complex.[7]
-
Cool the reaction to room temperature.
-
-
Activation of ¹⁸⁶Re-MAG3 (Esterification):
-
This step involves converting the ¹⁸⁶Re-MAG3 complex into a more reactive form (e.g., a tetrafluorophenyl (TFP) ester) that can be conjugated to the antibody. This is typically done using established chemical synthesis procedures.
-
-
Conjugation to the Monoclonal Antibody:
-
Adjust the pH of the MAb solution to be slightly alkaline (pH 8.5-9.0) to facilitate the reaction with the activated ¹⁸⁶Re-MAG3 ester.
-
Add the activated ¹⁸⁶Re-MAG3 to the MAb solution. The molar ratio of ¹⁸⁶Re-MAG3 to MAb should be optimized to achieve sufficient labeling without causing significant aggregation or loss of immunoreactivity. A ratio of up to 7-8 Re-MAG3 molecules per MAb has been shown to be achievable without impairing in vivo characteristics.[4]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Purification of the ¹⁸⁶Re-MAb Conjugate:
-
Separate the ¹⁸⁶Re-labeled MAb from unreacted ¹⁸⁶Re-MAG3 and other small molecules using a PD-10 desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ¹⁸⁶Re-MAb conjugate.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using HPLC or TLC.
-
Assess the extent of aggregate formation using SEC-HPLC.
-
If required, perform an in vitro cell binding assay to confirm that the immunoreactivity of the MAb has been preserved.
-
Protocol 2: Purification of ¹⁸⁶Re from Tungsten Target via Anion Exchange Chromatography
This protocol outlines a general procedure for separating no-carrier-added ¹⁸⁶Re from an irradiated tungsten target.
Materials:
-
Irradiated enriched ¹⁸⁶WO₃ target
-
Alkaline solution (e.g., NaOH or NH₄OH) for target dissolution
-
Strongly basic anion exchange resin
-
Nitric acid (HNO₃) for elution
-
Deionized water
Procedure:
-
Target Dissolution:
-
Dissolve the irradiated ¹⁸⁶WO₃ target in an alkaline solution. This will convert the tungsten to tungstate (B81510) (WO₄²⁻) and the rhenium to perrhenate (ReO₄⁻), both of which are soluble.
-
-
Column Preparation:
-
Prepare an anion exchange chromatography column with a strongly basic resin.
-
Equilibrate the column with the same alkaline solution used for target dissolution.
-
-
Loading the Sample:
-
Load the dissolved target solution onto the equilibrated anion exchange column. Both the tungstate and perrhenate anions will bind to the resin.
-
-
Washing the Column:
-
Wash the column with the alkaline solution to remove any cationic impurities.
-
-
Elution of ¹⁸⁶Re:
-
Selectively elute the ¹⁸⁶ReO₄⁻ from the column using a solution of nitric acid. The tungstate will remain bound to the resin under these conditions.
-
Collect the fractions containing the purified ¹⁸⁶Re.
-
-
Post-Elution Processing:
-
The eluted ¹⁸⁶Re solution will be in nitric acid. For subsequent radiolabeling, the nitric acid may need to be removed. This can be achieved by repeated evaporation to dryness with the addition of water between each evaporation step.
-
-
Quality Control:
-
Determine the radionuclidic purity of the separated ¹⁸⁶Re using gamma spectroscopy to check for any tungsten or other radionuclide breakthrough.
-
Confirm the chemical form of the ¹⁸⁶Re is perrhenate using HPLC.[10]
-
Visualizations
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Labeling of monoclonal antibodies with this compound using the MAG3 chelate for radioimmunotherapy of cancer: a technical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. High dose this compound-labeling of monoclonal antibodies for clinical application: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound liposomes as convection-enhanced nanoparticle brachytherapy for treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient specific, imaging-informed modeling of this compound nanoliposome delivery via convection enhanced delivery in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Preparation of cyclotron-produced 186Re and comparison with reactor-produced 186Re and generator-produced 188Re for the labeling of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rhenium-186 Dose for Minimal Toxicity
Welcome to the Technical Support Center for Rhenium-186. This resource is designed for researchers, scientists, and drug development professionals working with this compound radiopharmaceuticals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing dosage to minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities associated with this compound based therapies?
A1: The primary and most consistently reported dose-limiting toxicity for this compound radiopharmaceuticals is hematological toxicity, specifically myelosuppression.[1][2][3][4][5][6] This manifests as a temporary decrease in blood cell counts, with thrombocytopenia (a reduction in platelets) being the most significant concern.[1][3][4][5] Leukopenia (a reduction in white blood cells) is also observed but is generally less severe.[1] The nadir, or lowest point, for platelet and leukocyte counts typically occurs between 3 to 5 weeks after administration.[3][4]
Q2: What is the "flare phenomenon" and how should it be managed?
A2: The flare phenomenon is a transient increase in bone pain that can occur in some patients following the administration of bone-seeking radiopharmaceuticals like this compound HEDP.[4][7] This reaction is thought to be related to a temporary inflammatory response. It typically occurs within the first 72 hours after administration and is usually mild and self-limiting, resolving within a few days.[7] Interestingly, the flare phenomenon is often associated with a good clinical response to the therapy.[7] Management of the flare phenomenon typically involves the use of standard analgesics.
Q3: How can we predict and minimize hematological toxicity?
A3: Predicting and minimizing hematological toxicity is crucial for optimizing the therapeutic index of this compound. Key strategies include:
-
Patient-Specific Dosimetry: Calculating the absorbed dose to the bone marrow for each individual is a key strategy. The Medical Internal Radiation Dose (MIRD) formalism is a widely accepted method for this calculation.[3] This approach considers the biodistribution of the radiopharmaceutical, which can be assessed through imaging and blood sampling.[1][8] Software such as MIRDcalc and Hermia Voxel Dosimetry can aid in these calculations.[9][10]
-
Individualized Dosing: A "one-size-fits-all" approach to dosing is often suboptimal. Individualized dosing, based on factors like a patient's 24-hour whole-body retention of the radiopharmaceutical, can better correlate with the degree of myelosuppression and help in tailoring the administered activity.[2][6]
-
Monitoring Pre-treatment Hematological Function: Patients should have adequate baseline hematological function before receiving this compound therapy. Careful monitoring of pre-treatment blood counts is essential.
-
Fractionated Dosing: Exploring fractionated dosing schedules, where the total dose is divided into smaller, multiple administrations, may be a viable strategy to reduce peak toxicity while maintaining therapeutic efficacy.
Q4: What should be done in the event of extravasation of a this compound agent?
A4: Extravasation, the accidental leakage of the radiopharmaceutical into the surrounding tissue during intravenous administration, requires prompt management to minimize local tissue damage. While specific protocols may vary by institution, the general steps are as follows:
-
Stop the infusion immediately.
-
Leave the cannula or needle in place initially.
-
Attempt to aspirate the extravasated fluid through the existing cannula.
-
Remove the cannula.
-
Elevate the affected limb to help reduce swelling.
-
Apply a cold compress to the area. This can cause vasoconstriction and limit the spread of the radiopharmaceutical.
-
Notify the appropriate medical and radiation safety personnel immediately.
-
Document the event thoroughly, including the estimated volume of extravasation and the appearance of the site.
-
Monitor the patient closely for signs of skin changes, pain, and swelling.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe myelosuppression (Grade 3/4) at a planned dose. | Individual patient radiosensitivity. Underestimation of bone marrow absorbed dose. Prior myelosuppressive therapies. | Immediately consult the clinical protocol for dose modification or treatment delay. Consider platelet or red blood cell transfusions if clinically indicated. Implement the use of marrow-stimulating agents like erythropoietin or pegfilgrastim as per clinical guidelines.[2] Re-evaluate the dosimetry calculations and patient-specific factors for future dose planning. |
| Difficulty in obtaining accurate bone marrow dosimetry. | Suboptimal data acquisition (e.g., insufficient number of imaging time points or blood samples). Complex biodistribution of the radiopharmaceutical. Limitations of the dosimetry software or model. | Follow established guidelines for data acquisition, such as those from the EANM Dosimetry Committee, which recommend a combination of quantitative imaging and blood sampling.[1][11] Ensure a sufficient number of time points are collected to accurately characterize the pharmacokinetics of the this compound agent. For complex cases, consider using more advanced dosimetry techniques like voxel-level dosimetry with Monte Carlo simulations.[12] |
| Persistent bone pain flare. | While typically transient, a prolonged flare could indicate a significant inflammatory response. | Continue management with standard analgesics. In persistent or severe cases, the use of corticosteroid therapy may be considered to reduce inflammation.[2] Closely monitor the patient's pain levels and overall clinical status. |
Data Presentation
The following tables summarize quantitative data from various studies on this compound, correlating administered activity with observed toxicities.
Table 1: Hematological Toxicity of this compound HEDP in Patients with Bone Metastases
| Administered Activity (MBq) | Number of Patients | Toxicity Grade (Platelets) | Toxicity Grade (White Blood Cells) | Reference |
| 1295 | 44 | Moderate decrease | Not specified | [13] |
| 1295 | 28 | ≤ Grade 3 | ≤ Grade 2 | [14] |
| 1104 - 3479 | 39 | Not specified (47% ± 19% decrease) | Not specified | [5] |
| 1480 | 4 | No considerable changes | No considerable changes | [1] |
| > 2775 | 15 | Up to Grade 3 in 4 patients | Not specified | [1] |
| 4107 | 6 | Grade 3 in 1 patient | Not specified | [2] |
| 2960 | Not specified | Threshold for Grade 2 toxicity | Not specified | [2] |
Toxicity grades are based on the criteria used in the respective studies, which are generally aligned with NCI CTCAE.
Table 2: Dosimetry and Toxicity of this compound HEDP
| Parameter | Value | Reference |
| Mean Bone Marrow Absorbed Dose | 1.07 mGy/MBq (noninvasive method) | [3] |
| Mean Bone Marrow Absorbed Dose | 1.02 mGy/MBq (pharmacokinetic method) | [3] |
| Bone Marrow Absorbed Dose producing 50% platelet decrease (EDrm50) | ~2 Gy | [3] |
| Marrow Dose for Grade II Toxicity | 125 cGy (fixed model) | [2] |
| Whole-body Absorbed Dose | 0.003 - 0.018 cGy/MBq | [2] |
| Kidney Absorbed Dose | 0.06 - 0.67 cGy/MBq | [2] |
Table 3: Dose Escalation and Toxicity of this compound Nanoliposome (186RNL) in Recurrent Glioma
| Administered Dose (mCi) | Absorbed Dose to Tumor (Gy) | Observed Toxicities | Reference |
| 1.0 - 13.4 | Mean: 175 (Max: 593) | No dose-limiting toxicities observed. | [12] |
| 1.0 - 22.3 | Mean: 273 (Range: 8.9-740) | No dose-limiting toxicities observed. Most AEs were mild/moderate and non-serious. | [15] |
| > 100 Gy (to tumor) | > 100 | Statistically significant improvement in overall survival compared to <100 Gy. | [16] |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
Objective: To monitor and grade hematological toxicity following the administration of this compound.
Materials:
-
Blood collection tubes (EDTA)
-
Automated hematology analyzer
-
Common Terminology Criteria for Adverse Events (CTCAE) v5.0 for grading
Procedure:
-
Baseline Assessment: Obtain a complete blood count (CBC) with differential within 7 days prior to this compound administration. This should include hemoglobin, platelet count, absolute neutrophil count (ANC), and white blood cell (WBC) count.
-
Post-Administration Monitoring:
-
Perform a CBC with differential weekly for the first 8 weeks post-administration.
-
The frequency of monitoring may be increased if a significant decrease in blood counts is observed.
-
-
Toxicity Grading: Grade the severity of thrombocytopenia and neutropenia using the CTCAE v5.0 guidelines (see Table 4).
-
Data Recording: Record all blood count values and corresponding toxicity grades in the patient's record. Note the time to nadir (lowest count) and the time to recovery for each parameter.
Table 4: CTCAE v5.0 Grading for Platelet and Neutrophil Counts
| Grade | Platelets (/mm³ or x10⁹/L) | Neutrophils (/mm³ or x10⁹/L) |
| 1 | < LLN - 75,000 or < LLN - 75 | < LLN - 1,500 or < LLN - 1.5 |
| 2 | < 75,000 - 50,000 or < 75 - 50 | < 1,500 - 1,000 or < 1.5 - 1.0 |
| 3 | < 50,000 - 25,000 or < 50 - 25 | < 1,000 - 500 or < 1.0 - 0.5 |
| 4 | < 25,000 or < 25 | < 500 or < 0.5 |
| LLN = Lower Limit of Normal[17] |
Protocol 2: Bone Marrow Dosimetry using the MIRD Formalism
Objective: To calculate the absorbed dose to the bone marrow from a systemically administered this compound radiopharmaceutical.
Procedure:
-
Data Acquisition:
-
Quantitative Imaging: Acquire a series of whole-body planar or SPECT/CT images at multiple time points post-injection (e.g., 2, 24, 48, 72, and 168 hours). This is to determine the biodistribution and clearance of the this compound agent.
-
Blood Sampling: Collect serial blood samples at specified time points to measure the concentration of this compound in the blood.
-
-
Data Analysis:
-
Region of Interest (ROI) Analysis: Draw ROIs on the quantitative images over source organs (e.g., liver, kidneys, bladder, and total body) to determine the activity in each organ at each time point.
-
Time-Activity Curve Generation: Plot the activity in each source organ and in the blood as a function of time. Fit these data to an appropriate mathematical function (e.g., exponential decay) to generate time-activity curves.
-
Cumulated Activity Calculation: Integrate the time-activity curves from time zero to infinity to determine the total number of disintegrations (cumulated activity, Ã) in each source organ.
-
-
Absorbed Dose Calculation:
-
Use the MIRD schema to calculate the mean absorbed dose to the bone marrow (target organ). The total dose to the marrow is the sum of the self-dose from activity within the marrow and the cross-dose from activity in other source organs.
-
The absorbed dose (D) to the target organ (r_k) is calculated as: D(r_k) = Σ_h Ã_h * S(r_k ← r_h), where Ã_h is the cumulated activity in the source organ h, and S(r_k ← r_h) is the S-value, which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ. S-values are tabulated for various radionuclide and organ pairs.
-
Utilize dosimetry software (e.g., MIRDcalc, OLINDA/EXM) for these calculations.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced myelosuppression.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting logic for common this compound adverse events.
References
- 1. EANM Dosimetry Committee guidelines for bone marrow and whole-body dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. esmed.org [esmed.org]
- 4. openmedscience.com [openmedscience.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. European Nuclear Medicine Guide [nucmed-guide.app]
- 8. Dosimetry for Radiopharmaceutical Therapy: Current Practices and Commercial Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIRD Pamphlet No. 28, Part 1: MIRDcalc—A Software Tool for Medical Internal Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hermia | Voxel Dosimetry | Hermes Medical Solutions [hermesmedical.com]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. MarCell software for modeling bone marrow radiation cell kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Common Terminology Criteria for Adverse Events (CTCAE) [mdcalc.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Haematological toxicity | eviQ [eviq.org.au]
Preventing radiolytic decomposition of Rhenium-186 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhenium-186 (¹⁸⁶Re) conjugates. Our goal is to help you overcome common challenges and ensure the stability and efficacy of your radiolabeled molecules.
Frequently Asked Questions (FAQs)
Q1: What is radiolytic decomposition and why is it a concern for ¹⁸⁶Re conjugates?
A1: Radiolytic decomposition, or radiolysis, is the breakdown of molecules caused by ionizing radiation. In the context of ¹⁸⁶Re conjugates, the beta and gamma emissions from the ¹⁸⁶Re isotope can generate reactive free radicals in the aqueous solution. These radicals can damage the conjugate, leading to reduced radiochemical purity, loss of biological activity (e.g., immunoreactivity of an antibody), and the formation of aggregates. This degradation can compromise the effectiveness and safety of the radiopharmaceutical.
Q2: What are the primary methods to prevent radiolytic decomposition of ¹⁸⁶Re conjugates?
A2: The most common and effective method is the addition of radical scavengers, also known as antioxidants, to the formulation. Ascorbic acid is a widely used and effective stabilizer for ¹⁸⁶Re-labeled compounds.[1][2] Other strategies include minimizing the time between radiolabeling and use, storing the conjugate at low temperatures (e.g., -80°C), and adjusting the pH of the solution.[2]
Q3: How does the specific activity of ¹⁸⁶Re affect the stability of the conjugate?
A3: The specific activity of ¹⁸⁶Re, which is the amount of radioactivity per unit mass of rhenium, can significantly impact the stability of the conjugate. ¹⁸⁶Re produced in a nuclear reactor often has a lower specific activity, meaning there is a higher concentration of non-radioactive ("cold") rhenium.[3] This can sometimes lead to the formation of polymeric species and may affect the biodistribution of the conjugate.[3] While high specific activity is often desirable for labeling peptides and antibodies, it also means a higher concentration of radioactivity, which can increase the rate of radiolysis. Therefore, optimizing the specific activity and employing appropriate stabilization methods are crucial.
Q4: What are the recommended quality control methods for ¹⁸⁶Re conjugates?
A4: The primary quality control tests for ¹⁸⁶Re conjugates are designed to determine radiochemical purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods used.[4][5] HPLC provides a more detailed analysis and can separate the intact conjugate from radiolysis products and other impurities.[5] Radio-TLC is a simpler and faster method that can be used to quickly assess the extent of labeling and identify major impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and handling of ¹⁸⁶Re conjugates.
Issue 1: Low Radiochemical Yield or Purity
| Potential Cause | Troubleshooting Steps |
| Inefficient reduction of ¹⁸⁶Re-perrhenate | Ensure the reducing agent (e.g., SnCl₂) is fresh and has been stored correctly. Optimize the concentration of the reducing agent and the reaction pH. The presence of an oxalate (B1200264) can sometimes promote the reduction of the metal. |
| Degradation of the conjugate during labeling | Add a stabilizer, such as ascorbic acid, to the reaction mixture to prevent radiolysis during the labeling process. |
| Suboptimal reaction conditions | Optimize the reaction temperature and incubation time. Ensure all reagents are of high quality and free of contaminants. |
| Low specific activity of ¹⁸⁶Re | If possible, use ¹⁸⁶Re with a higher specific activity, as a large excess of cold rhenium can interfere with the labeling of some molecules.[6] |
| Impure starting materials | Purify the biomolecule to be labeled before conjugation. Ensure the ¹⁸⁶Re solution is free of metallic impurities. |
Issue 2: Poor In Vitro Stability (Decreasing Radiochemical Purity Over Time)
| Potential Cause | Troubleshooting Steps |
| Radiolytic decomposition | Add a radioprotectant such as ascorbic acid to the final product solution.[2] Store the conjugate at low temperatures (-80°C) to slow down the degradation process.[2] |
| Instability of the chelate | Ensure the chelator used to attach ¹⁸⁶Re to the biomolecule is appropriate and forms a stable complex. Re-evaluate the choice of chelator if instability persists. |
| pH of the storage solution | Optimize the pH of the storage buffer. For some conjugates, a slightly acidic pH may improve stability. |
Issue 3: Formation of Aggregates
| Potential Cause | Troubleshooting Steps |
| High concentration of the conjugate | Dilute the final product to a lower concentration to reduce intermolecular interactions. |
| Radiation-induced aggregation | The use of radical scavengers like ascorbic acid can help minimize radiation-induced damage that leads to aggregation. |
| Suboptimal buffer conditions | Screen different buffer compositions and pH values to find conditions that minimize aggregation. |
| Purification issues | Use size-exclusion chromatography (SEC) to remove any pre-existing aggregates in the antibody preparation before labeling and to purify the final conjugate. |
Data Presentation
Table 1: Effect of Ascorbic Acid on the Stability of ¹⁸⁶Re-MAG3-A7 Monoclonal Antibody
| Storage Condition | Time (days) | Radiochemical Purity (%) |
| 0.9% NaCl at 4°C | 0 | 100 |
| 1 | ~85 | |
| 3 | ~70 | |
| 7 | ~50 | |
| 0.9% NaCl with 5 mg/mL Ascorbic Acid at 4°C | 7 | >95 |
| Storage at -80°C | 7 | >95 |
Data synthesized from information presented in Kinuya et al., 1998.[2]
Experimental Protocols
Protocol 1: Radiolabeling of a Monoclonal Antibody with ¹⁸⁶Re using a MAG3 Chelator
This protocol is a generalized procedure based on methodologies described in the literature.[1][4] Researchers should optimize the conditions for their specific antibody and application.
Materials:
-
Monoclonal antibody (MAb)
-
S-benzoyl-MAG3 precursor
-
¹⁸⁶Re-perrhenate (¹⁸⁶ReO₄⁻)
-
Reducing agent (e.g., stannous chloride, SnCl₂)
-
Activation agent for esterification (e.g., tetrafluorophenol, TFP)
-
Reaction buffers (e.g., phosphate (B84403) buffer, carbonate buffer)
-
Ascorbic acid solution (e.g., 5 mg/mL)
-
Purification columns (e.g., PD-10)
-
Solvents (e.g., acetonitrile, water)
-
HPLC system with a radioactivity detector
-
TLC plates and developing chamber
Procedure:
-
Preparation of ¹⁸⁶Re-MAG3: React ¹⁸⁶ReO₄⁻ with the S-benzoyl-MAG3 precursor in the presence of a reducing agent. This step is often performed using a solid-phase synthesis approach.
-
Esterification of ¹⁸⁶Re-MAG3: Activate the carboxyl group of the ¹⁸⁶Re-MAG3 complex by reacting it with an agent like TFP to form an active ester.
-
Conjugation to the Monoclonal Antibody:
-
Dissolve the purified ¹⁸⁶Re-MAG3-TFP ester in an appropriate solvent.
-
Add the activated ester to a solution of the monoclonal antibody in a suitable buffer (e.g., carbonate buffer, pH 8.5-9.0).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Purification of the ¹⁸⁶Re-MAb Conjugate:
-
Purify the labeled antibody from unreacted ¹⁸⁶Re-MAG3 and other small molecules using a size-exclusion column (e.g., PD-10).
-
Elute the column with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
-
Stabilization:
-
To the purified ¹⁸⁶Re-MAb conjugate, add ascorbic acid to a final concentration of 5 mg/mL to prevent radiolysis.[2]
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC and/or radio-TLC.
-
Protocol 2: Quality Control of ¹⁸⁶Re Conjugates by HPLC
This is a general guideline for HPLC analysis. The specific column, mobile phase, and gradient will need to be optimized for each conjugate.
System:
-
HPLC system with a gradient pump, UV detector, and a radioactivity detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A typical mobile phase system consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Injection: Inject a small volume of the ¹⁸⁶Re conjugate solution.
-
Elution: Elute the column with a gradient of Solvent B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Data Analysis:
-
Monitor the elution profile with both the UV and radioactivity detectors.
-
The intact ¹⁸⁶Re conjugate should elute as a single major radioactive peak.
-
Free ¹⁸⁶Re (as perrhenate (B82622) or other species) and any radiolytic degradation products will elute at different retention times.
-
Calculate the radiochemical purity by integrating the area of the peak corresponding to the intact conjugate and dividing it by the total area of all radioactive peaks.
-
Visualizations
Caption: Workflow for the preparation and stabilization of ¹⁸⁶Re conjugates.
Caption: Troubleshooting logic for low radiochemical purity of ¹⁸⁶Re conjugates.
References
- 1. Labeling of monoclonal antibodies with this compound using the MAG3 chelate for radioimmunotherapy of cancer: a technical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhenium‐186‐mercaptoacetyltriglycine‐labeled Monoclonal Antibody for Radioimmunotherapy: In vitro Assessment, in vivo Kinetics and Dosimetry in Tumor‐bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Non-Target Organ Uptake of Rhenium-186
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhenium-186 (¹⁸⁶Re). The following information is designed to address specific issues encountered during experiments aimed at minimizing non-target organ uptake of ¹⁸⁶Re-labeled radiopharmaceuticals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and in vivo evaluation of ¹⁸⁶Re-radiopharmaceuticals.
| Problem | Potential Cause | Troubleshooting Steps |
| High Kidney Uptake | 1. Inadequate Chelation: The ¹⁸⁶Re may not be stably chelated, leading to dissociation and subsequent uptake of free perrhenate (B82622) or other radiolabeled species by the kidneys. | a. Chelator Selection: Evaluate the stability of your chosen chelator. For ¹⁸⁶Re, stable complexes have been formed with chelators like MAG3, N2S2, and certain polyamines. DTPA has shown instability with ¹⁸⁶Re, leading to low labeling efficiency and in vivo instability.[1] b. Quality Control: Perform rigorous quality control of the radiolabeled compound before injection to ensure high radiochemical purity and stability. Use techniques like HPLC to confirm the absence of free ¹⁸⁶Re. c. Serum Stability Assay: Conduct in vitro serum stability assays to confirm that the ¹⁸⁶Re-chelate-biomolecule conjugate remains intact over time in a biological matrix.[2] |
| 2. Biological Interaction of the Targeting Moiety: The targeting molecule (e.g., antibody fragment, peptide) itself may be prone to renal filtration and reabsorption. | a. Competitive Inhibition: Co-administer positively charged amino acids like lysine (B10760008) or arginine to block renal reabsorption.[3] b. Alternative Blocking Agents: Consider using Gelofusine or sodium paraaminohippurate as alternative agents to reduce renal uptake.[4] c. Physicochemical Modifications: Modify the overall charge of the radiopharmaceutical. Introducing negative charges can sometimes reduce renal uptake.[5] | |
| High Liver Uptake | 1. Aggregation of Radiopharmaceutical: The radiolabeled compound may be forming aggregates, which are then cleared by the reticuloendothelial system (RES), primarily in the liver and spleen. | a. Formulation Optimization: Ensure the formulation buffer and conditions (e.g., pH, concentration) do not promote aggregation. b. Quality Control: Use techniques like size exclusion chromatography to check for the presence of aggregates before injection. c. Radioprotectants: The addition of radioprotectants like ascorbic acid can prevent radiolysis-induced aggregation, especially at high specific activities.[1] |
| 2. Nanoparticle Characteristics: For nanoparticle-based delivery systems, size, shape, and surface charge can significantly influence liver uptake. | a. Particle Size Optimization: Nanoparticles larger than 150 nm are more likely to be sequestered by the liver and spleen. Aim for a size range of 20-150 nm for reduced liver uptake.[2][6] b. Surface Charge Modification: Neutral or slightly negatively charged nanoparticles generally exhibit longer circulation times and lower liver accumulation compared to positively charged nanoparticles.[2][6][7] c. PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles can reduce opsonization and subsequent uptake by the liver.[5][8] | |
| Inconsistent Biodistribution Results | 1. Variability in Animal Model: Differences in animal strain, age, sex, or health status can lead to variations in biodistribution. | a. Standardize Animal Models: Use a consistent and well-defined animal model for all biodistribution studies. b. Sufficient Sample Size: Use an adequate number of animals per group to ensure statistical significance. |
| 2. Experimental Procedure Variability: Inconsistencies in the injection procedure, timing of tissue collection, or tissue processing can introduce errors. | a. Standardized Protocol: Follow a detailed and standardized experimental protocol for all biodistribution studies. b. Consistent Injection Technique: Ensure consistent intravenous injection technique to avoid extravasation. c. Precise Timing: Adhere to a strict timeline for tissue collection post-injection. | |
| Low Tumor-to-Non-Target Organ Ratio | 1. Suboptimal Targeting Moiety: The affinity and specificity of the targeting molecule may be insufficient. | a. Affinity and Specificity Testing: Thoroughly characterize the binding properties of the targeting moiety in vitro before in vivo studies. b. Consider Alternative Targeting Molecules: If the current targeting molecule is not performing well, explore alternatives with higher affinity and specificity. |
| 2. Inefficient Delivery to the Tumor: The radiopharmaceutical may not be effectively reaching the tumor site. | a. Enhance Permeability and Retention (EPR) Effect: For nanoparticle-based systems, optimize particle size (100-200 nm) to take advantage of the EPR effect in tumors.[6] b. Active Targeting: Incorporate high-affinity ligands on the surface of the delivery system to enhance tumor-specific uptake. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce kidney uptake of ¹⁸⁶Re-labeled peptides and antibody fragments?
A1: The primary strategies include:
-
Competitive Inhibition: Co-injection of positively charged amino acids like lysine and arginine can saturate the renal tubular receptors responsible for reabsorption, thereby reducing the uptake of the radiolabeled peptide or antibody fragment.
-
Pharmacological Intervention: The use of agents like Gelofusine or sodium paraaminohippurate has been shown to reduce renal uptake of some radiopharmaceuticals.[4]
-
Chemical Modification:
-
Chelator Choice: The selection of a stable chelator is crucial. For ¹⁸⁶Re, MAG3 and N2S2-based chelators have demonstrated good in vivo stability.[1]
-
Linker Modification: Introducing cleavable linkers between the radionuclide and the targeting moiety can lead to the excretion of the radioactive component after cleavage in the kidneys.
-
Charge Modification: Modifying the overall charge of the radiopharmaceutical, often by introducing negative charges, can decrease renal reabsorption.[5]
-
Q2: How can I minimize liver uptake of my ¹⁸⁶Re-radiopharmaceutical?
A2: To minimize liver uptake, consider the following:
-
Prevent Aggregation: Ensure your radiopharmaceutical is not forming aggregates. This can be achieved through formulation optimization and the use of radioprotectants like ascorbic acid.[1]
-
Optimize Nanoparticle Properties (if applicable):
-
Size: Keep the hydrodynamic diameter of nanoparticles between 20 nm and 150 nm. Particles larger than 150 nm are more readily cleared by the liver.[2][6]
-
Surface Charge: A neutral or slightly negative surface charge is generally preferred to reduce uptake by the reticuloendothelial system (RES) in the liver.[2][6][7]
-
PEGylation: Surface modification with polyethylene glycol (PEG) can create a hydrophilic shield, reducing protein adsorption (opsonization) and subsequent recognition and clearance by liver macrophages (Kupffer cells).[5][8]
-
Q3: Which chelator is best for labeling with ¹⁸⁶Re to ensure high in vivo stability?
A3: The choice of chelator is critical for the in vivo stability of ¹⁸⁶Re-radiopharmaceuticals.
-
MAG3 (Mercaptoacetyltriglycine) and its derivatives: These have been extensively used and have shown to form stable complexes with ¹⁸⁶Re, exhibiting good in vivo stability.[1]
-
N2S2 (Bis(aminoethanethiols)) chelators: This class of chelators also forms stable complexes with ¹⁸⁶Re.
-
Polyamines: Both cyclic and acyclic polyamines have been investigated as chelators for ¹⁸⁶Re, with acyclic tetradentate ligands showing a good balance of stability and ease of synthesis.[2]
-
DTPA (Diethylenetriaminepentaacetic acid): Attempts to label antibodies with ¹⁸⁶Re using DTPA have been largely unsuccessful, resulting in low labeling efficiency and poor in vivo stability.[1]
Q4: Can I predict the biodistribution of my ¹⁸⁶Re-labeled antibody using a ⁹⁹ᵐTc-labeled version?
A4: While Technetium-99m (⁹⁹ᵐTc) is chemically similar to Rhenium, direct prediction of ¹⁸⁶Re biodistribution from a ⁹⁹ᵐTc imaging study can be unreliable for individual patients.[9] However, ⁹⁹ᵐTc-labeled counterparts can be useful for confirming tumor localization and for providing a general comparison of biodistribution profiles.[9]
Q5: What is a typical experimental protocol for a biodistribution study of a ¹⁸⁶Re-labeled monoclonal antibody in mice?
A5: A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Biodistribution of ¹⁸⁶Re-MAG3-A7 Monoclonal Antibody in Colon Cancer Xenografted Mice (% Injected Dose per Gram)
| Organ | 1 hour | 4 hours | 24 hours | 72 hours | 192 hours |
| Blood | 21.5±2.1 | 18.9±1.5 | 10.2±1.1 | 4.5±0.6 | 0.8±0.1 |
| Tumor | 10.1±1.3 | 20.5±2.8 | 31.0±3.5 | 25.1±3.1 | 10.2±1.5 |
| Liver | 5.2±0.6 | 5.8±0.7 | 6.5±0.8 | 5.1±0.6 | 2.1±0.3 |
| Spleen | 2.1±0.3 | 2.5±0.4 | 3.1±0.4 | 2.8±0.4 | 1.1±0.2 |
| Kidneys | 4.5±0.5 | 4.1±0.5 | 3.5±0.4 | 2.8±0.4 | 1.2±0.2 |
| Lungs | 6.8±0.8 | 6.1±0.7 | 4.2±0.5 | 2.1±0.3 | 0.5±0.1 |
| Muscle | 1.1±0.2 | 1.0±0.1 | 0.8±0.1 | 0.5±0.1 | 0.2±0.0 |
| Bone | 2.5±0.3 | 2.8±0.4 | 3.2±0.4 | 2.5±0.3 | 1.0±0.1 |
Data adapted from a study by Kinuya et al.[1] Values are presented as mean ± standard deviation.
Experimental Protocols
Detailed Methodology for a Biodistribution Study of a ¹⁸⁶Re-Labeled Monoclonal Antibody in a Murine Model
This protocol is a generalized procedure based on common practices in preclinical radiopharmaceutical evaluation.
1. Animal Model:
-
Species/Strain: Athymic nude mice (e.g., Balb/c nu/nu), typically 4-6 weeks old.
-
Tumor Model: If applicable, tumor cells (e.g., human colon cancer cell line) are subcutaneously inoculated into the flank of the mice. The biodistribution study is typically performed when tumors reach a predetermined size (e.g., 100-200 mm³).
2. Radiopharmaceutical Preparation and Administration:
-
Radiolabeling: The monoclonal antibody is radiolabeled with ¹⁸⁶Re using a suitable chelation method (e.g., with MAG3).
-
Quality Control: The radiochemical purity of the ¹⁸⁶Re-labeled antibody is determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Dose Preparation: The radiolabeled antibody is diluted in a sterile, pyrogen-free physiological solution (e.g., 0.9% NaCl). The activity to be injected per animal is measured using a dose calibrator.
-
Administration: A predetermined amount of the ¹⁸⁶Re-labeled antibody (e.g., 370 kBq in 100 µL) is injected intravenously via the tail vein.
3. Biodistribution Procedure:
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 72, and 192 hours). A minimum of 3-5 mice should be used for each time point.
-
Tissue Collection:
-
Blood is collected via cardiac puncture.
-
Tumor and major organs/tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are dissected.
-
Each tissue sample is washed with saline and blotted dry to remove excess blood.
-
-
Sample Measurement:
-
The wet weight of each tissue sample is recorded.
-
The radioactivity in each sample is measured using a gamma counter.
-
Standards representing a known percentage of the injected dose are also counted to allow for decay correction and calculation of the percentage of injected dose per gram of tissue.
-
4. Data Analysis:
-
The radioactivity counts are decay-corrected to the time of injection.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue sample using the following formula:
%ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected / 100)
-
The results are typically expressed as the mean %ID/g ± standard deviation for each group.
-
Tumor-to-non-target organ ratios can also be calculated to assess the targeting efficacy.
Mandatory Visualizations
Caption: Workflow for a preclinical biodistribution study of a ¹⁸⁶Re-labeled radiopharmaceutical.
Caption: Overview of strategies to mitigate non-target organ uptake of this compound.
References
- 1. Rhenium‐186‐mercaptoacetyltriglycine‐labeled Monoclonal Antibody for Radioimmunotherapy: In vitro Assessment, in vivo Kinetics and Dosimetry in Tumor‐bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of surface charge on in vivo biodistribution of PEG-oligocholic acid based micellar nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Interaction of Rhenium-188 Microspheres with Primary Hepatic Cancer Cell: A Breakthrough Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhenium-186 Bone Palliation and the Flare Phenomenon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhenium-186 (¹⁸⁶Re) for bone pain palliation. The content is designed to address specific issues related to the "flare phenomenon," a transient increase in pain sometimes observed after administration of ¹⁸⁶Re-based radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the flare phenomenon in the context of this compound bone palliation?
A1: The flare phenomenon is a temporary increase in bone pain experienced by some patients shortly after the administration of a radiopharmaceutical like this compound etidronate (¹⁸⁶Re-HEDP) for the palliation of painful bone metastases.[1][2] This acute painful episode is generally mild to moderate and is considered a known side effect of the treatment.[1][3]
Q2: What is the incidence and duration of the flare phenomenon with this compound?
A2: The reported incidence of the flare phenomenon with ¹⁸⁶Re-HEDP varies across studies but is a relatively common side effect.[4] For instance, some studies report an increase in pain for 1-2 days.[5][6][7] Another study observed the flare syndrome increasing pain approximately 2 to 6 days after intravenous application of ¹⁸⁶Re-HEDP.[8] The duration of this pain flare is typically short, lasting from a few days to about a week.[8][9]
Q3: What are the proposed molecular and cellular mechanisms underlying the flare phenomenon?
A3: The precise mechanisms are not fully elucidated, but the leading hypothesis is that the flare phenomenon is triggered by a localized inflammatory response induced by the beta radiation emitted from ¹⁸⁶Re.[10][11] This radiation can lead to the release of pro-inflammatory cytokines and mediators within the tumor microenvironment.[4][10] Key signaling pathways implicated in radiation-induced inflammation include the NF-κB and PI3K/Akt pathways, which can be activated by cellular stress and DNA damage.[1][5][9] This, in turn, stimulates the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as prostaglandins (B1171923) like PGE2, which are known to sensitize nerve endings and cause pain.[4][5][12]
Q4: How is the flare phenomenon managed or prevented in a clinical and research setting?
A4: Management of the flare phenomenon typically involves the use of analgesics to control the transient pain.[13] In some cases, anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids (e.g., dexamethasone), have been used prophylactically to prevent or reduce the severity of the flare.[11][14] The rationale for using corticosteroids is their potent anti-inflammatory effects, which can counteract the radiation-induced inflammatory cascade.[14]
Q5: Are there preclinical models available to study the flare phenomenon?
A5: While specific preclinical models for the ¹⁸⁶Re-induced flare phenomenon are not extensively described in the literature, researchers can adapt existing models of bone cancer pain and radiation-induced inflammation.[15] Such models would be invaluable for investigating the underlying mechanisms and testing new therapeutic interventions.[15] Recommendations for reporting on such preclinical studies emphasize the need for well-characterized models and controls.[16]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action/Troubleshooting Steps |
| Unexpectedly high incidence or severity of pain flare in a study cohort. | Variability in patient populations, such as differences in tumor burden, prior treatments, or baseline pain levels. | - Stratify patient data to identify any correlating factors. - Review inclusion/exclusion criteria for the study. - Ensure consistent administration protocols for ¹⁸⁶Re-HEDP. |
| Difficulty in distinguishing between pain flare and disease progression. | The temporal relationship between ¹⁸⁶Re administration and the onset of increased pain is a key differentiator. | - The flare phenomenon typically occurs within days of administration and is transient.[6][7][8] - Disease progression is generally characterized by a more gradual and sustained increase in pain. |
| Suboptimal efficacy of prophylactic anti-inflammatory agents. | The timing, dosage, or choice of anti-inflammatory agent may not be optimal. | - Review the literature for evidence-based protocols for the use of corticosteroids or NSAIDs in this context.[11][14] - Consider a dose-escalation study for the prophylactic agent in a preclinical model. |
Quantitative Data Summary
Table 1: Incidence and Characteristics of the Flare Phenomenon with Bone-Seeking Radiopharmaceuticals
| Radiopharmaceutical | Incidence of Flare Phenomenon | Onset of Flare | Duration of Flare | Key Studies/Reviews |
| This compound-HEDP | ~10% - 62.5% | 1-6 days post-injection | 1-12 days | [3][5][6][8] |
| Strontium-89 | ~10% - 15% | 1-5 days post-injection | Up to 4 days | [17] |
| Samarium-153-EDTMP | ~10% | Within the first few days | Not consistently reported | [18] |
| Radium-223 | ~28% (transient increase in bone pain) | Within the first week | Not consistently reported |
Experimental Protocols
Protocol 1: Clinical Assessment of Pain Flare
Objective: To quantify the incidence and severity of the pain flare phenomenon in patients receiving ¹⁸⁶Re-HEDP.
Methodology:
-
Patient Population: Patients with painful bone metastases scheduled for ¹⁸⁶Re-HEDP therapy.
-
Baseline Assessment (Day 0):
-
Administer the Brief Pain Inventory (BPI) and a visual analog scale (VAS) for pain.
-
Record baseline analgesic use, converting it to a daily oral morphine equivalent (OME).
-
-
¹⁸⁶Re-HEDP Administration: Administer the therapeutic dose of ¹⁸⁶Re-HEDP according to standard clinical protocols.
-
Post-Administration Monitoring (Days 1-14):
-
Patients complete a daily diary recording their worst pain score (0-10 scale) and all analgesic use.
-
-
Data Analysis:
Protocol 2: Preclinical Evaluation of Inflammatory Mediators in a Murine Model of Bone Metastases
Objective: To investigate the in vivo inflammatory response following ¹⁸⁶Re-HEDP administration.
Methodology:
-
Animal Model: Establish a murine model of bone metastases (e.g., intra-tibial injection of cancer cells).
-
Treatment Groups:
-
Control (saline injection)
-
¹⁸⁶Re-HEDP administration
-
-
Sample Collection:
-
Collect blood samples at baseline and at various time points post-injection (e.g., 6, 24, 48, and 72 hours).
-
At the study endpoint, harvest the tumor-bearing bone.
-
-
Analysis:
-
Serum Analysis: Use a multiplex immunoassay (e.g., Luminex) to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines.
-
Tissue Analysis:
-
Perform immunohistochemistry on bone sections to assess for immune cell infiltration.
-
Use quantitative real-time PCR (qRT-PCR) on RNA extracted from the bone to measure the expression of inflammatory genes.
-
-
Visualizations
Caption: Proposed signaling pathway for the this compound induced flare phenomenon.
Caption: Experimental workflow for investigating the flare phenomenon.
References
- 1. Targeting inflammatory pathways for tumor radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. This compound hydroxyethylidene diphosphonate for the treatment of painful osseous metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of bone pain: Progress in research from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory Markers and Radiotherapy Response in Patients With Painful Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory signatures across four photon radiotherapy and proton radiotherapy: mechanisms, mitigation, and quality of life impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. Prophylactic corticosteroid to prevent pain flare in bone metastases treated by radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandins in Bone: Bad Cop, Good Cop? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- 14. Should dexamethasone be standard in the prophylaxis of pain flare after palliative radiotherapy for bone metastases?—a debate - Niglas - Annals of Palliative Medicine [apm.amegroups.org]
- 15. The role of preclinical models in radiopharmaceutical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recommendations for reporting preclinical radiobiological studies in targeted radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SNMMI Procedure Standard/EANM Practice Guideline for Palliative Nuclear Medicine Therapies of Bone Metastases | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 18. Targeted Palliative Radionuclide Therapy for Metastatic Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incidence of pain flare following palliative radiotherapy for symptomatic bone metastases: multicenter prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cancernetwork.com [cancernetwork.com]
Technical Support Center: High-Purity Rhenium-186 Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Rhenium-186 (¹⁸⁶Re).
Frequently Asked Questions (FAQs)
Q1: What are the primary production methods for this compound, and how do they impact purification?
A1: There are two main production routes for this compound:
-
Neutron Activation of Rhenium-185 (¹⁸⁵Re(n,γ)¹⁸⁶Re): This method is performed in a nuclear reactor. While it is a common method, it results in low specific activity ¹⁸⁶Re because the target and the product are isotopes of the same element and thus cannot be chemically separated.[1][2][3] This limits its application for targeted radiotherapy where high specific activity is crucial.[4][5]
-
Charged Particle Activation of Tungsten-186 (¹⁸⁶W(p,n)¹⁸⁶Re or ¹⁸⁶W(d,2n)¹⁸⁶Re): This method, using a cyclotron, produces "no-carrier-added" ¹⁸⁶Re with high specific activity.[1][4][5] The resulting ¹⁸⁶Re is a different element from the target material (Tungsten), allowing for chemical separation and purification.[3] This high specific activity product is more suitable for targeted cancer therapy.[4][5]
Q2: What are the most common purification techniques for high-purity this compound?
A2: The most prevalent methods for purifying ¹⁸⁶Re, especially after production from a Tungsten-186 target, are:
-
Anion Exchange Chromatography: This technique separates the perrhenate (B82622) ion ([¹⁸⁶Re]ReO₄⁻) from the tungstate (B81510) target material.[4][5]
-
Solvent Extraction: This method utilizes a solvent, such as methyl ethyl ketone (MEK), to selectively extract the ¹⁸⁶Re.[1]
Q3: What level of radiochemical purity is expected for high-purity this compound?
A3: For therapeutic applications, a high radiochemical purity is essential. Following purification, the radiochemical purity of the desired ¹⁸⁶Re species should ideally be between 95% and 97% or higher.[6]
Q4: How is the quality and purity of the final this compound product assessed?
A4: Quality control is a critical final step. The following methods are typically employed:
-
Gamma Spectroscopy: To determine the radionuclidic purity and identify any isotopic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the radiochemical purity by separating different chemical forms of this compound.[1]
-
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): To determine the true specific activity of the ¹⁸⁶Re.[4][5]
Troubleshooting Guides
Anion Exchange Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Low ¹⁸⁶Re Recovery | Incomplete Elution: The elution conditions (e.g., solvent, temperature) may not be optimal for removing ¹⁸⁶Re from the resin. | - Ensure the eluting solution is of the correct composition and concentration. - For some protocols, using heated water (e.g., 80°C) can improve elution efficiency. |
| Incorrect Resin Conditioning: The resin was not properly prepared before loading the sample. | - Follow the conditioning protocol precisely, ensuring the correct solutions are used to activate the resin. | |
| Column Overloading: The amount of target material or ¹⁸⁶Re exceeds the binding capacity of the resin. | - Reduce the amount of sample loaded onto the column. - Consider using a larger column with a higher resin capacity. | |
| Tungsten Breakthrough (Contamination) | Inadequate Washing: The washing steps were not sufficient to remove all the Tungsten from the column before eluting the ¹⁸⁶Re. | - Increase the volume of the wash solution. - Ensure the composition of the wash solution is optimized for Tungsten removal while retaining ¹⁸⁶Re. |
| Inappropriate Resin Selection: The chosen anion exchange resin may not have optimal selectivity for Perrhenate over Tungstate. | - Experiment with different types of anion exchange resins to find one with better separation characteristics. | |
| Broad or Tailing Peaks | Poor Column Packing: The resin bed is not uniform, leading to uneven flow and band broadening. | - Repack the column carefully to ensure a homogenous and well-settled resin bed. |
| High Flow Rate: The flow rate during loading, washing, or elution is too high, not allowing for proper equilibration. | - Reduce the flow rate to allow for more efficient binding and elution. |
Solvent Extraction (using Methyl Ethyl Ketone - MEK)
| Issue | Potential Cause | Troubleshooting Steps |
| Low ¹⁸⁶Re Extraction Efficiency | Incorrect pH of the Aqueous Phase: The pH of the target solution is not optimal for the extraction of Perrhenate into the organic phase. | - Adjust the pH of the aqueous solution to the recommended value (e.g., pH 14 with NaOH) before extraction. |
| Insufficient Mixing: The aqueous and organic phases were not mixed adequately to allow for efficient transfer of ¹⁸⁶Re. | - Ensure thorough but gentle mixing to maximize the interfacial area without causing emulsification. | |
| Impure Organic Solvent: The MEK may contain impurities that interfere with the extraction process. | - Use high-purity, analytical grade MEK for the extraction. | |
| Poor Phase Separation | Emulsion Formation: Vigorous shaking or the presence of certain contaminants can lead to the formation of a stable emulsion. | - Allow the mixture to stand for a longer period. - Gentle centrifugation can help to break the emulsion. - In future extractions, use a gentler mixing technique (e.g., gentle inversions of the separatory funnel). |
| Organic Phase Contaminated with Tungsten | Incomplete Back-Extraction of Tungsten: The back-extraction step to remove residual Tungsten from the organic phase was not effective. | - Perform multiple back-extractions of the organic phase with a suitable aqueous solution (e.g., 1 M NaOH). |
Quantitative Data Summary
| Parameter | Production Route | Purification Method | Reported Value | Reference |
| Chemical Recovery Yield | ¹⁸⁶W(p,n)¹⁸⁶Re | Anion Exchange Chromatography | 93% | [4][5] |
| Specific Activity | ¹⁸⁶W(p,n)¹⁸⁶Re | Anion Exchange Chromatography | 0.788 ± 0.089 GBq/µg | [4][5] |
| Radiolabeling Efficiency | ¹⁸⁶W(p,n)¹⁸⁶Re | Anion Exchange Chromatography | 60-80% | [4][5] |
| ¹⁸⁶Re Yield | ¹⁸⁶W(d,2n)¹⁸⁶Re | Resin Column & Solvent Extraction | 0.611 GBq (16.5 mCi) | [1] |
| Radiochemical Purity | ¹⁸⁶W(p,n)¹⁸⁶Re | Thermo-chromatography | 95-97% | [6] |
Experimental Protocols
Protocol 1: Anion Exchange Chromatography for ¹⁸⁶Re Purification
This protocol is a generalized procedure based on published methods for the separation of ¹⁸⁶Re from an irradiated Tungsten target.
1. Target Dissolution:
- Carefully transfer the irradiated ¹⁸⁶WO₃ target to a suitable vessel.
- Add an alkaline solution (e.g., NaOH) to dissolve the target material. The exact concentration and volume will depend on the target mass.
- Gentle heating may be required to facilitate dissolution.
2. Column Preparation:
- Select a suitable anion exchange resin (e.g., Analig Tc-02).
- Pack the resin into a column of appropriate size.
- Condition the column by passing a specific solution (e.g., 1.5 M (NH₄)₂CO₃) through it to activate the resin.
3. Sample Loading:
- Adjust the pH of the dissolved target solution to be compatible with the column conditions.
- Load the dissolved target solution onto the conditioned anion exchange column at a controlled flow rate. The [¹⁸⁶Re]ReO₄⁻ and tungstate ions will bind to the resin.
4. Washing:
- Wash the column with a solution (e.g., 1.5 M (NH₄)₂CO₃) to remove the Tungsten ions. The ¹⁸⁶Re will remain bound to the resin.
5. Elution:
- Elute the purified [¹⁸⁶Re]ReO₄⁻ from the column using a suitable eluent. In some protocols, heated (e.g., 80°C) deionized water is effective.
- Collect the eluate containing the high-purity ¹⁸⁶Re.
6. Quality Control:
- Perform radiochemical purity analysis using HPLC.
- Determine the radionuclidic purity using gamma spectroscopy.
- Measure the final activity and calculate the specific activity.
Protocol 2: Solvent Extraction for ¹⁸⁶Re Purification
This protocol outlines a general procedure for the solvent extraction of ¹⁸⁶Re using Methyl Ethyl Ketone (MEK).
1. Target Dissolution:
- Dissolve the irradiated ¹⁸⁶W metal target in 30% hydrogen peroxide (H₂O₂).[1]
- Gently heat the solution to ensure complete dissolution and then to decompose any remaining H₂O₂.[7]
- Allow the solution to cool to room temperature.
2. pH Adjustment:
- Adjust the pH of the dissolved target solution to approximately 14 by adding a strong base (e.g., 5 M NaOH).[7]
3. Liquid-Liquid Extraction:
- Transfer the basic aqueous solution to a separatory funnel.
- Add an equal volume of MEK to the separatory funnel.
- Mix the two phases gently for a defined period to allow for the transfer of [¹⁸⁶Re]ReO₄⁻ into the organic phase.
- Allow the phases to separate completely.
4. Phase Separation and Back-Extraction:
- Carefully separate the organic (MEK) and aqueous phases.
- To improve purity, back-extract the organic phase with a fresh aqueous solution (e.g., 1 M NaOH) to remove any remaining Tungsten.
- Back-extract the initial aqueous phase with fresh MEK to recover any remaining ¹⁸⁶Re.
5. Final Product Preparation:
- Combine the purified organic fractions.
- Evaporate the MEK using a suitable method (e.g., a rotary evaporator).
- Reconstitute the dried ¹⁸⁶Re in a desired solution, such as a 0.15 M saline solution, for further use.
6. Quality Control:
- Assess the radiochemical and radionuclidic purity of the final product using HPLC and gamma spectroscopy, respectively.
- Determine the final activity and specific activity.
Visualizations
Caption: Anion Exchange Chromatography Workflow for ¹⁸⁶Re Purification.
Caption: Solvent Extraction Workflow for ¹⁸⁶Re Purification.
References
- 1. fiveable.me [fiveable.me]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Radiochemical Separations by Ion Exchange | Annual Reviews [annualreviews.org]
- 4. Design optimization of microfluidic-based solvent extraction systems for radionuclides detection - UCL Discovery [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: Stability of Rhenium-186 Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Rhenium-186 (¹⁸⁶Re) labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of ¹⁸⁶Re-labeled compounds?
A1: The stability of ¹⁸⁶Re-labeled compounds is primarily influenced by radiolysis, the chemical nature of the chelator and the labeled molecule, storage temperature, pH of the formulation, and the presence of oxidizing or reducing agents. High radioactive concentrations can accelerate degradation due to the increased energy deposited in the sample.
Q2: What are the common radiochemical impurities found during the stability testing of ¹⁸⁶Re-labeled compounds?
A2: The most common radiochemical impurities are free perrhenate (B82622) ([¹⁸⁶Re]ReO₄⁻) and hydrolyzed-reduced ¹⁸⁶Re (e.g., [¹⁸⁶Re]ReO₂). Free perrhenate can arise from incomplete labeling or dissociation of the complex over time, while hydrolyzed-reduced ¹⁸⁶Re can form if the reduced ¹⁸⁶Re is not efficiently chelated.
Q3: What is the acceptable radiochemical purity (RCP) for ¹⁸⁶Re-labeled compounds?
A3: While specific limits can vary depending on the compound and its intended use, a radiochemical purity of greater than 95% is generally considered acceptable for many applications.[1] For clinical use, this threshold is often a regulatory requirement.
Q4: How can I minimize radiolysis of my ¹⁸⁶Re-labeled compound?
A4: Radiolysis can be minimized by:
-
Using radical scavengers or stabilizers: Ascorbic acid is a commonly used antioxidant to reduce radiolytic decomposition.[2]
-
Storing at lower temperatures: Storing the labeled compound at 2-8°C can slow down degradation processes.
-
Reducing the radioactive concentration: If possible, diluting the sample can decrease the effects of radiolysis.
-
Minimizing exposure to light: Photodegradation can be a factor for some compounds.
Q5: How long can I expect my ¹⁸⁶Re-labeled compound to be stable?
A5: The stability period is highly dependent on the specific compound and storage conditions. For example, ¹⁸⁶Re-HEDP has been shown to be stable for over 4 days when stored at 4°C.[3] High-dose ¹⁸⁶Re-labeled monoclonal antibodies have demonstrated stability with over 95% radiochemical purity.[1] It is crucial to perform stability studies for your specific compound under its intended storage conditions.
Troubleshooting Guides
Low Radiochemical Purity (RCP) Immediately After Labeling
| Symptom | Possible Cause | Troubleshooting Step |
| High percentage of free [¹⁸⁶Re]ReO₄⁻ | Inefficient reduction of perrhenate. | Increase the amount of reducing agent (e.g., SnCl₂). Optimize the pH for the reduction reaction. Ensure the reducing agent is not oxidized before use. |
| Insufficient amount of chelator or precursor molecule. | Increase the concentration of the chelator or the molecule being labeled. | |
| Competing reactions from contaminants in the reaction mixture. | Use high-purity reagents and water. Ensure all glassware is thoroughly cleaned. | |
| High percentage of hydrolyzed-reduced ¹⁸⁶Re | Slow chelation kinetics. | Optimize reaction temperature and incubation time to favor complex formation. |
| Incorrect pH for chelation. | Adjust the pH of the reaction mixture to the optimal range for the specific chelator. | |
| Presence of colloidal tin when using SnCl₂ as a reducing agent. | Filter the final product through a 0.22 µm filter. |
Decreasing Radiochemical Purity During Storage
| Symptom | Possible Cause | Troubleshooting Step |
| Gradual increase in free [¹⁸⁶Re]ReO₄⁻ over time | Dissociation of the ¹⁸⁶Re from the chelator. | Evaluate the stability of the chelator-rhenium complex. Consider using a more stable chelator. |
| Oxidation of the reduced ¹⁸⁶Re back to perrhenate. | Add a stabilizer, such as ascorbic acid, to the formulation. Store under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of new, unidentified radioactive peaks in HPLC or TLC | Radiolytic degradation of the labeled compound. | Add a radical scavenger (e.g., ascorbic acid). Store at a lower radioactive concentration. Store at a lower temperature (2-8°C). |
| Chemical degradation of the compound (e.g., hydrolysis, aggregation). | Optimize the formulation pH. For proteins and peptides, investigate the addition of stabilizing excipients. | |
| Streaking or tailing on TLC chromatogram | Adsorption of the compound to the stationary phase. | Try a different stationary phase (e.g., silica (B1680970) gel vs. paper). Adjust the composition of the mobile phase. |
| Aggregation of the labeled compound. | Analyze by size-exclusion chromatography (SEC-HPLC) to confirm aggregation. Consider formulation adjustments to prevent aggregation. |
Quantitative Stability Data
The stability of ¹⁸⁶Re-labeled compounds is highly dependent on the specific molecule, formulation, and storage conditions. The following tables provide examples of expected stability based on published data.
Table 1: Stability of ¹⁸⁶Re-HEDP
| Storage Condition | Time Point | Radiochemical Purity (%) | Reference |
| 4°C | > 4 days | > 98% | [3] |
Table 2: Stability of High-Dose ¹⁸⁶Re-Labeled Monoclonal Antibodies (MAbs)
| Compound | Initial RCP (%) | Stability Challenge | Duration | Final RCP (%) | Reference |
| ¹⁸⁶Re-MAG3-MAb | > 95% | - | - | > 95% | [1] |
| ¹⁸⁶Re-labeled IgM, IgG, F(ab')₂ | > 95% | 100 and 250 molar excess of DTPA and HSA at 37°C | 24 hours | Stable | [4] |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)
This protocol provides a general method for determining the radiochemical purity of ¹⁸⁶Re-labeled compounds. The specific stationary and mobile phases may need to be optimized for your compound.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄ or ITLC-SG)
-
Developing chamber
-
Mobile phase (e.g., saline, acetone, or a mixture of solvents)
-
Pipettor and tips
-
Radio-TLC scanner or gamma counter
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.
-
Spot a small volume (1-2 µL) of the ¹⁸⁶Re-labeled compound onto the center of the origin line.
-
Allow the spot to air dry completely.
-
Place the TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.
-
Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner.
-
Calculate the radiochemical purity by determining the percentage of radioactivity in the spot corresponding to the labeled compound versus the total radioactivity on the plate.
Interpretation of Results:
-
Free Perrhenate ([¹⁸⁶Re]ReO₄⁻): Typically highly mobile and will travel with the solvent front in many systems.
-
Hydrolyzed-Reduced ¹⁸⁶Re: Typically insoluble and will remain at the origin.
-
¹⁸⁶Re-Labeled Compound: Will have a characteristic retention factor (Rf) between 0 and 1, depending on the compound and the chromatographic system.
Protocol 2: Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the analysis of ¹⁸⁶Re-labeled compounds. The specific column, mobile phases, and gradient will require optimization.
Equipment and Reagents:
-
HPLC system with a radioactivity detector (e.g., a flow-through gamma detector) and a UV detector.
-
Reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample vials.
Procedure:
-
Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject a small volume (10-20 µL) of the ¹⁸⁶Re-labeled compound.
-
Run a gradient elution to separate the components. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Linear gradient from 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Monitor the eluent with both the UV and radioactivity detectors.
-
Integrate the peaks in the radioactivity chromatogram to determine the percentage of each radioactive species.
-
The radiochemical purity is the percentage of the area of the peak corresponding to the intact ¹⁸⁶Re-labeled compound relative to the total area of all radioactive peaks.
Visualizations
Caption: Workflow for Stability Testing of ¹⁸⁶Re-Labeled Compounds.
Caption: Troubleshooting Decision Tree for Low Radiochemical Purity.
References
- 1. High dose this compound-labeling of monoclonal antibodies for clinical application: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling of monoclonal antibodies with this compound using the MAG3 chelate for radioimmunotherapy of cancer: a technical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. This compound-labeled monoclonal antibodies for radioimmunotherapy: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclotron-Produced Rhenium-186
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclotron-produced Rhenium-186 (¹⁸⁶Re).
Frequently Asked Questions (FAQs)
Q1: What is the primary nuclear reaction for producing ¹⁸⁶Re in a cyclotron?
A1: The most common and efficient method for producing no-carrier-added (NCA) ¹⁸⁶Re is through the proton bombardment of an enriched tungsten-186 (B77642) target, via the ¹⁸⁶W(p,n)¹⁸⁶Re nuclear reaction.[1][2] An alternative route is the deuteron-induced reaction, ¹⁸⁶W(d,2n)¹⁸⁶Re, which may offer higher reaction cross-sections.[3][4]
Q2: What are the common radionuclidic impurities in cyclotron-produced ¹⁸⁶Re?
A2: When producing ¹⁸⁶Re from a tungsten target, several other radioisotopes can be co-produced. The primary impurities of concern include other rhenium isotopes such as ¹⁸²ᵐRe, ¹⁸³ᵐRe, and ¹⁸⁴Re, as well as tungsten isotopes like ¹⁸⁵W.[1][5] The presence of these impurities, particularly ¹⁸⁴Re, can degrade the quality of imaging studies.[6]
Q3: Why is it crucial to use enriched ¹⁸⁶W targets?
A3: Using targets highly enriched in ¹⁸⁶W is critical for maximizing the yield of ¹⁸⁶Re and minimizing the production of undesirable long-lived rhenium and tungsten isotopic impurities.[7] Natural tungsten contains several isotopes, which upon irradiation, will produce a variety of unwanted radioisotopes, complicating the purification process and reducing the specific activity of the final product.
Q4: What is a typical radiochemical yield for ¹⁸⁶Re separation?
A4: With optimized separation protocols, such as those employing anion exchange chromatography or TEVA Resin, radiochemical yields of over 97% can be achieved.[7][8][9]
Q5: What level of radionuclidic purity can be expected for cyclotron-produced ¹⁸⁶Re?
A5: Through effective chemical purification, the radionuclidic purity of ¹⁸⁶Re can be significantly improved. For instance, one study reported an improvement from 94.43% to 99.56% after purification.[6] Another study reported a radionuclidic purity of 99.6% for the separated ¹⁸⁶Re.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production and purification of ¹⁸⁶Re.
Low Radiochemical Yield
| Symptom | Possible Causes | Corrective Actions |
| Low recovery of ¹⁸⁶Re after chemical separation. | Incomplete dissolution of the target material. | Ensure the irradiated tungsten target (e.g., WO₃) is fully dissolved. Using a mixture of H₂O₂ and NaOH is an effective method.[8][9] |
| Inefficient extraction or elution from the chromatography column. | - Verify the column conditioning and equilibration steps were performed correctly.- Ensure the correct mobile phase and elution solvent concentrations are used (e.g., 4 M nitric acid for elution from TEVA Resin).[8][9]- Check for channeling in the column packing. | |
| Incorrect pH of the loading solution. | Adjust the pH of the dissolved target solution to ensure optimal binding of the perrhenate (B82622) ion (ReO₄⁻) to the resin. |
Low Radionuclidic Purity
| Symptom | Possible Causes | Corrective Actions |
| Presence of significant tungsten isotopes (e.g., ¹⁸⁵W) in the final product. | Inefficient separation of tungsten from rhenium. | - Use a robust separation method like anion exchange chromatography or TEVA resin which are effective in separating tungsten and rhenium.[7][8]- Consider a two-stage separation process for improved purity. |
| Presence of other rhenium isotopes (e.g., ¹⁸⁴Re). | Non-optimal proton beam energy. | Optimize the proton beam energy to favor the ¹⁸⁶W(p,n)¹⁸⁶Re reaction and minimize side reactions that produce other rhenium isotopes.[5][10] |
| Isotopic impurities in the target material. | Use highly enriched ¹⁸⁶W (e.g., >99%) to minimize the production of other radioisotopes.[6][7] |
Inconsistent HPLC Results
| Symptom | Possible Causes | Corrective Actions |
| Shifting retention times. | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate component mixing. Degas the mobile phase to prevent bubble formation. |
| Column degradation. | Flush the column regularly. If performance continues to degrade, replace the column.[11] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Ghost peaks appearing in the chromatogram. | Contamination from the sample or system. | - Run a blank gradient to identify the source of contamination.- Clean the injector and sample loop.- Ensure high purity of solvents and reagents. |
| High backpressure. | Blockage in the system. | - Check for blockages in the tubing, fittings, or guard column.- Filter samples before injection to remove particulates.- If the column is blocked, try back-flushing it at a low flow rate.[11] |
Experimental Protocols
Protocol 1: Dissolution and Separation using TEVA Resin
This protocol is adapted from a method for separating rhenium radioisotopes from an irradiated tungsten target.[8][9]
-
Target Dissolution: Dissolve the irradiated tungsten powder in a mixture of 30% hydrogen peroxide (H₂O₂) and 3 M sodium hydroxide (B78521) (NaOH). This process should take less than 10 minutes.
-
Column Preparation: Pre-equilibrate a column containing TEVA Resin with 3 M NaOH.
-
Loading: Pass the dissolved target solution through the prepared TEVA Resin column. Tungsten will be retained on the resin, while rhenium passes through.
-
Elution: Elute the rhenium from the column using 4 M nitric acid (HNO₃).
-
Final Product: The eluate contains the purified ¹⁸⁶Re. The entire procedure takes approximately 3 hours.
Protocol 2: Anion Exchange Chromatography
This protocol is based on a method for large-scale production and recovery of high specific activity ¹⁸⁶Re.[7]
-
Target Dissolution: Dissolve the irradiated enriched ¹⁸⁶WO₃ target in an alkaline solution (e.g., NaOH).
-
Column Chromatography: Utilize a strongly basic anion exchange resin for the separation.
-
Loading: Load the dissolved target solution onto the anion exchange column.
-
Elution: Elute the purified ¹⁸⁶Re using nitric acid (HNO₃).
-
Target Recovery: The tungsten target material can be recovered from the eluted solution by acidification (e.g., with concentrated HCl) to precipitate the tungstic acid, which can then be filtered, washed, and dried for recycling.[7]
Quantitative Data Summary
| Parameter | Value | Source |
| Production Reaction | ¹⁸⁶W(p,n)¹⁸⁶Re | [1][2] |
| Target Material | Enriched ¹⁸⁶W, ¹⁸⁶WO₃, ¹⁸⁶WS₂ | [1][7][12] |
| Radiochemical Yield | > 97% | [8][9] |
| Radionuclidic Purity (Post-Purification) | 99.56% - 99.6% | [1][6] |
| Key Impurities | ¹⁸²ᵐRe, ¹⁸³ᵐRe, ¹⁸⁴Re, ¹⁸⁵W | [1][5] |
| Separation Time | ~3 hours | [8][9] |
Visualizations
Caption: Workflow for cyclotron production and purification of ¹⁸⁶Re.
Caption: Logical troubleshooting flow for common ¹⁸⁶Re production issues.
References
- 1. Preparation of cyclotron-produced 186Re and comparison with reactor-produced 186Re and generator-produced 188Re for the labeling of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Excitation Functions of Rhenium Isotopes on the natW(d, xn) Reactions and Production of No-carrier-added 186Re | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. nishina.riken.jp [nishina.riken.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic separation of rhenium radioisotopes from irradiated tungsten cyclotron target [inis.iaea.org]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. lcms.cz [lcms.cz]
- 12. Evaluation of 186WS2 target material for production of high specific activity 186Re via proton irradiation. Separation, radiolabeling and recovery/recycling [inis.iaea.org]
Technical Support Center: Rhenium-186 Therapy in Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Rhenium-186 (¹⁸⁶Re) therapy for patients with renal impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of ¹⁸⁶Re-HEDP?
A1: Renal impairment significantly alters the pharmacokinetics of ¹⁸⁶Re-hydroxyethylidene diphosphonate (HEDP). The primary route of excretion for ¹⁸⁶Re-HEDP is through the kidneys. In patients with diminished glomerular filtration rate (GFR), the excretion of ¹⁸⁶Re is decreased, leading to a prolonged biological half-life and increased radiation exposure to the whole body and individual organs.[1][2] One pharmacokinetic study demonstrated that total urinary excretion of ¹⁸⁶Re was approximately 69% of the injected dose in patients with varying degrees of metastatic bone disease.[2][3] Therefore, reduced renal function will lead to lower and slower clearance of the radiopharmaceutical.
Q2: Are there established guidelines for adjusting the dose of ¹⁸⁶Re-HEDP in patients with renal impairment?
A2: Currently, there are no universally standardized guidelines for the dose adjustment of radiopharmaceuticals, including ¹⁸⁶Re-HEDP, in patients with chronic kidney disease (CKD).[4] However, a general recommendation for bone-seeking therapeutic radiopharmaceuticals is to consider a 50% dose reduction in patients with a creatinine (B1669602) clearance below 50 mL/min. It is crucial to assess renal function before administration and carefully consider the potential for increased toxicity in patients with impaired kidney function.[4]
Q3: What is the relationship between ¹⁸⁶Re-HEDP clearance and standard measures of renal function like creatinine clearance?
A3: Studies have shown a direct correlation between the renal clearance of ¹⁸⁶Re-HEDP and creatinine clearance. The renal clearance of ¹⁸⁶Re from plasma water has been observed to be slightly higher than the creatinine clearance, with a ratio of approximately 1.1 ± 0.2.[1] This indicates that the primary mechanism of renal excretion is glomerular filtration, with a potential minor contribution from tubular secretion.[1][2] Consequently, creatinine clearance can be a useful surrogate for predicting the renal clearance of ¹⁸⁶Re-HEDP.
Q4: What are the primary toxicities associated with ¹⁸⁶Re-HEDP therapy, and how might they be exacerbated by renal impairment?
A4: The dose-limiting toxicity of ¹⁸⁶Re-HEDP therapy is typically myelosuppression, specifically thrombocytopenia and to a lesser extent, leucopenia.[5][6] In patients with renal impairment, the reduced clearance of ¹⁸⁶Re-HEDP leads to prolonged circulation of the radionuclide, which can increase the radiation dose to the bone marrow and potentially worsen myelosuppression. While direct nephrotoxicity from ¹⁸⁶Re-HEDP at standard therapeutic doses is not commonly reported, the increased residence time of the radiopharmaceutical in the kidneys of patients with poor renal function could elevate the risk of radiation-induced kidney damage.[5][7]
Troubleshooting Guides
Problem: Unexpectedly high radiation dose estimates to the kidneys in a patient with renal impairment.
Troubleshooting Steps:
-
Verify Renal Function: Re-assess the patient's most recent creatinine clearance or estimated glomerular filtration rate (eGFR) to ensure the most accurate data is being used for dosimetry calculations.
-
Review Imaging Data: Analyze gamma camera images to assess the biodistribution of ¹⁸⁶Re-HEDP. Look for any unusual accumulation in the kidneys or delayed clearance from the blood pool.
-
Refine Dosimetry Calculations: Utilize a patient-specific dosimetry model, such as the MIRD (Medical Internal Radiation Dose) schema, incorporating the individual's renal clearance rate to obtain a more accurate estimate of the absorbed dose to the kidneys.[7]
-
Consider Dose Reduction: Based on the refined dosimetry and the patient's level of renal impairment, a reduction in the administered activity may be necessary to keep the kidney dose within acceptable limits.
Problem: A patient with moderate renal impairment is being considered for ¹⁸⁶Re-HEDP therapy, and a precise dose adjustment is required.
Troubleshooting Steps:
-
Quantitative Assessment of Renal Function: Determine the patient's creatinine clearance using a standard formula (e.g., Cockcroft-Gault) or a measured value from a 24-hour urine collection.
-
Estimate ¹⁸⁶Re Clearance: Use the established correlation to estimate the patient's ¹⁸⁶Re clearance. As a starting point, the renal clearance of ¹⁸⁶Re can be approximated as being similar to the creatinine clearance.[1]
-
Perform Pre-therapy Dosimetry: If feasible, administer a tracer dose of a diagnostic analog, such as Technetium-99m HEDP, to assess the patient-specific pharmacokinetics and estimate the radiation dose to critical organs, including the kidneys and bone marrow.[3]
-
Individualized Dose Calculation: Based on the estimated ¹⁸⁶Re clearance and pre-therapy dosimetry, calculate the administered activity that will deliver the desired therapeutic dose to the target lesions while keeping the dose to critical organs, particularly the kidneys and bone marrow, below their tolerance limits.
Data Presentation
Table 1: Pharmacokinetic Parameters of ¹⁸⁶Re-HEDP in Patients with Metastatic Bone Cancer
| Parameter | Mean Value (± SD) |
| Blood Half-life | |
| Whole Blood | 40.1 (± 5.0) hours |
| Plasma | 41.0 (± 6.0) hours |
| Plasma Water | 29.5 (± 6.4) hours |
| Urinary Excretion | |
| Total Excretion | 69 (± 15) % of injected dose |
| Excretion in first 24h | 71 (± 6) % of total urinary excretion |
| Clearance | |
| Renal Clearance (Plasma Water) | 96 (± 21) mL/min |
| Creatinine Clearance | 86 (± 19) mL/min |
| Ratio of Renal to Creatinine Clearance | 1.1 (± 0.2) |
Data compiled from a study of 11 patients with metastatic breast or prostate cancer.[1][2][3]
Table 2: Recommended Dose Adjustments for ¹⁸⁶Re-HEDP in Renal Impairment (General Guidance)
| Creatinine Clearance (mL/min) | Recommended Dose Adjustment |
| > 80 | No adjustment necessary |
| 50 - 80 | Consider a minor dose reduction (e.g., 25%) and monitor for toxicity |
| 30 - 49 | 50% dose reduction recommended |
| < 30 | Use with extreme caution or consider alternative therapies |
This table provides general guidance and should be adapted based on individual patient assessment and dosimetry.
Experimental Protocols
Protocol 1: Determination of ¹⁸⁶Re-HEDP Pharmacokinetics and Renal Clearance
-
Patient Preparation: Ensure adequate hydration of the patient before and after the administration of ¹⁸⁶Re-HEDP.
-
Radiopharmaceutical Administration: Administer a precisely known activity of ¹⁸⁶Re-HEDP intravenously.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, and 72 hours) post-injection.
-
Urine Collection: Collect all urine for at least 72 hours post-injection in timed intervals.
-
Sample Analysis: Measure the radioactivity in each blood and urine sample using a calibrated gamma counter.
-
Data Analysis:
-
Plot the plasma concentration of ¹⁸⁶Re versus time to determine the pharmacokinetic parameters (half-life, volume of distribution).
-
Calculate the cumulative urinary excretion of ¹⁸⁶Re.
-
Determine the renal clearance using the formula: Renal Clearance = (Total ¹⁸⁶Re excreted in urine) / (Area under the plasma concentration-time curve).
-
-
Creatinine Clearance Measurement: Concurrently, measure the patient's creatinine clearance from a 24-hour urine collection and a serum creatinine measurement.
-
Correlation Analysis: Correlate the calculated renal clearance of ¹⁸⁶Re with the measured creatinine clearance.
Protocol 2: Preclinical Assessment of ¹⁸⁶Re-HEDP Nephrotoxicity in an Animal Model
-
Animal Model: Utilize a suitable animal model, such as mice or rats, with induced renal impairment (e.g., through surgical manipulation or nephrotoxic agents) to represent different stages of CKD.
-
¹⁸⁶Re-HEDP Administration: Administer graded doses of ¹⁸⁶Re-HEDP to different groups of animals with varying degrees of renal function.
-
Biodistribution Studies: At selected time points post-injection, euthanize a subset of animals from each group and harvest major organs, including the kidneys. Measure the radioactivity in each organ to determine the biodistribution and residence time of ¹⁸⁶Re in the kidneys.
-
Dosimetry Calculations: Use a preclinical dosimetry model, such as a realistic multiregion mouse kidney model, to calculate the absorbed radiation dose to the different structures of the kidney (e.g., cortex, medulla).[8][9]
-
Histopathological Analysis: At the end of the study period, perform histopathological examination of the kidneys to assess for any signs of radiation-induced damage, such as tubular necrosis, interstitial fibrosis, or glomerulosclerosis.
-
Biomarker Analysis: Monitor serum and urine for biomarkers of kidney injury (e.g., creatinine, blood urea (B33335) nitrogen, kidney injury molecule-1) throughout the study.
-
Data Analysis: Correlate the absorbed radiation dose to the kidneys with the observed histopathological changes and biomarker levels to establish a dose-response relationship for ¹⁸⁶Re-HEDP-induced nephrotoxicity in the context of renal impairment.
Visualizations
Caption: Logical workflow for adjusting ¹⁸⁶Re-HEDP dose based on renal function.
Caption: Experimental workflow for determining ¹⁸⁶Re-HEDP pharmacokinetics.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound after administration of this compound-HEDP to patients with bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe use of radiopharmaceuticals in patients with chronic kidney disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High activity this compound HEDP with autologous peripheral blood stem cell rescue: a phase I study in progressive hormone refractory prostate cancer metastatic to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. A Realistic Multiregion Mouse Kidney Dosimetry Model to Support the Preclinical Evaluation of Potential Nephrotoxicity of Radiopharmaceutical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for handling and disposal of Rhenium-186 waste
This guide provides comprehensive protocols and answers to frequently asked questions regarding the safe handling and disposal of Rhenium-186 (Re-186) waste in research, scientific, and drug development settings.
I. This compound: Key Properties
This compound is a beta- and gamma-emitting radionuclide with applications in radiotherapy and medical imaging.[1][2] Understanding its properties is crucial for safe handling and effective waste management.
| Property | Value |
| Half-life (T½) | 3.7183 days[3][4] |
| Decay Mode | β- emission (92.53%), Electron Capture (7.47%)[3][5] |
| Primary Emissions | Beta (β-) particles, Gamma (γ) photons[2][3] |
| Daughter Products | Stable Osmium-186 (Os-186) and Tungsten-186 (W-186)[4][5][6] |
| Maximum Beta Energy | 1.07 MeV |
| Principal Gamma Energy | 137 keV[2] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards of Re-186 are external exposure to gamma radiation and internal exposure from inhalation or ingestion of the radionuclide. The high-energy beta particles also pose a significant hazard upon direct contact with skin.[2]
Q2: What type of personal protective equipment (PPE) is required when handling Re-186 waste?
A2: At a minimum, personnel should wear a lab coat, safety glasses, and two pairs of disposable gloves.[7][8][9][10] When handling larger quantities or higher concentrations, consider using lead-lined aprons and portable shielding to reduce gamma exposure.
Q3: How long must Re-186 waste be stored for decay-in-storage?
A3: A general rule of thumb for decay-in-storage is to hold the waste for at least 10 half-lives. For Re-186, with a half-life of approximately 3.7 days, this equates to a storage period of at least 37 days to ensure the radioactivity has decayed to background levels.[11][12]
Q4: Can I dispose of liquid Re-186 waste down the sanitary sewer?
A4: Disposal of liquid radioactive waste into the sanitary sewer system is often prohibited or strictly regulated.[13][14] It is crucial to consult your institution's Radiation Safety Officer (RSO) and adhere to local regulations. Generally, aqueous Re-186 waste should be collected and managed as radioactive waste.
Q5: What should I do in case of a Re-186 spill?
A5: In the event of a spill, immediately notify others in the area, contain the spill using absorbent materials, and contact your institution's Radiation Safety Officer (RSO).[9] Avoid spreading the contamination. Decontamination procedures should be initiated promptly under the guidance of the RSO.
III. Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background radiation reading in the lab | Improperly shielded waste containers; Contamination of work surfaces or equipment. | Ensure all Re-186 waste containers are adequately shielded. Conduct a thorough survey of the laboratory with a Geiger-Müller counter to identify and decontaminate any contaminated areas.[9] |
| Contaminated gloves after handling waste | Puncture in the glove; Improper handling technique. | Always wear two pairs of gloves and change the outer pair frequently.[8] Handle waste containers with tongs where possible to minimize direct contact.[10] |
| Waste container is full before scheduled pickup | Underestimation of waste generation; Improper segregation of waste. | Contact your RSO to arrange for an additional waste pickup. Review your experimental protocols to identify opportunities for waste minimization and ensure proper segregation of radioactive from non-radioactive waste.[12][13] |
| Uncertainty about waste classification (e.g., mixed waste) | Waste contains both radioactive and hazardous chemical components. | Do not mix hazardous chemical waste with radioactive waste unless unavoidable.[15][16] If mixed waste is generated, it must be handled according to specific protocols for mixed waste.[11][17] Consult your RSO for guidance on proper segregation and disposal. |
IV. Experimental Protocols
Protocol 1: Segregation and Collection of Solid this compound Waste
-
Preparation: Designate a specific, shielded area for Re-186 waste collection.[8] Line the designated waste container with a durable, labeled plastic bag.
-
Segregation: At the point of generation, separate solid waste contaminated with Re-186 (e.g., gloves, absorbent paper, plasticware) from non-radioactive waste.[12][13]
-
Collection: Place all solid Re-186 waste directly into the designated, labeled container. Do not overfill the container.[12]
-
Labeling: Ensure the waste container is clearly labeled with the "Caution - Radioactive Material" symbol, the radionuclide (this compound), the date, and the estimated activity.[7][12]
-
Storage: Store the sealed waste container in the designated shielded area until it is collected by the Radiation Safety Officer or designated personnel.
Protocol 2: Decay-in-Storage of this compound Waste
-
Transfer to Storage: Securely seal and label the Re-186 waste container. Transfer it to the designated radioactive waste storage area.
-
Record Keeping: Log the container into the decay-in-storage inventory. The log should include the date, radionuclide, estimated activity, and the calculated release date (minimum of 10 half-lives).
-
Storage Period: Hold the waste in a secure, shielded location for a minimum of 37 days.
-
Monitoring: After the storage period, monitor the external surface of the waste container with a low-background radiation survey meter. The readings should be indistinguishable from background radiation.
-
Disposal: If the radiation levels are at background, deface or remove all radioactive material labels and dispose of the waste as normal laboratory trash.[12] If readings are above background, continue to store and re-monitor at a later date.
V. Visual Workflows
References
- 1. openmedscience.com [openmedscience.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotopes.gov [isotopes.gov]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. mirdsoft.org [mirdsoft.org]
- 7. youtube.com [youtube.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 10. radiology.wisc.edu [radiology.wisc.edu]
- 11. securewaste.net [securewaste.net]
- 12. m.youtube.com [m.youtube.com]
- 13. nrc.gov [nrc.gov]
- 14. ehso.uic.edu [ehso.uic.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. orf.od.nih.gov [orf.od.nih.gov]
Validation & Comparative
A Comparative Guide to Rhenium-186 and Strontium-89 for Bone Pain Palliation
For researchers, scientists, and drug development professionals, the management of pain from bone metastases is a critical area of oncology research. Among the therapeutic options, radiopharmaceuticals that target bone offer a systemic approach to pain palliation. This guide provides an objective comparison of two such agents: Rhenium-186 (Re-186) HEDP and Strontium-89 (Sr-89) chloride, supported by experimental data.
Mechanism of Action and Pharmacokinetics
This compound HEDP is a complex of the radioisotope this compound and etidronate (hydroxyethylidene diphosphonate). The etidronate component has a high affinity for hydroxyapatite, the mineral component of bone.[1] This allows for the targeted delivery of the beta-emitting Re-186 to sites of high osteoblastic activity, which are characteristic of many bone metastases.[1][2] The emitted beta particles have a limited penetration range in tissue, localizing the radiation dose to the metastatic lesions and minimizing damage to surrounding healthy tissues.[2]
Strontium-89 Chloride is a calcium analog.[3] Due to its chemical similarity to calcium, it is readily incorporated into the bone matrix, particularly in areas of increased bone turnover and mineralization, such as metastatic sites.[3][4][5] Like Re-186, Sr-89 is a beta-emitter, and its localized radiation helps to alleviate pain by targeting cancer cells within the bone.[3][4]
The following diagram illustrates the distinct uptake mechanisms of these two radiopharmaceuticals.
Comparative Efficacy and Clinical Outcomes
Clinical studies have demonstrated the effectiveness of both Re-186 HEDP and Sr-89 in palliating bone pain. The choice between these agents may depend on factors such as the desired onset of pain relief and the patient's hematological status.
| Parameter | This compound HEDP | Strontium-89 |
| Pain Response Rate | 67% - 92% | 55% - 84% |
| Onset of Pain Relief | Typically earlier than Sr-89 | 10 to 20 days |
| Duration of Pain Relief | Mean of 61 to 107 days | Mean of 75 to 125 days; can last 3-6 months |
Experimental Protocols
The administration and monitoring of Re-186 HEDP and Sr-89 in clinical trials follow specific protocols to ensure patient safety and to accurately assess efficacy and toxicity.
Patient Selection Criteria
Patients eligible for treatment with either radiopharmaceutical typically present with:
-
Painful bone metastases confirmed by skeletal scintigraphy.
-
Inadequate pain control with conventional analgesics.
Key exclusion criteria often include:
-
Significant bone marrow suppression (e.g., low platelet and white blood cell counts).
-
Spinal cord compression.
-
Pregnancy or breastfeeding.
Administration and Dosing
-
This compound HEDP : Administered as a slow intravenous infusion. Doses in clinical studies have ranged from approximately 1295 MBq to 3330 MBq.[6]
-
Strontium-89 Chloride : Given as an intravenous injection. A typical dose is around 150 MBq.
The following diagram outlines a generalized experimental workflow for a comparative clinical trial of Re-186 HEDP and Sr-89.
Efficacy and Toxicity Monitoring
-
Pain Assessment : Pain relief is a primary endpoint and is often measured using standardized scales such as the Visual Analog Scale (VAS) or by tracking analgesic consumption. Assessments are typically performed at baseline and at regular intervals post-treatment.[6]
-
Hematological Monitoring : Blood counts (platelets, white blood cells, and hemoglobin) are monitored weekly or bi-weekly for several weeks post-administration to assess bone marrow suppression.[6][7]
Hematological Toxicity Profile
A key consideration in the use of bone-seeking radiopharmaceuticals is their potential for myelosuppression.
| Parameter | This compound HEDP | Strontium-89 |
| Platelet Nadir | Occurs around 3-4 weeks post-injection | Occurs around 4-6 weeks post-injection |
| Leukocyte Nadir | Occurs around 3-5 weeks post-injection | Occurs around 5-6 weeks post-injection |
| Recovery of Blood Counts | Generally returns to baseline within 6-8 weeks | Generally returns to baseline within 12 weeks |
The faster recovery from myelosuppression with Re-186 HEDP may be a consideration in treatment planning.
Conclusion
Both this compound HEDP and Strontium-89 are effective radiopharmaceuticals for the palliation of pain from bone metastases. Re-186 HEDP may offer a faster onset of pain relief and a quicker recovery from hematological toxicity. Conversely, Sr-89 may provide a longer duration of pain palliation in some patients. The selection of a particular agent should be based on a comprehensive evaluation of the patient's clinical condition, the desired therapeutic outcomes, and the comparative profiles of these agents. Further research, including head-to-head clinical trials, will continue to refine the optimal use of these valuable therapeutic tools in the management of metastatic bone pain.
References
- 1. European Nuclear Medicine Guide [nucmed-guide.app]
- 2. openmedscience.com [openmedscience.com]
- 3. openmedscience.com [openmedscience.com]
- 4. What is the mechanism of Strontium chloride SR-89? [synapse.patsnap.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. A comparative study of 188Re-HEDP, 186Re-HEDP, 153Sm-EDTMP and 89Sr in the treatment of painful skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhenium-186 and Samarium-153 for Targeted Radionuclide Therapy
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, experimental protocols, and underlying mechanisms of Rhenium-186 and Samarium-153 in the treatment of bone metastases.
In the landscape of targeted radionuclide therapy for painful bone metastases, this compound (Re-186) and Samarium-153 (Sm-153) have emerged as significant therapeutic options. Both isotopes, complexed with bone-seeking phosphonates, offer a systemic approach to pain palliation by delivering targeted beta radiation to sites of high osteoblastic activity. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Physical and Therapeutic Properties: A Head-to-Head Comparison
This compound and Samarium-153, while both beta-emitters, possess distinct physical characteristics that influence their clinical application and dosimetry. These properties, along with their production methods, are summarized below.
| Property | This compound (as Re-186 HEDP) | Samarium-153 (as Sm-153 EDTMP) |
| Half-life | 3.7 days | 1.93 days |
| Beta Energy (Max) | 1.07 MeV | 0.81 MeV |
| Beta Energy (Mean) | 0.349 MeV | 0.23 MeV |
| Gamma Photon Energy | 137 keV (9% abundance) | 103 keV (29% abundance) |
| Tissue Penetration (Mean) | 1.1 mm | 0.5 mm |
| Production Method | Neutron activation of enriched Rhenium-185 | Neutron activation of enriched Samarium-152 |
The longer half-life and higher beta energy of this compound theoretically allow for a prolonged radiation dose to the target lesion. Conversely, the shorter half-life of Samarium-153 results in a more rapid delivery of the therapeutic dose[1]. The gamma emissions of both isotopes are suitable for post-administration imaging to verify biodistribution[2][3].
Clinical Efficacy in Pain Palliation
Numerous clinical studies have demonstrated the efficacy of both Re-186 HEDP and Sm-153 EDTMP in providing significant pain relief to patients with bone metastases.
A comparative study involving 15 patients treated with Re-186 HEDP and 15 with Sm-153 EDTMP found no significant differences in pain palliation between the two radionuclides[4]. In this study, 67% of patients in the Re-186 HEDP group and 73% in the Sm-153 EDTMP group reported pain relief[4]. Another systematic review of studies on various radiopharmaceuticals, including Re-186 and Sm-153, concluded that they have very similar results regarding pain relief[5].
Efficacy of this compound HEDP:
Studies on Re-186 HEDP have reported overall pain response rates ranging from 50% to 89.5%[6]. One study of 25 patients reported significant palliation in 80% of patients[7]. Another trial with 30 patients showed a 70% response rate, with an average duration of pain relief of four weeks[8]. In a larger study with 44 patients, a significant analgesic effect was achieved in 60% of patients, with a median duration of 5.5 weeks[9].
Efficacy of Samarium-153 EDTMP:
Clinical trials with Sm-153 EDTMP have also shown significant pain reduction. In a study of 58 patients, a good to intermediate response (pain reduction of 25-100%) was observed in 80.6% of prostate cancer patients and 85% of breast cancer patients[10][11]. Another study reported that 72% of patients experienced pain relief for three months[12]. A dose-controlled study found that a 1.0 mCi/kg dose resulted in significant pain reduction, with 70% of patients experiencing some degree of pain relief by week four[3].
| Efficacy Parameter | This compound HEDP | Samarium-153 EDTMP |
| Overall Pain Response Rate | 50% - 89.5%[6] | ~70% - 85%[10][11][12] |
| Significant Pain Relief | ~60% - 80%[7][9] | 49% (75-100% pain reduction)[4][10] |
| Partial/Intermediate Relief | - | 27% (50-75% pain reduction)[4][10] |
| Duration of Pain Relief | 4 weeks - 4 months[8][9] | 4 to 35 weeks[13] |
Toxicity Profile
The primary dose-limiting toxicity for both Re-186 HEDP and Sm-153 EDTMP is reversible myelosuppression.
Hematological Toxicity:
A comparative study found no significant differences in bone marrow toxicity between the two radionuclides[4]. For both, the nadir for platelet and leukocyte counts is typically observed between 2 to 5 weeks post-administration, with recovery by 8 to 12 weeks[4].
-
This compound HEDP: Studies have reported mild and transient bone marrow suppression[14]. In one study, marrow toxicity did not exceed grade 2 for white blood cells and grade 3 for platelets[15]. Another study reported grade 2 reversible thrombocytopenia in 4 out of 30 patients and leukopenia in 2 out of 30 patients[16]. The maximum tolerated dose has been established as 2960 MBq in prostate cancer and 2405 MBq in breast cancer[17].
-
Samarium-153 EDTMP: Myelosuppression is generally mild to moderate[4][10]. One study reported that 75.3% of patients experienced mild to moderate myelosuppression, with recovery by 8 weeks[4][10]. In a dose-controlled study, nadirs for platelets and white blood cells occurred at 3 to 4 weeks, with recovery by 8 weeks[3]. Grade 3 hematological toxicity was observed in 5% of patients in one study, with no grade 4 toxicity[18].
| Hematological Toxicity | This compound HEDP | Samarium-153 EDTMP |
| Primary Toxicity | Reversible Myelosuppression | Reversible Myelosuppression |
| Platelet/Leukocyte Nadir | 2-5 weeks post-injection[4] | 3-5 weeks post-injection[3][4] |
| Recovery | By 12 weeks[4] | By 8 weeks[3][4][10] |
| Reported Severe Toxicity | Grade 3 thrombocytopenia reported[15][19] | Grade 3 toxicity in ~5% of patients[18] |
Non-Hematological Side Effects:
A transient increase in bone pain, known as a "flare reaction," can occur within a few days of administration for both radiopharmaceuticals and is often considered a predictor of a good response[8][20]. Other reported side effects are generally mild and infrequent.
Experimental Protocols
The successful application of these radiopharmaceuticals relies on standardized and well-controlled experimental protocols.
Patient Selection Criteria
Patients are typically selected based on the following criteria:
-
Confirmed diagnosis of cancer with multiple, painful osteoblastic bone metastases identified on a recent radionuclide bone scan[7][10].
-
Inadequate pain relief from conventional analgesics[10].
-
Adequate bone marrow function, with white blood cell and platelet counts above a specified threshold (e.g., WBC > 2,000/μl, Platelets > 50,000/μl)[10].
-
Life expectancy of at least three months.
Radiopharmaceutical Preparation and Quality Control
The radiopharmaceuticals are typically prepared from kits containing the non-radioactive phosphonate (B1237965) ligand. The radionuclide, in the form of perrhenate (B82622) for Re-186 or samarium chloride for Sm-153, is added to the vial, and the mixture is incubated.
Quality Control Workflow
Administration Protocol
The prepared radiopharmaceutical is administered intravenously.
Administration Workflow
Mechanism of Action and Signaling Pathways
The therapeutic effect of both Re-186 HEDP and Sm-153 EDTMP is predicated on the targeted delivery of beta radiation to bone metastases. The phosphonate carriers (HEDP and EDTMP) have a high affinity for hydroxyapatite, the mineral component of bone. In areas of high osteoblastic activity, characteristic of many bone metastases, there is increased bone turnover, leading to enhanced uptake and retention of the radiopharmaceutical[18].
The emitted beta particles have a short range in tissue, delivering a localized cytotoxic radiation dose to the tumor cells and the surrounding microenvironment. This localized radiation damage is thought to lead to a reduction in tumor volume and inflammation, thereby alleviating pain.
Radiobiological Effect Pathway
While the overarching mechanism is understood, the specific molecular signaling pathways activated by the beta radiation from Re-186 and Sm-153 in the context of bone metastases are areas of ongoing research. It is hypothesized that the DNA damage induced by the beta particles triggers cellular stress responses, leading to cell cycle arrest and apoptosis in the rapidly dividing tumor cells.
Conclusion
Both this compound HEDP and Samarium-153 EDTMP are effective and relatively safe options for the palliation of pain from bone metastases. The choice between the two may depend on factors such as availability, cost, and specific patient characteristics. While direct comparative studies have not shown a significant difference in overall efficacy or toxicity, the distinct physical properties of each radionuclide may offer subtle advantages in certain clinical scenarios. Further research into the specific molecular responses to these therapies will undoubtedly refine their application and may lead to the development of more effective combination therapies in the future.
References
- 1. ous-research.no [ous-research.no]
- 2. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose-controlled study of 153Sm-ethylenediaminetetramethylenephosphonate (EDTMP) in the treatment of patients with painful bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective evaluation of bone pain palliation after samarium-153-EDTMP therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. This compound HEDP: palliative radionuclide therapy of painful bone metastases. Preliminary results. | Semantic Scholar [semanticscholar.org]
- 7. Preliminary results of the use of Re-186-HEDP for palliation of pain in patients with metastatic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pain therapy with this compound HEDP in multiple bone metastases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Samarium-153-EDTMP in the treatment of refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Treatment of bone pain secondary to metastases using samarium-153-EDTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prospective evaluation of samarium-153-EDTMP radionuclide treatment for bone metastases in patients with hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of bone pain secondary to metastases using samarium-153-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of toxicity and efficacy of 186Re-hydroxyethylidene diphosphonate in patients with painful bone metastases of prostate or breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pain palliation with this compound HEDP in breast cancer patients with disseminated bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. [Myelotoxicity after systemic radionuclide therapy of painful bone metastases with 153Samarium-EDTMP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High activity this compound HEDP with autologous peripheral blood stem cell rescue: a phase I study in progressive hormone refractory prostate cancer metastatic to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. onkder.org [onkder.org]
Validating Rhenium-186 Dosimetry: A Comparative Guide to Phantom Studies
For researchers, scientists, and drug development professionals, accurate dosimetric validation is a cornerstone of confidence in radiopharmaceutical efficacy and safety. This guide provides a comparative overview of two distinct phantom study methodologies for validating Rhenium-186 (¹⁸⁶Re) dosimetry, offering insights into their experimental protocols and presenting supporting data for informed decision-making.
Two prominent methodologies in the validation of ¹⁸⁶Re dosimetry are explored: the use of traditional anthropomorphic phantoms and the application of modern, customizable 3D-printed phantoms. While both aim to simulate the human body's interaction with radiation, they differ in their construction, application, and the specific validation data they yield.
Methodology 1: Anthropomorphic Phantom Studies
Anthropomorphic phantoms are life-sized models that replicate human anatomy and tissue properties with a high degree of fidelity. These phantoms are invaluable for assessing the accuracy of imaging-based dosimetry in a realistic anatomical context.
Experimental Protocol:
A representative experimental protocol for using an anthropomorphic phantom to validate ¹⁸⁶Re dosimetry, based on established practices, is as follows:
-
Phantom and Source Preparation: An anthropomorphic phantom, constructed from tissue-equivalent materials, is utilized.[1] ¹⁸⁶Re sources of known activity are prepared and placed within various locations of the phantom to simulate tumors or organ uptake.[2]
-
Transmission Scanning: To correct for photon attenuation, a transmission scan is performed using an external sheet source, such as Cobalt-57 (⁵⁷Co). The validity of this correction method is confirmed through a series of measurements with the ¹⁸⁶Re sources in different anatomical positions within the phantom.[2]
-
SPECT/CT Imaging: The phantom is imaged using a dual-headed gamma camera equipped with appropriate collimators for the 137 keV gamma photon of ¹⁸⁶Re. SPECT/CT imaging is performed to acquire both the emission data from the ¹⁸⁶Re sources and the anatomical information from the CT scan.
-
Image Reconstruction and Quantification: The SPECT data is reconstructed using an iterative algorithm that includes corrections for attenuation (using the transmission scan data), scatter, and collimator-detector response. The activity in each source region is then quantified from the reconstructed images.
-
Dosimetry Calculation: The quantified activity in each source is used to calculate the absorbed dose to surrounding tissues and organs using a dosimetry software package that employs methods like the Medical Internal Radiation Dose (MIRD) schema.
-
Validation: The calculated absorbed doses are compared with the expected doses based on the known activity of the ¹⁸⁶Re sources and Monte Carlo simulations, providing a measure of the accuracy of the entire dosimetry workflow.
Methodology 2: 3D-Printed Phantom Studies for Monte Carlo Validation
The advent of 3D printing has revolutionized the creation of phantoms, allowing for the fabrication of highly specific and customizable geometries. This is particularly useful for validating the accuracy of Monte Carlo (MC) radiation transport codes, which are the gold standard for dosimetry calculations. While the following protocol is detailed for other beta-emitters, its application to ¹⁸⁶Re is straightforward.
Experimental Protocol:
A detailed protocol for validating Monte Carlo dosimetry using 3D-printed phantoms and radiochromic film is as follows:[3][4]
-
Phantom Design and Fabrication: Simple, reproducible phantom geometries, such as half-cylinders, are designed using CAD software and fabricated using a 3D printer. These phantoms are designed to hold a liquid radioactive source and a dosimeter, such as radiochromic film.[3][4]
-
Source Preparation: A solution of ¹⁸⁶Re with a precisely known activity concentration is prepared.
-
Phantom Assembly and Irradiation: A strip of radiochromic film is sandwiched between two sealed half-cylinders filled with the ¹⁸⁶Re solution. The phantom is left for a predetermined exposure time to deliver a measurable dose to the film.[3][4]
-
Film Dosimetry: After exposure, the radiochromic film is carefully removed and scanned. The absorbed dose is determined by analyzing the change in optical density of the film, using a pre-established calibration curve.[3][4]
-
Monte Carlo Simulation: The entire experimental setup, including the phantom geometry, material compositions, ¹⁸⁶Re source distribution, and the radiochromic film, is modeled in a Monte Carlo radiation transport code (e.g., Geant4, MCNP). The simulation calculates the expected absorbed dose to the film.
-
Validation: The absorbed dose measured by the radiochromic film is directly compared to the dose calculated by the Monte Carlo simulation. The agreement between the measured and simulated doses serves to validate the accuracy of the MC code for ¹⁸⁶Re dosimetry.[3][4]
Comparative Data Summary
The following table summarizes key quantitative data from phantom studies relevant to the validation of dosimetry for beta-emitting radionuclides. While a direct head-to-head comparison for ¹⁸⁶Re using both phantom types is not available in a single study, the data presented illustrates the level of accuracy and agreement that can be achieved with each methodology.
| Parameter | Anthropomorphic Phantom (¹⁸⁶Re) | 3D-Printed Phantom (¹⁷⁷Lu & ⁹⁰Y - Analogous to ¹⁸⁶Re) | Reference |
| Dosimetry Method | SPECT/CT-based MIRD | Radiochromic Film vs. Monte Carlo | ,[3] |
| Phantom Type | Anthropomorphic | 3D-Printed Half-Cylinders | ,[3] |
| Validation Metric | Comparison of calculated dose to expected dose | Agreement between measured and simulated dose | ,[3] |
| Reported Agreement | Method validated for transmission correction | Average agreement for ¹⁷⁷Lu: -4.0% (range -10.9% to 3.2%) | ,[3] |
| Average agreement for ⁹⁰Y: -1.0% (range -2.7% to 0.7%) | [3][4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating dosimetry using phantom studies, applicable to both anthropomorphic and 3D-printed phantom methodologies.
Conclusion
Both anthropomorphic and 3D-printed phantom studies offer robust frameworks for the validation of this compound dosimetry. Anthropomorphic phantoms excel in providing a realistic anatomical environment for end-to-end testing of clinical imaging and dosimetry protocols. 3D-printed phantoms, on the other hand, offer unparalleled flexibility for creating specific, reproducible geometries ideal for the fundamental validation of Monte Carlo dosimetry codes. The choice of methodology will depend on the specific research question, available resources, and the desired level of validation. For comprehensive validation, a combination of both approaches can provide the highest level of confidence in the accuracy of this compound dosimetry.
References
- 1. Construction of anthropomorphic phantoms for use in dosimetry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental validation of Monte Carlo dosimetry for therapeutic beta emitters with radiochromic film in a 3D‐printed phantom - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rhenium-186 and Lutetium-177 for Peptide Receptor Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rhenium-186 (Re-186) and Lutetium-177 (Lu-177) for use in Peptide Receptor Radionuclide Therapy (PRRT). Below, we present a comprehensive overview of their physical properties, production, radiochemistry, and available preclinical and clinical data to assist in the selection of the optimal radionuclide for therapeutic applications.
Physical and Nuclear Properties
The fundamental characteristics of a radionuclide dictate its therapeutic efficacy and safety profile. Re-186 and Lu-177 are both beta- and gamma-emitting isotopes, making them suitable for theranostic applications. However, their distinct decay properties lead to different therapeutic profiles.
| Property | This compound (¹⁸⁶Re) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 3.72 days[1][2] | 6.73 days[3] |
| Beta (β⁻) Energy (Max) | 1.07 MeV[4] | 0.497 MeV[3][5] |
| Beta (β⁻) Energy (Mean) | 0.349 MeV[4] | 0.149 keV[6] |
| Max. Tissue Penetration | ~4.5-5 mm[7] | <2 mm[3][5] |
| Gamma (γ) Emissions | 137 keV (9.4%)[4][7] | 113 keV (6.4%), 208 keV (11%)[3][5] |
| Daughter Isotope | Stable Osmium-186 and Tungsten-186[7] | Stable Hafnium-177[5] |
Production and Availability
The method of production influences the specific activity and availability of the radionuclide, which are critical factors for clinical translation.
| Feature | This compound (¹⁸⁶Re) | Lutetium-177 (¹⁷⁷Lu) |
| Production Method | Primarily produced in nuclear reactors via neutron activation of enriched Rhenium-185 (¹⁸⁵Re(n,γ)¹⁸⁶Re).[1][8] Can also be produced via accelerator-based methods.[9] | Produced in nuclear reactors through two main routes: - Direct route: Neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu(n,γ)¹⁷⁷Lu) resulting in carrier-added (c.a.) ¹⁷⁷Lu.[6][10] - Indirect route: Neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb(n,γ)¹⁷⁷Yb → ¹⁷⁷Lu) resulting in no-carrier-added (n.c.a.) ¹⁷⁷Lu.[6][10] |
| Availability & Supply | Availability can be limited. | Commercially available with a more established supply chain.[6][11][12] |
| Specific Activity | Generally lower specific activity from reactor production.[8] | High specific activity, especially when produced via the indirect route (n.c.a.).[10] |
Radiolabeling and Chelator Chemistry
Stable chelation of the radionuclide to the targeting peptide is paramount for effective PRRT. Both Re-186 and Lu-177 can be chelated to peptides using bifunctional chelators.
The chemical similarity of Rhenium to Technetium allows for the adaptation of well-established Technetium chemistry.[7] Lutetium, as a lanthanide, exhibits stable trivalent chemistry, simplifying the chelation process.[10] The most common chelator for Lu-177 in PRRT is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which forms a highly stable complex. While DOTA can also be used for Rhenium, other chelators have been explored.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing Re-186 and Lu-177 labeled to the same somatostatin (B550006) analog for PRRT in the same cancer model are limited in the published literature. The available data often involves different targeting molecules and cancer types, making a direct comparison challenging. Below is a summary of available data to provide a relative sense of their preclinical performance.
In Vitro Studies
| Parameter | This compound (¹⁸⁶Re) | Lutetium-177 (¹⁷⁷Lu) |
| Radiolabeling Efficiency | High radiochemical purity achievable with various peptides. | High radiochemical purity (>95%) consistently achieved with DOTA-peptides like DOTATATE.[13] |
| In Vitro Stability | Stable in human serum. | Highly stable in human serum for extended periods.[14] |
| Cellular Uptake & Internalization | Specific uptake in receptor-positive cells demonstrated with various ligands. | Demonstrates high specific binding and internalization in somatostatin receptor-positive cells (e.g., K_d = 11.14 nM for a ¹⁷⁷Lu-DOTA-peptide antagonist in HT-29 cells).[14] |
In Vivo Studies (Animal Models)
| Parameter | This compound (¹⁸⁶Re) | Lutetium-177 (¹⁷⁷Lu) |
| Tumor Model | Primarily glioblastoma and leptomeningeal metastases (using nanoliposome formulation),[15][16] some studies on pancreatic and lung cancer models with somatostatin analogs.[6] | Widely studied in neuroendocrine tumor xenograft models (e.g., AR42J, HT-29).[7] |
| Targeting Moiety | Nanoliposomes,[15][16] somatostatin analogs (e.g., P2045).[6] | Primarily DOTATATE and other somatostatin analogs.[7] |
| Tumor Uptake (%ID/g) | Significant tumor uptake demonstrated. | High tumor uptake reported (e.g., 10.89 %ID/g for a ¹⁷⁷Lu-DOTA-peptide antagonist in HT-29 tumor-bearing mice).[14] |
| Biodistribution & Clearance | Rapid clearance from blood with some retention in kidneys.[2] | Rapid blood clearance with primary excretion via the kidneys.[9] |
| Therapeutic Efficacy | Significant tumor growth inhibition and increased survival in animal models of brain metastases.[15] | Demonstrated tumor growth inhibition and improved survival in neuroendocrine tumor models.[7] |
Clinical Experience
Lu-177 is the more clinically established radionuclide for PRRT, with [¹⁷⁷Lu]Lu-DOTATATE (Lutathera®) being an approved therapy for neuroendocrine tumors. Clinical experience with Re-186 in PRRT is less extensive, with most studies focusing on bone pain palliation using [¹⁸⁶Re]Re-HEDP.
| Aspect | This compound (¹⁸⁶Re) | Lutetium-177 (¹⁷⁷Lu) |
| Primary Clinical Application | Palliative treatment of bone metastases ([¹⁸⁶Re]Re-HEDP).[4] Investigational for gliomas and other cancers.[17] | Treatment of somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs) ([¹⁷⁷Lu]Lu-DOTATATE).[18] Also used for prostate cancer ([¹⁷⁷Lu]Lu-PSMA).[19] |
| Dosimetry | Gamma emission allows for patient-specific dosimetry.[4] | Gamma emissions are well-suited for dosimetry calculations to predict and monitor radiation doses to tumors and normal organs.[20] |
| Toxicity Profile | Primarily myelosuppression.[21] | Main toxicities include myelosuppression and nephrotoxicity, which is managed with amino acid co-infusion.[22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments in the development of Re-186 and Lu-177 based radiopharmaceuticals.
Radiolabeling of DOTA-conjugated Peptides
Objective: To radiolabel a DOTA-conjugated peptide (e.g., DOTATATE) with Re-186 or Lu-177 with high radiochemical purity.
Materials:
-
¹⁸⁶Re-perrhenate (¹⁸⁶ReO₄⁻) or ¹⁷⁷Lu-chloride (¹⁷⁷LuCl₃)
-
DOTA-conjugated peptide
-
Ammonium acetate (B1210297) or sodium acetate buffer (0.1-0.5 M, pH 4.0-5.5)
-
Gentisic acid or ascorbic acid (radioprotectant)
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure (General):
-
In a sterile reaction vial, combine the DOTA-peptide, buffer, and radioprotectant.
-
Add the radionuclide (¹⁸⁶ReO₄⁻ or ¹⁷⁷LuCl₃) to the vial. For ¹⁸⁶Re, a reducing agent (e.g., SnCl₂) is required to reduce the perrhenate (B82622) (+7) to a lower oxidation state for chelation.
-
Incubate the reaction mixture at a specific temperature (typically 80-100°C) for a defined period (e.g., 20-30 minutes).
-
After incubation, cool the reaction vial to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
In Vitro Cell Binding Assay
Objective: To determine the binding affinity (K_d) of the radiolabeled peptide to its target receptor on cancer cells.
Materials:
-
Receptor-positive cancer cell line (e.g., AR42J for somatostatin receptors)
-
Radiolabeled peptide
-
Unlabeled peptide (for competition)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Cell harvester or filtration apparatus
-
Gamma counter
Procedure (Saturation Binding):
-
Plate a known number of cells in a multi-well plate and allow them to attach.
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the radiolabeled peptide to the wells.
-
For non-specific binding determination, add a large excess of unlabeled peptide to a parallel set of wells.
-
Incubate at a specific temperature (e.g., 4°C or 37°C) for a defined time to reach equilibrium.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells or harvest them onto filter mats.
-
Measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the K_d using saturation binding analysis software.
In Vivo Biodistribution Study
Objective: To evaluate the distribution, tumor uptake, and clearance of the radiolabeled peptide in an animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts)
-
Radiolabeled peptide
-
Anesthesia
-
Gamma counter
-
Calibrated dose of the radiotracer
Procedure:
-
Administer a known amount of the radiolabeled peptide to the animals via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathway of Somatostatin Receptor-Mediated PRRT
Caption: Mechanism of action for somatostatin receptor-targeted PRRT.
Experimental Workflow for PRRT Agent Development
References
- 1. medpace.com [medpace.com]
- 2. Preparation of [186Re]Re-DMSA and its bio-distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosimetry for treatment with radiolabelled somatostatin analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of [186Re]rhenium(V)dimercaptosuccinic acid: a possible tumour radiotherapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Receptor Radionuclide Therapy Targeting the Somatostatin Receptor: Basic Principles, Clinical Applications and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmrxiv.de [pharmrxiv.de]
- 15. biospace.com [biospace.com]
- 16. Patient specific, imaging-informed modeling of this compound nanoliposome delivery via convection enhanced delivery in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monoclonal Antibodies Radiolabeling with Rhenium-188 for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Somatostatin with 99mTc and biodistribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Uptake mechanisms of cell-internalizing nucleic acid aptamers for applications as pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Radiolabeled RGD-DTPA-Tyr3-octreotate for receptor-targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rhenium-186 and Rhenium-188 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial results for two promising therapeutic radioisotopes, Rhenium-186 (Re-186) and Rhenium-188 (Re-188). The following sections present a comprehensive overview of their performance in various clinical applications, supported by quantitative data from published studies, detailed experimental protocols, and visualizations of experimental workflows.
Physical and Nuclear Characteristics
A fundamental understanding of the distinct nuclear properties of this compound and Rhenium-188 is crucial for interpreting their clinical applications. Re-188's higher energy beta emission and shorter half-life make it suitable for treating larger tumors and applications requiring rapid dose delivery. In contrast, the lower energy beta particles and longer half-life of Re-186 are advantageous for smaller tumors and for labeling molecules with slower biological clearance, such as antibodies.[1][2] The gamma co-emission of both isotopes allows for imaging and dosimetry calculations.[2][3]
| Property | This compound | Rhenium-188 |
| Half-life | 3.72 days (90 hours)[4] | 16.9 hours[2][5] |
| Beta (β-) Max Energy | 1.07 MeV | 2.12 MeV[2][5] |
| Beta (β-) Mean Energy | 0.35 MeV | 0.784 MeV[2] |
| Max Tissue Penetration | 4.5 mm[2] | 11 mm[1][2] |
| Gamma (γ) Energy | 137 keV (9%)[4] | 155 keV (15%)[2][5] |
| Production | Nuclear Reactor (low specific activity)[1][6] | 188W/188Re Generator (high specific activity)[1][6] |
Clinical Trial Data: A Comparative Analysis
Clinical investigations have explored the utility of Re-186 and Re-188 in a range of therapeutic areas. The following tables summarize the quantitative data from key clinical trials.
Bone Metastases Pain Palliation
A direct comparative clinical trial evaluated the efficacy and safety of Re-186-HEDP, Re-188-HEDP, and Strontium-89 (B1237618) in patients with painful bone metastases.[7]
| Parameter | Rhenium-188-HEDP | This compound-HEDP | Strontium-89 |
| Number of Patients | 16 | 13 | 15 |
| Administered Activity | 2943 +/- 609 MBq | 1341 +/- 161 MBq | 152 +/- 18 MBq |
| Pain Relief | 81% of patients | 77% of patients | 80% of patients |
| Karnofsky-Index Increase | 74 +/- 9% to 85 +/- 11% (p=0.001) | 70 +/- 11% to 76 +/- 11% | 62 +/- 10% to 69 +/- 10% |
| Platelet Decrease | 30 +/- 14% | 39 +/- 20% | 34 +/- 26% |
| Time to Platelet Nadir | 2.8 +/- 0.7 weeks | 3.7 +/- 1.0 weeks | 4.4 +/- 1.0 weeks |
Data from a clinical trial comparing Re-188-HEDP, Re-186-HEDP, and Sr-89.[7]
Recurrent Glioblastoma
A Phase 1 clinical trial of Rhenium (¹⁸⁶Re) Obisbemeda for recurrent glioblastoma demonstrated promising results.[8][9][10]
| Parameter | This compound Obisbemeda |
| Number of Patients | 21[8][10] |
| Administered Doses | Up to 22.3 mCi[10] |
| Median Overall Survival (All Patients) | 11 months[8][10] |
| Median Overall Survival (>100 Gy) | 17 months[8][9][10] |
| Median Overall Survival (<100 Gy) | 6 months[8][9][10] |
| Dose-Limiting Toxicity | Not observed[8][10] |
Leptomeningeal Metastases
A Phase 1 trial of Rhenium (¹⁸⁶Re) obisbemeda (¹⁸⁶RNL) was conducted in patients with leptomeningeal metastases.[11]
| Parameter | This compound Obisbemeda (186RNL) |
| Number of Patients | 17 |
| Clinical Benefit Rate | 76% |
| Clinical Response Rate | 14% |
| Recommended Phase 2 Dose | 44.1 mCi |
| Grade 3+ Treatment-Related Adverse Events | 33% |
Non-Melanoma Skin Cancer
Rhenium-188 has been investigated for the treatment of non-melanoma skin cancer (NMSC) with high success rates.
| Parameter | Rhenium-188 Skin Cancer Therapy (SCT) |
| Number of Patients (EPIC-Skin Study) | 182 |
| Complete Response Rate (at 6 months) | 97.2% |
| Adverse Events | 15.9% (mostly Grade 1) |
Interim results from the EPIC-Skin phase IV study.[12]
Another study with a mean follow-up of 51 months showed a 100% complete healing rate with no clinical relapses.[2]
Advanced Lung Cancer
A Phase I trial evaluated Re-188 P2045, a somatostatin (B550006) analog, in patients with advanced lung cancer.[13]
| Parameter | Rhenium-188 P2045 |
| Number of Patients Treated | 8 |
| Dose Levels Evaluated | 30, 60, 90 mCi/m² |
| Stable Disease (at 8 weeks) | 62.5% |
| Median Overall Survival | 11.5 months |
| Most Common Toxicity | Mild lymphopenia |
Experimental Protocols
Bone Metastases Pain Palliation (Comparative Trial)
-
Objective: To compare the efficacy and bone marrow toxicity of Rhenium-188-HEDP, this compound-HEDP, and Strontium-89 for the palliation of painful bone metastases.[7]
-
Patient Population: 44 patients (38 men with prostate cancer, 6 women with breast cancer) with painful bone metastases.[7]
-
Radiopharmaceuticals and Administration:
-
Efficacy Assessment: Pain relief was assessed based on patient reports. The Karnofsky Performance Status Index was determined before and after therapy.[7]
-
Safety Assessment: Hematological toxicity was monitored by measuring platelet counts at regular intervals after therapy.[7]
Recurrent Glioblastoma (ReSPECT-GBM Trial)
-
Objective: To evaluate the safety, tolerability, and activity of a single dose of Rhenium (¹⁸⁶Re) Obisbemeda (¹⁸⁶RNL) in adults with recurrent glioma.[14]
-
Patient Population: Patients with recurrent or progressive malignant glioma after standard treatments.[1]
-
Radiopharmaceutical and Administration: ¹⁸⁶RNL, which consists of BMEDA-chelated ¹⁸⁶Re encapsulated in nanoliposomes, was administered via convection-enhanced delivery (CED).[14]
-
Dosimetry: Whole-body planar and SPECT/CT imaging were performed after administration for dosimetry and distribution analysis.[14]
-
Efficacy Assessment: Overall survival was the primary efficacy endpoint.[14]
-
Safety Assessment: Patients were monitored for adverse events, with a focus on dose-limiting toxicities.[14]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the clinical trials discussed.
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Production and therapeutic use of this compound, 188--the future of radionuclides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of rhenium-188, this compound-HEDP and strontium-89 in palliation of painful bone metastases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Results Published on Rhenium-186RNL for Recurrent Glioma - Medthority [medthority.com]
- 11. onclive.com [onclive.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Targeted radiopharmaceutical therapy for advanced lung cancer: phase I trial of rhenium Re188 P2045, a somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TIPS-23 SAFETY AND FEASIBILITY RESULTS FROM A PHASE 1/2 CLINICAL TRIAL OF RHENIUM (186RE) OBISBEMEDA (186RNL) IN RECURRENT GLIOMA: THE RESPECT-GBM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of Rhenium-186 and Technetium-99m Labeled Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of therapeutic Rhenium-186 (¹⁸⁶Re) and diagnostic Technetium-99m (⁹⁹ᵐTc) labeled radiopharmaceuticals. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to assist researchers in the selection and development of novel radiolabeled agents for both therapeutic and diagnostic applications.
Introduction: A Tale of Two Isotopes
This compound and Technetium-99m are two of the most significant radionuclides in nuclear medicine, each with distinct yet complementary properties.[1][2] ⁹⁹ᵐTc, a pure gamma emitter with a short half-life of 6 hours and an ideal photon energy of 140.5 keV, is the workhorse of diagnostic imaging, used in approximately 85% of all nuclear medicine procedures worldwide.[2] Its favorable characteristics allow for high-quality imaging with Single Photon Emission Computed Tomography (SPECT) while minimizing the radiation dose to the patient.[2][3]
In contrast, ¹⁸⁶Re is a beta-emitting radionuclide with a longer half-life of approximately 3.8 days, making it suitable for therapeutic applications.[4][5] The beta particles deliver a cytotoxic radiation dose to targeted tissues, such as bone metastases, while its accompanying gamma emission (137 keV) allows for simultaneous imaging and dosimetric calculations.[4][5][6] The chemical similarity between rhenium and technetium, both being in Group 7 of the periodic table, allows for the development of "theranostic pairs," where a ⁹⁹ᵐTc-labeled compound for diagnosis can be followed by its ¹⁸⁶Re-labeled therapeutic analogue.[7]
Comparative Biodistribution Data
The biodistribution of a radiopharmaceutical dictates its efficacy and toxicity. The following tables summarize quantitative biodistribution data for commonly studied ¹⁸⁶Re and ⁹⁹ᵐTc labeled agents, expressed as percentage of injected dose per gram of tissue (%ID/g) in key organs at various time points post-injection.
Bone Seeking Agents: HEDP and Diphosphonates
Agents like hydroxyethylidene diphosphonate (HEDP) and other diphosphonates are designed to target areas of high bone turnover, making them effective for imaging and treating bone metastases.[4][8]
Table 1: Biodistribution of ¹⁸⁶Re-HEDP and ⁹⁹ᵐTc-MDP in Rodent Models
| Organ | ¹⁸⁶Re-HEDP (%ID/g) | ⁹⁹ᵐTc-MDP (%ID/g) | Time Point | Species | Reference |
| Bone | High Uptake | High Uptake | 24h | Rat | [9] |
| Kidneys | Moderate | Moderate | 24h | Rat | [9] |
| Liver | Low | Low | 24h | Rat | [9] |
| Blood | Rapid Clearance | Rapid Clearance | 24h | Rat | [9] |
Note: Specific quantitative data for a direct head-to-head comparison in the same study is limited in the provided search results. The table reflects the general biodistribution characteristics described in the literature. A study in patients showed that the distribution of ¹⁸⁶Re-HEDP correlated completely with the pretreatment ⁹⁹ᵐTc-methylene diphosphonate scan.[10]
Renal Agents: MAG3
Mercaptoacetyltriglycine (MAG3) is a widely used agent for assessing renal function.[11][12][13]
Table 2: Biodistribution of ⁹⁹ᵐTc-MAG3 in Mice
| Organ | %ID/g (Mean ± SD) at 1h | %ID/g (Mean ± SD) at 4h | %ID/g (Mean ± SD) at 24h |
| Kidneys | 41.28 ± 4.70 | 45.63 ± 6.36 | 12.22 ± 2.83 |
| Liver | Low | Low | Low |
| Blood | Rapid Clearance | Rapid Clearance | Rapid Clearance |
Data extracted from a study on the preparation and biodistribution of [⁹⁹ᵐTc]Tc-MAG3 in mice.[11][12] While ¹⁸⁶Re-MAG3 conjugates have been studied, particularly with monoclonal antibodies, specific biodistribution data for the small molecule alone is not as readily available in the provided results.[14]
Labeled Monoclonal Antibodies (MAbs)
The biodistribution of radiolabeled antibodies is highly dependent on the target antigen and the properties of the antibody itself. However, general comparisons can be made regarding the behavior of the radionuclide-chelate complex.
Table 3: General Biodistribution Characteristics of ¹⁸⁶Re and ⁹⁹ᵐTc Labeled Antibodies
| Parameter | ¹⁸⁶Re-MAb | ⁹⁹ᵐTc-MAb | Key Observations | Reference |
| Blood Clearance | Similar to ⁹⁹ᵐTc-MAb | Similar to ¹⁸⁶Re-MAb | Serum clearances were faster than for corresponding radioiodinated antibodies. | [15] |
| Kidney Uptake | Present, but not enhanced compared to ⁹⁹ᵐTc-MAb | Present | Rhenium-labeled antibodies did not show enhanced kidney clearance. | [15] |
| In Vivo Stability | Stable | Stable | The in vivo stability of the conjugated Re-MAG3 complex does not differ from the corresponding Tc-MAG3 complex. | [14] |
Note: The number of chelated groups per antibody molecule can significantly impact biodistribution, with higher ratios leading to faster blood clearance and increased liver and intestine uptake for both ¹⁸⁶Re- and ⁹⁹ᵐTc-MAG3-MAbs.[14]
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reproducible and comparable biodistribution data.[16][17][18] The following outlines a typical workflow for an ex vivo biodistribution study in a rodent model.
Radiopharmaceutical Preparation and Quality Control
-
Radiolabeling: The targeting molecule (e.g., HEDP, MAG3, MAb) is labeled with either ¹⁸⁶Re or ⁹⁹ᵐTc using established protocols. For ⁹⁹ᵐTc, this often involves a kit-based preparation with a reducing agent like stannous chloride.[19][20] ¹⁸⁶Re labeling can be more complex and may require adjustments for carrier content.[7][21]
-
Radiochemical Purity: The radiochemical purity of the final product is determined using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11][12] A purity of >95% is generally required.[13]
Animal Studies
-
Animal Model: Healthy rodents (mice or rats) are typically used for initial biodistribution studies.[16][17] For specific applications, tumor-bearing models may be employed.
-
Administration: The radiolabeled agent is administered intravenously (i.v.) via the tail vein. The exact volume and activity are carefully measured for each animal.
-
Time Points: Animals are euthanized at predefined time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.
-
Tissue Collection: At each time point, animals are dissected, and major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable) are collected.[22]
-
Measurement: The collected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter. Standards of the injected dose are also counted to allow for the calculation of %ID/g.
Data Analysis
The primary endpoint of a biodistribution study is the calculation of the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[16][17] This is calculated using the following formula:
%ID/g = (Activity in Organ / Weight of Organ) / Total Injected Activity * 100
The results are typically presented as the mean %ID/g ± standard deviation for a group of animals at each time point.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a comparative biodistribution study.
Caption: Experimental workflow for a comparative biodistribution study.
Conclusion
The choice between this compound and Technetium-99m for labeling a specific agent is fundamentally driven by the intended application: therapy versus diagnosis. While their chemical similarity allows for the development of analogous compounds, their biodistribution profiles are not always identical.[21] Factors such as the presence of a carrier in ¹⁸⁶Re preparations and the specific chelation chemistry can influence the in vivo behavior of the resulting radiopharmaceutical.[7][21]
This guide highlights the importance of direct, comparative biodistribution studies performed under standardized protocols to accurately assess the potential of new radiolabeled agents. The data presented herein serves as a foundational reference for researchers, emphasizing the distinct yet interconnected roles of ¹⁸⁶Re and ⁹⁹ᵐTc in advancing nuclear medicine. Future research should focus on generating more head-to-head comparative data for a wider range of targeting molecules to further refine the development of effective theranostic pairs.
References
- 1. Rhenium radioisotopes for therapeutic radiopharmaceutical development [inis.iaea.org]
- 2. Technetium-99m - Wikipedia [en.wikipedia.org]
- 3. openmedscience.com [openmedscience.com]
- 4. openmedscience.com [openmedscience.com]
- 5. European Nuclear Medicine Guide [nucmed-guide.app]
- 6. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and biological evaluation of 186/188Re-HEDP as a new cocktail radiopharmaceutical for palliative treatment of osseous metastases in wild type rat [irjnm.tums.ac.ir]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. Preparation and biomolecule conjugation of [99mTc]Tc-MAG3 [irjnm.tums.ac.ir]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 13. Technetium-99m labeled renal function and imaging agents: III. Synthesis of 99mTc-MAG3 and biodistribution of by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoclonal antibodies labeled with this compound using the MAG3 chelate: relationship between the number of chelated groups and biodistribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Technetium-99m, this compound, and rhenium-188 direct-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. www-pub.iaea.org [www-pub.iaea.org]
- 19. Kit preparation of technetium-99m-mercaptoacetyltriglycine: analysis, biodistribution and comparison with technetium-99m-DTPA in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. tech.snmjournals.org [tech.snmjournals.org]
Assessing Therapeutic Response to Rhenium-186 Radioimmunotherapy: A Comparative Guide
This guide provides a comprehensive comparison of methods to assess the therapeutic response to Rhenium-186 (Re-186) radioimmunotherapy (RIT). It is intended for researchers, scientists, and drug development professionals. The guide details various assessment modalities, compares Re-186 based therapies with other radiopharmaceuticals and external beam radiation for bone pain palliation, and provides detailed experimental protocols and visual workflows.
Introduction to this compound Radioimmunotherapy
This compound is a beta-emitting radionuclide with a physical half-life of 3.7 days. Its beta emissions have a maximum energy of 1.07 MeV, allowing for localized cell killing, while its gamma emission of 137 keV is suitable for imaging and dosimetry.[1][2] Re-186 is utilized in two primary forms for cancer therapy: chelated to monoclonal antibodies (mAbs) for targeting specific tumor antigens, or complexed with bisphosphonates like hydroxyethylidene diphosphonate (HEDP) for targeting bone metastases. Assessing the therapeutic response to Re-186 RIT is crucial for determining efficacy, optimizing dosage, and guiding subsequent treatment decisions.
Methods for Assessing Therapeutic Response
The assessment of therapeutic response to Re-186 RIT is multifaceted, involving clinical evaluation, biochemical markers, and advanced imaging techniques.
Clinical Assessment: Pain Relief
For patients with painful bone metastases, the primary clinical endpoint is pain relief. This is typically assessed using validated pain scales:
-
Visual Analog Scale (VAS): A continuous scale, typically a 10 cm line, where patients mark their pain intensity from "no pain" to "worst possible pain".[3][4][5]
-
Numerical Rating Scale (NRS): A segmented numeric version of the VAS where patients rate their pain on a scale of 0 to 10.[3][4][6]
-
Verbal Rating Scale (VRS): Patients describe their pain using a selection of adjectives such as "mild," "moderate," or "severe."[6]
Biochemical Markers
-
Prostate-Specific Antigen (PSA): In prostate cancer patients, a decrease in serum PSA levels can indicate a positive therapeutic response. The Prostate Cancer Working Group 3 (PCWG3) provides standardized criteria for defining PSA response in clinical trials.[7][8][9][10][11]
-
Cerebrospinal Fluid (CSF) Tumor Cells: For central nervous system (CNS) malignancies, the analysis of circulating tumor cells in the CSF can be a sensitive measure of therapeutic response.[12][13][14]
Imaging Techniques
-
Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT): This imaging modality is essential for assessing the biodistribution of Re-186 labeled radiopharmaceuticals and for dosimetry calculations.[15][16][17][18][19][20][21] Post-therapy imaging can also reveal changes in tumor size and metabolic activity.
-
Magnetic Resonance Imaging (MRI) and Computed Tomography (CT): These anatomical imaging techniques are used to assess changes in tumor size and morphology according to criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).
Comparative Analysis of Therapies for Painful Bone Metastases
The following tables provide a comparative overview of this compound HEDP and other common treatments for the palliation of painful bone metastases.
Table 1: Comparison of Radiopharmaceuticals for Bone Pain Palliation
| Feature | This compound HEDP | Strontium-89 Chloride | Samarium-153 EDTMP |
| Pain Response Rate | 55-77%[22][23] | 72-80%[22] | 73-83.3%[22][24] |
| Mean Duration of Pain Response | ~61 days[23] | ~75 days[23] | Not consistently reported |
| Myelosuppression (Thrombocytopenia) | Decrease of ~39%[25] | Decrease of ~34%[25] | Mild and reversible[24] |
| Myelosuppression (Leukopenia) | Nadir between 2-5 weeks[22] | Nadir between 2-5 weeks[22] | Nadir between 2-5 weeks[22] |
| Gamma Emission for Imaging | Yes (137 keV)[2] | No (pure beta emitter) | Yes (103 keV) |
Note: Response rates and toxicity can vary significantly based on patient population, tumor type, and administered dose.
Table 2: this compound HEDP vs. External Beam Radiation Therapy (EBRT)
| Feature | This compound HEDP | External Beam Radiation Therapy |
| Treatment Approach | Systemic | Localized |
| Indication | Multiple bone metastases | Solitary or limited number of metastases |
| Pain Response Rate | 55-77%[22][23] | ~60-80% |
| Side Effects | Myelosuppression | Localized skin reactions, fatigue |
| Retreatment | Possible | Possible, but limited by cumulative dose |
Experimental Protocols
Protocol 1: SPECT/CT Imaging for Re-186 Biodistribution and Dosimetry
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
Administer the prescribed activity of Re-186 labeled compound intravenously.
-
-
Imaging Acquisition:
-
SPECT Acquisition:
-
Use a gamma camera equipped with a medium-energy collimator.
-
Set the energy window to 137 keV with a 20% window width.
-
Acquire images in a step-and-shoot or continuous mode over 360 degrees.
-
Typical acquisition parameters: 128x128 matrix, 30-45 seconds per projection.[19]
-
-
CT Acquisition:
-
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT images using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation and scatter.[19]
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) around tumors and normal organs to calculate the administered activity and estimate the absorbed radiation dose.
-
Protocol 2: PSA Measurement by ELISA
-
Sample Collection and Preparation:
-
ELISA Procedure (Sandwich ELISA): [28][29][30]
-
Coat microtiter plate wells with a capture antibody specific for PSA.
-
Wash the wells to remove unbound antibody.
-
Add patient serum samples and PSA standards to the wells and incubate.
-
Wash the wells to remove unbound antigens.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the wells to remove unbound conjugate.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the PSA standards against their known concentrations.
-
Determine the PSA concentration in the patient samples by interpolating their absorbance values on the standard curve.[29]
-
Protocol 3: CSF Analysis for Malignant Cells by Flow Cytometry
-
Sample Collection and Handling:
-
Collect CSF via lumbar puncture.
-
Process the sample as soon as possible (ideally within 1 hour) to ensure cell viability.[14]
-
Transport the sample at room temperature.
-
-
Cell Preparation:
-
Centrifuge the CSF sample to pellet the cells.
-
Resuspend the cell pellet in a suitable buffer.
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies specific for tumor-associated antigens and hematopoietic cell markers.
-
-
Flow Cytometry Acquisition:
-
Acquire data on a flow cytometer, collecting information on light scatter and fluorescence for each cell.
-
-
Data Analysis:
-
Gate on the cell population of interest based on light scatter properties.
-
Identify and quantify the malignant cell population based on their specific immunophenotype (pattern of antigen expression).[31]
-
Visualizations
Mechanism of Action: DNA Damage Response Pathway
Caption: this compound induced DNA damage response leading to apoptosis.
Experimental Workflow: Assessing Therapeutic Response
Caption: A typical workflow for assessing therapeutic response.
Logical Relationships in Response Assessment
Caption: Decision-making flow for patient management post-RIT.
References
- 1. researchgate.net [researchgate.net]
- 2. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cancer-related pain--II. Assessment with visual analogue scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of Numeric Pain Rating Scale (NPRS) and the Visual Analog Scale (VAS) in patients with chronic cancer-associated pain. | Semantic Scholar [semanticscholar.org]
- 7. ascopubs.org [ascopubs.org]
- 8. 4870646.fs1.hubspotusercontent-na1.net [4870646.fs1.hubspotusercontent-na1.net]
- 9. Trial Design and Objectives for Castration-Resistant Prostate Cancer: Updated Recommendations From the Prostate Cancer Clinical Trials Working Group 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. perceptive.com [perceptive.com]
- 11. Trial Design and Objectives for Castration-Resistant Prostate Cancer: Updated Recommendations From the Prostate Cancer Clinical Trials Working Group 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Detection of Malignant Blasts in Cerebrospinal Fluid: A Biomarker of Central Nervous System Involvement in Childhood Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of cancer cells in the cerebrospinal fluid: current methods and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. EANM practice guideline for quantitative SPECT-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CT-based quantitative SPECT for the radionuclide 201Tl: experimental validation and a standardized uptake value for brain tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Radiopharmaceutical Tumor Localization (SPECT), Single Area [southcarolinablues.com]
- 22. A comparative study of 188Re-HEDP, 186Re-HEDP, 153Sm-EDTMP and 89Sr in the treatment of painful skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radiopharmaceuticals for the palliation of painful bone metastasis-a systemic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cloud-clone.com [cloud-clone.com]
- 27. novamedline.com [novamedline.com]
- 28. atlas-medical.com [atlas-medical.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. phoenixbiotech.net [phoenixbiotech.net]
- 31. Flow Cytometric Immunophenotyping of Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Rhenium-186 in Long-Term Patient Follow-Up: A Comparative Guide to Therapeutic Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of long-term follow-up studies on patients treated with Rhenium-186 (¹⁸⁶Re) for various conditions. We examine its performance against alternative treatments in radiosynovectomy, palliative care for bone metastases, and the treatment of liver tumors, supported by experimental data and detailed methodologies.
This compound is a beta- and gamma-emitting radionuclide with a physical half-life of 3.7 days. Its therapeutic efficacy stems from the localized delivery of cytotoxic beta radiation to target tissues, while the gamma emissions allow for simultaneous imaging. This dual functionality makes it a valuable tool in nuclear medicine for both therapy and dosimetry. This guide delves into the long-term outcomes of ¹⁸⁶Re-based therapies, offering a critical evaluation of its role in the current therapeutic landscape.
Radiosynovectomy: A Long-Acting Solution for Inflammatory Joint Disease
Radiosynovectomy with ¹⁸⁶Re-sulfide colloid is a minimally invasive procedure for treating chronic inflammatory joint diseases like rheumatoid arthritis, proving effective in long-term symptom control.
Comparative Efficacy of this compound Radiosynovectomy
Long-term studies have demonstrated sustained clinical efficacy of ¹⁸⁶Re radiosynovectomy. A prospective, randomized trial comparing ¹⁸⁶Re, ¹⁸⁶Re with triamcinolone (B434) hexacetonide, and triamcinolone hexacetonide alone in patients with rheumatoid arthritis showed the best clinical results and slowest progression of radiological destruction at the 3-year follow-up in the combination therapy group.[1][2] Another study reported a success rate of 69%–100% at 6 months and 54%–100% at more than 12 months for ¹⁸⁶Re-sulfide radiosynoviorthesis.[3] In a study focusing on persistent arthritis, the overall success rate for radiosynovectomy, including with ¹⁸⁶Re, was 70% one year after treatment, with wrists and shoulders showing the highest success rates.[4]
| Treatment Modality | Efficacy Metric | Follow-up Duration | Reported Success/Outcome | Key Findings |
| This compound Sulfide (B99878) | Clinical Success Rate | >12 months | 54% - 100% | Sustained clinical improvement in joint function.[3] |
| This compound + Corticosteroid | Clinical & Radiological Improvement | 3 years | Superior to ¹⁸⁶Re or corticosteroid alone | Combination therapy showed the best outcomes in pain, synovitis, and joint motion, and slowed radiological progression.[1][2] |
| Surgical Synovectomy | Clinical Improvement | Variable | Variable | Can be effective, but is more invasive and may require longer rehabilitation. |
| Intra-articular Corticosteroids | Symptom Relief | Short-term | Effective for short-term relief | Effects are often transient, requiring repeated injections. |
Experimental Protocol: this compound Radiosynovectomy
A typical protocol for ¹⁸⁶Re radiosynovectomy involves the following steps:
-
Patient Selection: Patients with chronic inflammatory synovitis (e.g., rheumatoid arthritis) refractory to conventional treatments are selected.
-
Procedure: Under aseptic conditions, the affected joint is entered with a needle. Any excess synovial fluid is aspirated. The position of the needle is confirmed, often using imaging techniques like fluoroscopy. A suspension of ¹⁸⁶Re sulfide colloid is then injected intra-articularly. The administered activity is adjusted based on the size of the joint.[3][5]
-
Post-injection: To minimize leakage of the radiopharmaceutical from the joint, the joint is often immobilized for a period of 48 to 72 hours.[6][7]
-
Follow-up: Patients are followed up at regular intervals (e.g., 3, 6, and 12 months) to assess clinical response, including pain relief, joint swelling, and mobility.[3]
Mechanism of Action: this compound in Radiosynovectomy
The therapeutic effect of ¹⁸⁶Re in radiosynovectomy is achieved through the local delivery of beta radiation to the inflamed synovial membrane.
Palliative Treatment of Painful Bone Metastases: The Role of this compound HEDP
For patients with disseminated and painful bone metastases, particularly from prostate and breast cancer, ¹⁸⁶Re-hydroxyethylidene diphosphonate (HEDP) offers a systemic therapeutic option for pain palliation.
Comparative Efficacy of this compound HEDP
Clinical studies have shown that ¹⁸⁶Re-HEDP provides significant pain relief in a substantial proportion of patients. Response rates for pain palliation have been reported to be between 60% and 80%.[8][9] The duration of pain relief typically ranges from one to four months.[10] A double-blind, crossover comparison with a placebo demonstrated a significantly greater decrease in pain with the ¹⁸⁶Re compound.[11] In some cases, ¹⁸⁶Re-HEDP has been shown to have longer analgesic efficacy compared to Strontium-89.[12]
| Treatment Modality | Efficacy Metric | Follow-up Duration | Reported Success/Outcome | Key Findings |
| This compound HEDP | Pain Relief Response Rate | Weeks to Months | 60% - 80% | Effective in palliating metastatic bone pain with minimal adverse effects.[8][13] |
| Strontium-89 | Pain Relief | Weeks to Months | Variable | Another bone-seeking radiopharmaceutical for pain palliation. |
| External Beam Radiotherapy (EBRT) | Pain Relief | Weeks to Months | High response rates | Effective for localized bone pain. |
| Bisphosphonates | Pain and Skeletal-Related Event Reduction | Ongoing | Effective | Standard of care, often used in conjunction with other therapies. |
| Opioid Analgesics | Pain Management | Ongoing | Effective for pain | Does not treat the underlying metastasis; associated with side effects. |
Experimental Protocol: this compound HEDP Administration
The administration of ¹⁸⁶Re-HEDP for bone pain palliation follows a standardized procedure:
-
Patient Selection: Patients with painful, multiple osteoblastic bone metastases confirmed by bone scintigraphy are considered for treatment.[8]
-
Administration: ¹⁸⁶Re-HEDP is administered as a slow intravenous infusion.[8] The recommended activity is typically around 1295 MBq.[8]
-
Dosimetry: The gamma emission of ¹⁸⁶Re allows for post-treatment imaging to confirm the biodistribution and perform dosimetric calculations.[12]
-
Follow-up: Pain relief is assessed using validated scales (e.g., Visual Analog Scale) at regular intervals post-injection. Hematological monitoring is also performed to assess for any bone marrow suppression.[13]
Signaling Pathways in Bone Metastasis and Pain
The development of bone metastases and associated pain is a complex process involving intricate signaling pathways. The "vicious cycle" of bone metastasis is driven by the interaction between tumor cells and the bone microenvironment. Key pathways include the TGF-β and RANKL signaling cascades.
This compound in the Treatment of Liver Tumors
The use of ¹⁸⁶Re in treating primary and metastatic liver tumors is an area of ongoing research, with radioembolization being the primary modality.
Comparative Efficacy of this compound Radioembolization
Long-term survival data for ¹⁸⁶Re radioembolization for liver tumors is still emerging. However, radioembolization with other isotopes, such as Yttrium-90 (B1217062), has shown promising results. In patients with inoperable hepatocellular carcinoma (HCC), radioembolization has been shown to prolong survival.[14] One study comparing radioembolization with chemoembolization found that while median survival times were not statistically different, radioembolization resulted in a longer time-to-progression and less toxicity.[15] A case report on the use of Rhenium-188 (a similar radionuclide) labeled Lipiodol for recurrent HCC showed complete ablation of lesions with the patient remaining disease-free for 14 months.[16]
| Treatment Modality | Efficacy Metric | Follow-up Duration | Reported Success/Outcome | Key Findings |
| This compound/188 Radioembolization | Tumor Response, Survival | Limited long-term data | Promising results in preclinical and early clinical studies | Effective in diminishing tumor growth in animal models.[17] Case reports show potential for complete response.[16] |
| Yttrium-90 Radioembolization | Overall Survival, Time-to-Progression | Years | Improved survival in inoperable HCC | Longer time-to-progression compared to chemoembolization.[15] |
| Transarterial Chemoembolization (TACE) | Overall Survival | Years | Standard of care for intermediate-stage HCC | Can lead to tumor necrosis and improved survival. |
| Surgical Resection | Overall Survival | Years | Potentially curative | Only suitable for a small subset of patients with early-stage disease. |
| Systemic Therapies (e.g., Sorafenib) | Overall Survival | Months | Modest survival benefit | Standard of care for advanced HCC. |
Experimental Protocol: this compound Radioembolization
The procedure for ¹⁸⁶Re radioembolization for liver tumors is a specialized interventional radiology technique:
-
Patient Evaluation: A thorough evaluation, including imaging (CT, MRI) and angiography, is performed to assess tumor vascularity and overall liver function.[18]
-
Angiography and Simulation: A preliminary angiogram is performed to map the hepatic arterial anatomy. A simulation with Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) is often conducted to assess for any shunting of blood to the lungs or gastrointestinal tract.[18]
-
Microsphere Administration: Radioactive ¹⁸⁶Re-loaded microspheres are infused through a catheter selectively placed in the hepatic artery supplying the tumor.[17][19]
-
Post-procedure Imaging and Follow-up: Post-infusion imaging confirms the distribution of the microspheres within the liver. Patients are monitored for treatment response and potential side effects.[18]
Tumor Angiogenesis and the VEGF Signaling Pathway
The growth of liver tumors is highly dependent on angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process and a major target for liver cancer therapies.
Conclusion
Long-term follow-up studies indicate that this compound is a valuable therapeutic radionuclide with demonstrated efficacy and a favorable safety profile in the management of chronic inflammatory joint disease and painful bone metastases. In radiosynovectomy, it offers a durable and less invasive alternative to surgery. For bone pain palliation, ¹⁸⁶Re-HEDP provides effective systemic therapy. The application of ¹⁸⁶Re in the treatment of liver tumors through radioembolization is a promising area that warrants further investigation with more extensive long-term clinical trials to fully establish its role alongside other established therapies. The continued development and evaluation of ¹⁸⁶Re-based radiopharmaceuticals hold the potential to further refine and improve patient outcomes in these challenging clinical settings.
References
- 1. Radiosynoviorthesis with this compound in rheumatoid arthritis: a prospective study of three treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nuklearmedizin-gratz.de [nuklearmedizin-gratz.de]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. openmedscience.com [openmedscience.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. European Nuclear Medicine Guide [nucmed-guide.app]
- 9. High activity this compound HEDP with autologous peripheral blood stem cell rescue: a phase I study in progressive hormone refractory prostate cancer metastatic to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound HEDP: palliative radionuclide therapy of painful bone metastases. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound(Sn)HEDP for treatment of painful osseous metastases: results of a double-blind crossover comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-HEDP palliative treatment in disseminated bone metastases due to prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. Survival benefit of radioembolization for inoperable hepatocellular carcinoma using yttrium-90 microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioembolization results in longer time-to-progression and reduced toxicity compared with chemoembolization in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioembolization (Y90) [radiologyinfo.org]
- 17. Hepatic tumor radioembolization in a rat model using radioactive rhenium (186Re/188Re) glass microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioembolization for the treatment of liver tumors general principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ozgurkilickesmez.com [ozgurkilickesmez.com]
A Comparative Guide to In-Vitro Assays for Confirming Rhenium-186 Labeled Antibody Immunoreactivity
For Researchers, Scientists, and Drug Development Professionals
The development of Rhenium-186 (¹⁸⁶Re) labeled antibodies for therapeutic and imaging applications necessitates rigorous quality control to ensure that the radiolabeling process does not compromise the antibody's ability to bind to its target antigen. This guide provides a comparative overview of common in-vitro assays used to determine the immunoreactivity of ¹⁸⁶Re-labeled antibodies, complete with experimental data, detailed protocols, and workflow visualizations to aid in assay selection and implementation.
Introduction to Immunoreactivity Testing
Radiolabeling antibodies with metallic radionuclides like ¹⁸⁶Re involves the use of bifunctional chelating agents that can alter the protein's structure and potentially hinder its antigen-binding capacity. Therefore, it is crucial to experimentally determine the percentage of radiolabeled antibodies that can still bind to the antigen, a value known as the immunoreactive fraction. An acceptable immunoreactive fraction is generally considered to be above 70%, though this can be context-dependent.[1] This guide explores and compares several established methods for this critical quality control step.
Comparison of Key In-Vitro Immunoreactivity Assays
The selection of an appropriate in-vitro assay depends on various factors, including the availability of reagents, the nature of the antigen (cell-surface or soluble), and the desired quantitative outputs. Below is a summary of commonly employed assays with their respective principles, advantages, and limitations.
| Assay Type | Principle | Key Outputs | Advantages | Limitations |
| Cell-Based Linear Extrapolation (Lindmo) Assay | Measures the binding of a fixed, tracer concentration of radiolabeled antibody to varying concentrations of antigen-expressing cells. The immunoreactive fraction is determined by extrapolating the binding data to infinite antigen excess using a double inverse plot. | Immunoreactive Fraction (%) | Well-established and widely used. Accounts for varying antigen availability. | Can be sensitive to the range of cell concentrations used. Requires a relatively large number of cells. Potential for variability due to cell line instability.[1] |
| Cell-Based Saturation Assay | A fixed number of antigen-expressing cells are incubated with increasing concentrations of the radiolabeled antibody to determine the maximal binding (Bmax) and the dissociation constant (Kd). | Immunoreactive Fraction (%), Bmax, Kd | Provides additional information on binding affinity (Kd) and receptor density (Bmax). | Requires a larger amount of radiolabeled antibody. May be less accurate for determining the immunoreactive fraction if a true saturation plateau is not reached. |
| Bead-Based Assay | Recombinant antigen is immobilized on beads (e.g., magnetic or sepharose), which are then used to capture the radiolabeled antibody. | Immunoreactive Fraction (%) | More convenient and potentially more reproducible than cell-based assays as it eliminates the variability of cell culture.[1] Requires smaller amounts of antigen. | Requires purified, recombinant antigen. The immobilization of the antigen on the bead may alter its conformation and affect antibody binding. |
| Radioimmunoassay (RIA) | A competitive assay where a known amount of radiolabeled antibody competes with unlabeled antibody for binding to a limited amount of antigen. | Relative Binding Affinity, Concentration | Highly sensitive and specific. | Involves the handling of radioactive materials. Less commonly used for determining the absolute immunoreactive fraction and more for quantifying concentrations. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A non-radioactive method where the binding of the antibody to an immobilized antigen is detected using an enzyme-conjugated secondary antibody that produces a colored substrate. | Relative Binding Affinity | High-throughput and does not require radioactive materials. | Generally provides a qualitative or semi-quantitative assessment of binding. May not be as sensitive as radiolabeled methods for detecting subtle changes in immunoreactivity. |
Quantitative Data Summary
The following table summarizes representative immunoreactivity data from published studies. It is important to note that direct comparisons across different antibodies, radiolabeling methods, and experimental conditions should be made with caution.
| Antibody (Radionuclide) | Assay Type | Immunoreactive Fraction (%) | Reference |
| ¹⁸⁶Re-MAG3-A7 | Cell-Based (at infinite antigen excess) | 68.2% | [2] |
| ⁸⁹Zr-DFO-huA33 | Cell-Based Linear Extrapolation (Lindmo) | 84 ± 1.0% | [1] |
| ⁸⁹Zr-DFO-huA33 | Cell-Based Saturation Assay | 87 ± 1.9% | [1] |
| ⁸⁹Zr-DFO-huA33 | Bead-Based Assay | 85 ± 1.5% | [1] |
| ¹⁸⁶Re-labeled human neutrophil specific IgM | In-vitro antigen excess assay | Comparable to ¹¹¹In- and ⁹⁹ᵐTc-labeled IgM | [3] |
Visualizing the Principles and Workflows
Antibody-Antigen Binding Pathway
The fundamental principle underlying all immunoreactivity assays is the specific binding of an antibody's antigen-binding site (paratope) to a specific region on the antigen (epitope). This interaction is non-covalent and relies on a combination of hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.
Caption: Diagram of the specific binding interaction between an antibody's paratope and an antigen's epitope.
Experimental Workflows
The following diagrams illustrate the key steps in the most common immunoreactivity assays.
Cell-Based Linear Extrapolation (Lindmo) Assay Workflow
Caption: Step-by-step workflow of the Cell-Based Linear Extrapolation (Lindmo) Assay.
Cell-Based Saturation Assay Workflow
Caption: Step-by-step workflow of the Cell-Based Saturation Assay.
Bead-Based Assay Workflow
Caption: Step-by-step workflow of the Bead-Based Immunoreactivity Assay.
Detailed Experimental Protocols
Cell-Based Linear Extrapolation (Lindmo) Assay
Materials:
-
¹⁸⁶Re-labeled antibody
-
Antigen-expressing cell line
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Microcentrifuge tubes
-
Centrifuge
-
Gamma counter
Procedure:
-
Cell Preparation: Harvest antigen-expressing cells and wash them with cold PBS containing 1% BSA. Resuspend the cells in the same buffer and perform a cell count.
-
Serial Dilutions: Prepare a series of cell dilutions in microcentrifuge tubes. The range of cell concentrations should be optimized for the specific antibody-antigen system.
-
Incubation: Add a constant, tracer amount of ¹⁸⁶Re-labeled antibody to each tube. The final volume in each tube should be the same. Incubate the tubes on ice or at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) with occasional gentle mixing.
-
Separation: Centrifuge the tubes to pellet the cells. Carefully collect the supernatant containing the unbound antibody. Wash the cell pellets with cold PBS-BSA and centrifuge again.
-
Radioactivity Measurement: Measure the radioactivity in the cell pellets and the supernatants using a gamma counter.
-
Data Analysis:
-
For each cell concentration, calculate the fraction of bound antibody: Bound / (Bound + Unbound).
-
Plot the reciprocal of the bound fraction (Total/Bound) on the y-axis against the reciprocal of the cell concentration (1/[Cells]) on the x-axis.
-
Perform a linear regression analysis on the data points. The immunoreactive fraction is the reciprocal of the y-intercept (1/y-intercept).
-
Cell-Based Saturation Assay
Materials:
-
Same as Lindmo assay, plus a non-radiolabeled version of the same antibody.
Procedure:
-
Cell Preparation: Prepare a fixed number of antigen-expressing cells in a series of microcentrifuge tubes.
-
Incubation for Total Binding: Add increasing concentrations of the ¹⁸⁶Re-labeled antibody to a set of tubes.
-
Incubation for Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of ¹⁸⁶Re-labeled antibody along with a large excess (e.g., 100-fold) of the non-radiolabeled antibody.
-
Equilibration: Incubate all tubes under the same conditions as the Lindmo assay to allow binding to reach equilibrium.
-
Separation and Measurement: Separate the cell-bound and free antibody and measure the radioactivity in the cell pellets as described for the Lindmo assay.
-
Data Analysis:
-
Calculate the specific binding for each concentration of radiolabeled antibody: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the concentration of the radiolabeled antibody.
-
The curve should plateau at higher concentrations. The maximum value of this plateau represents the maximum binding (Bmax). The dissociation constant (Kd) is the concentration of radiolabeled antibody at which 50% of the maximal binding is achieved. The immunoreactive fraction can be estimated from the plateau of the binding curve.
-
Bead-Based Assay
Materials:
-
¹⁸⁶Re-labeled antibody
-
Purified recombinant antigen
-
Activated beads (e.g., NHS-activated sepharose or streptavidin-coated magnetic beads if the antigen is biotinylated)
-
Blocking buffer (e.g., PBS with BSA or glycine)
-
Wash buffer (e.g., PBS with Tween-20)
-
Microcentrifuge tubes
-
Incubator/shaker
-
Gamma counter
-
Magnetic rack (for magnetic beads)
Procedure:
-
Antigen Immobilization: Covalently couple the purified antigen to the activated beads according to the manufacturer's instructions.
-
Blocking: Block any remaining active sites on the beads by incubating them with a blocking buffer.
-
Incubation: Add a known amount of ¹⁸⁶Re-labeled antibody to the antigen-coated beads. Incubate with gentle agitation for a sufficient time to allow for binding.
-
Separation: Separate the beads from the supernatant. For magnetic beads, use a magnetic rack. For other beads, use centrifugation.
-
Washing: Wash the beads several times with a wash buffer to remove any unbound antibody.
-
Radioactivity Measurement: Measure the radioactivity of the beads and the combined supernatant and wash fractions.
-
Data Analysis: Calculate the immunoreactive fraction as the percentage of the total radioactivity that is bound to the beads: (Counts on beads / Total counts) x 100%.
Conclusion
The confirmation of immunoreactivity is a critical step in the development of ¹⁸⁶Re-labeled antibodies. The choice of assay depends on the specific requirements of the study and the available resources. Cell-based assays, such as the Lindmo and saturation assays, provide a physiologically relevant system but can be subject to variability. Bead-based assays offer a more controlled and potentially more reproducible alternative. For a comprehensive characterization of a novel ¹⁸⁶Re-labeled antibody, it may be beneficial to employ more than one of these methods to ensure the reliability of the immunoreactivity assessment.
References
- 1. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-labeled monoclonal antibodies for radioimmunotherapy: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Rhenium-186 Radiotherapy vs. External Beam Radiation
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of radiation oncology, the methodologies for delivering cytotoxic radiation to tumors are continually evolving. Two prominent modalities, Rhenium-186 (Re-186)—a form of targeted radionuclide therapy—and External Beam Radiation Therapy (EBRT), represent fundamentally different approaches to cancer treatment. This guide provides an in-depth, data-driven comparison of these techniques, designed to inform researchers, scientists, and drug development professionals. We will explore their mechanisms of action, clinical applications, comparative efficacy, and safety profiles, supported by experimental data and protocols.
Core Principles and Mechanism of Action
Both Re-186 and EBRT leverage ionizing radiation to induce DNA damage in cancer cells, leading to apoptosis or mitotic catastrophe.[1] However, the source and delivery of this radiation are fundamentally different.
This compound (Re-186) is a radioisotope that emits both therapeutic beta particles and imageable gamma photons.[2][3] Its therapeutic efficacy stems from the localized energy deposition of beta particles, which have a short path length in tissue (e.g., Re-186 has a mean path length of 1.8 mm).[4][5][6] This characteristic allows for targeted cell killing while minimizing damage to adjacent healthy tissues.[4] Re-186 is typically formulated into a radiopharmaceutical that targets specific tissues. Examples include:
-
This compound HEDP (Hydroxyethylidene Diphosphonate): This agent binds to areas of high bone turnover, allowing it to selectively target osteoblastic bone metastases.[4]
-
This compound Obisbemeda (Nanoliposome, 186RNL): In this formulation, Re-186 is encapsulated within nanoliposomes, enabling direct, high-dose delivery into tumors via techniques like Convection-Enhanced Delivery (CED), particularly for brain cancers like glioblastoma.[7][8][9]
External Beam Radiation Therapy (EBRT) is the most common form of radiotherapy.[10] It uses a machine located outside the body, typically a linear accelerator (LINAC), to generate high-energy beams (e.g., photons, protons, or electrons) that are directed at the tumor.[11][12] Modern EBRT techniques such as Intensity-Modulated Radiation Therapy (IMRT) and Stereotactic Body Radiation Therapy (SBRT) use advanced imaging and computer planning to conform the radiation dose precisely to the tumor's shape, thereby sparing surrounding healthy tissue.[1][13] Despite this precision, the radiation beam must traverse healthy tissue to reach its target.[14]
Comparative Analysis of Modalities
The fundamental differences in delivery and targeting mechanisms dictate the applications and limitations of each therapy.
| Feature | This compound | External Beam Radiation Therapy (EBRT) |
| Modality Type | Targeted Radionuclide Therapy / Brachytherapy[4][15] | External, Localized Radiation Therapy[11] |
| Radiation Source | This compound isotope (reactor-produced)[2][3] | Linear Accelerator (LINAC) or similar machine[11] |
| Radiation Type | Beta particles (therapeutic), Gamma photons (imaging)[3] | High-energy Photons (X-rays), Protons, or Electrons[14][16] |
| Delivery Method | Systemic intravenous injection (Re-186 HEDP) or direct intra-tumoral/intraventricular administration (186RNL)[4][17] | External beam directed through the skin to the tumor[12] |
| Key Applications | Systemic: Palliation of painful bone metastases.[4][18] Local: Recurrent glioblastoma, leptomeningeal metastases.[19][20] | Wide range of localized solid tumors (e.g., prostate, breast, lung, head & neck, brain).[1][10] |
| Tumor Targeting | Biochemical: Affinity of the carrier molecule (e.g., HEDP for bone).[4] Anatomical: Direct injection into the tumor or cavity.[7] | Anatomical: Based on advanced imaging (CT, MRI, PET) to define the tumor volume.[11] |
Efficacy and Clinical Data
Direct, randomized head-to-head trials are scarce, as these modalities often serve different clinical scenarios. However, by comparing data from key applications, we can assess their relative performance.
Palliation of Painful Bone Metastases
EBRT is a standard treatment for localized, painful bone metastases. Re-186 HEDP offers a systemic alternative for patients with widespread (multifocal) disease.
| Parameter | This compound HEDP | External Beam Radiation Therapy (EBRT) |
| Patient Population | Widespread, multifocal osteoblastic bone metastases[4] | Localized, symptomatic bone metastases |
| Response Rate | Significant pain relief achieved in ~60-75% of patients.[18][21] | Pain relief achieved in a high percentage of patients for the treated site. |
| Duration of Response | Median duration of 5.5 weeks to 4 months.[18] | Varies, but can be long-lasting for the treated lesion. |
| Additional Effects | Potential for PSA decline in some prostate cancer patients.[22] | Not applicable (localized treatment). |
Treatment of Recurrent Glioblastoma (GBM)
Recurrent GBM presents a significant challenge. EBRT is limited by the cumulative radiation tolerance of the surrounding normal brain tissue.[7][9] Re-186 Nanoliposome (186RNL) delivered via CED is an investigational approach designed to overcome this limitation.
| Parameter | This compound Nanoliposome (186RNL) | External Beam Radiation Therapy (EBRT) |
| Typical Absorbed Dose to Tumor | Can exceed 100 Gy , with doses as high as 740 Gy reported.[20][23] | Limited by normal tissue tolerance, typically ~30-60 Gy for re-irradiation.[7][15] |
| Median Overall Survival (mOS) | 17-22.9 months for patients receiving >100 Gy vs. 5.6-6 months for <100 Gy in a Phase 1 trial.[6][20][23] | Standard of care for recurrent GBM offers a median overall survival of approximately 8 months.[6] |
| Normal Brain Tissue Exposure | Mean absorbed dose to normal brain is very low (~0.72 Gy reported in one study).[17] | Inevitable dose to surrounding normal brain tissue, though minimized with modern techniques.[7] |
| Clinical Trial Example | ReSPECT-GBM (NCT01906385): Phase 1/2 trial showing safety and a significant survival benefit with higher absorbed doses.[9][23] | Various, often used as a comparator arm or standard of care. |
Toxicity and Safety Profiles
The adverse effects of each treatment are directly related to their delivery mechanism.
| Toxicity Type | This compound | External Beam Radiation Therapy (EBRT) |
| Systemic | Re-186 HEDP: Dose-limiting toxicity is temporary bone marrow suppression (myelosuppression), particularly thrombocytopenia and leukopenia.[4][22] | Fatigue is very common.[24] Nausea/vomiting may occur, especially with abdominal irradiation.[25] Low blood counts if large areas of bone marrow (e.g., pelvis) are treated.[25] |
| Local (Site-Specific) | Re-186 HEDP: Transient pain flare (increase in bone pain for 1-2 days).[4][18] 186RNL (Intra-tumoral): Adverse events are often related to the CED procedure (e.g., scalp discomfort, seizure risk).[17][23] | Highly dependent on the treatment area. Examples include: • Skin: Redness, dryness, peeling, hyperpigmentation.[25][26] • Head/Neck: Sore mouth, dry mouth, taste changes, difficulty swallowing.[26] • Pelvis: Diarrhea, urinary frequency/burning.[26][27] |
| Long-Term | Data is more limited compared to EBRT. | Can include fibrosis, organ dysfunction, and a small but real risk of secondary malignancies in the treatment field.[10][27] |
Experimental Protocols and Workflows
Understanding the methodologies behind these treatments is crucial for evaluation.
Protocol: this compound Nanoliposome (186RNL) for Recurrent Glioma
This protocol is based on the methodology of the ReSPECT-GBM clinical trial.[17]
-
Patient Selection: Patients with recurrent, histologically proven glioma are enrolled.
-
Catheter Placement: One or more catheters are surgically placed into the tumor using stereotactic guidance.
-
Convection-Enhanced Delivery (CED): 186RNL is infused directly into the tumor at a controlled, low flow rate (e.g., up to 15 µL/min).[17]
-
Real-Time Imaging: The infusion is monitored using planar imaging and SPECT/CT, leveraging the gamma emissions of Re-186.[17]
-
Dosimetry: Repeat SPECT/CT imaging is performed at multiple time points post-infusion (e.g., 1, 3, 5, and 8 days) to calculate the absorbed radiation dose to the tumor and normal organs.[17]
-
Follow-up: Patients are monitored for toxicity and tumor response using RANO criteria.
Protocol: External Beam Radiation Therapy (EBRT)
This outlines a typical workflow for modern, image-guided EBRT.
-
Consultation & Consent: The patient's case is reviewed by a radiation oncologist to determine if EBRT is appropriate.
-
Simulation: The patient undergoes a planning CT scan (and often an MRI or PET scan) in the exact position they will be in for treatment. Immobilization devices are created to ensure reproducibility.
-
Treatment Planning: The radiation oncologist, physicist, and dosimetrist use specialized software to contour the tumor and critical normal organs on the simulation scans. They design a plan that maximizes the dose to the tumor while minimizing exposure to healthy tissues.[11]
-
Quality Assurance (QA): The plan is rigorously tested on a phantom to ensure the machine can deliver the radiation exactly as calculated.
-
Treatment Delivery: The patient is positioned on the treatment table. Image-guided radiation therapy (IGRT) is used before each session to verify the tumor's position. The linear accelerator then delivers the radiation, typically over a few minutes.[16] Treatments are usually given daily, five days a week, for several weeks.[12]
Conclusion
This compound and External Beam Radiation Therapy are distinct radiotherapeutic modalities with specific strengths and applications.
-
EBRT remains the cornerstone of radiotherapy for a vast array of localized cancers. Its non-invasive nature and the high precision of modern techniques make it a versatile and effective tool for local tumor control. However, its efficacy can be limited by the radiation tolerance of surrounding healthy tissues, especially in cases of re-treatment.
-
This compound represents a targeted approach. As Re-186 HEDP , it offers a valuable systemic option for palliating pain from widespread bone metastases, a scenario where EBRT is impractical. As 186RNL , it shows immense promise for delivering exceptionally high, ablative doses of radiation directly to tumors like recurrent glioblastoma, overcoming the dose limitations of EBRT and potentially offering a significant survival advantage.[6][23]
For drug development professionals and researchers, the key takeaway is the principle of therapeutic window. While EBRT refines this window by shaping external beams, this compound expands it through biochemical targeting or direct, localized administration, enabling the delivery of potent radiation doses with potentially more favorable toxicity profiles in specific clinical contexts. The continued development of novel Re-186-based radiopharmaceuticals and delivery systems holds significant potential for treating challenging and resistant cancers.
References
- 1. Technological Advancements in External Beam Radiation Therapy (EBRT): An Indispensable Tool for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhenium Radioisotopes for Therapeutic Radiopharmaceutical Development - UNT Digital Library [digital.library.unt.edu]
- 3. inis.iaea.org [inis.iaea.org]
- 4. openmedscience.com [openmedscience.com]
- 5. plustherapeutics.com [plustherapeutics.com]
- 6. Convection enhanced delivery of Rhenium (186Re) Obisbemeda (186RNL) in recurrent glioma: a multicenter, single arm, phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.plustherapeutics.com [ir.plustherapeutics.com]
- 8. This compound NanoLiposomes for Brain Tumor · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. External Beam Radiotherapy: 9 Key Facts - Liv Hospital [int.livhospital.com]
- 12. rtanswers.org [rtanswers.org]
- 13. roafw.com [roafw.com]
- 14. External Beam Radiation Therapy for Cancer - NCI [cancer.gov]
- 15. This compound liposomes as convection-enhanced nanoparticle brachytherapy for treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. ascopubs.org [ascopubs.org]
- 18. This compound HEDP: palliative radionuclide therapy of painful bone metastases. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. Radiation Therapy Side Effects - NCI [cancer.gov]
- 25. cancer.ca [cancer.ca]
- 26. Common Side Effects from Radiation Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 27. Adverse Effects of Radiation Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Rhenium-186-HEDP for Bone Pain Palliation: A Comparative Meta-Analysis of Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rhenium-186-HEDP with other radiopharmaceuticals for the palliation of bone pain in cancer patients. The information is based on a meta-analysis of data from various clinical trials, presenting key performance indicators, experimental methodologies, and visual representations of workflows and mechanisms of action.
This compound-HEDP (¹⁸⁶Re-HEDP) is a radiopharmaceutical agent employed in the systemic treatment of painful bone metastases.[1][2] The therapy's efficacy stems from the synergy between the bone-seeking properties of the bisphosphonate HEDP (Hydroxyethylidene Diphosphonate) and the therapeutic beta-emissions of the this compound radionuclide. This targeted approach delivers localized radiation to metastatic sites, aiming to reduce tumor burden and alleviate pain.
Comparative Efficacy and Safety
Clinical studies have demonstrated the efficacy of ¹⁸⁶Re-HEDP in providing significant pain relief to patients with bone metastases.[3][4] Comparative data from various trials indicate its performance relative to other commonly used radiopharmaceuticals.
Pain Response
A comparative study involving 79 patients with breast or prostate cancer evaluated the pain relief efficacy of four different radiopharmaceuticals. The results showed that 67% of patients treated with ¹⁸⁶Re-HEDP reported pain relief.[5] In another study with 64 patients, a similar pain relief response of 67% was observed for ¹⁸⁶Re-HEDP.[6] A separate clinical trial reported a 77% pain relief response rate for ¹⁸⁶Re-HEDP.[7] Furthermore, a study focusing on breast cancer patients with disseminated bone metastases found a 60% response to pain therapy with ¹⁸⁶Re-HEDP.[8] In a cohort of 30 patients, 70% experienced a significant reduction in pain.[4]
| Radiopharmaceutical | Pain Response Rate (%) | Study Population |
| This compound-HEDP | 67 | Breast and Prostate Cancer[5][6] |
| 77 | Breast and Prostate Cancer[7] | |
| 60 | Breast Cancer[8] | |
| 70 | Disseminated Bone Metastases[4] | |
| Rhenium-188-HEDP | 77 | Breast and Prostate Cancer[5][6] |
| 81 | Breast and Prostate Cancer[7] | |
| Strontium-89 (B1237618) | 72 | Breast and Prostate Cancer[5][6] |
| 80 | Breast and Prostate Cancer[7] | |
| 55 | Prostate Cancer[9] | |
| Samarium-153-EDTMP | 73 | Breast and Prostate Cancer[5] |
Duration of Pain Relief
The duration of pain palliation is a critical factor in assessing the effectiveness of treatment. For ¹⁸⁶Re-HEDP, the mean duration of pain response has been reported to be approximately 61 days.[9] Another study found the average duration of pain relief to be 4 weeks, with a range of 1 week to 2.5 months.[10]
| Radiopharmaceutical | Mean Duration of Pain Relief |
| This compound-HEDP | 61 days[9] |
| 4 weeks (range: 1 week - 2.5 months)[10] | |
| Strontium-89 | 75 days[9] |
Hematological Toxicity
A common side effect of systemic radionuclide therapy is bone marrow suppression, leading to a decrease in platelet and leukocyte counts. Comparative studies have shown no significant differences in bone marrow toxicity between ¹⁸⁶Re-HEDP and other radiopharmaceuticals like Rhenium-188-HEDP, Strontium-89, and Samarium-153-EDTMP.[5][6][7] The nadir (lowest point) for platelet and leukocyte counts typically occurs between the second and fifth week after treatment, with recovery within 12 weeks.[5][6]
| Radiopharmaceutical | Platelet Decrease (%) | Time to Nadir (weeks) |
| This compound-HEDP | 39 ± 20 | 3.7 ± 1.0[7] |
| Rhenium-188-HEDP | 30 ± 14 | 2.8 ± 0.7[7] |
| Strontium-89 | 34 ± 26 | 4.4 ± 1.0[7] |
Experimental Protocols
The clinical trials included in this meta-analysis followed standardized protocols to ensure patient safety and data consistency.
Patient Selection
Patients eligible for these trials typically had:
-
Confirmed diagnosis of cancer with painful bone metastases.
-
Evidence of osteoblastic activity on a bone scan.
-
Pain requiring analgesic medication.
-
Adequate bone marrow function (platelet and leukocyte counts above a specified threshold).
Treatment Administration
¹⁸⁶Re-HEDP was administered intravenously at a dose of approximately 1358 ± 158 MBq.[6] The administration of other radiopharmaceuticals followed their respective standard protocols, with doses of 3194 ± 387 MBq for ¹⁸⁸Re-HEDP and 152 ± 19 MBq for Strontium-89.[6]
Assessment of Efficacy and Toxicity
-
Pain Relief: Assessed using standardized pain scales such as the Visual Analog Scale (VAS) and by monitoring analgesic consumption.
-
Quality of Life: Evaluated using instruments like the Karnofsky Performance Status (KPS).
-
Toxicity: Monitored through weekly blood counts for at least six weeks post-treatment to assess hematological toxicity.
Visualizing the Science
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of ¹⁸⁶Re-HEDP, a typical experimental workflow for a clinical trial, and the logical flow of a meta-analysis.
References
- 1. openmedscience.com [openmedscience.com]
- 2. 186Re-HEDP for metastatic bone pain in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(Sn)HEDP for treatment of painful osseous metastases: results of a double-blind crossover comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pain therapy with this compound HEDP in multiple bone metastases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of 188Re-HEDP, 186Re-HEDP, 153Sm-EDTMP and 89Sr in the treatment of painful skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic radionuclide therapy in pain palliation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of rhenium-188, this compound-HEDP and strontium-89 in palliation of painful bone metastases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pain palliation with this compound HEDP in breast cancer patients with disseminated bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum hemoglobin levels predict response to strontium-89 and this compound-HEDP radionuclide treatment for painful osseous metastases in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Rhenium-186 Nanoliposomes: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Rhenium-186 nanoliposomes (¹⁸⁶Re-RNL), a promising radiotherapeutic agent, against control groups in key oncology models. The data presented is collated from multiple preclinical studies, offering a comprehensive overview of its efficacy, safety, and underlying therapeutic mechanisms.
Executive Summary
This compound nanoliposome is an advanced form of brachytherapy designed for the localized treatment of aggressive cancers such as glioblastoma and leptomeningeal metastases.[1] This therapeutic approach encapsulates the beta-emitting radioisotope this compound within a nanoliposome, allowing for direct intratumoral administration.[1][2] The short path length of this compound's beta emissions (approximately 1.8-2 mm) enables the delivery of high-dose radiation directly to the tumor while minimizing damage to surrounding healthy tissue.[2][3] Preclinical studies in various rodent models have demonstrated significant improvements in survival and effective tumor growth inhibition, validating its potential as a potent anti-cancer therapeutic.
Performance Data: Glioblastoma Models
Preclinical evaluations in orthotopic glioma rat models have shown that ¹⁸⁶Re-RNL significantly extends survival compared to control treatments. The localized delivery via convection-enhanced delivery (CED) allows for the administration of high radiation doses that are not achievable with conventional external beam radiation, without causing significant toxicity.[4][5]
| Metric | ¹⁸⁶Re-RNL Treated | Control (Non-radioactive Liposomes) | Tumor Model | Key Findings |
| Median Survival | 126 days | 49 days | Orthotopic U87 Glioma Rat Model | Statistically significant survival benefit (p=0.0013).[4][5] |
| Absorbed Radiation Dose | Up to 1850 Gy | N/A | Orthotopic U87 Glioma Rat Model | High doses were administered without overt clinical or microscopic evidence of toxicity.[4][5] |
| Tumor Growth | Significant reduction in bioluminescence | Continued tumor growth | Orthotopic U87 & U251 Glioma Rat Models | Statistically significant difference in tumor volume observed via luciferase imaging.[4] |
Performance Data: Leptomeningeal Metastases Models
In preclinical models of leptomeningeal metastases, intraventricularly administered ¹⁸⁶Re-RNL has demonstrated remarkable efficacy in improving survival rates and reducing tumor burden. The treatment was well-tolerated at high doses.
| Metric | ¹⁸⁶Re-RNL Treated | Control | Tumor Model | Key Findings |
| Survival Rate (at 2 weeks) | 100% | 50% | C6-Luc Glioma Cells in Wistar Rats | Significant difference in survival (p=0.0087).[3] |
| Tumor Burden | Marked reduction | N/A | C6 and MDA-231 LM Models | Treatment led to a significant decrease in tumor burden.[6] |
| Maximum Tolerated Dose (MTD) | Not reached at doses up to 1.34 mCi | N/A | Non-tumor bearing Wistar Rats | High doses were well-tolerated with no significant toxicity observed.[3][6] |
| Mean Absorbed Radioactivity | 1,094 Gy (± 218.59) | N/A | ¹⁸⁶Re-RNL-treated cohort | Radioactivity was retained at two days post-injection.[6] |
Mechanism of Action
The primary mechanism of action for this compound nanoliposomes is the localized delivery of a cytotoxic dose of beta-radiation. Once administered into the tumor, the nanoliposomes act as a reservoir for the this compound isotope. The emitted beta particles induce cell death, primarily through DNA damage in the surrounding tumor cells. The nanoliposome formulation is crucial for retaining the radioisotope at the tumor site, thereby concentrating the therapeutic effect and sparing healthy tissues.
Caption: Mechanism of ¹⁸⁶Re-Nanoliposome Action.
Experimental Protocols
Glioblastoma Efficacy Study (Orthotopic U87/U251 Models)
-
Animal Model: Athymic nude rats are used.
-
Tumor Cell Implantation: U87 or U251 human glioma cells, engineered to express luciferase, are stereotactically implanted into the brain of the rats.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. ¹⁸⁶Re-RNL is administered directly into the tumor via convection-enhanced delivery (CED) at varying doses. The control group receives non-radioactive liposomes.[4]
-
Efficacy Assessment: Survival is the primary endpoint. Tumor volume is monitored via bioluminescence and MRI.
-
Toxicity Assessment: Animal weight and general health are monitored. Histological analysis of the brain and other organs is performed at the end of the study to assess for any treatment-related toxicity.[4]
Leptomeningeal Metastases Efficacy Study (Intraventricular Model)
-
Animal Model: Wistar rats or athymic nude rats are used.
-
Tumor Cell Implantation: C6-Luc glioma cells or MDA-MB-231 breast cancer cells are injected intraventricularly (IT) to establish leptomeningeal metastases.[3]
-
Treatment Administration: 15 days after cell inoculation, animals are treated with a single intraventricular injection of ¹⁸⁶Re-RNL or a control substance.[3]
-
Efficacy Assessment: Survival is monitored. Tumor growth is assessed by luciferase bioluminescence.[3]
-
Dosimetry and Biodistribution: Absorbed radiation doses are assessed using gamma camera imaging at various time points (e.g., 0, 24, and 48 hours) post-treatment.[3]
-
Safety/Toxicity Study: A separate cohort of non-tumor bearing rats is used to determine the maximum tolerated dose (MTD). Animals are administered increasing doses of ¹⁸⁶Re-RNL and monitored for weight loss, neurological symptoms, and other signs of toxicity.[3]
Caption: Preclinical Experimental Workflow.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Facebook [cancer.gov]
- 3. LMD-14. Preclinical safety and activity of intraventricular this compound Nanoliposome (186RNL) for leptomeningeal metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound liposomes as convection-enhanced nanoparticle brachytherapy for treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound NanoLiposome for Leptomeningeal Metastasis · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Plus Therapeutics Presents Data from Preclinical Study of this compound Nanoliposome in Leptomeningeal Metastases and Plans for Further Evaluation with Upcoming Phase 1 Clinical Trial - BioSpace [biospace.com]
Cost-effectiveness analysis of Rhenium-186 versus other radiotherapies
This guide provides a detailed comparison of Rhenium-186 (¹⁸⁶Re) based radiotherapy with other commercially available radiopharmaceuticals, primarily focusing on the treatment of painful bone metastases. The analysis is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction and Mechanism of Action
This compound, a beta- and gamma-emitting radionuclide, is a key component in radiopharmaceuticals designed for targeted cancer therapy.[1] When chelated with hydroxyethylidene diphosphonate (HEDP), it forms ¹⁸⁶Re-HEDP, a compound that selectively targets areas of high bone turnover, characteristic of metastatic lesions.[2] The etidronate component directs the radioisotope to the bone tissue, where the localized beta radiation delivers cytotoxic energy to cancer cells, reducing tumor burden and alleviating pain.[2]
The primary appeal of ¹⁸⁶Re-HEDP in the current landscape, particularly in developing nations, is its cost-effectiveness compared to newer, brand-name radiopharmaceuticals.[2] While it has been withdrawn from many EU markets and was never introduced in the US, its affordability ensures continued interest and use in healthcare systems where budget constraints are a major consideration.[2]
Comparative Performance Data
The efficacy and toxicity of ¹⁸⁶Re-HEDP have been evaluated against other common bone-seeking radiopharmaceuticals, including Rhenium-188 (¹⁸⁸Re)-HEDP, Samarium-153 (¹⁵³Sm)-EDTMP, and Strontium-89 (B1237618) (⁸⁹Sr). The following table summarizes key performance metrics from comparative clinical studies.
| Radiopharmaceutical | Half-Life | Max. Beta Energy | Max. Tissue Penetration | Pain Relief Response Rate | Change in Karnofsky Performance Status (KPS) | Platelet Decrease (Nadir) |
| ¹⁸⁶Re-HEDP | 3.72 days[1] | 1.08 MeV[3] | 4.5 mm[4][5] | 67% - 77%[6][7][8] | 70% → 76%[6][7] | ~39%[6][7] |
| ¹⁸⁸Re-HEDP | 17.0 hours[1][4] | 2.12 MeV[3][4] | 11.0 mm[4][5] | 77% - 81%[6][7][8] | 74% → 85% (p=0.001)[6][7] | ~30%[6][7] |
| ¹⁵³Sm-EDTMP | 1.93 days[9] | 0.71 MeV[9] | 3.0 mm[9] | ~73%[8] | Improvement from 70% to 78% (combined groups)[8] | Not significantly different from others[8] |
| ⁸⁹Sr-Chloride | 50.57 days[9] | 1.46 MeV[9] | 8.0 mm[9] | 72% - 80%[6][7][8] | 62% → 69%[6][7] | ~34%[6][7] |
Note: Data is compiled from multiple studies; direct comparison should be made with caution. The change in KPS for ¹⁸⁸Re-HEDP was the only statistically significant improvement noted in one study.[6][7]
Experimental Protocols
A key comparative study provides insight into the methodologies used to evaluate these radiopharmaceuticals.
Study Title: Comparison of Rhenium-188, this compound-HEDP and Strontium-89 in palliation of painful bone metastases.[6][7]
-
Objective: To compare the influence of ¹⁸⁸Re-HEDP, ¹⁸⁶Re-HEDP, and ⁸⁹Sr on pain symptoms and bone marrow function in patients with painful bone metastases.
-
Patient Cohort: 44 patients, including 6 women with breast cancer and 38 men with prostate cancer, were enrolled.[6][7]
-
Treatment Groups:
-
Endpoints and Assessments:
-
Key Findings: The study concluded that all three radiopharmaceuticals were effective for pain palliation, with no significant differences in pain relief or bone marrow toxicity among the groups.[6][7][8] However, the improvement in the KPS was only statistically significant for the ¹⁸⁸Re-HEDP group.[6][7]
Cost-Effectiveness Considerations
Direct, recent cost-effectiveness analyses are limited in published literature. However, a qualitative assessment can be made based on available information.
-
¹⁸⁶Re-HEDP: Its primary advantage is affordability.[2] Generic versions can be manufactured and distributed at lower prices, making it a feasible option for healthcare systems in low- to middle-income countries.[2] Its efficacy in pain palliation is comparable to several alternatives, positioning it as a high-value option where cost is a primary driver.
-
⁸⁹Sr and ¹⁵³Sm-EDTMP: These are established alternatives. The decision between them and ¹⁸⁶Re-HEDP often comes down to local availability, cost, and clinical experience, as efficacy and toxicity profiles are broadly similar for pain palliation.[9]
-
¹⁸⁸Re-HEDP: As a generator-produced isotope, ¹⁸⁸Re offers advantages in availability and can be produced with high specific activity.[4][5] Some studies suggest it may lead to a more significant improvement in quality of life metrics.[6][7] The cost of the Tungsten-188/Rhenium-188 generator system is a key factor in its overall cost-effectiveness.[3]
-
Radium-223: This alpha-emitting radiopharmaceutical is a newer, more expensive agent. Crucially, it is the only bone-targeting agent that has demonstrated a benefit in overall survival for patients with castration-resistant prostate cancer.[1] This unique advantage must be weighed against its higher cost in any cost-effectiveness evaluation.
Emerging Applications: ¹⁸⁶Re-NanoLiposome (¹⁸⁶RNL) for Glioma
Beyond bone palliation, ¹⁸⁶Re is being actively investigated in novel formulations. ¹⁸⁶Re-NanoLiposome (RNL) is a promising agent for treating recurrent gliomas.[1][10]
-
Methodology: In the ReSPECT Phase 1 trial (NCT01906385), ¹⁸⁶RNL is administered directly into the tumor via convection-enhanced delivery (CED).[10][11] This technique allows for the delivery of very high, localized doses of radiation. Dosimetry and distribution are monitored using SPECT/CT imaging at multiple time points post-infusion.[10]
-
Performance: The therapy has been well-tolerated, with no dose-limiting toxicities observed despite delivering significantly higher absorbed radiation doses to the tumor compared to traditional external beam radiation.[10] This innovative application showcases the versatility of the ¹⁸⁶Re isotope and represents a significant area of ongoing research.[1]
Conclusion
For its traditional application in bone pain palliation, ¹⁸⁶Re-HEDP remains a highly cost-effective option. It demonstrates comparable efficacy and safety to other beta-emitting radiopharmaceuticals like ⁸⁹Sr and ¹⁵³Sm-EDTMP.[8] While it may not offer the survival benefits of newer agents like Radium-223, its affordability makes it an essential tool, particularly in resource-constrained healthcare environments.[2] Furthermore, the development of novel delivery systems, such as ¹⁸⁶Re-NanoLiposomes for treating brain tumors, highlights the ongoing innovation and expanding potential of this versatile radioisotope in modern radiotherapy.
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Frontiers | Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. [Comparison of rhenium-188, this compound-HEDP and strontium-89 in palliation of painful bone metastases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of 188Re-HEDP, 186Re-HEDP, 153Sm-EDTMP and 89Sr in the treatment of painful skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Efficacy of Rhenium-186 Compounds: A Comparative Guide to Tumor-to-Marrow Dose Ratios
For researchers, scientists, and drug development professionals, the selection of a radiopharmaceutical for targeted therapy hinges on its ability to deliver a cytotoxic radiation dose to the tumor while minimizing damage to healthy tissues, particularly the radiosensitive bone marrow. Rhenium-186 (¹⁸⁶Re), with its therapeutic beta emissions and imageable gamma rays, presents a versatile platform for the development of such agents. This guide provides a comparative analysis of various ¹⁸⁶Re compounds, focusing on the critical parameter of the tumor-to-marrow absorbed dose ratio, supported by experimental data and detailed methodologies.
The therapeutic efficacy of a radiopharmaceutical is intrinsically linked to its biodistribution and the resulting absorbed radiation doses to the tumor and dose-limiting normal tissues. The bone marrow is often the primary organ at risk of toxicity, leading to myelosuppression. Therefore, a high tumor-to-marrow dose ratio is a key indicator of a promising therapeutic candidate. This guide synthesizes data from several studies to facilitate an objective comparison of different classes of this compound compounds.
Comparative Dosimetry of this compound Compounds
The following table summarizes the absorbed dose ratios for various this compound based radiopharmaceuticals. These values have been compiled from different clinical and preclinical studies and are presented to offer a comparative overview. It is important to note that direct comparison should be made with caution due to variations in study design, patient populations, and dosimetric methodologies.
| This compound Compound | Target/Tumor Type | Tumor Absorbed Dose | Marrow Absorbed Dose | Tumor-to-Marrow Dose Ratio | Key Findings & Citations |
| ¹⁸⁶Re-HEDP (Etidronate) | Bone Metastases (Prostate, Breast Cancer) | 3.8 mGy/MBq (metastases) | 1.3 mGy/MBq | ~2.9 | A study reported a median tumor/marrow dose ratio of 15:1 and a mean of 22:1.[1] Another study calculated the average red marrow absorbed dose to be 0.6 mGy/MBq, while the dose to bone metastases was 3.8 mGy/MBq, resulting in a ratio of approximately 6.3.[2] The dose-limiting toxicity is myelosuppression.[3][4] |
| ¹⁸⁶Re-labeled NR-LU-10 MAb | Various Carcinomas | 0.4-18.6 rads/mCi | Not explicitly stated as a ratio | - | Tumor dose estimates varied widely among patients.[5][6] |
| ¹⁸⁶Re-labeled NR-CO-02 F(ab')₂ | Various Carcinomas | 0.4-18.6 rads/mCi | Not explicitly stated as a ratio | - | Similar wide range of tumor dose estimates as the intact antibody.[5][6] |
| ¹⁸⁶Re-MAG3-A7 MAb | Colon Cancer (Xenograft) | 14.9 cGy/37 kBq | Not explicitly stated for marrow, but tumor dose was 12-fold greater than whole-body dose. | >12 (vs. whole body) | Demonstrated superior in vivo characteristics and a more favorable therapeutic ratio compared to ¹³¹I-A7.[7] |
| ¹⁸⁶Re-Doxil (Liposomal Doxorubicin) | Not specified in detail | 0.299 ± 0.109 Gy/MBq | Not explicitly stated as a ratio | - | Showed significantly higher normalized radiation absorbed dose to the tumor compared to ¹⁸⁶Re-PEG-liposomes.[8] |
Experimental Protocols: A Closer Look
The determination of tumor and marrow absorbed doses involves a multi-step process. The methodologies outlined below are generalized from several key studies involving this compound compounds.[3][5][9][10]
Biodistribution and Pharmacokinetic Analysis
-
Radiopharmaceutical Administration: A known activity of the ¹⁸⁶Re-labeled compound is administered to the patient, typically via intravenous injection.
-
Imaging: Serial whole-body gamma camera imaging (scintigraphy) or Single Photon Emission Computed Tomography (SPECT) is performed at multiple time points post-injection. The 137 keV gamma photon of ¹⁸⁶Re is utilized for this imaging.[5][11]
-
Region of Interest (ROI) Analysis: Regions of interest are drawn over tumors, normal organs (including areas representative of bone marrow distribution like the lumbar spine or pelvis), and the whole body on the acquired images.
-
Quantification of Activity: The percentage of injected activity (%IA) in each ROI at each time point is calculated. This often involves geometric mean calculations from anterior and posterior views to correct for attenuation.
-
Time-Activity Curve Generation: Time-activity curves are generated for each source organ and tumor by plotting the %IA against time.
-
Residence Time Calculation: The cumulated activity, or residence time, in each source organ is determined by integrating the time-activity curve from time zero to infinity.
Dosimetry Calculation
The Medical Internal Radiation Dose (MIRD) schema is the most commonly employed method for calculating absorbed doses.[10]
-
Mean Absorbed Dose Calculation: The mean absorbed dose (D) to a target region from a source region is calculated using the formula: D(target ← source) = Ã(source) × S(target ← source) where à is the cumulated activity in the source organ and S is the mean absorbed dose per unit cumulated activity, which is dependent on the radionuclide and the anatomical relationship between the source and target organs.
-
Bone Marrow Dose Estimation: Direct measurement of activity in the bone marrow is challenging. Therefore, the marrow dose is often estimated from the activity measured in the blood or from whole-body retention data, making certain assumptions about the distribution of marrow in the skeleton.[6][10] For bone-seeking agents like ¹⁸⁶Re-HEDP, the dose to the bone surface is also a critical parameter.[2]
-
Tumor Dose Calculation: The absorbed dose to the tumor is calculated using the same MIRD formalism, with the tumor itself being the source organ. The accuracy of this calculation is highly dependent on the accurate determination of the tumor volume, often through CT or MRI imaging.
Visualizing the Workflow
The following diagrams illustrate the generalized workflow for evaluating the tumor-to-marrow dose ratio of a this compound compound and the underlying logic of the MIRD schema for dose calculation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. European Nuclear Medicine Guide [nucmed-guide.app]
- 3. This compound-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dosimetry of this compound-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhenium‐186‐mercaptoacetyltriglycine‐labeled Monoclonal Antibody for Radioimmunotherapy: In vitro Assessment, in vivo Kinetics and Dosimetry in Tumor‐bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoradionuclide Therapy with 186Re-Labeled Liposomal Doxorubicin: Toxicity, Dosimetry, and Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bone marrow absorbed dose of this compound-HEDP and the relationship with decreased platelet counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medimaging.gr [medimaging.gr]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rhenium-186
For researchers, scientists, and drug development professionals, the responsible management of radioactive materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Rhenium-186 (¹⁸⁶Re), a beta-emitting radionuclide increasingly utilized in therapeutic radiopharmaceutical development. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
The primary and most effective disposal method for this compound, given its relatively short half-life, is decay-in-storage (DIS) . This process involves securely storing the radioactive waste until it has decayed to a level indistinguishable from natural background radiation, at which point it can be disposed of as non-radioactive waste.
Key Properties of this compound for Waste Management
A thorough understanding of the radioisotope's properties is the foundation of safe handling and disposal. The key decay characteristics of this compound are summarized below.
| Property | Value | Significance for Disposal |
| Half-life (t½) | 3.7185 days (approximately 90 hours)[1][2][3] | This short half-life makes decay-in-storage a feasible and practical disposal method. |
| Primary Emission | Beta (β⁻) particles (Maximum energy: 1.07 MeV)[1][4] | Beta particles have a limited penetration depth, requiring appropriate shielding (e.g., Plexiglas) to protect personnel during handling and storage. |
| Secondary Emission | Gamma (γ) photons (0.137 MeV)[1][5] | The gamma emission necessitates consideration of shielding and is used for imaging and detection. |
| Decay Product | Decays to stable Osmium-186 (¹⁸⁶Os) via beta emission and stable Tungsten-186 (¹⁸⁶W) via electron capture.[3][6] | The final decay products are not radioactive, which is the principle behind decay-in-storage. |
| Storage Requirement | A minimum of 10 half-lives (approximately 38 days) | This is the standard duration to ensure the radioactivity has decayed to negligible levels.[7][8] |
Experimental Protocol: Decay-in-Storage for this compound Waste
This protocol outlines the procedural steps for the safe disposal of this compound waste through decay-in-storage.
1. Waste Segregation and Collection:
-
Initial Segregation: Immediately upon generation, segregate this compound waste from non-radioactive waste and from waste contaminated with other radionuclides, particularly those with longer half-lives.[7]
-
Physical Form Separation: Collect solid and liquid waste in separate, clearly marked containers.
-
Solid Waste: Includes items such as gloves, absorbent paper, vials, and other contaminated lab supplies. Place these in a designated, durable container lined with a plastic bag.
-
Liquid Waste: Collect in a shatter-resistant container, such as a plastic carboy. Do not mix with scintillation fluids or other hazardous chemicals unless your facility's specific mixed-waste protocols allow it.
-
-
Sharps: All radioactive sharps (needles, scalpels, etc.) must be placed in a designated radioactive sharps container.
2. Labeling and Record-Keeping:
-
Container Labeling: Each waste container must be clearly labeled with:
-
The radiation symbol (trefoil) and the words "Caution, Radioactive Material."
-
The radionuclide: "this compound" or "¹⁸⁶Re."
-
The initial date the waste was added to the container.
-
The estimated activity on the initial date.
-
The name of the responsible researcher or lab group.
-
-
Waste Log: Maintain a detailed log for each container, documenting each addition of waste, including the date, estimated activity, and volume.
3. Shielding and Storage:
-
Shielding: Due to the beta and low-energy gamma emissions of this compound, store waste containers behind appropriate shielding, such as ¼ to ½ inch of Plexiglas or Lucite, to minimize personnel exposure.
-
Secure Storage Area: The designated storage area must be secure to prevent unauthorized access or removal of the waste.[9] It should be a low-traffic area and clearly marked with radiation warning signs. The storage location should protect the containers from extreme temperatures and moisture.[9]
4. Decay Period:
-
Calculating Storage Time: The standard for decay-in-storage is to hold the waste for a minimum of 10 half-lives.
-
For this compound (half-life ≈ 3.72 days), the minimum storage period is 37.2 days . It is advisable to round up to at least 38 days.
-
-
Sealing for Decay: Once a container is full, seal it and record the final date on the container's label and in the waste log. This is the start date for the decay period.
5. Final Survey and Disposal:
-
Post-Decay Survey: After the 10 half-life period has elapsed, the waste must be surveyed to ensure its radioactivity is indistinguishable from background levels.[8][9]
-
Instrumentation: Use a calibrated, low-level survey meter, such as a thin-window Geiger-Müller detector, that is sensitive to the beta emissions of this compound.
-
Procedure:
-
Move the sealed waste container to a low-background area in the laboratory, away from any other radioactive sources.
-
Measure the background radiation level in that specific area.
-
Carefully survey all surfaces of the waste container. The readings should be at background levels.
-
If the container survey is at background, open it and survey the contents. Be thorough, ensuring the probe is close to the material without touching it.
-
-
-
Disposal:
-
If the survey confirms that the waste's radioactivity is at background levels, it can be disposed of as non-radioactive waste.
-
Crucially, all radioactive labels must be removed or completely defaced before disposal. [8][9]
-
Dispose of the waste in the appropriate stream (e.g., regular trash, biohazardous waste, chemical waste), depending on its non-radioactive properties.
-
-
Record Final Disposal: Document the final survey results (including the background reading, instrument used, and survey measurements) and the date of disposal in the waste log. These records must be maintained for inspection by regulatory bodies.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
By implementing these rigorous procedures, laboratories can ensure the safe and compliant disposal of this compound waste, protecting both personnel and the environment, thereby building a foundation of trust in their safety and handling protocols.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Radioactive Waste Management - World Nuclear Association [world-nuclear.org]
- 4. env.nm.gov [env.nm.gov]
- 5. iiardjournals.org [iiardjournals.org]
- 6. hps.org [hps.org]
- 7. research.uga.edu [research.uga.edu]
- 8. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. scp.nrc.gov [scp.nrc.gov]
Essential Safety and Logistical Information for Handling Rhenium-186
For researchers, scientists, and drug development professionals working with Rhenium-186, ensuring safety through proper handling and disposal is paramount. This guide provides essential, immediate safety protocols and logistical information to foster a secure laboratory environment. This compound is a beta- and gamma-emitting radionuclide, requiring specific precautions to mitigate radiation exposure.
Personal Protective Equipment (PPE) and Dosimetry
The primary defense against contamination and radiation exposure is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound are required to use the following PPE. Recent studies have shown that nitrile gloves are generally more effective at preventing permeation by radiopharmaceuticals compared to latex or vinyl gloves.[1][2][3]
Core PPE Requirements:
-
Primary Set of Nitrile Gloves: For all procedures involving this compound.
-
Secondary Set of Nitrile Gloves: To be worn over the primary set, providing an additional barrier and allowing for quick decontamination by removing the outer pair if contaminated.
-
Full-Length Laboratory Coat: Must be worn fully buttoned to protect street clothing and skin.[4]
-
Safety Glasses with Side Shields: To protect the eyes from splashes of radioactive material.[4]
-
Closed-Toe Shoes: To protect the feet from spills.[4]
Dosimetry: Personnel monitoring is crucial to ensure radiation exposure is kept As Low As Reasonably Achievable (ALARA). Dosimeters measure the radiation dose received by an individual and do not offer protection themselves.[5]
-
Whole-Body Dosimeter: Worn on the torso to measure the effective dose to the whole body.
-
Ring Dosimeter: Worn on the dominant hand, under the gloves, to measure the dose to the extremities, which are often closer to the radioactive source.[4]
Shielding Requirements for this compound
This compound emits both beta particles and gamma photons.[6][7][8][9][10][11][12][13][14] Effective shielding is therefore a critical component of radiation safety.
| Radiation Type | Shielding Material | Recommended Minimum Thickness | Rationale |
| Beta (β⁻) | Acrylic (e.g., Plexiglass) | 5 mm | Low atomic number (low-Z) materials are used to stop beta particles and minimize the production of secondary X-rays known as Bremsstrahlung. The range of the most energetic beta particles from this compound (1.07 MeV) in acrylic is approximately 4.5 mm. A 5 mm thickness provides a safety margin. |
| Gamma (γ) | Lead (Pb) | 3 mm | High atomic number (high-Z) materials are effective at attenuating gamma photons. The half-value layer (HVL) for the 137 keV gamma from this compound in lead is approximately 0.3 mm. A thickness of 3 mm will reduce the gamma intensity by a factor of about 1000. |
Important Note on Layering Shields: When shielding for radionuclides that emit both beta and gamma radiation, the low-Z material (acrylic) should always be placed closest to the source to stop the beta particles first. The high-Z material (lead) should be placed outside the acrylic shield to attenuate the primary gamma photons and any Bremsstrahlung X-rays produced.
Occupational Dose Limits
Adherence to occupational dose limits set by regulatory bodies such as the Nuclear Regulatory Commission (NRC) and the Occupational Safety and Health Administration (OSHA) is mandatory.[15][16][17][18][19][20][21][22][23][24]
| Area of Exposure | Annual Dose Limit (NRC/OSHA) |
| Whole Body (Total Effective Dose Equivalent) | 5 rem (0.05 Sv) |
| Lens of the Eye | 15 rem (0.15 Sv) |
| Skin of the Whole Body | 50 rem (0.5 Sv) |
| Extremities (hands, feet) | 50 rem (0.5 Sv) |
| Individual Organ or Tissue | 50 rem (0.5 Sv) |
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.
Experimental Protocol: Radiochemical Purity Testing of a this compound Labeled Compound via Radio-TLC
This protocol outlines the steps for determining the radiochemical purity of a this compound labeled compound using radio-thin-layer chromatography (radio-TLC).[25][26][27][28][29]
Materials:
-
This compound labeled compound solution
-
TLC plates (e.g., silica (B1680970) gel)
-
Developing solvent (mobile phase) appropriate for the compound
-
Micropipette and tips
-
Developing tank
-
Radio-TLC scanner or phosphor imager
-
Lead pot for radioactive sample transport
-
Acrylic shielding for the work area
Procedure:
-
Preparation of the Work Area:
-
Designate a specific area for the experiment and cover the work surface with absorbent paper.
-
Set up a 5 mm thick acrylic shield between the work area and the operator.
-
Ensure all necessary materials are within the shielded area to minimize time spent reaching outside the shield.
-
-
Donning PPE and Dosimetry:
-
Put on a lab coat, safety glasses, a whole-body dosimeter, and a ring dosimeter on the dominant hand.
-
Don two pairs of nitrile gloves.
-
-
Sample Preparation and Spotting:
-
Using a micropipette, carefully draw a small aliquot (e.g., 1-2 µL) of the this compound labeled compound solution from its vial, which should be kept in a lead-shielded container.
-
Spot the aliquot onto the origin line of a TLC plate.
-
Allow the spot to air dry completely.
-
-
Chromatography Development:
-
Place the TLC plate into the developing tank containing the appropriate mobile phase, ensuring the solvent level is below the spotted origin.
-
Allow the solvent to migrate up the plate until it reaches the solvent front.
-
Remove the TLC plate from the tank and allow it to dry completely within the shielded and ventilated area.
-
-
Analysis:
-
Place the dried TLC plate onto the radio-TLC scanner or expose it to a phosphor screen.
-
Acquire the chromatogram, which will show the distribution of radioactivity along the plate.
-
Integrate the peaks to determine the percentage of radioactivity in the desired product peak versus any impurity peaks.
-
-
Waste Disposal and Decontamination:
-
Dispose of the used TLC plate, pipette tips, and any contaminated absorbent paper in the designated solid radioactive waste container.
-
Survey the work area for any contamination using a suitable radiation detector.
-
If contamination is found, decontaminate the area using appropriate cleaning solutions and dispose of the cleaning materials as radioactive waste.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the radioactive waste.
-
Remove the lab coat and safety glasses.
-
Remove the inner pair of gloves and dispose of them.
-
Survey hands and clothing for any contamination before leaving the work area.
-
Wash hands thoroughly.
-
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt of a this compound shipment, visually inspect the package for any signs of damage or leakage.
-
Perform a wipe test on the exterior of the package and monitor with a survey meter.
-
Store the this compound in a designated, shielded, and secure location. The storage container should be clearly labeled with the radionuclide, activity, and date.
Waste Disposal: this compound has a half-life of approximately 3.7 days.[6][7][8][10] This allows for decay-in-storage for waste management.
-
Solid Waste:
-
Segregate solid radioactive waste (gloves, absorbent paper, vials, etc.) into designated, labeled, and shielded containers.
-
Store the waste for at least 10 half-lives (approximately 37 days) to allow for sufficient decay.
-
After the decay period, monitor the waste with a survey meter to ensure it is at background levels before disposing of it as regular waste.
-
-
Liquid Waste:
-
Collect aqueous liquid waste in a designated, labeled, and shielded container. Do not mix with other radioactive or hazardous waste streams.
-
Follow the same decay-in-storage procedure as for solid waste.
-
After decay and confirmation of background radiation levels, the liquid may be disposed of down a designated laboratory sink with copious amounts of water, in accordance with institutional and regulatory guidelines.
-
Emergency Procedures: Spills and Contamination
In the event of a spill or personal contamination, immediate and correct action is crucial to prevent the spread of contamination and minimize radiation exposure.
Minor Spills (small volume, contained on absorbent paper):
-
Notify: Inform others in the immediate area.
-
Contain: Use absorbent paper to cover the spill and prevent it from spreading.
-
Clean: Wearing two pairs of nitrile gloves, carefully clean the area from the outside in with absorbent paper. Place all contaminated materials in a radioactive waste bag.
-
Survey: Monitor the area, your hands, and your clothing for contamination.
-
Report: Report the incident to the Radiation Safety Officer (RSO).
Major Spills (large volume, dispersed):
-
Evacuate: Evacuate the immediate area and prevent others from entering.
-
Alert: Notify your supervisor and the RSO immediately.
-
Isolate: Close and lock the doors to the affected area and post a warning sign.
-
Await Assistance: Do not attempt to clean up a major spill without assistance from trained radiation safety personnel.
Personal Contamination:
-
Remove: Immediately remove any contaminated clothing and place it in a labeled radioactive waste bag.
-
Wash: Wash the affected skin area thoroughly with lukewarm water and mild soap. Avoid using harsh brushes that could abrade the skin.
-
Survey: Monitor the skin to ensure the contamination has been removed.
-
Seek Medical Attention: If the contamination is not easily removed or if there is a wound involved, seek immediate medical attention and inform the medical personnel about the radioactive contaminant.
-
Report: Report the incident to the RSO.
References
- 1. Ensuring hand protection in nuclear medicine [shieldscientific.com]
- 2. Effectiveness of polymeric gloves in radioprotection against contamination in nuclear medicine | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 3. Effectiveness of polymeric gloves in radioprotection against contamination in nuclear medicine | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. scribd.com [scribd.com]
- 6. openmedscience.com [openmedscience.com]
- 7. mirdsoft.org [mirdsoft.org]
- 8. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inis.iaea.org [inis.iaea.org]
- 10. isotopes.gov [isotopes.gov]
- 11. plustherapeutics.com [plustherapeutics.com]
- 12. lnhb.fr [lnhb.fr]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. inis.iaea.org [inis.iaea.org]
- 15. nrc.gov [nrc.gov]
- 16. fldata.com [fldata.com]
- 17. Ionizing Radiation - Standards | Occupational Safety and Health Administration [osha.gov]
- 18. Ionizing Radiation in the Workplace - MotherToBaby | Fact Sheets - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. compliancy-group.com [compliancy-group.com]
- 20. osha.gov [osha.gov]
- 21. eCFR :: 10 CFR Part 20 Subpart C -- Occupational Dose Limits [ecfr.gov]
- 22. govinfo.gov [govinfo.gov]
- 23. 5. Radiation Dose Limits | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 24. nrc.gov [nrc.gov]
- 25. cdn.ymaws.com [cdn.ymaws.com]
- 26. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. ansto.gov.au [ansto.gov.au]
- 29. nucleus.iaea.org [nucleus.iaea.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
